molecular formula C11H14F2 B172574 1,3-Difluoro-5-pentylbenzene CAS No. 121219-25-8

1,3-Difluoro-5-pentylbenzene

Cat. No.: B172574
CAS No.: 121219-25-8
M. Wt: 184.23 g/mol
InChI Key: YDJZPOPHPSWRQV-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-pentylbenzene is a useful research compound. Its molecular formula is C11H14F2 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-5-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJZPOPHPSWRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577996
Record name 1,3-Difluoro-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-25-8
Record name 1,3-Difluoro-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Difluoro-5-pentylbenzene (CAS No. 121219-25-8), a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its physicochemical properties, safety and handling protocols, detailed synthesis methodologies, and potential applications. As a key building block, the strategic incorporation of the 3,5-difluoropentylphenyl moiety can significantly influence the biological activity and material characteristics of larger molecules. This guide serves as a critical resource for researchers seeking to leverage the unique properties of this compound in their work.

Introduction

Fluorine has emerged as a transformative element in the design of novel pharmaceuticals and advanced materials.[1] Its unique electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[2] this compound is a valuable intermediate that introduces a difluorinated phenyl group with a lipophilic alkyl chain. This structural motif is of particular interest in drug discovery for enhancing membrane permeability and modulating interactions with biological targets.[3] In materials science, fluorinated liquid crystals are known for their desirable properties such as low viscosity and high chemical stability.[4]

This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and potential uses, providing a solid foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis.

PropertyValueSource(s)
CAS Number 121219-25-8[5]
Molecular Formula C₁₁H₁₄F₂[5]
Molecular Weight 184.23 g/mol [5]
Boiling Point 197.2 °C at 760 mmHg[6]
Appearance Colorless to almost colorless clear liquid[7]
Purity ≥ 95%[6]

Safety and Handling

GHS Hazard Classification:

  • Flammable liquids (Category 3), H226: Flammable liquid and vapor.[6]

  • Skin irritation (Category 2), H315: Causes skin irritation.[6]

  • Eye irritation (Category 2A), H319: Causes serious eye irritation.[6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the SDS for 1,3-difluorobenzene as a surrogate.[8][9]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organometallic reactions. A plausible and efficient method is the Grignard reaction, which involves the coupling of a pentyl magnesium halide with a di-fluorinated aromatic electrophile. Below is a detailed, logically constructed protocol based on general procedures for similar transformations.

Proposed Synthetic Workflow: Grignard Reaction

The following workflow outlines the synthesis of this compound from 1-bromo-3,5-difluorobenzene and 1-bromopentane.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps 1-Bromopentane 1-Bromopentane Pentylmagnesium Bromide Formation Pentylmagnesium Bromide Formation 1-Bromopentane->Pentylmagnesium Bromide Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Pentylmagnesium Bromide Formation 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Coupling Reaction Coupling Reaction 1-Bromo-3,5-difluorobenzene->Coupling Reaction Grignard Reagent Grignard Reagent Pentylmagnesium Bromide Formation->Grignard Reagent Grignard Reagent->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product Purification Purification Crude Product->Purification Final Product This compound Purification->Final Product caption Figure 1: Proposed Grignard Synthesis Workflow

Figure 1: Proposed Grignard Synthesis Workflow
Detailed Experimental Protocol

Materials:

  • 1-Bromopentane

  • Magnesium turnings

  • 1-Bromo-3,5-difluorobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Pentylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 1-bromopentane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle reflux.

    • Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • In the dropping funnel, place a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add the 1-bromo-3,5-difluorobenzene solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure this compound.

Applications in Research and Development

Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological properties. The 3,5-difluorophenyl motif can:

  • Increase Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, prolonging the half-life of a drug.[1]

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[2]

  • Enhance Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

This compound serves as a valuable building block for introducing the 3,5-difluoropentylphenyl group into lead compounds during drug discovery campaigns.

Materials Science

Fluorinated compounds are integral to the development of advanced materials, particularly liquid crystals. The presence of fluorine can lead to:

  • Low Viscosity: Desirable for fast-switching liquid crystal displays (LCDs).[4]

  • High Chemical and Thermal Stability: Important for the longevity and reliability of electronic devices.[4]

  • Tailored Dielectric Anisotropy: Crucial for the performance of LCDs.

This compound, with its combination of a rigid difluorinated aromatic core and a flexible alkyl chain, is a potential precursor for the synthesis of novel liquid crystalline materials.[10][11]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of its structural components and comparison with related compounds like 1,3-difluorobenzene.

¹H NMR
  • Aromatic Protons (δ 6.5-7.0 ppm): Two signals are expected in the aromatic region. The proton at the C2 position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the C4 and C6 positions. The protons at the C4 and C6 positions will appear as a doublet of doublets or a multiplet.

  • Alkyl Protons (δ 0.8-2.6 ppm): The pentyl chain will show characteristic signals: a triplet for the terminal methyl group (δ ~0.9 ppm), a triplet for the methylene group attached to the aromatic ring (δ ~2.6 ppm), and multiplets for the remaining methylene groups.

¹³C NMR
  • Aromatic Carbons (δ 100-165 ppm): The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants and will be significantly shifted downfield. The other aromatic carbons will also exhibit smaller C-F couplings.

  • Alkyl Carbons (δ 14-36 ppm): The five distinct carbon signals of the pentyl chain are expected in the aliphatic region.

¹⁹F NMR

A single signal is expected in the typical range for aromatic fluorine atoms (around -110 to -115 ppm relative to CFCl₃), appearing as a multiplet due to coupling with the aromatic protons.[12]

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of alkyl fragments from the pentyl chain, leading to a significant peak at m/z = 113 corresponding to the difluorobenzyl cation. Further fragmentation of the aromatic ring is also possible.[13]

Conclusion

This compound is a versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through standard organic transformations, and its unique combination of a difluorinated aromatic ring and a pentyl chain offers a valuable tool for modifying molecular properties. This technical guide provides a foundational understanding of this compound, empowering researchers to explore its applications in the development of novel drugs and advanced materials.

References

  • PubChem. This compound.
  • ChemSrc. 1,3-difluoro-5-pent-1-enylbenzene. [Link]
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  • INTERGASTRO.
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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
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An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the benzene ring significantly modifies its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications, with a focus on empowering researchers in drug discovery and development.

Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in any scientific endeavor. These properties govern its behavior in both chemical and biological systems.

Core Properties

The foundational physical and molecular characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₂PubChem[1]
Molecular Weight 184.23 g/mol PubChem[1]
CAS Number 121219-25-8PubChem[1]
Boiling Point 197.2 °C at 760 mmHgCrysdot LLC[2]
Appearance Colorless liquid (predicted)

Synthesis and Purification

The synthesis of 1,3-difluoro-5-alkylbenzenes is a key step in accessing this class of compounds for further study. While a specific detailed protocol for this compound was not found in the immediate search, a general synthetic strategy can be inferred from the literature, particularly from the work of Gray, Hird, Lacey, and Toyne in the journal Molecular Crystals and Liquid Crystals.[3][4] This work is a crucial reference for the synthesis of related liquid crystalline compounds.

The likely synthetic route involves a multi-step process, potentially starting from a difluorinated benzene derivative. A plausible pathway is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Grignard Reaction cluster_intermediate Intermediate cluster_reaction2 Dehydration & Reduction cluster_final Final Product A 1-Bromo-3,5-difluorobenzene C Grignard Reagent Formation A->C Mg, THF B Valeraldehyde D Addition to Aldehyde B->D C->D E 1-(3,5-Difluorophenyl)pentan-1-ol D->E F Dehydration to Alkene E->F Acid catalyst, Heat G Catalytic Hydrogenation F->G H₂, Pd/C H This compound G->H

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Based on common organic synthesis methodologies for similar compounds, a potential experimental protocol is as follows. It is imperative to consult the specific literature, such as the work by Gray et al., for detailed and validated procedures.

Step 1: Grignard Reagent Formation and Reaction with Aldehyde

  • To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF.

  • After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath.

  • Slowly add a solution of valeraldehyde in anhydrous THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3,5-difluorophenyl)pentan-1-ol.

Step 2: Dehydration and Reduction

  • Dissolve the crude alcohol from Step 1 in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux, removing water as it forms (e.g., using a Dean-Stark apparatus).

  • Once the dehydration is complete (monitored by TLC), cool the reaction mixture.

  • The resulting alkene, 1,3-difluoro-5-(1-pentenyl)benzene, can be isolated or directly used in the next step.[4]

  • For the reduction, dissolve the alkene in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Purification

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound were not found in the searched databases, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the pentyl chain. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The pentyl group will show characteristic multiplets for the CH₂, and a triplet for the terminal CH₃ group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).[5][6]

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms, which will be split by the aromatic protons.[7][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching vibrations (above 3000 cm⁻¹)

  • Aliphatic C-H stretching vibrations (below 3000 cm⁻¹)

  • Aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region)[8]

  • Strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region)

  • Out-of-plane C-H bending vibrations that are characteristic of the 1,3,5-trisubstituted benzene ring pattern.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • A molecular ion peak (M⁺) at m/z = 184.

  • Fragmentation patterns characteristic of alkylbenzenes, such as the loss of alkyl fragments.

  • Fragments containing the difluorophenyl moiety.

Reactivity and Chemical Behavior

The presence of two fluorine atoms on the benzene ring significantly influences the reactivity of this compound. Fluorine is a strongly electronegative atom, and its electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic substitution. However, its ability to donate electron density through resonance (mesomeric effect) can direct incoming electrophiles to the ortho and para positions relative to the fluorine atoms.

Reactivity A This compound B Electrophilic Aromatic Substitution A->B C Nucleophilic Aromatic Substitution A->C D Reactions of the Pentyl Chain A->D

Caption: Key areas of reactivity for this compound.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the difluorophenyl group make this compound and related structures valuable in several areas of research and development.

Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[11] The 1,3-difluorophenyl moiety can:

  • Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can affect its absorption, distribution, and excretion.

  • Enhance Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.

Materials Science

The rigid core and flexible alkyl chain of this compound are characteristic features of molecules that can exhibit liquid crystalline properties. Indeed, the work by Gray et al. focuses on the synthesis and properties of liquid crystals.[3] Such compounds are of interest for applications in display technologies and other advanced materials.[12][13][14]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound was not found in the searches, general guidelines for handling halogenated aromatic compounds should be followed.[15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, potential synthetic routes, and likely spectral characteristics. While there is a clear need for more experimental data to be made publicly available for this specific compound, the information presented here, drawn from analogous structures and established chemical principles, provides a solid foundation for researchers and drug development professionals working with this and related fluorinated aromatic compounds. The continued exploration of such molecules is likely to lead to the development of new and improved therapeutic agents and advanced materials.

References

  • Gray, G. W., Hird, M., Lacey, D., & Toyne, K. J. (1989). The synthesis and transition temperatures of some 4,4''-dialkyl- and 4-alkyl-4''-alkoxy-1,1':4',1''-terphenyls with 2,3- or 2',3'-difluoro-substituents. Molecular Crystals and Liquid Crystals, 172(1), 165-190.
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  • Crysdot LLC. (n.d.). This compound.
  • Journal of Materials Chemistry. (n.d.). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
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Sources

An In-depth Technical Guide to the Synthesis of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for 1,3-Difluoro-5-pentylbenzene, a fluorinated aromatic compound of interest to researchers in medicinal chemistry, materials science, and drug development. Recognizing the absence of a direct, one-pot synthesis, this document details three strategic, multi-step approaches, leveraging common starting materials and well-established organic transformations. Each pathway is presented with in-depth mechanistic discussions, detailed experimental protocols, and visual workflows to ensure replicability and a thorough understanding of the underlying chemical principles. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecular scaffold can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound represents a valuable building block in the synthesis of more complex molecular architectures, where the difluorinated phenyl ring provides a metabolically stable core and the pentyl chain offers a lipophilic tail, a common feature in liquid crystal and bioactive molecule design. This guide explores robust and adaptable synthetic strategies to access this target compound, providing a comparative analysis of different approaches to inform rational synthesis design.

Pathway 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene and Subsequent Reduction

This pathway is a classic and effective approach that introduces the five-carbon chain as an acyl group, which is subsequently reduced to the desired pentyl group. This two-step sequence, commencing with the readily available 1,3-difluorobenzene, is a reliable method for the synthesis of alkylbenzenes.[1][2]

Causality and Strategic Considerations

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[1][3] The use of an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride, generates a highly electrophilic acylium ion. 1,3-difluorobenzene, while deactivated towards electrophilic attack due to the inductive effect of the fluorine atoms, is still sufficiently reactive for this transformation.[4] The directing effects of the meta-positioned fluorine atoms favor acylation at the C4 position, leading to the desired 3,5-difluorophenyl ketone. A crucial advantage of the Friedel-Crafts acylation is that the product ketone is deactivated towards further acylation, thus preventing polyacylation, a common side reaction in Friedel-Crafts alkylations.[1][2]

The subsequent reduction of the keto group to a methylene group can be achieved under either acidic (Clemmensen reduction) or basic (Wolff-Kishner reduction) conditions, offering flexibility depending on the presence of other functional groups in more complex derivatives. The Clemmensen reduction, employing a zinc amalgam in concentrated hydrochloric acid, is particularly effective for aryl-alkyl ketones.[5][6][7] Alternatively, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by base-catalyzed elimination of nitrogen gas, is suitable for substrates that are sensitive to strong acids.[8][9][10][11]

Visual Workflow: Pathway 1

Pathway 1: Friedel-Crafts Acylation and Reduction cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 1,3-Difluorobenzene 1,3-Difluorobenzene Ketone 1-(3,5-difluorophenyl)pentan-1-one 1,3-Difluorobenzene->Ketone 1. Valeryl Chloride, AlCl₃ 2. H₂O workup Valeryl_Chloride Valeryl Chloride AlCl3 AlCl₃ Reduction_Reagents Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) Final_Product This compound Ketone_Step2->Final_Product Reduction caption Workflow for Pathway 1.

Caption: Workflow for Pathway 1.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 1-(3,5-difluorophenyl)pentan-1-one (Friedel-Crafts Acylation)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 eq) and 1,3-difluorobenzene (3.0 eq) as the solvent.[12]

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add valeryl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure. The excess 1,3-difluorobenzene can be recovered by distillation.[12]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(3,5-difluorophenyl)pentan-1-one.

Step 2: Synthesis of this compound (Clemmensen Reduction)

  • In a round-bottom flask equipped with a reflux condenser, place amalgamated zinc, prepared from zinc dust (excess) and mercuric chloride.

  • Add concentrated hydrochloric acid, water, and toluene.

  • Add 1-(3,5-difluorophenyl)pentan-1-one (1.0 eq) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.[5]

  • After cooling to room temperature, decant the liquid from the remaining zinc.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Parameter Friedel-Crafts Acylation Clemmensen Reduction
Key Reagents 1,3-Difluorobenzene, Valeryl Chloride, AlCl₃1-(3,5-difluorophenyl)pentan-1-one, Zn(Hg), HCl
Solvent Excess 1,3-DifluorobenzeneToluene/Water
Temperature 0 °C to Room TemperatureReflux
Reaction Time 4-6 hours24-48 hours
Work-up Acidic aqueous work-upExtraction
Purification Distillation/ChromatographyDistillation/Chromatography

Pathway 2: Grignard Reaction with 3,5-Difluorobenzaldehyde followed by Deoxygenation

Causality and Strategic Considerations

The Grignard reaction is a powerful tool for C-C bond formation. The synthesis begins with the preparation of a butylmagnesium bromide Grignard reagent from 1-bromobutane and magnesium turnings. This organometallic species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The aldehyde itself can be synthesized from 1-bromo-3,5-difluorobenzene via a Grignard reaction with a formylating agent like N,N-dimethylformamide (DMF).[13][14]

The initial product of the Grignard reaction is a secondary alcohol, 1-(3,5-difluorophenyl)pentan-1-ol. The subsequent removal of the benzylic hydroxyl group is a critical step. Direct hydrogenolysis of the alcohol is challenging. A more reliable method involves a two-step process: conversion of the alcohol to a more reactive intermediate, such as a benzyl bromide, followed by reductive cleavage of the carbon-halogen bond. This can be achieved through various methods, including catalytic hydrogenation or reaction with a reducing agent like tributyltin hydride.

Visual Workflow: Pathway 2

Pathway 2: Grignard Reaction and Deoxygenation cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Alcohol 1-(3,5-difluorophenyl)pentan-1-ol 3,5-Difluorobenzaldehyde->Alcohol 1. Butylmagnesium Bromide, THF 2. H₂O workup Butylmagnesium_Bromide Butylmagnesium Bromide Deoxygenation_Reagents 1. HBr 2. H₂, Pd/C Final_Product This compound Alcohol_Step2->Final_Product Deoxygenation caption Workflow for Pathway 2.

Caption: Workflow for Pathway 2.

Experimental Protocol: Pathway 2

Step 1: Synthesis of 1-(3,5-difluorophenyl)pentan-1-ol (Grignard Reaction)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should start spontaneously, as indicated by a color change and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.[15]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield 1-(3,5-difluorophenyl)pentan-1-ol.

Step 2: Synthesis of this compound (Deoxygenation)

  • Conversion to Bromide: Dissolve 1-(3,5-difluorophenyl)pentan-1-ol (1.0 eq) in a suitable solvent like dichloromethane. Cool to 0 °C and add hydrobromic acid (48% in water, excess) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate to obtain the crude 1-(1-bromopentyl)-3,5-difluorobenzene.

  • Hydrogenolysis: Dissolve the crude bromide in ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Place the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

Parameter Grignard Reaction Deoxygenation
Key Reagents 3,5-Difluorobenzaldehyde, Butylmagnesium Bromide1-(3,5-difluorophenyl)pentan-1-ol, HBr, H₂, Pd/C
Solvent Diethyl ether or THFDichloromethane, Ethanol/Ethyl Acetate
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-3 hoursVariable (monitored by TLC)
Work-up Aqueous NH₄Cl quench, extractionExtraction, Filtration
Purification ChromatographyChromatography/Distillation

Pathway 3: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3,5-difluorobenzene

This modern and highly versatile approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the C-C bond between the aromatic ring and the pentyl chain. The Kumada coupling, which employs a Grignard reagent, is a powerful and economical choice for this transformation.[16][17][18][19]

Causality and Strategic Considerations

The key starting material for this pathway is 1-bromo-3,5-difluorobenzene, which can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction.[20][21][22] The Kumada coupling involves the reaction of an organohalide with a Grignard reagent in the presence of a nickel or palladium catalyst.[16][17] The catalytic cycle typically involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the pentylmagnesium bromide, and reductive elimination to yield the final product and regenerate the catalyst.[18]

The main advantage of this method is its directness in forming the desired C-C bond. The reaction conditions are generally mild, and a wide range of functional groups can be tolerated with appropriate catalyst and ligand selection. The primary challenge lies in the preparation and handling of the air- and moisture-sensitive Grignard reagent and palladium catalyst.

Visual Workflow: Pathway 3

Pathway 3: Kumada Cross-Coupling 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Final_Product This compound 1-Bromo-3,5-difluorobenzene->Final_Product Kumada Coupling Pentylmagnesium_Bromide Pentylmagnesium Bromide Pd_Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) caption Workflow for Pathway 3.

Caption: Workflow for Pathway 3.

Experimental Protocol: Pathway 3

Synthesis of this compound (Kumada Coupling)

  • Prepare pentylmagnesium bromide from 1-bromopentane and magnesium turnings in anhydrous THF under a nitrogen atmosphere, as described in Pathway 2, Step 1.

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-bromo-3,5-difluorobenzene (1.0 eq), a palladium catalyst such as PdCl₂(dppf) (0.01-0.05 eq), and anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the freshly prepared pentylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution of the aryl bromide and catalyst.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitored by GC-MS or TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation to afford this compound.

Parameter Kumada Cross-Coupling
Key Reagents 1-Bromo-3,5-difluorobenzene, Pentylmagnesium Bromide, Pd Catalyst
Solvent THF
Temperature 0 °C to Reflux
Reaction Time 2-4 hours
Work-up Aqueous quench, extraction
Purification Chromatography/Distillation

Conclusion

The synthesis of this compound can be effectively achieved through several strategic multi-step pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific equipment and expertise available in the laboratory.

  • Pathway 1 (Friedel-Crafts Acylation/Reduction) is a robust and classical approach, ideal for large-scale synthesis due to the relatively low cost of 1,3-difluorobenzene.

  • Pathway 2 (Grignard Reaction/Deoxygenation) offers a valuable alternative, particularly when the corresponding acyl chloride for the Friedel-Crafts reaction is not readily accessible.

  • Pathway 3 (Kumada Cross-Coupling) represents a more modern and direct approach, offering mild reaction conditions and high selectivity, although it requires the handling of sensitive organometallic reagents and catalysts.

This guide provides the necessary foundational knowledge and practical protocols to empower researchers to select and execute the most suitable synthesis of this compound for their specific research and development needs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Handling of 1-Bromo-3,5-difluorobenzene. Ningbo Inno Pharmchem Co., Ltd.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com.
  • Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. SciSpace.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company.
  • ACS Publications. (n.d.). Catalytic Intermolecular Direct Arylation of Perfluorobenzenes. ACS Publications.
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  • Wikipedia. (n.d.). Kumada coupling. Wikipedia.
  • Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone. Google Patents.
  • Fluorine notes. (n.d.). The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic ring. Fluorine notes.
  • NROChemistry. (n.d.). Kumada Coupling. NROChemistry.
  • SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. SlidePlayer.
  • Wikipedia. (n.d.). Clemmensen reduction. Wikipedia.
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Organic Chemistry Tutor.
  • J&K Scientific LLC. (n.d.). 3',5'-Difluoroacetophenone | 123577-99-1. J&K Scientific LLC.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Organic Chemistry Portal.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. UCLA Chemistry and Biochemistry.
  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Chemistry LibreTexts.
  • Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Juniper Publishers.

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An In-Depth Technical Guide to 1,3-Difluoro-5-pentylbenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,3-Difluoro-5-pentylbenzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. We will delve into its molecular structure, a plausible and detailed synthetic pathway, its predicted spectroscopic signature, and its potential applications, particularly in the realm of advanced materials.

Introduction: The Strategic Role of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules is a powerful strategy in modern chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties.[2] In the context of aromatic systems, fluorination can enhance metabolic stability, modulate lipophilicity, and alter electronic properties, making fluorinated aromatics highly valuable building blocks in pharmaceuticals and advanced materials.[1] this compound, with its combination of a difluorinated phenyl ring and a lipophilic pentyl chain, is a prime example of a molecule designed to leverage these benefits. Its structural motifs suggest potential applications in areas such as liquid crystals and as an intermediate in the synthesis of complex organic molecules.[1][3]

Molecular Structure and Physicochemical Properties

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and the specific arrangement of its constituent atoms.

  • Molecular Formula: C₁₁H₁₄F₂[4]

  • IUPAC Name: this compound[4]

  • Synonyms: 3,5-Difluoro-1-pentylbenzene, Benzene, 1,3-difluoro-5-pentyl-[4]

  • CAS Number: 121219-25-8[4]

  • Molecular Weight: 184.23 g/mol [4]

The structure consists of a benzene ring substituted at positions 1 and 3 with fluorine atoms and at position 5 with a pentyl group. The meta-disposition of the fluorine atoms influences the electronic distribution within the aromatic ring, impacting its reactivity and intermolecular interactions.

Caption: Molecular Structure of this compound.

Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Boiling Point~210-220 °CExtrapolated from 1,3-Difluoro-5-propylbenzene (170 °C)[5] and pentylbenzene (~205 °C).[6]
Density~0.99 g/cm³Slightly lower than 1,3-Difluoro-5-propylbenzene (1.05 g/cm³)[5] due to the larger alkyl chain.
Refractive Index~1.46Similar to related alkylated fluorobenzenes.

Plausible Synthetic Pathway: A Grignard Cross-Coupling Approach

A robust and versatile method for the synthesis of 1,3-difluoro-5-alkylbenzenes involves the Grignard reaction.[7] This approach offers a high degree of control and is amenable to a variety of alkyl chains. Below is a detailed, self-validating protocol for the synthesis of this compound, based on established methodologies for similar transformations.

Synthesis_Workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_coupling Step 2: Cross-Coupling Reaction cluster_workup Step 3: Work-up and Purification pentyl_bromide 1-Bromopentane pentyl_mgbr Pentylmagnesium Bromide pentyl_bromide->pentyl_mgbr mg Magnesium Turnings mg->pentyl_mgbr ether Anhydrous Diethyl Ether ether->pentyl_mgbr intermediate Reaction Intermediate pentyl_mgbr->intermediate difluoro_iodobenzene 1,3-Difluoro-5-iodobenzene difluoro_iodobenzene->intermediate pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) pd_catalyst->intermediate product This compound intermediate->product quench Quenching (aq. NH₄Cl) product->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Column Chromatography extraction->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1-Bromopentane

  • Magnesium turnings

  • 1,3-Difluoro-5-iodobenzene[8]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated by gentle warming.

    • Once the reaction starts, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask, dissolve 1,3-difluoro-5-iodobenzene (1.0 eq) and Pd(dppf)Cl₂ (0.02 eq) in anhydrous THF.

    • Cool the freshly prepared pentylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add the solution of 1,3-difluoro-5-iodobenzene and the palladium catalyst to the Grignard reagent via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure this compound.

Predicted Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its structural components: the 1,3-difluorobenzene moiety and the pentyl chain.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for both the aromatic protons and the protons of the pentyl group. The aromatic region will be complex due to proton-fluorine coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.9m3HAromatic protons
~2.6t2H-CH₂- attached to the ring
~1.6m2H-CH₂-
~1.3m4H-(CH₂)₂-
~0.9t3H-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

Chemical Shift (δ, ppm)Assignment
~163 (dd)C-F
~145 (t)C-pentyl
~110 (m)Aromatic C-H
~102 (t)Aromatic C-H
~36-CH₂- attached to the ring
~31-CH₂-
~22-CH₂-
~14-CH₃
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key diagnostic tool for fluorinated compounds and is expected to show a single signal for the two equivalent fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -110tAromatic C-F
IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the alkyl chain.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch
1620-1580Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
880-840StrongAromatic C-H out-of-plane bend (1,3,5-trisubstituted)
Mass Spectrometry

The mass spectrum under electron ionization (EI) will likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

m/zInterpretation
184Molecular ion (M⁺)
127[M - C₄H₉]⁺ (Benzylic cleavage)
114[M - C₅H₁₀]⁺ (McLafferty rearrangement)

Applications and Future Perspectives

The unique combination of a difluorinated aromatic core and a flexible alkyl chain makes this compound a promising candidate for several advanced applications.

  • Liquid Crystals: The structural similarity to known liquid crystal molecules, such as 5CB (4-Cyano-4'-pentylbiphenyl), suggests that this compound could be a valuable component in liquid crystal mixtures.[9] The fluorine substituents can enhance properties such as dielectric anisotropy and viscosity, which are crucial for display technologies.[3] The related compound, 1,3-Difluoro-5-butyl-benzene, has been identified as a key building block for OLED displays and liquid crystal technology.[1]

  • Pharmaceutical and Agrochemical Synthesis: The 3,5-difluorophenyl motif is present in a number of biologically active compounds. The metabolic stability conferred by the fluorine atoms makes this moiety attractive in drug design.[2] this compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

  • Materials Science: The fluorinated nature of the molecule can impart desirable properties such as hydrophobicity and thermal stability, making it a potential building block for specialty polymers and functional materials.

The continued exploration of synthetic routes to 1,3-difluoro-5-alkylbenzenes and the characterization of their physical properties will undoubtedly open up new avenues for their application in various fields of science and technology.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Unlocking Innovation: The Role of 1,3-Difluoro-5-butyl-benzene in Modern Electronics and Pharma.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • PubChem. (n.d.). 1,3-Difluoro-5-propylbenzene.
  • PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). Chemical and Pharmacological Properties of Diflunisal.
  • Biointerface Research in Applied Chemistry. (2021, January 30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.
  • NIST. (n.d.). Benzene, pentyl-.
  • TCI Chemicals. (n.d.). Liquid Crystal Materials.

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Spectroscopic data for 1,3-Difluoro-5-pentylbenzene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Difluoro-5-pentylbenzene

Abstract

This guide provides a comprehensive analysis of the key spectroscopic signatures for the structural elucidation of this compound (C₁₁H₁₄F₂). In the dynamic fields of materials science and pharmaceutical development, the unambiguous characterization of novel fluorinated aromatic compounds is paramount. This document moves beyond a simple recitation of data, offering a predictive and interpretive framework for researchers. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in fundamental principles and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a self-validating system for scientists engaged in the synthesis and analysis of related molecules.

Introduction: The Significance of Spectroscopic Analysis

This compound is a symmetrically substituted aromatic compound featuring a lipophilic pentyl chain and two strongly electronegative fluorine atoms. This combination of functionalities suggests potential applications as a liquid crystal intermediate, a building block in agrochemicals, or a precursor in pharmaceutical synthesis where fluorine incorporation is known to enhance metabolic stability and bioavailability.[1]

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular formula. This guide will detail the expected spectroscopic data from three core analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To map the carbon-hydrogen framework and directly probe the chemical environment of the fluorine atoms.

  • IR Spectroscopy: To identify characteristic functional groups and vibrational modes within the molecule.

  • Mass Spectrometry: To determine the molecular weight and deduce structural information from fragmentation patterns.

The following sections are structured to not only present the predicted data but also to explain the causality behind the expected spectral features, reflecting an approach rooted in deep field experience.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a fluorinated compound like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible methodology is critical for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for nonpolar compounds and its well-defined residual solvent peak.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally, but spectra are often referenced relative to a conceptual CFCl₃ peak at δ = 0.00 ppm.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex coupling patterns.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for each unique carbon, enhancing the signal-to-noise ratio. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

    • ¹⁹F NMR: Acquire data with proton decoupling. Given the high sensitivity of the ¹⁹F nucleus, fewer scans (16-64) are generally sufficient.[2]

Logical Workflow for NMR Analysis

NMR_Workflow cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation cluster_output Final Structure A1 Sample Prep (CDCl3, TMS) A2 400 MHz Spectrometer A1->A2 A3 Acquire Spectra (1H, 13C, 19F) A2->A3 I1 Analyze 1H NMR (Shifts, Integration, Coupling) A3->I1 I2 Analyze 19F NMR (Shifts, Coupling) A3->I2 I3 Analyze 13C NMR (Shifts, C-F Coupling) A3->I3 I4 Correlate Data (2D NMR if needed) I1->I4 I2->I4 I3->I4 O1 Structure Validation I4->O1

Caption: Workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The symmetry of the molecule simplifies the aromatic region.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~ 6.75 t (triplet) 1H Aromatic C2-H
H-b ~ 6.65 d (doublet) 2H Aromatic C4-H, C6-H
H-c ~ 2.58 t (triplet) 2H Benzylic -CH₂-
H-d ~ 1.60 m (multiplet) 2H -CH₂-
H-e ~ 1.33 m (multiplet) 4H -CH₂CH₂-

| H-f | ~ 0.90 | t (triplet) | 3H | Terminal -CH₃ |

  • Expertise & Experience: The aromatic protons (H-a, H-b) are shielded relative to benzene (δ 7.34) due to the electron-donating effect of the pentyl group. The proton at the C2 position (H-a), situated between two fluorine atoms, will appear as a triplet due to coupling to the two equivalent ortho protons (H-b). The protons at C4 and C6 (H-b) are chemically equivalent and will appear as a doublet due to coupling to H-a. Further fine splitting from coupling to the fluorine atoms is expected, making these multiplets more complex. The benzylic protons (H-c) are deshielded by the aromatic ring, while the rest of the alkyl chain displays a typical upfield pattern.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as dictated by molecular symmetry. A key feature will be the large one-bond carbon-fluorine coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity (C-F Coupling) Assignment
C-1/C-3 ~ 163.5 dd (¹JCF ≈ 245 Hz) C-F
C-5 ~ 147.0 t (³JCF ≈ 7 Hz) C-Alkyl
C-4/C-6 ~ 111.5 d (²JCF ≈ 22 Hz) Aromatic C-H
C-2 ~ 102.0 t (²JCF ≈ 25 Hz) Aromatic C-H
C-7 ~ 36.0 s Benzylic -CH₂-
C-8 ~ 31.5 s -CH₂-
C-9 ~ 31.0 s -CH₂-
C-10 ~ 22.5 s -CH₂-

| C-11 | ~ 14.0 | s | Terminal -CH₃ |

  • Trustworthiness: The prediction of large ¹JCF coupling constants is a self-validating feature. Observing two carbons with shifts around 163 ppm, each split into a large doublet of doublets, provides strong evidence for the 1,3-difluoro substitution pattern. The chemical shifts for aromatic carbons are influenced by the strong electronegativity of fluorine and the substitution pattern.[3][4]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[5] Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~ -110 | t (triplet) | C1-F, C3-F |

  • Expertise & Experience: The chemical shift for fluorobenzene is approximately -113 ppm.[1] The alkyl group at the meta position should have a minimal effect, so a shift around -110 ppm is a reasonable prediction. This signal will be split into a triplet by coupling to the two ortho protons (H-b at C4 and C2 for one F; H-b at C2 and C4 for the other F) and the one para proton (H-a at C2). The expected multiplicity is a triplet, arising from coupling to the two equivalent ortho protons (H-b).

Caption: Key H-H and H-F J-coupling in the aromatic ring.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: ATR-FTIR
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal (typically diamond or zinc selenide).

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before analyzing the sample.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the alkyl chain, the aromatic ring, and the distinctive carbon-fluorine bonds.

Table 4: Predicted Principal IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100 - 3000 Medium Aromatic C-H Stretch
2955 - 2850 Strong Aliphatic (Pentyl) C-H Stretch
~ 1620, 1590 Strong-Medium Aromatic C=C Ring Stretch
~ 1470 Medium CH₂ Scissoring
1300 - 1100 Very Strong C-F Stretch (Asymmetric & Symmetric)

| ~ 850 | Strong | Aromatic C-H Out-of-Plane Bending (1,3,5-subst.) |

  • Authoritative Grounding: The presence of very strong absorption bands in the 1300-1100 cm⁻¹ region is a highly reliable indicator of C-F bonds in a molecule.[6] The combination of sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and strong, slightly broader peaks just below 3000 cm⁻¹ (aliphatic C-H) confirms the presence of both structural motifs. The specific pattern of C-H out-of-plane bending is diagnostic for the aromatic substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural clues based on how the molecule fragments upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)
  • Ionization Method: Electron Ionization (EI) is a standard technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample molecule, creating a radical cation (M⁺•).[7] This high energy often induces reproducible fragmentation.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal. The GC separates the sample from any impurities, and the MS provides the mass spectrum of the pure compound.

  • Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The fragmentation of the molecular ion is governed by the formation of the most stable carbocations and radicals.

Table 5: Predicted Key Ions in the EI Mass Spectrum

m/z Proposed Fragment Structure Identity Predicted Abundance
184 [C₁₁H₁₄F₂]⁺• Molecular Ion (M⁺•) Moderate
127 [C₇H₆F₂]⁺ Benzylic Cation Base Peak (100%)

| 114 | [C₆H₄F₂]⁺• | Difluorobenzene radical cation | Low |

  • Trustworthiness: The primary and most logical fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage).[8] This process results in the formation of a highly stable benzylic carbocation. In this case, the loss of a butyl radical (•C₄H₉, mass 57) from the molecular ion (mass 184) leads to a fragment with m/z 127. This fragment is expected to be the most abundant ion in the spectrum (the base peak), providing a definitive validation of the structure.

MS_Fragmentation M Molecular Ion (M⁺•) m/z = 184 Frag1 Loss of •C₄H₉ M->Frag1 BasePeak Base Peak Benzylic Cation m/z = 127 Frag1->BasePeak

Caption: Primary fragmentation pathway via benzylic cleavage.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. Through a synergistic application of NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved.

  • NMR confirms the carbon-hydrogen framework, the 1,3,5-substitution pattern, and the electronic environment of the fluorine atoms through characteristic chemical shifts and spin-spin coupling constants.

  • IR provides rapid confirmation of the key functional groups: aromatic, aliphatic, and the crucial C-F bonds.

  • Mass Spectrometry establishes the molecular weight and validates the alkylbenzene structure through a predictable and dominant benzylic cleavage fragmentation pattern.

This guide provides researchers, scientists, and drug development professionals with a robust predictive framework for identifying this molecule and serves as a methodological template for the characterization of other novel fluorinated compounds.

References

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The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Benzene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader:

This guide deviates from conventional review formats. Instead of a linear enumeration of facts, it is structured to provide a deeper, mechanistic understanding of why and how fluorinated benzene derivatives have become indispensable tools in modern science, particularly in the realms of drug discovery and advanced materials. Here, we will explore the causal relationships between fluorine's unique properties and the functional outcomes observed in molecular design. The protocols and data presented are intended to be not just informational, but instructive, empowering you to apply these principles in your own research.

The Allure of a Halogen: Why Fluorinate Benzene?

The strategic incorporation of fluorine into a benzene ring is a powerful tactic in medicinal chemistry and materials science. This is not a random substitution; it is a deliberate, often transformative, modification. The C-F bond is the strongest single bond to carbon, and fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties allows for the fine-tuning of a molecule's steric profile, electronics, and metabolic stability. The introduction of fluorine can profoundly alter a molecule's lipophilicity, acidity (pKa), and susceptibility to metabolic degradation, all of which are critical parameters in drug design.[1][2][3] Furthermore, in materials science, the strategic placement of fluorine can influence properties like thermal stability and liquid crystalline behavior.[4][5][6][7]

The Synthetic Chemist's Toolkit: Methodologies for Fluorinating the Benzene Ring

The introduction of fluorine onto an aromatic ring requires specialized synthetic strategies. The choice of method is dictated by the desired regioselectivity, the electronic nature of the substrate, and the tolerance of other functional groups.

Electrophilic Fluorination: Taming the Most Reactive Halogen

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). This approach is particularly useful for the direct fluorination of arenes. Modern electrophilic fluorinating reagents have largely replaced hazardous elemental fluorine. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now the workhorses in this field due to their stability, selectivity, and ease of handling.[8][9][10][11]

This protocol provides a general procedure for the ortho- and para-selective fluorination of an electron-rich benzene derivative.

Materials:

  • Electron-rich aromatic substrate (e.g., anisole)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous acetonitrile (ACN)

  • Argon or Nitrogen source

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the electron-rich aromatic substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous acetonitrile.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the fluorinated product.[10][12][13][14]

Electrophilic_Fluorination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Arene Electron-Rich Arene Reaction Electrophilic Aromatic Substitution Arene->Reaction NFSI NFSI NFSI->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Fluorinated Arene Purify->Product

Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive yet Powerful Approach

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an electron-poor aromatic ring. Counterintuitively, fluoride is an excellent leaving group in this context, often more so than other halogens.[15][16] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, accelerating the reaction.[15] This methodology is particularly valuable for synthesizing highly functionalized fluoroarenes.[16][17][18][19][20]

This protocol describes a general procedure for the reaction of an activated fluoroarene with a primary or secondary amine.

Materials:

  • Activated fluoroarene (e.g., 1-fluoro-4-nitrobenzene)

  • Amine nucleophile

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the activated fluoroarene (1.0 equiv) and the amine (1.1 equiv) in the aprotic polar solvent.

  • Add the base (2.0 equiv) to the mixture.

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography.[16][19][21]

SNAr_Reaction cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Fluoroarene Activated Fluoroarene Meisenheimer Meisenheimer Complex Formation Fluoroarene->Meisenheimer Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Base Base Base->Meisenheimer Elimination Fluoride Elimination Meisenheimer->Elimination Product Substituted Arene Elimination->Product

C-F Bond Activation: A Frontier in Catalysis

The strength of the C-F bond presents a significant challenge for its direct functionalization. However, recent advances in catalysis have enabled the activation of C-F bonds for cross-coupling reactions. Transition metal complexes, particularly those of palladium and nickel, can facilitate the cleavage of C-F bonds, allowing for the formation of new C-C, C-N, and C-O bonds.[22][23] These methods are at the forefront of synthetic organic chemistry, offering novel pathways to complex fluorinated molecules.[1][3][9][24]

This protocol outlines a general procedure for the Suzuki cross-coupling of an aryl fluoride with a boronic acid. Note that these reactions often require specialized ligands and conditions.

Materials:

  • Fluoroarene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard equipment for inert atmosphere chemistry

Procedure:

  • In a glovebox or under an inert atmosphere, add the fluoroarene (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (2.0 equiv) to a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Wash the Celite® with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[11][17][25][26][27]

The Physicochemical Consequences of Fluorination: A Quantitative Perspective

The introduction of fluorine into a benzene ring leads to predictable yet profound changes in its physicochemical properties. Understanding these shifts is paramount for rational molecular design.

Lipophilicity (LogP): A Subtle but Significant Influence

Lipophilicity, often quantified as the logarithm of the partition coefficient between octanol and water (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on LogP is nuanced. While a single fluorine atom can slightly increase lipophilicity compared to hydrogen, the introduction of multiple fluorine atoms or fluoroalkyl groups can either increase or decrease lipophilicity depending on the specific substitution pattern and the overall molecular context.[20][23][28][29][30]

CompoundLogPChange upon Fluorination
Benzene2.13-
Fluorobenzene2.27+0.14
1,4-Difluorobenzene2.33+0.20
1,3,5-Trifluorobenzene2.41+0.28
Toluene2.73-
4-Fluorotoluene2.87+0.14
Benzoic Acid1.87-
4-Fluorobenzoic Acid2.01+0.14
Aniline0.90-
4-Fluoroaniline1.15+0.25

(Data compiled from various sources for illustrative purposes)[15][23][31][32][33]

Acidity and Basicity (pKa): The Inductive Effect in Action

Fluorine's strong electron-withdrawing inductive effect significantly influences the acidity and basicity of nearby functional groups. For instance, fluorination of phenols and benzoic acids increases their acidity (lowers their pKa), while fluorination of anilines decreases their basicity (lowers the pKa of their conjugate acid).[6][34][35] This modulation of pKa can have a dramatic impact on a drug's solubility, membrane permeability, and binding affinity to its target.[21][34]

CompoundpKa
Phenol9.99
4-Fluorophenol9.55
3-Fluorophenol9.28
2-Fluorophenol8.81
Benzoic Acid4.20
4-Fluorobenzoic Acid4.14
Anilinium ion4.63
4-Fluoroanilinium ion4.65

(Data compiled from various sources for illustrative purposes)[35][36][37]

Metabolic Stability: Blocking the Path of Cytochrome P450

One of the most valuable applications of fluorination in drug design is to enhance metabolic stability. The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.[1][7][37]

Metabolic_Blocking cluster_unfluorinated Unfluorinated Substrate cluster_fluorinated Fluorinated Substrate Substrate_H Aryl-H P450 Cytochrome P450 Substrate_H->P450 Metabolic Oxidation Metabolite Aryl-OH (Metabolite) P450->Metabolite Substrate_F Aryl-F P450_F Cytochrome P450 Substrate_F->P450_F Resistant to Oxidation No_Reaction Metabolism Blocked P450_F->No_Reaction

Applications: From the Pill Bottle to the Display Screen

The unique properties of fluorinated benzene derivatives have led to their widespread use in a variety of high-tech applications.

Drug Discovery: A Fluorine-Enriched Pharmacopeia

A significant percentage of modern pharmaceuticals contain fluorine. Fluorinated benzene rings are common motifs in drugs for a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[16][35] The strategic use of fluorine has been instrumental in the development of blockbuster drugs such as the antidepressant fluoxetine (Prozac®) and the cholesterol-lowering agent atorvastatin (Lipitor®).[27]

Case Study: The Role of Fluorine in a Kinase Inhibitor

In the development of many kinase inhibitors for cancer therapy, a fluorinated benzene moiety is often incorporated to enhance binding affinity and improve pharmacokinetic properties. For example, the introduction of a fluorine atom can lead to favorable interactions with the protein target and block metabolic pathways, resulting in a more potent and durable drug.[37]

Agrochemicals: Protecting Crops with Fluorinated Chemistry

Fluorinated benzene derivatives are also crucial components of modern agrochemicals, including herbicides, fungicides, and insecticides.[26][27][38][39][40] Fluorination can enhance the efficacy and selectivity of these agents, as well as their environmental stability.[27][40]

Materials Science: Engineering Advanced Materials with Fluorine

The introduction of fluorine into benzene-based monomers can lead to polymers with unique and desirable properties, such as high thermal stability, chemical resistance, and low dielectric constants.[4][30][40] These fluorinated polymers find applications in a range of fields, from aerospace to microelectronics.[8][41] Furthermore, fluorinated benzene derivatives are used in the design of liquid crystals for display applications and have been investigated for use in Organic Light-Emitting Diodes (OLEDs).[5][6][7][42]

Conclusion: A Future Forged in Fluorine

The strategic fluorination of benzene derivatives is a testament to the power of subtle atomic changes to elicit profound molecular effects. As our understanding of the intricate interplay between structure and function deepens, and as synthetic methodologies become ever more sophisticated, the role of fluorine in science and technology is set to expand even further. For the researcher, scientist, and drug development professional, a thorough understanding of the principles and practices outlined in this guide is not just advantageous—it is essential for innovation in the molecular sciences.

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  • Sharma, P. C., et al. (2013). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Drug Development and Research, 5(4), 1-8. [Link]
  • Pretze, M., et al. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 24(15), 2781. [Link]
  • BioSolveIT. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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  • Verhoest, P. R., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5229-5233. [Link]
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A Comprehensive Technical Guide to 1,3-Difluoro-5-pentylbenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth overview of 1,3-Difluoro-5-pentylbenzene (CAS No. 121219-25-8), a fluorinated aromatic compound of increasing interest in materials science and pharmaceutical development. The strategic placement of two fluorine atoms on the benzene ring, combined with an alkyl chain, imparts unique physicochemical properties that are highly valuable for the synthesis of advanced materials and biologically active molecules. This document details the compound's properties, outlines a robust synthesis and purification protocol, provides a thorough spectroscopic characterization, discusses its applications, and covers essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical building block.

Introduction and Strategic Importance

This compound is a substituted aromatic hydrocarbon featuring a pentyl group and two fluorine atoms in a meta-arrangement on the benzene ring. The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's high electronegativity and small van der Waals radius (comparable to hydrogen) allow it to profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity without significantly increasing its size.[1][2]

The 1,3-difluoro substitution pattern, in particular, creates a strong dipole moment and alters the acidity of adjacent protons, influencing intermolecular interactions and reactivity. The pentyl chain provides lipophilicity, making the compound a valuable intermediate for molecules designed to interact with biological membranes or nonpolar matrices, such as liquid crystals. This unique combination of features positions this compound as a key building block for creating novel pharmaceuticals, agrochemicals, and high-performance polymers.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 121219-25-8PubChem[4]
Molecular Formula C₁₁H₁₄F₂PubChem[4]
Molecular Weight 184.23 g/mol PubChem[4]
Appearance Colorless to almost colorless clear liquidTCI
Canonical SMILES CCCCCC1=CC(=CC(=C1)F)FPubChem[4]
InChIKey YDJZPOPHPSWRQV-UHFFFAOYSA-NPubChem[4]
XLogP3 4.5PubChem[4]
Table 2: Predicted Spectroscopic Data
Spectroscopy TypePredicted Features
¹H NMR Aromatic Protons: Complex multiplets between δ 6.6-7.3 ppm, showing coupling to adjacent fluorine atoms (³JHF, ⁴JHF). Alkyl Protons: Multiplets from δ 0.8-2.7 ppm corresponding to the pentyl chain (CH₃, and 4x CH₂). The benzylic CH₂ will be a triplet coupled to the adjacent CH₂.
¹³C NMR Aromatic Carbons: Signals between δ 100-165 ppm. Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings. Alkyl Carbons: Signals in the upfield region (δ 14-36 ppm).
¹⁹F NMR A single resonance is expected in the typical range for aryl fluorides (approx. δ -110 to -115 ppm), appearing as a triplet due to coupling with the two ortho protons (³JHF).
Mass Spec (EI) Molecular Ion (M⁺): Expected at m/z 184. Key Fragments: Loss of a butyl radical (m/z 127, benzylic cleavage), and fragments corresponding to the fluorinated benzene ring.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through several routes. A common and reliable method involves a cross-coupling reaction, such as a Suzuki or Kumada coupling, starting from a di-fluorinated precursor like 1,3-Difluoro-5-iodobenzene.[5] An alternative approach is the reduction of an unsaturated precursor like 1,3-difluoro-5-pent-1-enylbenzene.[6]

Below is a representative protocol based on the hydrogenation of an alkenyl precursor, a common final step in alkyl chain installation.

Experimental Protocol: Synthesis via Hydrogenation

Reaction: Catalytic hydrogenation of 1,3-difluoro-5-pent-1-enylbenzene.

Materials:

  • 1,3-difluoro-5-pent-1-enylbenzene (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w, 0.01 eq)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Vessel Preparation: A clean, dry hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 1,3-difluoro-5-pent-1-enylbenzene and the solvent (approx. 10 mL per gram of substrate).

  • Catalyst Addition: The Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition. Causality: Pd/C is pyrophoric and must be handled with care away from oxygen.

  • Hydrogenation: The vessel is sealed, purged several times with hydrogen gas to remove all air, and then pressurized with hydrogen (typically 3-4 bar or ~50 psi).

  • Reaction Monitoring: The mixture is agitated vigorously at room temperature. The reaction progress is monitored by observing the cessation of hydrogen uptake. For a definitive check, a small aliquot can be withdrawn, filtered through celite to remove the catalyst, and analyzed by GC-MS or TLC to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The celite pad is washed with a small amount of the solvent to ensure complete recovery of the product.

  • Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel using a non-polar eluent such as hexane.

Self-Validation: The identity and purity of the final product, this compound, must be confirmed using the spectroscopic methods outlined in Table 2 (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Diagram: Synthesis and Verification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_validation Quality Control & Validation start 1. Dissolve Precursor (1,3-difluoro-5-pent-1-enylbenzene) in Solvent add_cat 2. Add Pd/C Catalyst (under Inert Atmosphere) start->add_cat hydrogenate 3. Pressurize with H₂ Gas & Agitate add_cat->hydrogenate monitor 4. Monitor Reaction (H₂ uptake, TLC/GC-MS) hydrogenate->monitor filter 5. Filter through Celite to Remove Catalyst monitor->filter concentrate 6. Concentrate via Rotary Evaporation filter->concentrate purify 7. (Optional) Flash Chromatography concentrate->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr ms Mass Spectrometry (Confirm M.W.) purify->ms final_product Verified Product: This compound nmr->final_product ms->final_product

Caption: Workflow for the synthesis and validation of this compound.

Applications in Research and Drug Development

Fluorinated building blocks are critical in modern drug design.[7] The 1,3-difluoro-5-alkylbenzene motif is particularly valuable for several reasons:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing this motif can block common sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the aromatic ring, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1][2] The pentyl chain further contributes to this property.

  • Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which is a critical parameter for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.[2]

  • Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with amide N-H, for example), and other orthogonal interactions within a protein's binding pocket, potentially increasing the affinity and selectivity of a ligand.[2]

This compound serves as a key intermediate for synthesizing a wide range of more complex molecules, including potential candidates for anti-cancer agents, central nervous system drugs, and anti-inflammatory agents.[3][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. While specific toxicity data for this compound is limited, guidance can be taken from safety data sheets (SDS) for structurally similar fluorinated aromatic compounds.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10] Avoid contact with skin and eyes.[9] Keep away from sources of ignition, as related compounds are flammable.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

In case of exposure, follow standard first-aid procedures: move to fresh air if inhaled, flush eyes with water for at least 15 minutes, and wash skin with soap and water.[10][11] Seek medical attention if symptoms persist.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced applications. Its unique electronic and physical properties, derived from the strategic difluorination of an alkylbenzene core, make it a valuable tool for medicinal chemists and material scientists. By providing enhanced metabolic stability, modulated lipophilicity, and unique binding capabilities, this compound serves as a powerful building block for the rational design of next-generation pharmaceuticals and functional materials. Adherence to rigorous synthesis, purification, and safety protocols is essential for its successful and safe application in a research setting.

References

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A Technical Guide to the Physicochemical Characterization of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Component in Advanced Material and Pharmaceutical Development

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1,3-Difluoro-5-pentylbenzene, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these characteristics. By contextualizing the importance of these properties in advanced applications, this guide serves as an essential resource for the effective utilization of this fluorinated aromatic compound.

Introduction: The Significance of this compound

This compound (CAS No. 121219-25-8) is a fluorinated aromatic compound of increasing interest in the fields of pharmaceutical synthesis and advanced materials. The unique substitution pattern of a pentyl group and two fluorine atoms on the benzene ring imparts specific properties that are highly advantageous. The fluorine atoms enhance metabolic stability and binding affinity in drug candidates, while the pentyl chain influences lipophilicity and liquid crystalline behavior. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective application in synthesis, formulation, and material design.

The boiling point is a critical parameter for purification processes like distillation, providing a benchmark for separation from reactants and byproducts.[1][] In the context of drug formulation, it informs on the compound's volatility and stability under various thermal conditions. Density is a fundamental physical property that is essential for the conversion of measured volumes to mass and is indicative of the substance's purity and physical state.[3] For professionals in drug development, these parameters are not merely data points but crucial indicators of a compound's behavior in both laboratory and industrial settings.

Physicochemical Properties of this compound

The accurate determination of the boiling point and density of this compound is foundational for its application. The following table summarizes these key physical constants.

PropertyValueConditionsSource(s)
Boiling Point 197.2 °C760 mmHg[3][4]
Density 1.022 g/cm³Standard Temperature and Pressure (STP)[3][4][5]
Molecular Formula C₁₁H₁₄F₂
Molecular Weight 184.23 g/mol

Methodologies for Experimental Determination

The precise measurement of boiling point and density requires robust and validated experimental protocols. The following sections detail the methodologies for determining these properties for liquid compounds like this compound.

Boiling Point Determination: The Capillary Method

For the determination of the boiling point of a small quantity of liquid, the capillary method is a widely accepted and accurate technique.[6] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Sample Preparation: A small volume (approximately 0.5-1 mL) of this compound is placed into a small-diameter test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., silicone oil) within a Thiele tube or a similar heating apparatus.

  • Heating and Observation: The heating bath is gradually heated. As the temperature rises, the air trapped in the capillary tube will be expelled, followed by the vapor of the liquid. A continuous and rapid stream of bubbles emerging from the capillary indicates that the liquid has reached its boiling point.[6]

  • Boiling Point Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

This method is self-validating because the boiling point is observed during both the heating and cooling phases, providing a narrow temperature range for the phase transition. The slow cooling allows for an equilibrium to be established between the vapor pressure inside the capillary and the atmospheric pressure, ensuring an accurate reading.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure Sample This compound in Test Tube Capillary Inverted Capillary Tube Thermometer Thermometer Heating_Bath Heating Bath (e.g., Silicone Oil) Heat Gradual Heating Heating_Bath->Heat Apply Heat Observe_Bubbles Observe Continuous Stream of Bubbles Heat->Observe_Bubbles Temperature Rise Cool Slow Cooling Observe_Bubbles->Cool Remove Heat Record_Temp Record Temperature at Liquid Entry into Capillary Cool->Record_Temp Equilibrium

Experimental workflow for boiling point determination.
Density Determination: Digital Density Meter (ASTM D4052)

The use of a digital density meter, in accordance with ASTM D4052, provides a rapid and highly accurate method for determining the density of liquids.[7] This technique is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[3]

  • Instrument Calibration: The digital density meter is calibrated using two standards of known density, typically dry air and deionized water. This calibration is performed at the desired measurement temperature.

  • Temperature Equilibration: The instrument's measuring cell is brought to and maintained at the specified temperature (e.g., 20°C).

  • Sample Injection: A small volume of this compound is carefully injected into the U-tube, ensuring that no air bubbles are present in the measuring cell.

  • Frequency Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.

  • Density Calculation: The density of the sample is automatically calculated by the instrument based on the measured oscillation period and the calibration constants.

The high accuracy of this method is derived from the precise relationship between the mass of the liquid in the U-tube and its effect on the oscillation frequency. The instrument's internal temperature control and automated calculation minimize operator-dependent errors. Regular calibration with certified standards ensures the traceability and reliability of the measurements.

Density_Determination cluster_instrument Digital Density Meter (ASTM D4052) cluster_measurement Measurement Process Calibrate Calibrate with Air and Deionized Water Set_Temp Set and Equilibrate Temperature Calibrate->Set_Temp Inject_Sample Inject this compound Set_Temp->Inject_Sample Measure_Oscillation Measure Oscillation Period of U-tube Inject_Sample->Measure_Oscillation Calculate_Density Automated Density Calculation Measure_Oscillation->Calculate_Density

Workflow for density determination using a digital density meter.

Relevance in Drug Development and Materials Science

The boiling point and density of this compound are not just standalone physical constants; they have significant implications for its application.

  • In Drug Development: As an excipient or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), the boiling point dictates the purification strategy. A well-defined boiling point allows for efficient separation from impurities via distillation. The density is crucial for accurate dosing in liquid formulations and for ensuring the uniformity of dosage forms.[8] The physicochemical properties of such compounds can influence the stability, bioavailability, and overall performance of the final drug product.

  • In Materials Science: this compound and its derivatives are of interest in the development of liquid crystals. The molecular shape and polarity, which are indirectly related to density, influence the formation and stability of liquid crystalline phases. The boiling point is indicative of the intermolecular forces, which are a key factor in the thermal range of the liquid crystal phase.

Conclusion

The precise characterization of the boiling point and density of this compound is a critical first step in harnessing its potential in pharmaceutical and materials science applications. This guide has provided both the established values for these properties and a detailed, scientifically grounded approach to their experimental determination. By understanding the "why" behind the "how" of these measurements, researchers and developers can ensure the quality, consistency, and efficacy of their work with this versatile fluorinated compound.

References

  • ASTM D4052, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022, www.astm.org
  • Molchemical. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15751978, this compound.
  • Ayalytical Instruments. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid.
  • European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation.
  • JoVE. (2020, March 26). Boiling Points - Procedure.
  • Chemistry LibreTexts. (2023, January 29). Liquid Crystals.
  • Prime Process Safety Center. (n.d.). Boiling Point Test.
  • Reagecon. (n.d.). Density Measurement and Density Standards.
  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination.
  • University of Calgary. (n.d.). Boiling Point Determination.
  • Wikipedia. (2023, December 29). Liquid crystal.
  • World Scientific. (n.d.). Physical Properties of Liquid Crystals.
  • Prambanan Kencana. (n.d.). Role and Function of Excipient in Drug Formulation.
  • ResearchGate. (2010, December 15). Physical Properties Of Two Fluoro Substituted Alkyl Terphenyls.
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A Technical Guide to the Solubility of 1,3-Difluoro-5-pentylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework for Solubility Assessment

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute (1,3-Difluoro-5-pentylbenzene) and the solvent.[1][2][3] The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities and intermolecular force capabilities will be mutually soluble.[2][3][4][5]

1.1. Physicochemical Profile of the Solute and Solvents

To predict solubility, we must first understand the properties of the molecules involved. This compound is a substituted aromatic compound. Its structure combines a nonpolar alkyl chain and a semi-polar difluorinated benzene ring. The fluorine atoms introduce polarity and can act as weak hydrogen bond acceptors, while the pentyl group contributes significant nonpolar character.

A selection of common organic solvents is presented below, categorized by their polarity and primary intermolecular forces.

Solvent Formula Molar Mass ( g/mol ) Boiling Point (°C) Solvent Class Primary Intermolecular Forces
This compound (Solute) C₁₁H₁₄F₂184.23[6]~210-215 (Predicted)-London Dispersion, Dipole-Dipole
HexaneC₆H₁₄86.1869NonpolarLondon Dispersion
TolueneC₇H₈92.14111Nonpolar (Aromatic)London Dispersion, π-π stacking
Diethyl EtherC₄H₁₀O74.1234.6Nonpolar / Weakly PolarLondon Dispersion, weak Dipole-Dipole
Dichloromethane (DCM)CH₂Cl₂84.9339.6Polar AproticLondon Dispersion, Dipole-Dipole
AcetoneC₃H₆O58.0856Polar AproticLondon Dispersion, Dipole-Dipole
Ethyl AcetateC₄H₈O₂88.1177.1Polar AproticLondon Dispersion, Dipole-Dipole
EthanolC₂H₅OH46.0778.4Polar ProticHydrogen Bonding, Dipole-Dipole, London Dispersion
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189Polar AproticDipole-Dipole, London Dispersion

1.2. Predicting Solubility Trends

Based on molecular structures, we can anticipate the following trends:

  • High Solubility in Nonpolar and Weakly Polar Solvents: The substantial pentyl group and the benzene ring suggest strong London dispersion forces.[4] Therefore, this compound is expected to be highly soluble in solvents like hexane, toluene, diethyl ether, and dichloromethane. The aromatic character of toluene may offer favorable π-π interactions with the benzene ring.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can engage in dipole-dipole interactions with the C-F bonds of the solute.[2] However, the large nonpolar portion of the solute may limit its miscibility compared to less polar solvents.

  • Lower Solubility in Polar Protic Solvents: Highly polar and hydrogen-bonding solvents like ethanol and methanol are less likely to be effective.[2] The energy required to disrupt the strong hydrogen-bonding network of the solvent is unlikely to be compensated by the solute-solvent interactions, which are primarily dispersive and weakly dipolar.[1]

The diagram below illustrates the key intermolecular forces at play between the solute and a representative polar and nonpolar solvent.

G cluster_0 Scenario 1: High Solubility (e.g., in Toluene) cluster_1 Scenario 2: Low Solubility (e.g., in Ethanol) solute1 This compound (Large Nonpolar Regions) solvent1 Toluene (Nonpolar, Aromatic) solute1->solvent1 Strong London Dispersion Forces Favorable π-π Interactions solute2 This compound (Weak Dipole) solvent2 Ethanol-Ethanol Interaction (Strong H-Bonds) solute2->solvent2 Weak Solute-Solvent Interactions (Dispersion/Dipole) solvent2->solvent2

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

To obtain quantitative data, a robust experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of substances.[7][8][9] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.[10]

2.1. Isothermal Shake-Flask Protocol

This protocol is a self-validating system designed to ensure that a true equilibrium saturation is achieved and measured accurately.

Materials:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.1 mg precision)

  • Thermostatic shaker or water bath capable of maintaining T ± 0.5°C

  • Glass vials or flasks with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or gravimetric setup)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is critical to ensure saturation.[11]

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. To validate, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is confirmed when consecutive measurements yield the same concentration.[11]

  • Phase Separation:

    • Allow the vials to rest at the same constant temperature for at least 24 hours to allow undissolved material to settle.

    • Do not centrifuge unless absolutely necessary, as this can induce temperature changes.

  • Sample Extraction:

    • Carefully draw a clear aliquot of the supernatant using a syringe.

    • Immediately pass the aliquot through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is crucial to remove any undissolved microparticles.[12]

  • Quantification: Determine the concentration of the solute in the filtered aliquot using a suitable analytical method as described below.

2.2. Analytical Quantification Methods

A. Gravimetric Analysis

This is a direct and simple method suitable for non-volatile solutes.[13][14][15]

  • Initial Mass: Accurately weigh a clean, empty evaporating dish or vial (W₁).

  • Sample Addition: Add a precise volume of the filtered saturated solution to the dish and weigh it again (W₂).

  • Solvent Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.[12]

  • Final Mass: Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish with the dry residue (W₃).[10]

  • Calculation:

    • Mass of Solute = W₃ - W₁

    • Mass of Solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) x 100

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, ideal for lower solubility compounds or when multiple components are present.[16][17][18]

  • Method Development: Develop an HPLC method (typically reverse-phase) that can effectively separate this compound from any impurities.[16] A UV detector is commonly used for aromatic compounds.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the solute in the chosen solvent. Inject these standards to create a calibration curve of peak area versus concentration.[17]

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.[12] Record the dilution factor precisely.

    • Inject the diluted sample into the HPLC system.

  • Calculation:

    • Determine the concentration of the diluted sample using its peak area and the calibration curve.

    • Multiply this concentration by the dilution factor to find the original concentration in the saturated solution, which represents the solubility.

The workflow for determining solubility is summarized in the diagram below.

G cluster_quant Quantification start Start: Excess Solute + Known Volume of Solvent equilibration Isothermal Equilibration (e.g., 25°C, 48h Shake-Flask) start->equilibration settling Phase Separation (Settle for 24h at Temp) equilibration->settling sampling Aliquot Extraction & Filtration (0.45 µm Syringe Filter) settling->sampling gravimetric Method A: Gravimetric 1. Weigh Aliquot 2. Evaporate Solvent 3. Weigh Residue sampling->gravimetric hplc Method B: HPLC 1. Dilute Aliquot 2. Inject & Measure Peak Area 3. Calculate vs. Standards sampling->hplc result Final Result: Solubility (e.g., mg/mL or g/100g) gravimetric->result hplc->result

Caption: Experimental workflow for solubility determination.

Data Presentation

All experimentally determined solubility data should be recorded in a structured format to allow for easy comparison and interpretation.

Solvent Temperature (°C) Analytical Method Solubility (mg/mL) Solubility ( g/100g Solvent) Observations
Hexane25.0 ± 0.5GravimetricExperimental DataExperimental Datae.g., Fully miscible
Toluene25.0 ± 0.5HPLCExperimental DataExperimental Data
Dichloromethane25.0 ± 0.5GravimetricExperimental DataExperimental Data
Ethyl Acetate25.0 ± 0.5HPLCExperimental DataExperimental Data
Acetone25.0 ± 0.5HPLCExperimental DataExperimental Data
Ethanol25.0 ± 0.5HPLCExperimental DataExperimental Datae.g., Low solubility
DMSO25.0 ± 0.5HPLCExperimental DataExperimental Data

This guide provides the necessary theoretical and practical foundation for any researcher to confidently determine the solubility of this compound. By applying these principles and protocols, laboratories can generate the reliable, high-quality data essential for drug development, process chemistry, and materials science applications.

References

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • Santa Monica College. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
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  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Chemistry LibreTexts. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.
  • Saskatchewan OER. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
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  • OECD. (n.d.). Test No. 105: Water Solubility.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Phytosafe. (n.d.). OECD 105.
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  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
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Introduction: The Strategic Importance of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Difluoro-5-pentylbenzene for Researchers and Drug Development Professionals

This compound (CAS No. 121219-25-8) is a substituted aromatic compound that has garnered significant interest in advanced materials science and as a versatile building block in medicinal chemistry.[1] The unique arrangement of two electronegative fluorine atoms on the benzene ring, combined with a lipophilic pentyl chain, imparts a distinct set of physicochemical properties. The fluorine atoms can modulate electronic properties, metabolic stability, and binding interactions, while the pentyl group enhances solubility in nonpolar media and can contribute to van der Waals interactions.[2][3] These characteristics make it a valuable intermediate for the synthesis of liquid crystals, advanced polymers, and, critically, novel pharmaceutical agents.[4] This guide provides an in-depth overview of its commercial availability, quality specifications, safe handling, and applications for professionals in research and drug development.

Commercial Sourcing and Specifications

A reliable supply of high-purity starting materials is the cornerstone of successful research and development. This compound is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only the purity but also the availability of analytical data (e.g., NMR, GC-MS) to confirm identity and rule out the presence of problematic impurities.

SupplierCAS NumberPurityAvailable QuantitiesMDL NumberReference
Crysdot LLC 121219-25-895+%5gMFCD12407318
BLD Pharm 121219-25-8N/AInquireN/A[5]

Note: Purity and available quantities are subject to change and should be confirmed with the supplier. Other suppliers may offer this compound on a custom synthesis basis.

Quality Control and Analytical Characterization

Ensuring the quality of this compound is critical for reproducible experimental results. The synthesis of substituted difluorobenzenes can sometimes result in isomeric impurities or residual starting materials.[6][7] Therefore, a multi-technique approach to quality control is recommended.

Key Analytical Techniques:
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the molecular structure and provides quantitative purity information. ¹⁹F NMR is particularly crucial for verifying the fluorine substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to quantify non-volatile impurities and determine overall purity.

The following workflow illustrates a typical process for quality verification upon receiving a new batch of the compound.

G cluster_0 Incoming Material Workflow cluster_1 Analytical Methods receive Receive this compound quarantine Quarantine receive->quarantine visual Visual Inspection (Color, Phase) analytical Analytical Testing visual->analytical docs Documentation Review (CoA, SDS) docs->analytical If specs match release Release to Inventory analytical->release All tests pass reject Reject Batch analytical->reject Fails specification gcms GC-MS for Purity & Volatiles analytical->gcms nmr NMR for Structure (¹H, ¹³C, ¹⁹F) analytical->nmr hplc HPLC for Purity & Non-Volatiles analytical->hplc quarantine->visual quarantine->docs

Caption: Workflow for quality control and release of this compound.

Safe Handling, Storage, and Disposal

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of this compound. Based on data for the compound and its structural analogs, it should be treated as a flammable liquid and an irritant.[8]

Protocol for Safe Handling:
  • Engineering Controls: Work within a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[8][9]

  • Grounding: For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge, as vapors may form explosive mixtures with air.[9]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9]

Storage and Disposal:
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Applications in Drug Discovery and Materials Science

The strategic incorporation of fluorine is a well-established strategy in modern medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[2][3][10] this compound serves as a key starting material for introducing a fluorinated phenylpentyl moiety into a larger molecule.

G cluster_0 Chemical Modifications cluster_1 Target Applications start This compound (Scaffold) nuc_sub Nucleophilic Aromatic Substitution (SNAr) start->nuc_sub metal Metal-Catalyzed Cross-Coupling start->metal lithiation Directed Ortho Metalation (DoM) start->lithiation materials Liquid Crystals & Electronic Materials start->materials Direct Incorporation pharma Pharmaceutical Active Ingredients nuc_sub->pharma metal->pharma lithiation->pharma

Caption: Synthetic utility of this compound in different fields.

Case Study: Use as a Pharmaceutical Intermediate

The difluoropentylbenzene core can be elaborated through various synthetic routes. For example, the positions ortho to the fluorine atoms are activated for directed ortho metalation, allowing for the introduction of other functional groups. Alternatively, the aromatic ring can participate in metal-catalyzed cross-coupling reactions to form more complex structures.

Hypothetical Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a hypothetical Suzuki cross-coupling reaction to illustrate the use of a related bromo-derivatized intermediate, which could be synthesized from this compound.

Reaction: Synthesis of 4-Aryl-1,3-difluoro-5-pentylbenzene

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-Bromo-2,6-difluoro-4-pentylbenzene (1.0 eq), the desired Arylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of Toluene and Water (e.g., 4:1 ratio).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-Aryl-1,3-difluoro-5-pentylbenzene.

Conclusion

This compound is a specialized chemical intermediate with significant potential in both materials science and pharmaceutical development. Its unique combination of lipophilic and electronic properties makes it an attractive scaffold for creating novel functional molecules. For researchers and drug development professionals, a thorough understanding of its commercial sources, quality parameters, and safe handling procedures is essential for leveraging its full potential in the laboratory.

References

  • Rieke Metals Products & Services. 1,3-Difluoro-5-pent-1-ynyl-benzene | #AT0168017.
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  • Crysdot LLC. This compound - Electronic Materials.
  • Biocompare.com. 1,3-Difluoro-5-propylbenzene from Aladdin Scientific.
  • Zhou, Y., et al. (2016). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry.
  • Pallav Chemicals. 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS.
  • PubChem. This compound | C11H14F2 | CID 15751978.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Google Patents. US4847442A - Process for the preparation of difluorobenzenes.
  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development.
  • Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.

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An In-depth Technical Guide on the Health and Safety of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data

This guide provides a comprehensive overview of the known health and safety information for 1,3-Difluoro-5-pentylbenzene (CAS No. 121219-25-8). It is important to note that publicly available, peer-reviewed toxicological data for this specific compound is limited. Therefore, this document synthesizes direct information where available and extrapolates potential hazards from structurally similar compounds, such as 1,3-difluorobenzene and other fluorinated aromatic hydrocarbons. This approach is intended to provide a robust safety framework, but it underscores the need for cautious handling and adherence to the precautionary principle in all experimental designs.

Chemical and Physical Identity

This compound is a fluorinated aromatic compound.[1] The presence of fluorine atoms can significantly alter the physical, chemical, and biological properties of the molecule compared to its non-fluorinated analog.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄F₂PubChem[1]
Molecular Weight 184.23 g/mol PubChem[1]
CAS Number 121219-25-8PubChem[1]
Appearance Data not available; likely a liquidInferred from similar compounds
Boiling Point Data not available
Density Data not available

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a flammable liquid.

Table 2: GHS Classification

Hazard ClassCategoryPictogramSignal Word
Flammable Liquids3🔥Danger

Source: Crysdot LLC

Hazard Statements (Inferred):

Due to the lack of specific GHS hazard statements for this compound, the following are inferred from structurally related compounds like 1,3-difluorobenzene and other flammable fluorinated aromatics:

  • H226: Flammable liquid and vapor. [2][3] This is the most likely primary physical hazard.

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [3][4]

  • H332: Harmful if inhaled. [5]

  • H335: May cause respiratory irritation. [3][4]

Precautionary Statements (Inferred):

A comprehensive set of precautionary statements should be followed, including but not limited to:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5]

  • P233: Keep container tightly closed.[2]

  • P240: Ground/bond container and receiving equipment.[2]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • P403+P235: Store in a well-ventilated place. Keep cool.[2][7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Profile: An Evidence-Based Postulation

As of the latest review, no specific toxicological studies on this compound are publicly available. However, the toxicology of fluorinated aromatic compounds and benzene derivatives suggests several potential hazards that researchers must consider.

Inhalation: Inhalation of vapors may cause respiratory tract irritation.[3][4] High concentrations could lead to central nervous system effects such as headache, dizziness, and nausea, which are common symptoms of overexposure to organic solvents.[7]

Skin and Eye Contact: Direct contact is likely to cause skin and serious eye irritation.[3][4] Prolonged or repeated skin contact may lead to dermatitis due to the defatting action of the solvent.[7]

Ingestion: Ingestion may be harmful. Aspiration of the material into the lungs can cause chemical pneumonitis, which can be fatal.

Chronic Exposure: The long-term effects of exposure have not been studied. However, chronic exposure to other aromatic hydrocarbons has been linked to organ damage. Given the presence of a benzene ring, albeit substituted, caution is warranted.

Experimental Workflow: A Risk Assessment and Handling Protocol

The following workflow is designed to ensure a self-validating system of safety when working with this compound.

Caption: Risk Assessment and Handling Workflow for this compound.

Detailed Protocols

Safe Handling and Storage

Causality Behind Choices: The highly flammable nature of this compound dictates the necessity of stringent fire prevention measures. The potential for irritation necessitates robust personal protective equipment.

Protocol:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[7][8]

  • Grounding: When transferring the liquid, ensure that both the source and receiving containers are properly grounded and bonded to prevent the buildup of static electricity.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[5][8]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][7] Keep away from oxidizing agents.[7]

First Aid Measures

Causality Behind Choices: The first aid measures are designed to mitigate the immediate effects of exposure and to ensure the safety of both the victim and the first responder.

Protocol:

  • Inhalation: If vapors are inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Accidental Release and Firefighting

Causality Behind Choices: The primary goal in an accidental release is to contain the spill and prevent ignition. Firefighting measures are selected to effectively extinguish a chemical fire without reacting with the compound.

Accidental Release Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but do not create sparks with electrical switches.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully collect the absorbed material into a sealable container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Firefighting Protocol:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][8] Do not use a direct stream of water, as it may spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. It should be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[2][7]

References

  • Crysdot LLC. This compound. URL
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. Safety Data Sheet: 1,3-Dichloro-5-(trifluoromethyl)benzene. URL
  • Pallav Chemicals.
  • AK Scientific, Inc. Safety Data Sheet: this compound. URL
  • 2a biotech. Product Detail: this compound. URL
  • Tokyo Chemical Industry Co., Ltd. 1,3-Difluoro-5-propylbenzene. URL
  • ECHEMI. 1,2-Difluoro-3-(trifluoromethyl)benzene SDS. URL
  • Chem-Impex. 1,3-Difluoro-5-propylbenzene. URL
  • Rieke Metals Products & Services. 1,3-Difluoro-5-pent-1-ynyl-benzene. URL
  • Central Drug House (P) Ltd.
  • PubChem. This compound. URL
  • PubChem. 1,3-Difluoro-5-iodobenzene. URL

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An In-depth Technical Guide to the Synthesis and Implied History of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the likely synthetic pathway for 1,3-Difluoro-5-pentylbenzene. While a singular, seminal "discovery" paper for this specific molecule is not readily evident in a historical context, its synthesis can be confidently inferred through established and robust organic chemistry reactions. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and experimental considerations involved in its preparation.

Introduction: The Significance of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into an organic molecule can profoundly alter its physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity are just some of the benefits that make fluorinated motifs highly sought after in drug design. In materials science, fluorinated compounds are key components in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic properties and stability.[1][2] this compound, with its combination of a difluorinated aromatic ring and a lipophilic alkyl chain, represents a scaffold with potential applications in these fields.

Part 1: A Plausible Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available 1,3-difluorobenzene. This synthetic strategy involves:

  • Friedel-Crafts Acylation: Introduction of a pentanoyl group onto the 1,3-difluorobenzene ring using valeryl chloride and a Lewis acid catalyst.

  • Clemmensen Reduction: Reduction of the resulting ketone to the final pentyl-substituted difluorobenzene.

This sequence is a classic and reliable method for the synthesis of alkylbenzenes, particularly when direct Friedel-Crafts alkylation is prone to rearrangements and polysubstitution.[3][4][5]

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[6][7] In this step, 1,3-difluorobenzene is reacted with valeryl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), to form 1-(3,5-difluorophenyl)pentan-1-one.

The fluorine atoms on the aromatic ring are deactivating groups, making the ring less nucleophilic than benzene. However, they are ortho-, para-directing. In the case of 1,3-difluorobenzene, the incoming electrophile will be directed to the positions ortho and para to the fluorine atoms. The most likely position for acylation is the C-5 position, which is para to one fluorine and ortho to the other, minimizing steric hindrance.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1,3-Difluorobenzene (C₆H₄F₂)[8][9]

  • Valeryl chloride (C₅H₉ClO)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the careful addition of anhydrous aluminum chloride (1.1 equivalents). The suspension is cooled to 0 °C in an ice bath.[10]

  • Acyl Chloride Addition: Valeryl chloride (1.0 equivalent) is dissolved in a small amount of anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.[6]

  • Aromatic Substrate Addition: 1,3-Difluorobenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is added dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This quenches the reaction and decomposes the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(3,5-difluorophenyl)pentan-1-one.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Clemmensen Reduction of 1-(3,5-difluorophenyl)pentan-1-one

The Clemmensen reduction is a classic method for the reduction of aldehydes and ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[3][4][5] This reaction is particularly well-suited for aryl ketones that are stable in strongly acidic conditions.[4][11] The carbonyl group of the 1-(3,5-difluorophenyl)pentan-1-one is reduced to a methylene group, yielding the final product, this compound.

Experimental Protocol: Clemmensen Reduction

Materials:

  • 1-(3,5-difluorophenyl)pentan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: The 1-(3,5-difluorophenyl)pentan-1-one, zinc amalgam, concentrated hydrochloric acid, toluene, and water are added to the flask.

  • Reaction: The mixture is heated to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • Work-up: After cooling to room temperature, the mixture is decanted from the excess zinc amalgam. The mixture is transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with toluene.

  • Washing: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude this compound can be purified by vacuum distillation.

Part 2: Structural Elucidation and Physicochemical Properties

The structure of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the aliphatic protons of the pentyl group. ¹³C NMR will show the corresponding carbon signals. ¹⁹F NMR spectroscopy is particularly useful for confirming the presence and environment of the fluorine atoms.[12]

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound and information about its fragmentation pattern.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the C-F bonds and the aromatic ring.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₄F₂[13]
Molecular Weight184.23 g/mol [13]
Boiling Point197.2°C at 760 mmHg
AppearanceColorless liquid[14]

Part 3: Potential Applications and Future Directions

Given its structure, this compound is a promising candidate for several applications:

  • Liquid Crystals: The presence of the difluorinated phenyl ring and the alkyl chain are common features in liquid crystal molecules.[2][15][16][17] The fluorine atoms can influence the dielectric anisotropy and other mesomorphic properties.

  • Pharmaceuticals: The 3,5-difluorophenyl motif is present in some bioactive molecules. This compound could serve as a key intermediate in the synthesis of more complex drug candidates.[1]

  • Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and are used in the development of pesticides and herbicides.

Further research could focus on the synthesis of derivatives of this compound, exploring the impact of different alkyl chain lengths or further substitution on the aromatic ring. Investigating its liquid crystalline properties and its potential as a building block in medicinal chemistry would be valuable next steps.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction 1,3-Difluorobenzene 1,3-Difluorobenzene FC_Acylation Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) 1,3-Difluorobenzene->FC_Acylation Valeryl_chloride Valeryl Chloride Valeryl_chloride->FC_Acylation Ketone_Intermediate 1-(3,5-difluorophenyl)pentan-1-one FC_Acylation->Ketone_Intermediate Clemmensen_Reduction Clemmensen Reduction (Zn(Hg), HCl) Ketone_Intermediate->Clemmensen_Reduction Final_Product This compound Clemmensen_Reduction->Final_Product

Caption: Synthetic pathway for this compound.

References

  • ChemTalk. (n.d.). Clemmensen Reduction.
  • Wikipedia. (n.d.). Clemmensen reduction.
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  • Mabrouki, A., et al. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7845-7853.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. James Madison University.
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Unlocking the Potential of 1,3-Difluoro-5-pentylbenzene: A Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Strategic Value of Fluorination in Molecular Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and drug discovery.[1][2][3] The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic profile.[4][5] These modifications can profoundly influence critical parameters like metabolic stability, lipophilicity, and intermolecular interactions, leading to enhanced performance in a wide range of applications.[1][6]

This guide focuses on 1,3-Difluoro-5-pentylbenzene, a molecule that, while not extensively studied, stands at the intersection of several high-value research domains. Its structure, featuring a difluorinated aromatic core and a flexible pentyl chain, presents a compelling scaffold for the development of novel liquid crystals, pharmaceutical agents, and advanced polymers. The meta-orientation of the fluorine atoms creates a unique dipole moment and electronic distribution, offering a distinct advantage for molecular engineering compared to other isomers. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, illuminating the untapped potential of this versatile building block and providing detailed, actionable research plans.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for designing and interpreting experiments. Below is a summary of its key physicochemical data.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₂[7]
Molecular Weight 184.23 g/mol [7]
CAS Number 121219-25-8[7][8]
Boiling Point 197.2°C at 760 mmHg
Appearance Colorless to almost colorless clear liquid[9][10]

Proposed Research Area 1: Advanced Liquid Crystal Development

The field of liquid crystals (LCs) is continually driven by the need for materials with enhanced performance characteristics, such as wider temperature ranges, lower viscosity, and specific dielectric anisotropies.[5][11] Fluorinated liquid crystals have become indispensable in this regard, as the introduction of fluorine can significantly modulate these properties.[5][12] The structure of this compound, with its polar difluorophenyl core and nonpolar alkyl chain, is an excellent starting point for creating novel calamitic (rod-shaped) liquid crystals.

Rationale for Investigation

The lateral fluorine substituents in this compound are expected to influence the molecule's mesomorphic behavior in several key ways:

  • Modification of Mesophase Morphology: The steric effect of the fluorine atoms can disrupt molecular packing, potentially lowering the melting point and suppressing undesirable crystalline phases.[5]

  • Tuning Dielectric Anisotropy: The strong dipole moment of the C-F bonds will contribute to the overall molecular dipole, a critical factor in determining the dielectric anisotropy of the resulting LC material. This is crucial for applications in display technologies.[12]

  • Enhanced Smectic Phase Stability: The introduction of fluorine atoms can increase the molecular dipole moment, which has been shown to improve the stability of smectic phases.[12][13]

Proposed Synthetic Pathway and Key Derivatives

To explore its potential as a liquid crystal, this compound can be functionalized to introduce a second polar group, creating a classic calamitic mesogen structure. A proposed synthetic workflow is outlined below.

G A This compound B Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl3) A->B Step 1 C 1-(3,5-Difluoro-4-pentylphenyl)ethan-1-one B->C D Baeyer-Villiger Oxidation (e.g., m-CPBA) C->D Step 2 E 3,5-Difluoro-4-pentylphenyl acetate D->E F Hydrolysis (e.g., NaOH, H2O) E->F Step 3 G 3,5-Difluoro-4-pentylphenol F->G H Esterification (e.g., 4-Cyanobenzoyl chloride) G->H Step 4 I Target Liquid Crystal (4-cyanophenyl 3,5-difluoro-4-pentylbenzoate) H->I

Caption: Proposed synthesis of a cyanobiphenyl-type liquid crystal.

Experimental Protocol: Synthesis and Characterization

Step 1: Friedel-Crafts Acylation of this compound

  • To a stirred solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0°C, add anhydrous aluminum chloride (1.2 eq.).

  • Slowly add acetyl chloride (1.1 eq.) and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by carefully pouring it onto ice, followed by extraction with an organic solvent.

  • Purify the resulting ketone by column chromatography.

Step 2-4: Conversion to Target Liquid Crystal

  • The resulting ketone can be converted to the corresponding phenol via a Baeyer-Villiger oxidation and subsequent hydrolysis.

  • The final step involves esterification of the phenol with a suitable benzoic acid derivative (e.g., 4-cyanobenzoyl chloride) to yield the target liquid crystal.

Characterization Workflow:

  • Structural Verification: Confirm the structure of all intermediates and the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

  • Mesophase Analysis: Investigate the liquid crystalline properties using Polarized Optical Microscopy (POM) to observe textures and Differential Scanning Calorimetry (DSC) to determine phase transition temperatures.

  • Dielectric Spectroscopy: Measure the dielectric anisotropy as a function of temperature and frequency.

Proposed Research Area 2: Pharmaceutical Scaffolding and Drug Discovery

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][4][6] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate pKa to improve bioavailability.[1][6] The this compound scaffold offers a lipophilic and metabolically stable core for the development of new therapeutic agents.

Rationale for Investigation

The 1,3-difluorobenzyl moiety is present in numerous approved pharmaceuticals. The pentyl chain provides a lipophilic tail that can be tailored to optimize interactions with biological targets. Potential therapeutic areas for derivatives of this compound include:

  • Enzyme Inhibitors: The difluorinated ring can serve as a stable anchor for pharmacophores targeting the active sites of enzymes.

  • Receptor Modulators: The pentyl chain can be functionalized to interact with hydrophobic pockets in receptors.

  • Antimicrobial Agents: The overall lipophilicity of the molecule can be leveraged to facilitate passage through microbial cell membranes.

Proposed Synthetic Derivatization

A key strategy is to introduce functional groups onto the aromatic ring that can serve as handles for further elaboration or as key interacting moieties. Nitration followed by reduction to an aniline is a versatile approach.

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 1,3-Difluoro-5-nitro-2-pentylbenzene B->C D Reduction (e.g., SnCl2, HCl or H2/Pd-C) C->D Step 2 E 3,5-Difluoro-4-pentylaniline D->E F Amide Coupling (e.g., Carboxylic Acid, EDC) E->F Step 3a H Sulfonamide Formation (e.g., Sulfonyl Chloride, Pyridine) E->H Step 3b G Bioactive Amide Derivatives F->G I Bioactive Sulfonamide Derivatives H->I

Caption: Pathway to key pharmaceutical intermediates.

Experimental Protocol: Synthesis and Initial Biological Screening

Step 1: Nitration

  • Add this compound to a mixture of concentrated sulfuric and nitric acid at 0°C.

  • Stir for 2-4 hours, allowing the reaction to slowly warm.

  • Carefully pour the mixture onto ice and extract the product.

  • Purify by chromatography to isolate the desired nitro-aromatic intermediate.

Step 2: Reduction to Aniline

  • Dissolve the nitro-compound in ethanol or ethyl acetate.

  • Add a reducing agent such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon catalyst.

  • After reaction completion, neutralize and extract the aniline product.

Step 3: Derivatization and Screening

  • The resulting 3,5-Difluoro-4-pentylaniline is a versatile intermediate that can be readily converted into a library of amides or sulfonamides via coupling with various carboxylic acids or sulfonyl chlorides.

  • This library of compounds can then be subjected to high-throughput screening against a panel of biological targets (e.g., kinases, GPCRs, bacterial strains) to identify initial hits for further optimization.

Proposed Research Area 3: Monomer Synthesis for High-Performance Polymers

Fluorinated polymers are renowned for their exceptional chemical resistance, thermal stability, and unique surface properties. The this compound core can be incorporated into polymer backbones to create materials with tailored characteristics.

Rationale for Investigation

By introducing functional groups suitable for polymerization (e.g., diols, dihalides), this compound can be transformed into a valuable monomer. The resulting polymers could exhibit:

  • Increased Thermal Stability: The strong C-F bonds can enhance the thermal degradation temperature of the polymer.

  • Modified Solubility and Processing: The fluorine and pentyl groups will affect the polymer's solubility in organic solvents, influencing its processability.

  • Low Surface Energy: Fluorinated polymers often exhibit hydrophobic and oleophobic properties, making them suitable for coatings and membranes.

Proposed Monomer Synthesis and Polymerization

A potential route involves the creation of a di-iodinated derivative, which can then be used in cross-coupling polymerization reactions, such as Suzuki or Sonogashira coupling.

G A This compound B Iodination (e.g., I2, HIO3, H2SO4) A->B Step 1 C 1,5-Difluoro-2,4-diiodo-3-pentylbenzene B->C D Polymerization (e.g., Suzuki Coupling with a Diboronic Ester) C->D Step 2 E Novel Fluorinated Conjugated Polymer D->E

Caption: Synthesis of a fluorinated polymer monomer.

Experimental Protocol: Monomer Synthesis and Characterization

Step 1: Electrophilic Iodination

  • Dissolve this compound in a suitable solvent (e.g., acetic acid).

  • Add iodine, periodic acid, and a catalytic amount of sulfuric acid.

  • Heat the reaction mixture (e.g., 70-80°C) for several hours until the starting material is consumed.

  • Isolate the di-iodinated product by precipitation and recrystallization.

Step 2: Polymerization and Characterization

  • The di-iodinated monomer can be polymerized using a palladium catalyst with a suitable co-monomer, such as a diboronic ester, to create a conjugated polymer.

  • The resulting polymer should be characterized for its molecular weight (Gel Permeation Chromatography), thermal stability (Thermogravimetric Analysis), and optical/electronic properties (UV-Vis and fluorescence spectroscopy).

Conclusion and Future Outlook

This compound represents a largely unexplored yet highly promising chemical scaffold. Its unique combination of a difluorinated aromatic core and an alkyl chain positions it as a versatile starting material for innovation in liquid crystals, medicinal chemistry, and materials science. The research avenues proposed in this guide provide a robust framework for unlocking the full potential of this molecule. By systematically synthesizing and characterizing derivatives, the scientific community can develop a new generation of high-performance materials and potentially life-saving therapeutics. The causality-driven experimental designs and self-validating protocols outlined herein are intended to empower researchers to confidently explore these exciting frontiers.

References

  • Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Das, S., & Singh, V. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3843-3855.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Unknown. (2025). Fluorinated liquid crystals - Properties and applications. ResearchGate.
  • Fasano, F., & D’Acquarica, I. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5085.
  • Yang, C., Ye, F., Huang, X., Li, J., Zhang, X., Song, Y., ... & Aya, S. (2024). Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. Liquid Crystals, 51(1), 1-10.
  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Unknown. (n.d.). Fluorinated liquid crystals: an update. SPIE Digital Library.
  • Yang, C., Ye, F., Huang, X., Li, J., Zhang, X., Song, Y., ... & Aya, S. (2024). Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. Liquid Crystals, 51(1), 1-10.
  • PubChem. (n.d.). This compound.
  • Chem-Impex. (n.d.). 1,3-Difluoro-5-propylbenzene.
  • ChemicalBook. (2025). This compound (CAS 121219-25-8).
  • Crysdot LLC. (n.d.). This compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3-Difluoro-5-propylbenzene.

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An In-Depth Technical Guide to 1,3-Difluoro-5-pentylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound with significant potential in the fields of materials science and drug discovery. The strategic placement of fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel liquid crystals and pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable insights for researchers in the field.

Nomenclature and Identification

Correctly identifying and referencing chemical compounds is critical for scientific accuracy. This compound is known by several synonyms, which are often encountered in chemical literature and supplier catalogs.

Systematic Name: this compound[1]

Common Synonyms:

  • 3,5-Difluoropentylbenzene

  • 1-Pentyl-3,5-difluorobenzene[1]

  • Benzene, 1,3-difluoro-5-pentyl-[1]

Chemical Abstracts Service (CAS) Registry Number: 121219-25-8[1]

This unique numerical identifier is assigned to every chemical substance, allowing for unambiguous identification in databases and publications.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₂[1]
Molecular Weight 184.23 g/mol [1]
Boiling Point 197.2°C at 760 mmHg
Appearance Colorless liquid (predicted)
Solubility Soluble in common organic solvents (e.g., THF, dichloromethane, hexanes)
LogP (calculated) 3.6975

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available difluorinated benzene derivative. A common and efficient strategy involves the Wittig reaction to introduce the pentenyl side chain, followed by catalytic hydrogenation to saturate the double bond. A key precursor for this synthesis is 3,5-difluorobenzaldehyde.

Part 1: Synthesis of the Precursor - 3,5-Difluorobenzaldehyde

A reliable method for the preparation of 3,5-difluorobenzaldehyde involves the formylation of a Grignard reagent derived from 3,5-difluoro-1-bromobenzene.

Reaction Scheme:

Synthesis_of_3_5_Difluorobenzaldehyde 3,5-Difluoro-1-bromobenzene 3,5-Difluoro-1-bromobenzene Grignard_reagent 3,5-Difluorophenylmagnesium bromide 3,5-Difluoro-1-bromobenzene->Grignard_reagent 1. Mg_THF Mg, THF Intermediate Intermediate Grignard_reagent->Intermediate 2. DMF DMF DMF->Intermediate 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Intermediate->3,5-Difluorobenzaldehyde 3. HCl_aq 10% HCl (aq) HCl_aq->3,5-Difluorobenzaldehyde

Figure 1: Synthesis of 3,5-Difluorobenzaldehyde.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend magnesium turnings (28 g) in anhydrous tetrahydrofuran (THF, 60 ml).

  • Slowly add a solution of 3,5-difluoro-1-bromobenzene (200 g) in anhydrous THF (800 ml) dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Formylation: Cool the reaction mixture in an ice bath and add N,N-dimethylformamide (DMF, 91 g) dropwise, maintaining the temperature below 20°C.

  • After the addition of DMF, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Carefully quench the reaction by slowly adding 10% hydrochloric acid (1000 ml) with vigorous stirring. Continue stirring for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (1000 ml).

  • Wash the organic layer twice with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 3,5-difluorobenzaldehyde.

Part 2: Synthesis of this compound

This part of the synthesis involves a Wittig reaction to form the alkene intermediate, followed by hydrogenation.

Reaction Workflow:

Synthesis_of_1_3_Difluoro_5_pentylbenzene 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Wittig_Reaction Wittig Reaction 3,5-Difluorobenzaldehyde->Wittig_Reaction Wittig_Reagent_Formation Wittig Reagent Formation (Butyltriphenylphosphonium bromide + Base) Wittig_Reagent_Formation->Wittig_Reaction Alkene_Intermediate 1,3-Difluoro-5-(pent-1-en-1-yl)benzene Wittig_Reaction->Alkene_Intermediate Hydrogenation Hydrogenation (H₂, Pd/C) Alkene_Intermediate->Hydrogenation Final_Product This compound Hydrogenation->Final_Product Liquid_Crystal_Design Molecule This compound Structural_Features Structural Features Molecule->Structural_Features Difluoro 1,3-Difluoro Substitution Structural_Features->Difluoro Pentyl Pentyl Chain Structural_Features->Pentyl Properties Resulting Properties Application Application Properties->Application Display Vertically Aligned LCDs Application->Display Anisotropy Negative Dielectric Anisotropy Difluoro->Anisotropy Mesophase Induces/Stabilizes Mesophase Pentyl->Mesophase Anisotropy->Properties Mesophase->Properties

Sources

Methodological & Application

Synthesis of 1,3-Difluoro-5-pentylbenzene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound of significant interest in the fields of materials science and drug discovery. The unique physicochemical properties imparted by the difluorinated phenyl ring and the pentyl chain make it a valuable building block for the synthesis of liquid crystals, polymers, and pharmaceutical intermediates. The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making precise synthetic control paramount.

This comprehensive guide provides detailed experimental protocols for two robust and widely applicable synthetic routes for the preparation of this compound. The methodologies discussed are the Grignard reaction and the Suzuki-Miyaura cross-coupling. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and troubleshooting advice to ensure successful synthesis.

Strategic Approaches to Synthesis

The construction of this compound necessitates the formation of a carbon-carbon bond between a 1,3-difluorobenzene moiety and a five-carbon alkyl chain. The two primary strategies detailed herein leverage well-established organometallic reactions, each with distinct advantages and considerations.

  • Grignard Reaction: This classic approach involves the formation of a highly nucleophilic organomagnesium (Grignard) reagent from an aryl halide, which then reacts with a suitable electrophile to introduce the pentyl group.

  • Suzuki-Miyaura Cross-Coupling: A powerful palladium-catalyzed reaction that facilitates the coupling of an organoboron compound with an organic halide, offering high functional group tolerance and excellent yields.[1]

The selection of the synthetic route may depend on the availability of starting materials, desired scale, and the specific functional groups present in more complex analogs.

Part 1: Synthesis via Grignard Reaction

This pathway involves a two-step process: the formation of 3,5-difluorophenylmagnesium bromide followed by its reaction with an appropriate electrophile to generate the pentylbenzene derivative.

Step 1: Preparation of the Grignard Reagent: 3,5-Difluorophenylmagnesium Bromide

The cornerstone of this route is the successful formation of the Grignard reagent. This reaction is highly sensitive to moisture, and thus, anhydrous conditions are critical for success.[2] Tetrahydrofuran (THF) is often a superior solvent to diethyl ether for the formation of aryl Grignard reagents from less reactive aryl halides due to its higher boiling point and greater solvating power.[3]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
1-Bromo-3,5-difluorobenzene192.9910.0 g0.05181.0
Magnesium Turnings24.311.51 g0.06221.2
Anhydrous Tetrahydrofuran (THF)-50 mL--
Iodine (crystal)253.811 small crystal-catalyst

Experimental Protocol:

  • Preparation of Glassware: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.

  • Reaction Setup: The flask is equipped with a magnetic stir bar, the dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride or a nitrogen/argon inlet.

  • Initiation of Grignard Formation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine serves as an activator, helping to disrupt the passivating magnesium oxide layer on the surface of the turnings.[2]

  • Addition of Aryl Halide: Dissolve 1-bromo-3,5-difluorobenzene in 30 mL of anhydrous THF and add it to the dropping funnel. Add approximately 5 mL of this solution to the magnesium turnings.

  • Maintaining the Reaction: The reaction should initiate spontaneously, evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a steady reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete consumption of the magnesium. The resulting gray-brown solution of 3,5-difluorophenylmagnesium bromide is used directly in the next step.

Step 2: Reaction of the Grignard Reagent with Pentanal and Subsequent Reduction

The Grignard reagent, a potent nucleophile, will react with the electrophilic carbon of an aldehyde's carbonyl group. The reaction with pentanal will form a secondary alcohol, which can then be reduced to the desired alkyl chain.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
3,5-Difluorophenylmagnesium Bromide Solution~217.30~0.0518 mol~0.05181.0
Pentanal86.134.92 g (5.8 mL)0.05711.1
Anhydrous Tetrahydrofuran (THF)-20 mL--
Saturated Aqueous Ammonium Chloride (NH₄Cl)-50 mL--
Diethyl Ether-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Experimental Protocol:

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve pentanal in 20 mL of anhydrous THF and add it to the dropping funnel. Add the pentanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(3,5-difluorophenyl)pentan-1-ol. This intermediate can be purified by column chromatography on silica gel.

Subsequent Reduction: The resulting secondary alcohol can be reduced to the final product, this compound, using a variety of methods, such as a Clemmensen or Wolff-Kishner reduction, or more mildly through a two-step process of tosylation followed by reduction with a hydride reagent like lithium aluminum hydride. The choice of reduction method will depend on the presence of other functional groups in more complex syntheses.

Part 2: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling offers a highly efficient and versatile method for the synthesis of this compound. This reaction typically exhibits high functional group tolerance and proceeds under relatively mild conditions.[4]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
1-Bromo-3,5-difluorobenzene192.995.0 g0.02591.0
n-Pentylboronic Acid115.963.60 g0.03111.2
Palladium(II) Acetate (Pd(OAc)₂)224.5058 mg0.0002590.01
Tricyclohexylphosphine (PCy₃)280.42145 mg0.0005180.02
Potassium Phosphate, tribasic (K₃PO₄)212.2711.0 g0.05182.0
Toluene-50 mL--
Water-5 mL--

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-3,5-difluorobenzene, n-pentylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvents: Under the inert atmosphere, add palladium(II) acetate and tricyclohexylphosphine. Then, add toluene and water via syringe. The use of bulky, electron-rich phosphine ligands like tricyclohexylphosphine can enhance the catalytic activity for cross-coupling reactions involving alkylboronic acids.[5]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes to afford pure this compound.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in both the Grignard and Suzuki-Miyaura synthetic routes.

Grignard_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 1-Bromo-3,5-difluorobenzene D Formation of 3,5-Difluorophenylmagnesium Bromide A->D B Mg Turnings B->D C Pentanal E Nucleophilic Addition C->E D->E F Reduction E->F G This compound F->G

Caption: Workflow for the Grignard Synthesis Route.

Suzuki_Workflow cluster_start_suzuki Starting Materials cluster_reagents_suzuki Catalyst System cluster_reaction_suzuki Reaction cluster_product_suzuki Final Product H 1-Bromo-3,5-difluorobenzene L Suzuki-Miyaura Cross-Coupling H->L I n-Pentylboronic Acid I->L J Pd(OAc)₂ / PCy₃ J->L K K₃PO₄ (Base) K->L M This compound L->M

Caption: Workflow for the Suzuki-Miyaura Coupling Route.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the pentyl chain. The ¹⁹F NMR will confirm the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Gas Chromatography (GC): To assess the purity of the final product.

Safety Considerations

  • Grignard Reagents: Are highly reactive and pyrophoric upon contact with air and water. All manipulations should be carried out under an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. Work should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium Catalysts: Can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound. The Grignard reaction offers a classic and cost-effective approach, while the Suzuki-Miyaura cross-coupling provides a more modern and often higher-yielding alternative with broad functional group compatibility. The choice of method will be dictated by the specific needs and resources of the research setting. By following these detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable fluorinated building block for their scientific endeavors.

References

  • Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene. EP0776877A1.
  • SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. [Link]
  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene. CA2191652A1.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). Journal of the American Chemical Society. [Link]
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides.... [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Organic Syntheses. (n.d.). Procedure 3. [Link]
  • ResearchGate. (n.d.). Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. [Link]
  • Bartleby. (n.d.). Draw the product formed when pentanal (CH₃CH₂CH₂CH₂CHO)
  • Halim, M. A., Guo, Z., Deacon, G. B., & Junk, P. C. (2023). Bromobenzene Transforms Lanthanoid Pseudo-Grignard Chemistry. Chemistry – A European Journal, 29(36), e202300956. [Link]
  • Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene. US5504264A.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • Bock, M. J., & Denmark, S. E. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 22(15), 5849–5854. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene. CA2103303A1.
  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
  • PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. [Link]

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Analytical techniques for characterizing 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analytical Characterization of 1,3-Difluoro-5-pentylbenzene

Introduction

This compound (CAS No. 121219-25-8) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₄F₂ and a molecular weight of 184.23 g/mol .[1] Its unique physicochemical properties, imparted by the difluorinated phenyl ring and the pentyl chain, make it a valuable intermediate and building block in various advanced scientific fields. It serves as a key component in the synthesis of pharmaceuticals, high-performance polymers, and liquid crystal materials.[2] The precise structural integrity and purity of this compound are paramount for the success of these applications, necessitating rigorous analytical characterization.

This document provides a comprehensive guide with detailed protocols for the definitive identification, structural elucidation, and purity assessment of this compound using a multi-technique approach. The methodologies herein are designed for researchers, quality control analysts, and drug development professionals who require reliable and reproducible analytical workflows. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and authoritative data.

Part 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: The Power of Multinuclear NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. A multinuclear approach is essential. ¹H NMR delineates the proton environment, confirming the presence and connectivity of the pentyl chain and the aromatic protons. ¹³C NMR provides a map of the unique carbon atoms in the molecule. Crucially, ¹⁹F NMR offers direct and highly sensitive detection of the fluorine atoms, which is a definitive analytical tool for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F isotope.[3] The coupling patterns observed between ¹H, ¹³C, and ¹⁹F nuclei provide incontrovertible evidence of the compound's structure.

Expected NMR Data Summary
NucleusRegionExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹H Aromatic (H-4, H-6)~6.7 - 6.9Triplet of Triplets (tt)
Aromatic (H-2)~6.6 - 6.8Triplet (t)
Benzylic (-CH₂-)~2.60Triplet (t)
Alkyl (-CH₂-)₃~1.2 - 1.7Multiplets (m)
Terminal (-CH₃)~0.90Triplet (t)
¹⁹F C-F~ -110 to -115Triplet (t) or complex multiplet due to H-coupling
¹³C C-F~163 (with C-F coupling)Triplet (t)
C-Alkyl~148Triplet (t)
Aromatic CH~112 (with C-F coupling)Doublet of Doublets (dd)
Aromatic CH~103 (with C-F coupling)Triplet (t)
Alkyl Chain~14 - 36Singlets

Note: Predicted shifts are based on analogous structures like 1,3-difluorobenzene and standard substituent effects. Actual values may vary based on solvent and instrument.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker AVANCE series 400 MHz spectrometer or equivalent.[5]

    • ¹H NMR:

      • Pulse Program: zg30

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 16

    • ¹³C{¹H} NMR:

      • Pulse Program: zgpg30 (proton decoupled)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024

    • ¹⁹F NMR:

      • Pulse Program: zg30

      • Spectral Width: 100 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 64

      • Note: No external standard is typically needed, but an internal standard like hexafluorobenzene (-164.9 ppm) can be used for precise quantification.[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct all spectra manually.

    • Calibrate the ¹H and ¹³C spectra to the TMS peak at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Workflow for NMR Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 10-15 mg Sample prep2 Dissolve in 0.6 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire ¹H Spectrum prep3->acq1 acq2 Acquire ¹³C{¹H} Spectrum prep3->acq2 acq3 Acquire ¹⁹F Spectrum prep3->acq3 proc1 Fourier Transform & Phasing acq1->proc1 acq2->proc1 acq3->proc1 proc2 Calibrate & Integrate proc1->proc2 proc3 Assign Signals & Confirm Structure proc2->proc3 result Confirmed Structure proc3->result

Caption: Workflow for NMR analysis of this compound.

Part 2: Molecular Weight and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: A Dual-Purpose Technique

GC-MS is an indispensable tool for characterizing this compound. The gas chromatography component separates the analyte from volatile impurities and residual solvents, providing a robust assessment of its purity. The mass spectrometry detector then bombards the eluted compound with electrons (Electron Ionization - EI), causing it to ionize and fragment in a reproducible manner. This process provides two critical pieces of information: the molecular weight from the molecular ion peak (M⁺) and a characteristic fragmentation pattern, or "fingerprint," that further confirms the compound's identity. Public databases like the NIST Chemistry WebBook provide reference mass spectra for related compounds, which can aid in interpretation.[6][7]

Expected Mass Spectrometry Data
ParameterExpected ValueRationale
Molecular Ion (M⁺) m/z 184.1Corresponds to the nominal mass of C₁₁H₁₄F₂.[1]
High-Resolution MS m/z 184.1064Corresponds to the exact mass, confirming the elemental composition.[1]
Major Fragments m/z 127 [M-C₄H₉]⁺m/z 114 [M-C₅H₁₀]⁺Characteristic loss of a butyl radical from the pentyl chain (alpha-cleavage).Loss of the pentyl chain.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Create a dilute sample for injection by performing a 1:100 dilution of the stock solution with the same solvent, resulting in a final concentration of 10 µg/mL.

  • Instrumentation and Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

  • Data Processing and Analysis:

    • Integrate the total ion chromatogram (TIC) to determine the retention time of the main peak and calculate its area percentage to assess purity.

    • Extract the mass spectrum of the main peak.

    • Identify the molecular ion peak (M⁺) at m/z 184.

    • Analyze the fragmentation pattern and compare it to expected fragmentation pathways for alkylbenzenes.

Workflow for GC-MS Purity and Identity Confirmation

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Prepare 10 µg/mL Sample in Dichloromethane acq1 Inject 1 µL into GC prep1->acq1 acq2 Separation on HP-5ms Column acq1->acq2 acq3 EI Ionization & Mass Detection acq2->acq3 proc1 Analyze Chromatogram (Purity) acq3->proc1 proc2 Analyze Mass Spectrum (Identity) acq3->proc2 result1 Purity Assessment proc1->result1 result2 Identity Confirmed proc2->result2

Caption: GC-MS workflow for purity and identity analysis.

Part 3: High-Fidelity Purity Determination by High-Performance Liquid Chromatography (HPLC)

Application Note: Quantifying Non-Volatile Impurities

While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is crucial for detecting any non-volatile or thermally unstable impurities that may be present. A reverse-phase HPLC method, using a C18 column, separates compounds based on their hydrophobicity. This compound, being relatively non-polar, will be well-retained and separated from more polar synthesis precursors or side-products. UV detection is suitable due to the aromatic chromophore. This method is the gold standard for accurate quantitative purity determination, often expressed as "purity by HPLC." Methodologies for similar small molecules often employ a simple isocratic or gradient elution with acetonitrile and water.[8][9]

Experimental Protocol: HPLC Purity Determination
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water.

    • Solvent B: HPLC-grade Acetonitrile.

    • Filter and degas both solvents prior to use.

  • Sample and Standard Preparation:

    • Prepare a sample stock solution of this compound at 1.0 mg/mL in Acetonitrile.

    • Prepare a working solution for injection by diluting the stock to 0.1 mg/mL with the mobile phase initial composition (e.g., 70% Acetonitrile).

  • Instrumentation and Parameters:

    • HPLC System: Waters ACQUITY UPLC or equivalent system with a PDA/UV detector.[8]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 70% Acetonitrile / 30% Water (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Run Time: 15 minutes.

  • System Suitability and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Perform five replicate injections of the working solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM.
  • This compound | C11H14F2 | CID 15751978.
  • Supporting Information for public
  • 1,3-Difluorobenzene | C6H4F2 | CID 9741.
  • Benzene, 1,3-difluoro-. NIST Chemistry WebBook, National Institute of Standards and Technology.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum. ChemicalBook.
  • 1,3-Difluoro-5-propylbenzene. Chem-Impex.
  • Benzene, 1,3-difluoro- Mass Spectrum. NIST Chemistry WebBook, National Institute of Standards and Technology.
  • 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • 1,3-Difluoro-5-propylbenzene 98.0+%, TCI America. Fisher Scientific.
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  • Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Applic

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Application Notes and Protocols: 1,3-Difluoro-5-pentylbenzene as a Potential p-Type Dopant in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

These application notes provide a detailed technical guide for researchers, materials scientists, and drug development professionals on the prospective use of 1,3-difluoro-5-pentylbenzene as a p-type dopant in organic electronic devices. While direct experimental evidence for this specific application is nascent, this document synthesizes established principles of molecular doping in organic semiconductors to propose a scientifically grounded framework for its investigation. We will explore the theoretical underpinnings of its potential as a dopant, provide detailed protocols for its incorporation into organic semiconductor thin films via both solution-processing and thermal evaporation, and outline a comprehensive suite of characterization techniques to validate its efficacy. The protocols are designed to be self-validating, and the underlying scientific principles are supported by authoritative references.

Introduction: The Rationale for Investigating this compound as a p-Type Dopant

The deliberate introduction of dopants into organic semiconductors is a cornerstone for enhancing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] Doping increases the charge carrier concentration, thereby improving the conductivity of the material and reducing the operating voltage of devices.[2]

The molecular structure of this compound presents an intriguing combination of features that suggest its potential as a p-type dopant. The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect on the benzene ring.[3][4] This effect is known to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a key characteristic for an effective p-type dopant (electron acceptor).[1] The pentyl chain, being a weakly electron-donating alkyl group, can enhance solubility in common organic solvents, making the molecule amenable to solution-based processing techniques.[5] The interplay of these structural motifs suggests that this compound could efficiently accept electrons from a host organic semiconductor, thereby generating holes and increasing its p-type conductivity.

These notes will guide the researcher through the hypothetical, yet scientifically plausible, application of this compound, from initial material handling to final device characterization.

Physicochemical Properties and Safety Precautions

A thorough understanding of the material's properties and associated hazards is paramount before commencing any experimental work.

Physicochemical Data
PropertyValueSource
CAS Number 121219-25-8
Molecular Formula C₁₁H₁₄F₂
Molecular Weight 184.23 g/mol
Boiling Point 197.2 °C at 760 mmHg
Appearance Colorless to almost colorless clear liquid
Safety and Handling

Fluorinated organic compounds require careful handling to minimize risk.[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when there is a risk of splashing, and appropriate chemical-resistant gloves. A flame-resistant lab coat is mandatory.[6]

  • Ventilation: All handling of this compound should be performed in a well-ventilated fume hood.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Spill Response: For small spills, use an absorbent material compatible with the chemical and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.[6]

  • First Aid: In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes. In case of eye contact, flush with water for a minimum of 30 minutes and seek immediate medical attention.[8]

Experimental Protocols

The following protocols detail the incorporation of this compound as a p-type dopant into a host organic semiconductor. For the purpose of these notes, we will use poly(3-hexylthiophene-2,5-diyl) (P3HT) as a model host material, which is widely studied in organic electronics.

Protocol 1: Solution-Based Doping and Thin Film Fabrication

Solution processing is a cost-effective and scalable method for fabricating organic electronic devices.[5]

Materials and Equipment:

  • This compound (dopant)

  • P3HT (host semiconductor)

  • Chlorobenzene (or other suitable organic solvent)

  • ITO-coated glass substrates

  • Sonicator

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere (N₂ or Ar)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of P3HT in chlorobenzene at a concentration of 10 mg/mL.

    • Prepare a stock solution of this compound in chlorobenzene at a concentration of 1 mg/mL.

    • In separate vials, prepare a series of doping solutions by mixing the P3HT and dopant stock solutions to achieve various molar doping ratios (e.g., 1:100, 1:50, 1:20 dopant:host). Ensure to also prepare a pristine P3HT solution for control experiments.

    • Sonicate all solutions for 30 minutes to ensure complete dissolution and homogeneity.

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by sonicating in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to improve the surface wettability.

  • Thin Film Deposition:

    • Transfer the cleaned substrates and doping solutions into a glovebox.

    • Spin-coat the pristine and doped P3HT solutions onto the ITO substrates at 2000 rpm for 60 seconds.

    • Anneal the films on a hotplate at 110 °C for 10 minutes to remove residual solvent and improve the film morphology.

Diagram 1: Workflow for Solution-Based Doping

G cluster_prep Solution Preparation cluster_sub Substrate Cleaning cluster_fab Thin Film Fabrication prep1 Dissolve P3HT in Chlorobenzene prep3 Mix for Doping Ratios prep1->prep3 prep2 Dissolve Dopant in Chlorobenzene prep2->prep3 prep4 Sonicate prep3->prep4 fab1 Spin Coating prep4->fab1 Doped Solution sub1 Sonication (DI Water, Acetone, IPA) sub2 N2 Dry sub1->sub2 sub3 UV-Ozone Treatment sub2->sub3 sub3->fab1 Cleaned Substrate fab2 Thermal Annealing fab1->fab2 Characterization Characterization fab2->Characterization Doped Thin Film G cluster_prep Chamber Preparation cluster_dep Deposition Process prep1 Load Host Material prep3 Mount Substrates prep1->prep3 prep2 Load Dopant prep2->prep3 dep1 Evacuate Chamber (< 10⁻⁶ mbar) prep3->dep1 dep2 Co-evaporate Host and Dopant dep1->dep2 dep3 Monitor Rates with QCMs dep2->dep3 Characterization Characterization dep3->Characterization Doped Thin Film

Caption: A schematic of the vacuum thermal evaporation process for doping.

Characterization Protocols

A multi-faceted characterization approach is necessary to confirm successful doping and to understand its impact on the electronic properties of the host material.

Electrical Characterization

Objective: To quantify the change in conductivity and charge carrier mobility upon doping.

Techniques:

  • Four-Point Probe Measurement: To measure the sheet resistance, and thus calculate the conductivity, of the doped films.

  • Field-Effect Transistor (FET) Fabrication and Characterization: To determine the charge carrier mobility. [10][11][12] Expected Outcome: A significant increase in conductivity and hole mobility with increasing dopant concentration, confirming the p-type doping effect.

Doping Ratio (Dopant:Host)Conductivity (S/cm)Hole Mobility (cm²/Vs)
Pristine P3HT~10⁻⁵~10⁻⁴
1:100~10⁻³~10⁻³
1:50~10⁻²~5x10⁻³
1:20~10⁻¹~10⁻²
Spectroscopic and Electronic Structure Characterization

Objective: To probe the electronic interactions between the dopant and the host material and to determine the energy level alignment.

Techniques:

  • Ultraviolet Photoelectron Spectroscopy (UPS): To measure the work function and the position of the Highest Occupied Molecular Orbital (HOMO) relative to the Fermi level. [13][14][15]* X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and chemical state of the dopant in the host matrix. [13][14][16]* Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels of this compound. [17][18][19] Expected Outcome: UPS measurements should show a shift of the Fermi level towards the HOMO of the host material, which is a hallmark of p-type doping. XPS will confirm the elemental composition, and CV will provide the electrochemical properties of the dopant.

Diagram 3: Energy Level Diagram for p-Type Doping

G cluster_pristine Pristine Semiconductor cluster_dopant Dopant cluster_doped Doped Semiconductor LUMO_h LUMO Ef_h Ef HOMO_h HOMO LUMO_d LUMO HOMO_h->LUMO_d Electron Transfer HOMO_d HOMO LUMO_h2 LUMO Ef_d Ef HOMO_h2 HOMO

Caption: Energy level alignment illustrating p-type doping.

Device Performance Characterization

Objective: To evaluate the impact of doping on the performance of a complete organic electronic device.

Technique:

  • Fabrication and Testing of an OLED: Incorporate the doped P3HT as the hole transport layer (HTL) in a simple OLED structure.

  • Current-Voltage-Luminance (J-V-L) Characterization: To measure the device's turn-on voltage, current efficiency, and luminance.

  • Transient Electroluminescence (TrEL): To study the charge carrier dynamics within the device. [20][21][22][23] Expected Outcome: OLEDs with the doped HTL should exhibit a lower turn-on voltage and potentially higher efficiency compared to a device with a pristine HTL, due to improved hole injection and transport.

Conclusion and Future Outlook

This document has outlined a comprehensive, albeit hypothetical, framework for the investigation of this compound as a p-type dopant in organic electronics. The provided protocols for material handling, thin film fabrication, and characterization are based on established methodologies and are designed to yield conclusive results regarding the doping efficacy of this compound. The strong electron-withdrawing nature of the difluoro-substituents, combined with the solubilizing pentyl chain, presents a compelling case for its potential in this application.

Future work should focus on the systematic execution of these protocols. Should this compound prove to be an effective p-type dopant, further studies could explore its use in a wider range of organic semiconductors and its impact on the long-term stability of organic electronic devices. The exploration of such novel dopant materials is crucial for the continued advancement of organic electronics.

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Application of 1,3-Difluoro-5-pentylbenzene in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for medicinal chemists. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity to target proteins.[1][2]

Among the vast array of fluorinated building blocks, 1,3-difluorobenzene derivatives serve as crucial intermediates in the synthesis of a variety of pharmaceuticals.[3][4] This application note provides a detailed exploration of the utility of a specific derivative, 1,3-Difluoro-5-pentylbenzene , as a versatile starting material for the synthesis of key pharmaceutical intermediates. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the significance of the resulting intermediates in the context of drug development.

Core Synthesis: Functionalization of this compound via Friedel-Crafts Acylation

A primary and highly effective method for the functionalization of the this compound core is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction allows for the introduction of a ketone functionality, which serves as a versatile handle for subsequent chemical transformations. The resulting ketone, 1-(2,4-Difluoro-6-pentylphenyl)ethanone , is a key intermediate for the synthesis of various downstream pharmaceutical targets.

The acylation of this compound is regioselective, with the acetyl group being directed to the position ortho to both fluorine atoms and para to the pentyl group. This is due to the activating and ortho-, para-directing effect of the alkyl group and the deactivating, yet ortho-, para-directing nature of the fluorine atoms, coupled with steric hindrance.

Experimental Protocol: Synthesis of 1-(2,4-Difluoro-6-pentylphenyl)ethanone

This protocol is adapted from established methodologies for the Friedel-Crafts acylation of analogous difluorobenzene compounds.[5]

Materials:

  • This compound (MW: 184.23 g/mol )

  • Acetyl chloride (MW: 78.50 g/mol )

  • Anhydrous Aluminum chloride (AlCl₃) (MW: 133.34 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Substrate: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl. Stir vigorously until all the aluminum salts are dissolved.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 1-(2,4-Difluoro-6-pentylphenyl)ethanone by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

Data Summary:

CompoundMolecular Weight ( g/mol )Equivalents
This compound184.231.0
Acetyl chloride78.501.1
Aluminum chloride133.341.2
ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield
1-(2,4-Difluoro-6-pentylphenyl)ethanoneC₁₃H₁₆F₂O226.2670-85%

Application of 1-(2,4-Difluoro-6-pentylphenyl)ethanone in the Synthesis of Benzamide Derivatives

The ketone intermediate, 1-(2,4-Difluoro-6-pentylphenyl)ethanone, is a valuable precursor for the synthesis of a wide range of more complex molecules, including benzamide derivatives. Benzamides are a common structural motif in many approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities.

A key transformation of the ketone is its conversion to an oxime, followed by a Beckmann rearrangement to yield the corresponding N-substituted acetamide. This amide can then be hydrolyzed to the aniline, which is a critical building block for the synthesis of a diverse array of pharmaceutical compounds through amide bond formation with various carboxylic acids.

Workflow for the Synthesis of Benzamide Derivatives

G A This compound B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) A->B Reagents C 1-(2,4-Difluoro-6-pentylphenyl)ethanone B->C Product D Oximation (Hydroxylamine Hydrochloride) C->D Reagents E Oxime Intermediate D->E Intermediate F Beckmann Rearrangement (e.g., PPA, TsCl) E->F Reagents G N-(2,4-Difluoro-6-pentylphenyl)acetamide F->G Intermediate H Hydrolysis (Acid or Base) G->H Reagents I 2,4-Difluoro-6-pentylaniline H->I Key Intermediate J Amide Coupling (R-COOH, Coupling Agent) I->J Reagents K Substituted Benzamide Derivatives (Potential APIs) J->K Final Product

Caption: Synthetic pathway from this compound to benzamide derivatives.

Protocol: Synthesis of 2,4-Difluoro-6-pentylaniline

Part A: Oximation of 1-(2,4-Difluoro-6-pentylphenyl)ethanone

  • Reaction Setup: Dissolve 1-(2,4-Difluoro-6-pentylphenyl)ethanone (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) to the solution.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude oxime.

Part B: Beckmann Rearrangement and Hydrolysis

  • Rearrangement: Treat the crude oxime with a suitable reagent for Beckmann rearrangement, such as polyphosphoric acid (PPA) or p-toluenesulfonyl chloride (TsCl) in pyridine, at an appropriate temperature.

  • Hydrolysis: The resulting N-acetylated aniline can be directly hydrolyzed without purification. Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) and reflux the mixture until the hydrolysis is complete (monitored by TLC).

  • Workup and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude 2,4-Difluoro-6-pentylaniline by column chromatography or distillation.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of functionalized pharmaceutical intermediates. The straightforward introduction of a ketone moiety via Friedel-Crafts acylation opens up a rich field of subsequent chemical transformations. The resulting 1-(2,4-Difluoro-6-pentylphenyl)ethanone and its downstream derivative, 2,4-Difluoro-6-pentylaniline, are key building blocks for the construction of a wide range of biologically active molecules, particularly substituted benzamides. The protocols provided herein offer a robust foundation for researchers and scientists in drug development to explore the synthesis of novel therapeutic agents. The strategic incorporation of the 1,3-difluoro-5-pentylphenyl scaffold can impart favorable properties to the final drug candidates, highlighting the continued importance of fluorinated building blocks in medicinal chemistry.

References

  • Google Patents.
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  • Google Patents. Preparation method of 2,4-difluoroacetophenone.
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Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and materials science.

Abstract: This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1,3-difluoro-5-pentylbenzene. It covers the foundational principles governing the spectral features of fluorinated aromatic compounds, offers step-by-step protocols for sample preparation and data acquisition, and presents a thorough analysis of the expected chemical shifts, multiplicities, and coupling constants. Advanced techniques such as DEPT, COSY, and HSQC are also discussed to facilitate unambiguous structural elucidation.

Introduction: The Structural Significance of Fluorinated Aromatic Compounds

Fluorine-containing organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as an excellent model system for understanding the nuanced effects of multiple fluorine substituents and a flexible alkyl chain on the NMR landscape of an aromatic core.

A precise understanding of its structure through NMR is critical for quality control, reaction monitoring, and for correlating structure with function. The spin-1/2 nucleus of ¹⁹F introduces characteristic couplings to both ¹H and ¹³C nuclei, providing a rich source of structural information but also adding a layer of complexity to the spectra. This guide aims to deconstruct this complexity, offering a clear and logical pathway to a complete spectral assignment.

Foundational Principles: Understanding H-F and C-F Couplings

The presence of fluorine dramatically influences NMR spectra through strong spin-spin couplings. Unlike ¹H-¹H couplings, which typically attenuate over three bonds, ¹H-¹F and ¹³C-¹F couplings can be significant over several bonds.

  • ¹H-¹F Coupling (JHF): The magnitude of JHF coupling is dependent on the number of intervening bonds.

    • Ortho (³JHF): Typically in the range of 6-10 Hz.[1]

    • Meta (⁴JHF): Smaller, around 1-3 Hz.[1]

    • Para (⁵JHF): Often close to 0 Hz.[1]

  • ¹³C-¹F Coupling (JCF): These couplings are generally larger and provide invaluable information.

    • Direct (¹JCF): Very large, often exceeding 240 Hz for carbons directly bonded to fluorine.[2]

    • Geminal (²JCF): Significant, typically 20-50 Hz.[3][4]

    • Vicinal (³JCF): Smaller, around 5-8 Hz.[2][3]

    • Long-range (⁴JCF): Can be observable, usually in the 1-3 Hz range.[2]

These couplings are key to assigning the signals of the aromatic ring, as they create distinct splitting patterns that would not be present in a non-fluorinated analogue.

Experimental Protocols

High-quality, reproducible NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation.[5] Following a standardized protocol is essential for obtaining high-resolution data.

  • Material Quantity: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[6]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds. Use approximately 0.6-0.7 mL of solvent.[6][7] The deuterium signal is used by the spectrometer for field-frequency locking.[5]

  • Dissolution: Dissolve the sample in the solvent within a small vial before transferring it to the NMR tube. This ensures complete dissolution and homogeneity.[6]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5]

  • Tube and Cap: Use clean, dry NMR tubes and caps to avoid contamination.[5][7] Do not dry tubes in a hot oven as this can cause them to bend.[5]

  • Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized based on sample concentration and instrument specifications.

Parameter ¹H NMR ¹³C NMR DEPT-135
Spectrometer Frequency 400 MHz100 MHz100 MHz
Pulse Program Standard 1-pulseProton-decoupledStandard DEPT
Spectral Width 12 ppm220 ppm220 ppm
Acquisition Time 3-4 s1-2 s1-2 s
Relaxation Delay 2 s2 s2 s
Number of Scans 8-161024 or more256-512
Temperature 298 K298 K298 K

Spectral Analysis and Interpretation

The structure of this compound presents distinct regions in the NMR spectra: the aromatic region and the aliphatic pentyl chain region.

Figure 1: Structure and atom numbering of this compound.

¹H NMR Spectrum Analysis

Aromatic Region (δ 6.5 - 7.0 ppm): The aromatic region will show two distinct signals corresponding to H₂, H₄, and H₆.

  • H₂: This proton is situated between two fluorine atoms. It will appear as a triplet of triplets (tt) . The primary splitting is a triplet due to coupling with the two equivalent ortho fluorine atoms (³JHF ≈ 8-10 Hz). Each peak of this triplet is further split into a smaller triplet by coupling to the two meta protons, H₄ and H₆ (⁴JHH ≈ 2-3 Hz).

  • H₄ and H₆: These two protons are chemically equivalent due to symmetry. They are ortho to the pentyl group and meta to one fluorine atom and para to the other. The signal will be a complex multiplet, often appearing as a doublet of doublets of doublets (ddd) or a more complex pattern. The couplings involved are:

    • Ortho coupling to each other (³JHH ≈ 8-9 Hz).

    • Meta coupling to one fluorine atom (⁴JHF ≈ 5-6 Hz).

    • Meta coupling to H₂ (⁴JHH ≈ 2-3 Hz).

    • Para coupling to the other fluorine atom (⁵JHF ≈ 0-1 Hz), which may not be resolved.

Aliphatic Region (δ 0.8 - 2.8 ppm): The pentyl chain protons will show characteristic signals.

  • Cα-H₂ (Benzylic): This signal will be downfield-shifted due to the aromatic ring's influence (δ ≈ 2.6 ppm) and will appear as a triplet due to coupling with the Cβ protons (³JHH ≈ 7-8 Hz).

  • Cβ-H₂, Cγ-H₂, Cδ-H₂: These methylene groups will appear as overlapping multiplets in the δ 1.3 - 1.7 ppm range.

  • Cε-H₃ (Terminal Methyl): This signal will be the most upfield (δ ≈ 0.9 ppm) and will appear as a triplet due to coupling with the Cδ protons (³JHH ≈ 7 Hz).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Expected Coupling Constants (Hz)
H₂6.6 - 6.8tt³JHF ≈ 8-10, ⁴JHH ≈ 2-3
H₄, H₆6.7 - 6.9m³JHH ≈ 8-9, ⁴JHF ≈ 5-6, ⁴JHH ≈ 2-3
Cα-H₂2.5 - 2.7t³JHH ≈ 7-8
Cβ,γ,δ-H₂1.2 - 1.7m-
Cε-H₃0.8 - 1.0t³JHH ≈ 7

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals. The key feature will be the large C-F couplings.

Aromatic Region (δ 110 - 165 ppm):

  • C₁ and C₃ (Fluorine-bearing): These carbons will be significantly downfield and will appear as a doublet of doublets (dd) due to a large one-bond coupling to their attached fluorine (¹JCF > 240 Hz) and a smaller three-bond coupling to the other fluorine (³JCF ≈ 8 Hz).

  • C₅ (Pentyl-bearing): This carbon will be a singlet in the δ 145-150 ppm range. Its chemical shift is influenced by the inductive effects of the fluorine atoms.

  • C₂: This carbon is between two fluorines and will appear as a triplet due to two equivalent two-bond couplings (²JCF ≈ 20-25 Hz). It will be significantly shielded and appear upfield (δ ≈ 100-105 ppm).

  • C₄ and C₆: These equivalent carbons will show as a doublet of doublets (dd) due to two-bond and four-bond C-F couplings (²JCF ≈ 20-25 Hz, ⁴JCF ≈ 2-4 Hz). They will appear in the δ 110-115 ppm range.

Aliphatic Region (δ 14 - 36 ppm):

  • Cα (Benzylic): δ ≈ 35-36 ppm.

  • Cβ, Cγ, Cδ: δ ≈ 22-32 ppm.

  • Cε (Terminal Methyl): δ ≈ 14 ppm.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to C-F) Expected Coupling Constants (Hz)
C₁, C₃160 - 164dd¹JCF > 240, ³JCF ≈ 8
C₅145 - 150s-
C₄, C₆110 - 115dd²JCF ≈ 20-25, ⁴JCF ≈ 2-4
C₂100 - 105t²JCF ≈ 20-25
35 - 36s-
31 - 32s-
30 - 31s-
22 - 23s-
13 - 15s-

Table 2: Predicted ¹³C NMR Data for this compound.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, 1D NMR spectra may not be sufficient for a complete and confident assignment. 2D NMR experiments provide crucial connectivity information.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a set of experiments that differentiate carbon signals based on the number of attached protons.[8][9][10]

  • DEPT-90: Only shows signals from CH (methine) carbons. In this molecule, C₂, C₄, and C₆ will appear.

  • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[11][12] C₂, C₄, C₆, and Cε will be positive, while Cα, Cβ, Cγ, and Cδ will be negative. Quaternary carbons (C₁, C₃, C₅) are absent in both spectra.

DEPT_Workflow cluster_1D 1D Spectra cluster_DEPT DEPT Experiments cluster_Assignment Carbon Type Assignment C13_NMR Standard ¹³C NMR (All Carbons) DEPT90 DEPT-90 (CH only) C13_NMR->DEPT90 Provides context DEPT135 DEPT-135 (CH, CH₃ positive) (CH₂ negative) C13_NMR->DEPT135 Provides context Quaternary Quaternary (C) (C13 only) C13_NMR->Quaternary Methine Methine (CH) (DEPT-90 & DEPT-135 pos.) DEPT90->Methine DEPT135->Methine Methylene Methylene (CH₂) (DEPT-135 neg.) DEPT135->Methylene Methyl Methyl (CH₃) (DEPT-135 pos., not in DEPT-90) DEPT135->Methyl

Figure 2: Workflow for carbon multiplicity assignment using DEPT experiments.

COSY (COrrelation SpectroscopY)

COSY is a 2D homonuclear experiment that shows correlations between protons that are J-coupled, typically over two to three bonds.[13][14][15]

  • Aromatic Region: A cross-peak between the signals for H₂ and the H₄/H₆ system will confirm their neighborly relationship on the ring.

  • Aliphatic Region: A clear trail of cross-peaks will be visible, connecting Cα-H₂ to Cβ-H₂, Cβ-H₂ to Cγ-H₂, and so on, confirming the connectivity of the entire pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a 2D heteronuclear experiment that maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[16][17]

  • This is the most definitive experiment for assigning protonated carbons.

  • A cross-peak will appear at the intersection of the ¹H chemical shift on one axis and the ¹³C chemical shift of the carbon it is bonded to on the other axis.

  • For example, the proton signal at ~2.6 ppm (Cα-H₂) will show a correlation to the carbon signal at ~35 ppm (Cα). This allows for the unambiguous assignment of every CH, CH₂, and CH₃ group in the molecule.

NMR_Strategy cluster_1D 1D NMR cluster_2D 2D NMR cluster_Final Final Assignment H1 ¹H NMR (Proton Environment & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Environments & C-F Coupling) DEPT DEPT-135/90 (Carbon Multiplicity) C13->DEPT C13->HSQC DEPT->HSQC Structure Unambiguous Structural Elucidation of this compound COSY->Structure Confirms proton network HSQC->Structure Links proton & carbon frameworks

Figure 3: Integrated NMR strategy for complete structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound requires a multi-faceted approach. By combining standard 1D ¹H and ¹³C experiments with multiplicity-editing sequences like DEPT and 2D correlation experiments like COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The characteristic H-F and C-F coupling patterns are not merely complexities to be overcome, but are in fact powerful diagnostic tools for confirming the substitution pattern of the fluorinated aromatic ring. The protocols and interpretive guidance provided herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel fluorinated compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.
  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Columbia University NMR Core Facility. (n.d.). DEPT.
  • University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR.
  • Perera, S. A., & Bartlett, R. J. (1996). NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society, 118(32), 7849–7850. [Link]
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page.
  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation.
  • Abraham, R. J., & Thomas, W. A. (1965). A precise determination of the H-H and H-F couplings in fluorobenzene. Journal of the Chemical Society (Resumed), 335. [Link]
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of Wisconsin-Madison. (n.d.). COSY.
  • Duke University NMR Center. (n.d.). Coupling constants.
  • Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • ResearchGate. (n.d.). Aliphatic (A) and aromatic (B) regions of HSQC NMR spectra.
  • YouTube. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2).
  • ResearchGate. (n.d.). HSQC spectra for the aromatic region of the compound.
  • ResearchGate. (n.d.). -2D-NMR HSQC spectra of the aromatic region.
  • Chemistry LibreTexts. (2024, November 12). 14: COSY.

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Application Note: The Role of Fluorination in Modifying Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into the molecular architecture of liquid crystals (LCs) is a cornerstone of modern materials science, enabling the fine-tuning of their physical and electro-optical properties for advanced applications, particularly in display technologies. This guide provides an in-depth exploration of the multifaceted role of fluorination. We delve into the fundamental principles governing how fluorine's unique electronic and steric characteristics—namely its high electronegativity, small van der Waals radius, and the high strength of the C-F bond—are leveraged to manipulate key parameters such as dielectric anisotropy, mesophase stability, viscosity, and optical anisotropy. This document offers both a theoretical framework and practical, field-proven protocols for the synthesis and characterization of fluorinated liquid crystals, designed for researchers and scientists in materials chemistry and drug development.

Introduction: The Unique Influence of Fluorine

The substitution of hydrogen with fluorine in organic molecules introduces profound changes in their physicochemical properties. In the context of liquid crystal design, these changes are not merely incremental but often transformative. The fluorine atom is the most electronegative element, leading to the formation of a strong, highly polarized carbon-fluorine (C-F) bond.[1] This high polarity, combined with fluorine's relatively small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allows for its incorporation into various positions within a liquid crystal's molecular structure without drastically disrupting the overall shape required for mesophase formation.[2][3][4]

The impact of fluorination is a complex interplay of several factors:

  • Polarity and Dipole Moment : The strong C-F bond dipole significantly alters the molecule's overall dipole moment. The orientation of this dipole relative to the molecule's long axis is critical for determining the dielectric anisotropy.[5]

  • Steric Effects : Although small, the fluorine substituent is larger than hydrogen, introducing steric hindrance that can influence molecular packing, phase transition temperatures, and mesophase morphology.[1][3][6]

  • Intermolecular Interactions : Fluorination can modify van der Waals forces and introduce dipole-dipole interactions, affecting properties like viscosity and the stability of liquid crystalline phases.[2]

  • Chemical Stability : The strength of the C-F bond imparts greater thermal and chemical stability to the molecule, a crucial attribute for long-lasting display devices.[1]

These modifications enable the precise engineering of liquid crystal materials for specific, demanding applications.[3][4]

Strategic Fluorination: Tailoring Liquid Crystal Properties

The position of the fluorine substituent within the calamitic (rod-like) LC molecule dictates its effect on the material's bulk properties. The strategic placement of fluorine can be broadly categorized into terminal, lateral, and chain fluorination.[2][3]

Dielectric Anisotropy (Δε)

Dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director, is arguably the most critical parameter influenced by fluorination. Its sign and magnitude determine the switching behavior of LCs in an electric field and thus their suitability for different display modes.[7][8]

  • Positive Δε (for Twisted Nematic - TN Mode) : Achieved by placing fluorine or fluorinated groups (e.g., -OCF₃, -CF₃) at a terminal position . This aligns the strong C-F dipole moment with the molecule's long axis, increasing ε∥ and resulting in a positive Δε. These materials are essential for traditional Twisted Nematic (TN) displays.[4]

  • Negative Δε (for Vertically Aligned - VA Mode) : Achieved through lateral fluorination of the aromatic core. Placing one or more fluorine atoms on the sides of the core introduces a strong dipole moment perpendicular to the long molecular axis.[7] This increases ε⊥, leading to a negative Δε. Materials with negative Δε are fundamental to Vertically Aligned (VA) and Fringe-Field Switching (FFS) displays, which offer superior viewing angles and contrast ratios.[7][9][10]

The following diagram illustrates this fundamental design principle.

G cluster_0 Positive Dielectric Anisotropy (Δε > 0) cluster_1 Negative Dielectric Anisotropy (Δε < 0) pos_lc pos_text Terminal Fluorination (e.g., -F, -OCF3) Dipole parallel to long axis. Used in TN Displays. neg_lc neg_text Lateral Fluorination (e.g., 2,3-difluoro) Dipole perpendicular to long axis. Used in VA & FFS Displays.

Caption: Effect of Fluorine Position on Dielectric Anisotropy (Δε).

Mesophase Behavior and Transition Temperatures

Fluorination significantly alters phase transition temperatures and can influence the type of mesophase formed.

  • Melting and Clearing Points : Lateral fluorination often disrupts molecular packing, which can lower the melting point and broaden the nematic range.[11] However, multiple fluorine substitutions can also decrease the clearing temperature (the transition from the nematic to the isotropic liquid phase) due to the disruption of π-π stacking interactions.[12]

  • Mesophase Stability : The introduction of fluorine can enhance the stability of certain mesophases. For example, the increased dipole moment from fluorination can promote the formation and stability of smectic phases.[2][13] Conversely, unfavorable placement can suppress mesomorphism altogether.[12]

Viscosity and Response Time

For display applications, low viscosity is crucial for achieving fast switching speeds. Fluorinated liquid crystals generally exhibit lower viscosity compared to their cyano-terminated counterparts.[14][15][16] This reduction is attributed to weaker intermolecular interactions and altered molecular packing, which facilitates easier molecular reorientation in an electric field, leading to faster response times.[8]

Reliability and Voltage Holding Ratio (VHR)

In active matrix (AM) LCDs, the liquid crystal material must hold a voltage for a specific period. The VHR is a key reliability parameter. Cyano-terminated LCs were found to have insufficient VHR because the cyano group can coordinate with ionic impurities, increasing ion mobility and causing uncontrollable discharge of pixels. Fluorinated LCs, being less prone to coordinating with ions, exhibit a much higher VHR, making them indispensable for modern high-resolution AM-LCDs.[17]

Data Presentation: Structure-Property Relationships

The following table summarizes the impact of different fluorination strategies on the key physical properties of a representative liquid crystal core structure.

PropertyNon-Fluorinated (Reference)Terminal FluorinationLateral Fluorination (2,3-difluoro)
Primary Application (Limited)TN, STN DisplaysVA, IPS, FFS Displays
Dielectric Anisotropy (Δε) Small, slightly positiveModerately to highly positiveModerately to highly negative
Clearing Point (Tₙᵢ) HighGenerally lowerOften significantly lower
Rotational Viscosity (γ₁) ModerateLowerLow
Voltage Holding Ratio (VHR) Poor to ModerateHighHigh
Birefringence (Δn) HighModerateModerate to low

Data compiled and generalized from multiple sources for illustrative purposes.[7][11][15]

Experimental Protocols

The successful development of novel fluorinated liquid crystals relies on a systematic workflow encompassing synthesis, purification, and thorough characterization.

G A Step 1: Molecular Design (Target Property Definition, e.g., Negative Δε) B Step 2: Synthesis (e.g., Suzuki Coupling) A->B C Step 3: Purification (Column Chromatography, Recrystallization) B->C D Step 4: Structural Verification (NMR, FT-IR, Mass Spec) C->D E Step 5: Mesophase Characterization D->E F Step 6: Physical Property Measurement D->F E->F G Step 7: Mixture Formulation & Device Testing F->G

Sources

Application Notes and Protocols: Enhancing Guest-Host Liquid Crystal Systems with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of fluorinated compounds in guest-host liquid crystal (GH-LC) systems. It moves beyond standard protocols to offer field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Part 1: The Strategic Imperative of Fluorination in Host Materials

The foundational principle of a guest-host system is elegant in its simplicity: anisotropic "guest" dichroic dye molecules are dissolved in a liquid crystal "host". The host's ability to align under an external stimulus, typically an electric field, compels the guest dye molecules to align with it, thereby switching the system's optical absorption properties.[1][2] While the concept is straightforward, the performance, stability, and applicability of the device are overwhelmingly dictated by the choice of the host material.

The advent of fluorinated liquid crystals marked a paradigm shift in the field, addressing the critical limitations of earlier materials like cyanobiphenyls.[3][4] Fluorination is not merely an iterative improvement; it is a strategic design choice that fundamentally enhances the physicochemical properties of the host.

Why Fluorinate? A Molecular Engineering Perspective

The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer a suite of desirable properties upon the liquid crystal molecule.[4][5]

  • Tailored Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise control over the molecule's overall dipole moment and, consequently, the bulk dielectric anisotropy of the LC mixture.[5][6] This enables the engineering of materials with either positive or negative Δε, optimized for low-voltage operation in various display modes.

  • Reduced Viscosity (γ₁): Fluorinated LCs generally exhibit lower rotational viscosity compared to their non-fluorinated counterparts.[7][8] This is a critical advantage as lower viscosity directly translates to faster switching speeds, a key requirement for high-performance displays and optical shutters.

  • Enhanced Stability and Reliability: The high strength of the C-F bond imparts exceptional chemical and photochemical stability.[7][8] Furthermore, fluorination significantly increases the electrical resistivity of the LC mixture.[4][7] This is crucial for modern active-matrix displays (TFT-LCDs), which require materials that can hold a charge without leakage, preventing flicker and image crosstalk.[3]

  • Broadened Operating Temperature Range: The incorporation of fluorine can modify intermolecular interactions, often lowering the melting point and influencing the clearing point (the transition to the isotropic liquid phase).[5][7][9] This allows for the formulation of mixtures that remain in the desired liquid crystalline phase over a wider and more practical temperature range.

The strategic placement of fluorine atoms within the mesogenic core or terminal chains allows for the fine-tuning of these properties, making it a powerful tool in the rational design of advanced liquid crystal materials.[5]

GHLCSwitching cluster_off Voltage OFF State cluster_on Voltage ON State Host_OFF Host LC (Planar Aligned) Guest_OFF Guest Dye (Absorbing) Host_OFF->Guest_OFF aligns Host_ON Host LC (Homeotropic Aligned) Light_Out_OFF Light Absorbed Light_In_OFF Incident Light Guest_ON Guest Dye (Non-Absorbing) Host_ON->Guest_ON aligns Light_Out_ON Light Transmitted Light_In_ON Incident Light V_Source Electric Field (E) V_Source->Host_ON reorients

Caption: Guest-Host LC switching mechanism.

Part 2: Application Notes & Material Selection

The success of a GH-LC system hinges on the synergistic pairing of the guest dye and the fluorinated host. An incorrect choice can lead to issues such as poor solubility, low contrast, or instability.

Host Material Selection Criteria
  • Dielectric Anisotropy (Δε): For standard applications where the LC aligns parallel to the applied field, a host with positive Δε is required. For specialized applications (e.g., vertically aligned modes), a negative Δε host is necessary.

  • Birefringence (Δn): The optical anisotropy of the host should be considered, especially in applications that may use polarizers or have specific optical path requirements.

  • Temperature Range: The nematic range of the host mixture must encompass the intended operating and storage temperatures of the final device.

  • Solubility Parameter: While not always published, an understanding of the host's polarity is key. Highly fluorinated hosts can be less accommodating to traditional, non-polar dye structures, posing solubility challenges.[3]

Guest Dye Selection Criteria
  • Dichroic Ratio (DR): This is the most critical parameter, defined as the ratio of the dye's absorbance parallel to its principal axis versus perpendicular to it. A high DR is essential for achieving high contrast. DR values above 7 are generally considered good.[10]

  • Solubility: The dye must be sufficiently soluble in the chosen fluorinated host (typically >1 wt%) without aggregation, even at low temperatures.[3] Asymmetric dye molecules have been shown to exhibit improved solubility in fluorinated hosts.[3]

  • Absorption Spectrum (λ_max): The dye's maximum absorption wavelength must align with the desired color or spectral band for the application (e.g., a black dye for smart windows, specific RGB dyes for displays).

  • Photostability: The dye must not degrade under the expected operational light intensity and duration.

Data Summary: Representative GH-LC Components

The following table provides a template for comparing the properties of various fluorinated hosts and compatible guest dyes. Note: Values are illustrative and should be confirmed from manufacturer datasheets.

Component Type Key Parameter Typical Value Significance
LIXON 5052XXFluorinated HostDielectric Anisotropy (Δε)+3.7Lowers driving voltage.[3]
Nematic Range-20 to 79.8 °CDefines operational temperatures.[3]
E7Host (Reference)Birefringence (Δn)0.227High optical anisotropy.[11]
Viscosity (γ₁)56 mPa·sAffects switching speed.[11]
Dye 8 (Yellow)Anthraquinone GuestSolubility in LIXON 5052XX5.8 wt% (RT), 3.5 wt% (Low T)Excellent solubility for high color saturation.[3]
Dichroic Ratio9.0High contrast potential.[3]
X12 (Black)Dichroic GuestDichroic Ratio7.663Suitable for broadband light attenuation.[10]
Absorption Coefficients (550 nm)α∥ = 27.28 µm⁻¹, α⊥ = 3.56 µm⁻¹Quantifies absorption anisotropy.[10]

Part 3: Core Experimental Protocols

These protocols provide a self-validating framework for the preparation and fabrication of high-quality GH-LC devices.

Workflow cluster_prep Mixture Preparation cluster_fab Cell Fabrication Weigh 1. Weigh Host & Guest Mix 2. Mix & Heat Weigh->Mix Sonicate 3. Sonicate/Stir Mix->Sonicate Degas 4. Degas Mixture Sonicate->Degas Fill 8. Fill via Capillary Action Degas->Fill Inject Mixture Clean 5. Clean Substrates Align 6. Apply & Rub Alignment Layer Clean->Align Assemble 7. Assemble Cell Align->Assemble Assemble->Fill FinalCell Finished GH-LC Cell Fill->FinalCell

Caption: Experimental workflow for GH-LC cell fabrication.

Protocol 3.1: Preparation of the Guest-Host Mixture

Causality: The goal is to achieve a perfectly homogeneous, isotropic solution of the guest dye within the host LC, preventing aggregation that would compromise optical quality and alignment.

  • Weighing: Accurately weigh the fluorinated LC host and guest dye in a clean glass vial. A typical concentration for the guest dye is 0.5 - 3 wt%.[11]

  • Heating & Mixing: Place the vial on a hotplate set to a temperature approximately 10°C above the host's clearing point (T_NI). This transitions the LC into its isotropic liquid phase, drastically increasing its solvent power.

  • Homogenization: Gently stir or sonicate the mixture until the dye is fully dissolved. Visually inspect against a light source to ensure no solid dye particles or aggregates remain. Self-Validation: A properly homogenized mixture will appear perfectly clear (though colored) with no visible particulates.

  • Degassing (Optional but Recommended): Place the vial in a vacuum chamber for 5-10 minutes while still hot to remove any dissolved air, which can form bubbles during cell filling.

  • Storage: Store the mixture in a dark, dry environment. If crystallization occurs upon cooling, the mixture can be gently reheated before use.

Protocol 3.2: Fabrication of the GH-LC Test Cell

Causality: The cell structure provides the physical containment and surface anchoring necessary to impose a uniform macroscopic alignment on the liquid crystal director.

  • Substrate Preparation: Begin with two transparent conductive oxide (TCO) coated glass substrates. Clean them rigorously using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Alignment Layer Deposition: Spin-coat a thin layer of an alignment agent (e.g., polyimide) onto the TCO surface of each substrate. Follow the manufacturer's instructions for baking/curing.

  • Imposing Anisotropy: Unidirectionally rub the cured polyimide layer with a velvet cloth. This creates microgrooves that will align the LC molecules in the planar state. The rubbing directions should be anti-parallel for the two substrates.

  • Cell Assembly: Dispense a UV-curable adhesive mixed with spacer beads (typically 5-20 µm) around the perimeter of one substrate. Place the second substrate on top with the rubbing directions aligned as desired (anti-parallel). Press to achieve a uniform cell gap, defined by the spacers, and cure the adhesive with UV light.

  • Filling: Heat the GH-LC mixture and the empty cell to above T_NI. Place a drop of the mixture at the edge of the cell's opening. The liquid will be drawn into the cell gap via capillary action.[11][12]

  • Sealing & Cooling: Once filled, seal the opening with epoxy. Allow the cell to cool slowly to room temperature. The LC will transition into the nematic phase, aligning according to the rubbed surfaces.

Part 4: Essential Characterization Protocols

Protocol 4.1: Determining Phase Transition Temperatures via DSC

Causality: Differential Scanning Calorimetry (DSC) detects the enthalpy changes associated with phase transitions, providing a definitive thermal profile of the GH mixture.[13][14]

  • Sample Preparation: Hermetically seal 5-10 mg of the GH mixture in an aluminum DSC pan. Prepare an empty pan as a reference.

  • Thermal Program: Place both pans in the DSC instrument. Run a heat-cool-heat cycle at a controlled rate (e.g., 5-10 °C/min) across a temperature range that brackets all expected transitions.

  • Data Analysis: Analyze the resulting heat flow curve. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak of the nematic-to-isotropic transition identifies the clearing point (T_NI), a critical parameter for processing and device operation.[15][16]

Protocol 4.2: Quantifying Electro-Optical Performance

Causality: This protocol measures the device's ability to modulate light in response to an electric field, defining its core function and performance.

  • Setup: Place the filled GH-LC cell in a holder on an optical bench. Align a light source (e.g., LED or laser at a relevant wavelength) to pass through the cell and into a photodetector. Connect the cell's electrodes to a function generator/amplifier.

  • Transmittance vs. Voltage (T-V) Curve: Apply a square wave AC voltage (typically 1 kHz to avoid ion migration) to the cell. Sweep the voltage from 0V up to a saturation voltage while recording the transmitted light intensity.

  • Data Analysis: Plot transmittance as a function of voltage. From this curve, determine key metrics:

    • Threshold Voltage (Vth): The voltage at which transmittance begins to change.

    • Saturation Voltage (Vsat): The voltage at which transmittance reaches its maximum.

    • Contrast Ratio (CR): The ratio of the maximum (ON state) transmittance to the minimum (OFF state) transmittance.

Protocol 4.3: Measuring Dichroic Ratio via Polarized Spectroscopy

Causality: This measurement directly quantifies the anisotropy of the guest dye's absorption within the aligned host, providing a figure-of-merit for its performance.[17]

  • Setup: Place the GH-LC cell in the sample holder of a UV-Vis spectrophotometer. Place a rotatable linear polarizer in the light path before the sample.

  • Measurement:

    • Rotate the polarizer so its transmission axis is parallel to the LC director (rubbing direction). Record the absorption spectrum (A∥).

    • Rotate the polarizer by 90 degrees so it is perpendicular to the LC director. Record the absorption spectrum (A⊥).

  • Calculation: The Dichroic Ratio (DR) at the dye's peak absorption wavelength (λ_max) is calculated as: DR = A∥ / A⊥ Self-Validation: A high DR confirms that the dye molecules are well-aligned with the host and possess strong anisotropic absorption, which is a prerequisite for a high-contrast device.[10][12]

References

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.).
  • Rumyantsev, V. G., Muratov, V. M., Chigrinov, V. G., & Plyusnina, T. S. (n.d.). Optical and Electrooptical Properties of “Guest-Host” Effect in Twisted Liquid Crystal Layers.
  • Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays. (n.d.). MDPI.
  • Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. (n.d.).
  • Electro‐optical properties of guest‐host nematic liquid‐crystal displays. (1988). Journal of Applied Physics.
  • Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing.
  • Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. (n.d.). JACS Au.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Fluorinated liquid crystals - Properties and applic
  • Phase transitions in liquid crystals. (n.d.). Source not available.
  • GUEST‐HOST INTERACTIONS IN NEMATIC LIQUID CRYSTALS. A NEW ELECTRO‐OPTIC EFFECT. (n.d.). Applied Physics Letters.
  • Design of chiral guest-host liquid crystals for a transmittance-tunable smart window. (2022). Scientific Reports.
  • Design of chiral guest-host liquid crystals for a transmittance-tunable smart window. (2022). POSTECH.
  • Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs. (n.d.). RSC Publishing.
  • Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry. (2025).
  • Calorimetric study of phase transitions in a liquid-crystal-based microemulsion. (2005). The Journal of Chemical Physics.
  • Calorimetry of phase transitions in liquid crystal 8CB under shear flow. (n.d.).
  • Ong, H. L. (1988). Electro-optical properties of guest-host nematic liquid-crystal displays. Journal of Applied Physics.
  • Fluorine in Liquid Crystal Design for Display Applications. (2015). Journal of Fluorine Chemistry, 177.
  • Liquid Crystals for Luminescent Concentr
  • Guest-host display. (n.d.). In Wikipedia.
  • Ambient Light Control Using Guest Host Liquid-Crystal Dye Systems. (n.d.). DTIC.
  • Dyes for guest–host liquid crystal applications. (2023). White Rose Research Online.
  • Review of Angular-Selective Windows with Guest–Host Liquid Crystals for Static Window Applic
  • Parameter Space Design of a Guest-Host Liquid Crystal Device for Transmittance Control. (2019). MDPI.

Sources

Application Note: A Robust HPLC Method for the Quantification of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,3-Difluoro-5-pentylbenzene. This compound, characterized by its hydrophobic and fluorinated aromatic structure, is relevant in chemical synthesis and materials science. The developed reversed-phase HPLC method utilizes a C18 stationary phase and a gradient elution with a water/acetonitrile mobile phase, ensuring high resolution, excellent peak symmetry, and reliable quantification. This guide provides a comprehensive protocol, including system suitability criteria, sample preparation, and a discussion of the chromatographic principles, making it an essential resource for researchers, quality control analysts, and drug development professionals requiring accurate analysis of this and structurally related compounds.

Introduction and Scientific Rationale

This compound is a non-polar aromatic compound whose analysis presents unique challenges due to its high hydrophobicity.[1] Accurate quantification is critical for process monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses.[2] This note details a reversed-phase HPLC (RP-HPLC) method, which is the ideal separation mode for non-polar analytes.[3][4]

The core principle of this method relies on the hydrophobic interactions between the analyte and the stationary phase. We have selected a C18 (octadecylsilane) column, which features long alkyl chains bonded to a silica support.[5] These C18 chains provide a highly non-polar environment, promoting strong retention of the hydrophobic this compound molecule.[6][7] Elution is achieved by a mobile phase gradient, which progressively increases in organic solvent (acetonitrile) strength.[8] This gradient approach ensures that the analyte is eluted efficiently as a sharp, symmetrical peak while also providing excellent separation from any more polar or less retained impurities that may be present in the sample.

Ultraviolet (UV) detection is employed for quantification. The benzene ring within the analyte's structure provides a strong chromophore, with fluorinated benzene derivatives exhibiting significant absorbance in the UV range, typically around 260-270 nm.[9][10][11]

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its high retentive power for non-polar compounds.[6]

  • Data Acquisition: Chromatography data station (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Syringe Filters: 0.22 µm or 0.45 µm, compatible with acetonitrile.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water.

  • This compound: Reference Standard (>98% purity).

  • Methanol: HPLC grade (for sample preparation if needed).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides strong hydrophobic interactions for retaining the non-polar analyte.[3][7]
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase.[12]
Mobile Phase B Acetonitrile (ACN)The organic modifier used to elute the hydrophobic analyte.[13]
Gradient Elution 0-2 min: 70% B; 2-10 min: 70% to 95% B; 10-12 min: 95% B; 12.1-15 min: 70% BA gradient ensures efficient elution of the highly retained analyte and separation from impurities.[6][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and analysis time.[6]
Column Temperature 35 °CEnhances reproducibility by minimizing viscosity fluctuations.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Detection Wavelength 265 nmFluorinated benzene derivatives show strong UV absorbance in this region.[9][11]
Run Time 15 minutesIncludes elution and column re-equilibration.
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.

Working Standard Solution (100 µg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with acetonitrile and mix thoroughly.

Sample Preparation:

  • Accurately weigh a quantity of the sample material expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with acetonitrile and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step rooted in regulatory guidelines to ensure data integrity.[14][15][16] A series of replicate injections (n=5) of the Working Standard Solution (100 µg/mL) are performed. The system is deemed suitable for analysis only if all criteria in the following table are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry; a value >2 indicates peak tailing, which can affect integration accuracy.[14][15]
Theoretical Plates (N) ≥ 2000A measure of column efficiency and performance.[2]
Precision (%RSD) ≤ 2.0%The Relative Standard Deviation for peak areas from replicate injections demonstrates system precision.[14][17]

HPLC Analysis Workflow

The following diagram outlines the logical flow of the entire analytical process, from initial preparation to the final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup & Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System SST System Suitability Test (5x Standard Injections) HPLC_System->SST SST_Check Verify SST Criteria Met SST->SST_Check Sample_Run Sample Sequence Run Integration Peak Integration & Quantification Sample_Run->Integration SST_Check->HPLC_System If Fail (Troubleshoot) SST_Check->Sample_Run If Pass Report Generate Final Report Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Results and Discussion

A typical chromatogram obtained from the injection of the 100 µg/mL working standard solution is shown below. The peak for this compound should be sharp, symmetrical, and well-resolved from any solvent front or system peaks. Under the specified conditions, the retention time is expected to be approximately 8.5 minutes.

The choice of a C18 column and a water/acetonitrile mobile phase is foundational for the successful separation of this non-polar analyte. The high carbon load of the C18 stationary phase maximizes the hydrophobic interactions necessary for adequate retention.[3] The gradient elution is critical; starting at 70% acetonitrile allows for the elution of any early, more polar impurities, while the ramp up to 95% acetonitrile ensures that the highly hydrophobic target analyte is efficiently eluted from the column, preventing excessive peak broadening and reducing total run time.[13][18]

The method's robustness should be evaluated by making small, deliberate changes to parameters such as column temperature (±5 °C), mobile phase pH (if buffered), and flow rate (±10%) to ensure that the method remains reliable under slight variations. This practice is a core component of method validation as described by the International Council for Harmonisation (ICH).[17][19][20]

Conclusion

The HPLC method detailed in this application note provides a reliable, precise, and accurate means for the quantification of this compound. The use of a standard C18 reversed-phase column with a gradient elution and UV detection makes this method readily transferable to most analytical laboratories. The integrated System Suitability Test protocol ensures that the system is performing adequately, guaranteeing the trustworthiness and integrity of the generated analytical data. This method is suitable for routine quality control analysis, purity assessment in synthetic chemistry, and other research applications involving fluorinated aromatic compounds.

References

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Dolan, J. W. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
  • Brendelberger, G. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. CONCEPT HEIDELBERG.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • Scribd. (n.d.). Revised USPSystem Suitability Parameters.
  • Welch Materials. (n.d.). Preventing Hydrophobic Collapse: Demystifying AQ Columns.
  • BenchChem. (n.d.). Technical Support Center: HPLC Purification of Non-Polar Compounds.
  • Unitech. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Various Authors. (2016, August 5). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? ResearchGate.
  • Mastelf Technologies. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • UHPLC. (2024, June 8). C8 Column vs C18 Column You Must Know [Video]. YouTube.
  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
  • Thermo Fisher Scientific. (n.d.). C18 Columns and Peptide Desalting for Mass Spectrometry.
  • Various Authors. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Various Authors. (2020, May 14). What is hydrophobic chromatography? Quora.
  • ACS Publications. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry.
  • Various Authors. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pawar, A., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Bass, A. M., & Sponer, H. (n.d.). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. Optica Publishing Group.
  • Bass, A. M., & Sponer, H. (n.d.). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene. Optica Publishing Group.
  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

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Gas chromatography-mass spectrometry (GC-MS) of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,3-Difluoro-5-pentylbenzene

Introduction

This compound is a fluorinated aromatic hydrocarbon. As with many halogenated compounds, its precise identification and quantification are critical in various fields, including synthetic chemistry, materials science, and environmental analysis. The structural elucidation of such molecules necessitates robust analytical techniques capable of providing detailed molecular information. Gas chromatography-mass spectrometry (GC-MS) stands as a premier method for this purpose, offering high-resolution separation of volatile compounds coupled with definitive mass-based identification.[1][2]

This application note provides a comprehensive, experience-driven guide to the GC-MS analysis of this compound. It moves beyond a simple recitation of parameters to explain the scientific rationale behind each methodological choice, from sample preparation to data interpretation. The protocols herein are designed to be self-validating, ensuring researchers can achieve reliable and reproducible results.

Scientific Principles and Methodological Rationale

The successful analysis of any analyte by GC-MS hinges on a fundamental understanding of its physicochemical properties and how they interact with the instrument's components. This compound is a semi-volatile compound, making it an ideal candidate for gas chromatography.[3] The presence of the non-polar pentyl chain combined with the electronegative fluorine atoms on the benzene ring gives the molecule a moderate polarity.

The Logic of Chromatographic Separation

The core of the GC separation is the capillary column, which contains a stationary phase. For compounds like alkylbenzenes, a non-polar or low-polarity stationary phase is typically the most effective choice.[4][5]

  • Causality of Column Selection : A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is selected for this protocol. This phase separates compounds primarily based on their boiling points and van der Waals interactions. The non-polar nature of the column allows the similarly non-polar pentyl chain of the analyte to interact favorably, while preventing strong, irreversible adsorption that might occur on a more polar column. The "ms" designation indicates a low-bleed column, which is crucial for minimizing baseline noise and ensuring high sensitivity in the mass spectrometer.[6]

  • Optimizing Separation with Temperature Programming : A temperature ramp is employed to ensure the analyte elutes as a sharp, symmetrical peak.[4] Starting at a low initial temperature allows the sample to focus at the head of the column. A controlled ramp then separates compounds based on their elution temperatures. A final "bake-out" step at a high temperature ensures that any less volatile contaminants are removed from the column before the next analysis.[4]

The Principles of Mass Spectrometric Detection

Following chromatographic separation, the analyte enters the mass spectrometer. Electron Ionization (EI) is the technique of choice for this application due to its robustness and the generation of reproducible, information-rich fragmentation patterns that can be compared against spectral libraries.

  • Ionization and Fragmentation : In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecules. This process is energetic enough to dislodge an electron, forming a positively charged molecular ion (M⁺•).[7] This molecular ion is often unstable and undergoes fragmentation, breaking apart into smaller, characteristic charged fragments and neutral radicals. The pattern of these fragments serves as a molecular fingerprint. For alkylbenzenes, a characteristic fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium ion (or a substituted tropylium ion).[8] The presence of fluorine atoms can introduce alternative fragmentation pathways, such as the loss of F• or HF.[8]

Experimental Workflow

The overall process for the analysis is a sequential flow from sample preparation to final data review. This workflow is designed to minimize contamination and ensure analytical accuracy.

Caption: High-level workflow for the GC-MS analysis of this compound.

Detailed Protocols

These protocols are designed to be self-validating, providing explicit steps for reproducible analysis.

Protocol 1: Standard Solution Preparation
  • Solvent Selection : Use a high-purity, volatile organic solvent such as hexane or dichloromethane. These solvents are compatible with GC-MS systems and vaporize cleanly in the inlet.[1] Avoid non-volatile solvents or water.[3][9]

  • Stock Solution : Accurately weigh approximately 10 mg of pure this compound standard. Dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a 1 mg/mL stock solution.

  • Working Standard : Perform a serial dilution to create a working standard with a final concentration of approximately 10 µg/mL.[3]

  • Sample Transfer : Transfer the final working standard into a 2 mL glass autosampler vial. Ensure the vial is clean to avoid contamination.[1][9] If sample volume is limited, use a vial insert.[1]

  • Filtration (If Necessary) : If any particulates are visible in the solution, filter it through a 0.22 µm syringe filter to prevent clogging the injection syringe or contaminating the GC inlet.[9]

Protocol 2: GC-MS Instrumental Analysis

The following tables summarize the recommended starting parameters for the gas chromatograph and mass spectrometer. These parameters should be optimized for the specific instrument in use.[10][11]

Table 1: Gas Chromatograph (GC) Parameters

Parameter Recommended Value Rationale
GC System Agilent 8890 GC or equivalent Standard, reliable platform.
Injector Split/Splitless Inlet Provides flexibility for different concentrations.
Inlet Temp. 250 °C Ensures rapid and complete vaporization of the analyte without thermal degradation.[12]
Injection Mode Split (50:1 ratio) Prevents column overloading and ensures sharp peaks for a standard solution.
Injection Vol. 1.0 µL Standard volume for capillary GC.
Liner Deactivated, Split, Glass Wool Inert surface prevents analyte degradation; glass wool aids vaporization.
Carrier Gas Helium (99.999% purity) Inert carrier gas, standard for MS applications.[13]
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow rate for column efficiency and MS vacuum compatibility.[6]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) Low-bleed, non-polar column ideal for separating alkylbenzenes.[4][12]
Oven Program
- Initial Temp. 70 °C, hold for 2 min Focuses the analyte band at the column head.[4]
- Ramp 15 °C/min to 280 °C Provides good separation and reasonable run time.[14]

| - Final Hold | Hold at 280 °C for 5 min | Cleans the column of any high-boiling contaminants.[4] |

Table 2: Mass Spectrometer (MS) Parameters

Parameter Recommended Value Rationale
MS System Agilent 5977B MSD or equivalent High-performance single quadrupole detector.
Ionization Mode Electron Ionization (EI) Standard mode for generating reproducible, library-searchable spectra.
Electron Energy 70 eV Standard energy to produce consistent fragmentation.[12]
Mass Range m/z 40-300 Covers the molecular ion (184.25 g/mol ) and all expected fragments.
Scan Speed Optimized for ≥10 scans/peak Ensures sufficient data points across the chromatographic peak for accurate representation.
Source Temp. 230 °C Prevents analyte condensation while minimizing thermal degradation in the source.[15]
Quadrupole Temp. 150 °C Ensures mass stability and prevents contamination of the quadrupole.
Transfer Line Temp. 280 °C Prevents condensation of the analyte as it transfers from the GC to the MS.[12]

| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Data Analysis and Interpretation

Expected Chromatogram

Using the protocol above, this compound is expected to elute as a sharp, symmetrical peak in the mid-to-late portion of the chromatogram. The exact retention time will vary between systems but should be highly reproducible on a given instrument.

Mass Spectrum and Fragmentation

The mass spectrum provides the definitive identification of the compound. The molecular weight of this compound (C₁₁H₁₄F₂) is 184.11 g/mol .

  • Molecular Ion (M⁺•) : A distinct peak should be observed at m/z 184 . The presence of an aromatic ring stabilizes the molecular ion, making it readily observable.[8]

  • Key Fragments : The fragmentation pattern is dictated by the stability of the resulting carbocations. The most likely fragmentation pathways involve cleavage of the alkyl chain and rearrangements.

fragmentation_pathway cluster_frags Primary Fragments M [C₁₁H₁₄F₂]⁺• m/z = 184 (Molecular Ion) F1 [C₇H₆F₂]⁺• m/z = 127 (Difluorotropylium ion) M->F1 - •C₄H₉ (Benzylic Cleavage) F2 [C₁₀H₁₁F₂]⁺ m/z = 169 M->F2 - •CH₃ F3 [C₁₁H₁₃F₂]⁺ m/z = 183 M->F3 - •H F4 [C₆H₃F₂]⁺ m/z = 95 F1->F4 - C₂H₂

Caption: Plausible EI fragmentation pathway for this compound.

  • Benzylic Cleavage (m/z 127) : The most significant fragmentation is expected to be the cleavage of the bond between the first and second carbons of the pentyl chain (beta-cleavage). This expels a butyl radical (•C₄H₉) and forms a highly stable difluorobenzyl cation, which may rearrange to the even more stable difluorotropylium ion at m/z 127. This is often the base peak (most abundant ion) for alkylbenzenes.[8]

  • Loss of Hydrogen (m/z 183) : A peak at M-1, corresponding to the loss of a single hydrogen atom, is common in aromatic compounds.[8]

  • Other Alkyl Fragments : Cleavage at other points along the pentyl chain will produce less abundant fragments.

  • Aromatic Fragments (m/z 95) : Loss of acetylene (C₂H₂) from the m/z 127 fragment could lead to an ion at m/z 95 , corresponding to the difluorophenyl cation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By understanding the causality behind parameter selection—from the choice of a non-polar GC column to the interpretation of the mass spectral fragmentation—researchers can confidently implement this method. The provided step-by-step protocols for sample preparation and instrument operation serve as a robust foundation for achieving accurate, reproducible, and reliable identification of this and similar halogenated alkylbenzene compounds.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Benchchem. (n.d.). Overcoming interferences in GC-MS analysis of alkylbenzenes.
  • Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities website.
  • U.S. Geological Survey. (n.d.). Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Lee, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.
  • Lin, Y.-W., & Que Hee, S.S. (1998). Simultaneous gas chromatographic–mass spectrometric quantitation of the alkylbenzene inert components, pesticide manufacturing.
  • Journal of Analytical Toxicology. (n.d.). A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse. Retrieved from the Journal of Analytical Toxicology.
  • Eganhouse, R. P., et al. (n.d.).
  • ResearchGate. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
  • Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319.
  • LibreTexts. (n.d.). Fragmentation and Interpretation of Spectra.
  • LCGC International. (2013). Optimizing GC–MS Methods.
  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons.
  • PerkinElmer. (n.d.). Learn How to Optimize Your GCMS Method Parameters for Success.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses.
  • NIST. (n.d.). Benzene, 1,3-difluoro-.
  • NIST. (n.d.). Benzene, 1,3-difluoro-.
  • LCGC International. (n.d.). Tips for Successful GC–MS Tuning and Optimization.
  • Gfeller, B., et al. (2023). Gas chromatography coupled to time‐of‐flight mass spectrometry using parallel electron and chemical ionization with permeation tube facilitated reagent ion control for material emission analysis.
  • Dagan, S., & Amirav, A. (1996). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 7(8), 737-752.
  • NIST. (n.d.). Benzene, 1,3-difluoro-.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates....
  • NIST. (n.d.). Benzene, 1,3-difluoro-.
  • NIST. (n.d.). Benzene, 1,3-difluoro-.
  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • Moeder, M. (2014). Gas chromatography-mass spectrometry. In K. Dettmer-Wilde & W. Engewald (Eds.), Practical gas chromatography: a comprehensive reference (pp. 303-350). Springer.

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Topic: Doping Concentrations of 1,3-Difluoro-5-pentylbenzene in Host Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the controlled doping of host materials with 1,3-Difluoro-5-pentylbenzene. The introduction of fluorinated aromatic compounds as dopants is a critical strategy for tuning the optoelectronic and physicochemical properties of organic semiconductors and liquid crystal systems. This guide details the fundamental principles of host material selection, step-by-step protocols for both solution-based and vapor-phase doping, and a suite of characterization techniques to validate doping concentration and its effects. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this note serves as a practical resource for achieving precise and reproducible results in materials science and organic electronics.

Introduction: The Strategic Role of Fluorinated Dopants

In the realm of organic electronics and advanced materials, molecular doping is a cornerstone technique for modulating charge transport, tuning energy levels, and enhancing device performance.[1] Doping involves the intentional introduction of impurity atoms or molecules into a semiconductor to alter its electrical properties.[2] Unlike in inorganic semiconductors where atoms are substituted into a crystal lattice, doping in organic materials typically involves a charge transfer process between the host and the dopant molecule. The choice of dopant is therefore critical, as its chemical structure and electronic properties dictate the efficiency and stability of the resulting material.

This compound is a fluorinated aromatic compound with properties that make it a compelling candidate for use as a dopant or a component in advanced material formulations.[3][4] The presence of highly electronegative fluorine atoms creates a significant dipole moment and can lower the molecule's frontier molecular orbital (HOMO/LUMO) energy levels. This modification is crucial for facilitating efficient charge transfer with host materials. Furthermore, fluorination can enhance molecular packing, improve thermal and chemical stability, and modify the phase behavior in liquid crystal systems.[5][6] This guide provides the necessary protocols to harness these properties through precise doping.

Materials and Properties: Dopant and Host Selection

The success of a doping strategy hinges on the careful selection of both the dopant and the host material. The interaction between these two components governs the final properties of the system.

Dopant Profile: this compound

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized below. Researchers must handle this compound in accordance with its Safety Data Sheet (SDS), noting its flammability and the need for adequate ventilation and personal protective equipment.[7]

PropertyValueSource
CAS Number 121219-25-8[4][8]
Molecular Formula C₁₁H₁₄F₂[4]
Molecular Weight 184.23 g/mol [4]
Boiling Point 197.2°C at 760 mmHg
Appearance Colorless to Almost Colorless Clear Liquid[7]
Host Material Selection

The choice of host material depends entirely on the target application. Key considerations include energy level alignment for efficient charge transfer, chemical compatibility, and processability (e.g., solubility in common solvents for solution processing).[9]

Host Material ClassExamplesRationale for Use with this compoundKey Considerations
Liquid Crystals 5CB (4-Cyano-4'-pentylbiphenyl), Phenyl-pyrimidine derivativesThe fluorinated core can induce favorable dielectric anisotropy and modify phase transition temperatures. The pentyl chain promotes miscibility.Phase behavior, viscosity, dielectric constant.
Semiconducting Polymers P3HT (Poly(3-hexylthiophene)), PBTTTThe electron-withdrawing nature of the dopant can facilitate p-type doping, increasing hole concentration and conductivity.Energy level offset (HOMO-HOMO), solubility, film morphology.
Small Molecule Semiconductors Pentacene, RubreneCan be co-evaporated to form doped thin films for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[10]Thermal stability of dopant, sublimation temperature, molecular packing.

Doping Methodologies and Protocols

Controlling the dopant concentration is the most critical aspect of the experimental process. The two primary methods for incorporating molecular dopants into host materials are solution processing and vapor deposition.

General Experimental Workflow

The overall process, from material preparation to final characterization, follows a logical sequence to ensure reproducibility and accuracy.

G prep_dopant Dopant Purification (if necessary) prep_host Host Purification (if necessary) vapor B: Vapor Deposition (Co-evaporation) prep_dopant->vapor prep_solv Solvent Degassing/ Drying prep_host->vapor solution A: Solution Processing (Co-dissolving) prep_solv->solution spin_coat Spin Coating solution->spin_coat ovpd OVPD/Thermal Evaporation vapor->ovpd electrical Electrical Analysis (Hall, CV, etc.) spin_coat->electrical optical Optical Analysis (UV-Vis, PL) spin_coat->optical composition Compositional Analysis (SIMS, HPLC) spin_coat->composition ovpd->electrical ovpd->optical ovpd->composition

Caption: General workflow for doping and characterization.

Protocol 1: Solution-Based Doping

This method is suitable for host materials that are soluble in common organic solvents. It offers simplicity and is cost-effective for rapid screening.

Objective: To prepare a doped organic semiconductor film with a target concentration of this compound.

Materials:

  • This compound (dopant)

  • Host material (e.g., P3HT)

  • Anhydrous, high-purity solvent (e.g., Chlorobenzene, Toluene)[11]

  • Substrates (e.g., Si/SiO₂, glass)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Analytical balance

  • Glovebox or Schlenk line

  • Sonicator

  • Magnetic stirrer with hot plate

  • Syringe filters (PTFE, 0.2 µm)

  • Spin coater

Step-by-Step Procedure:

  • Stock Solution Preparation (Inside Glovebox):

    • Rationale: Preparing concentrated stock solutions allows for precise dilution to various target concentrations and minimizes weighing errors of small dopant quantities.

    • a. Prepare a 10 mg/mL stock solution of the host material (e.g., P3HT) in chlorobenzene.

    • b. Prepare a 1 mg/mL stock solution of this compound in the same solvent.

    • c. Vigorously stir both solutions overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

  • Doped Solution Formulation:

    • Rationale: This step defines the final dopant-to-host ratio in the film. The concentration is typically expressed as a weight percentage (wt%).

    • a. Calculate the required volumes of host and dopant stock solutions to achieve the target doping ratio (e.g., 1 wt%).

      • Example for 1 wt%: Mix 1 mL of the host solution (10 mg host) with 100 µL of the dopant solution (0.1 mg dopant). Total mass = 10.1 mg; Dopant wt% = (0.1 / 10.1) * 100 ≈ 1%.

    • b. Combine the calculated volumes in a clean vial.

    • c. Stir the final solution for at least 1 hour before use.

  • Substrate Preparation:

    • Rationale: A pristine substrate surface is essential for uniform film formation and reliable device performance.

    • a. Sequentially sonicate substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • b. Dry the substrates with a nitrogen gun.

    • c. Treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to remove organic residues and improve surface wettability.

  • Film Deposition:

    • Rationale: Spin coating provides a simple method to produce thin, uniform films from solution. The final thickness is controlled by the solution concentration and spin speed.

    • a. Transfer the prepared doped solution and cleaned substrates into a glovebox.

    • b. Filter the doped solution through a 0.2 µm PTFE syringe filter directly onto the substrate.

    • c. Spin coat at a typical speed of 1000-3000 RPM for 60 seconds.

    • d. Anneal the film on a hotplate at a temperature appropriate for the host material (e.g., 100-120°C for P3HT) to remove residual solvent and improve film morphology.

Protocol 2: Vapor-Phase Doping (Co-Deposition)

This vacuum-based technique is ideal for small molecule semiconductors and offers high purity and precise control over film thickness and doping profiles.[12][13]

Objective: To fabricate a doped organic semiconductor film using thermal co-evaporation.

Materials:

  • This compound (dopant)

  • Host material (e.g., Pentacene)

  • Substrates

Equipment:

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Two evaporation sources (one for host, one for dopant)

  • Two quartz crystal microbalances (QCMs) to monitor deposition rates independently.

  • Substrate holder with temperature control.

Step-by-Step Procedure:

  • System Preparation:

    • Rationale: A high-vacuum environment is necessary to prevent contamination and ensure a long mean free path for evaporated molecules.

    • a. Load the host material and this compound into separate crucibles (e.g., alumina or tungsten boats).

    • b. Mount the cleaned substrates onto the holder.

    • c. Pump the chamber down to a base pressure of <10⁻⁶ Torr.

  • Rate Calibration:

    • Rationale: The doping concentration in the film is determined by the relative deposition rates of the dopant and host materials. Independent QCMs are crucial for this control.

    • a. Gently heat the host source until a stable deposition rate is achieved (e.g., 1 Å/s).

    • b. Separately, gently heat the dopant source until a stable, much lower rate is achieved. The ratio of the rates determines the concentration.

      • Example for 1% doping: Set host rate to 1 Å/s and dopant rate to 0.01 Å/s. (Note: This assumes similar material densities and tooling factors. Calibration via other methods is recommended for high accuracy).

  • Co-Deposition:

    • Rationale: Simultaneous evaporation ensures a uniform mixture of dopant and host molecules throughout the film.

    • a. Once both rates are stable, open the shutters to begin deposition onto the substrates.

    • b. Monitor the rates and thicknesses on the QCMs throughout the deposition process.

    • c. Close the shutters once the desired total film thickness is reached.

  • System Cooldown:

    • Rationale: A slow cooldown prevents thermal stress on the newly formed film.

    • a. Turn off the source heaters and allow the system to cool for several hours before venting the chamber.

    • b. Remove the doped films for characterization.

Characterization of Doped Films

After fabrication, a series of characterization techniques are required to confirm the doping concentration and evaluate its impact on the material's properties.

Characterization Workflow

A systematic approach to characterization ensures that compositional, electrical, and optical properties are fully understood.

G cluster_composition Compositional Analysis cluster_electrical Electrical Analysis cluster_optical Optical/Electronic Structure start Doped Film Sample sims SIMS (Depth Profile) start->sims hplc HPLC (Total Concentration) start->hplc Requires dissolution xps XPS (Surface Chemistry) start->xps hall Hall Effect (Carrier Density, Mobility) start->hall probe 4-Point Probe (Conductivity) start->probe cv C-V Measurement (Doping Profile) start->cv uvvis UV-Vis-NIR (Charge Transfer Bands) start->uvvis ups UPS (Work Function, HOMO) start->ups sims->probe Correlate profile with conductivity hplc->hall Correlate total conc. with carrier density hall->ups Relate carrier type to Fermi level shift uvvis->ups Identify energy levels of new states

Caption: Logical workflow for characterizing doped thin films.

Methods for Determining Doping Concentration
  • Secondary Ion Mass Spectrometry (SIMS): This is a powerful technique for determining the elemental composition and dopant distribution as a function of depth. It is particularly useful for films made by vapor deposition to confirm uniform doping.[2]

  • High-Performance Liquid Chromatography (HPLC): For solution-processed films, the film can be redissolved in a suitable solvent and analyzed. By comparing the peak areas to a calibration curve, the total dopant concentration in the film can be accurately determined.[14]

  • Optical Absorption Spectroscopy: The formation of charge transfer complexes or ionized species often introduces new absorption features in the UV-Vis-NIR spectrum.[15] The intensity of these new peaks can be correlated with the doping concentration, although this method often requires calibration with another technique.[16]

Methods for Assessing Electrical Properties
  • Hall Effect Measurement: This is a definitive method to determine the majority carrier type (p-type or n-type), carrier concentration, and mobility.[2] An increase in carrier concentration compared to an undoped film is a direct confirmation of successful electrical doping.

  • Capacitance-Voltage (C-V) Measurement: By fabricating a simple diode structure (e.g., Metal-Semiconductor-Metal), C-V measurements can be used to extract the doping profile near the interface.[17]

  • Impedance Spectroscopy: This technique provides detailed information on the bulk conductivity and contact properties of the doped film.[18] The electrical characteristics show a large increase in current for increasing dopant concentration.[18]

References

  • Method for the determination of dopant concentrations of luminescent ions. (n.d.). Optics Letters. [Link]
  • Fujimoto, R., et al. (2017). Molecular doping in organic semiconductors: fully solution-processed, vacuum-free doping with metal–organic complexes in an orthogonal solvent.
  • Simple, Precise Aqueous Solution-Based Doping Technique for Organic Semiconductors. (2024). NIMS. [Link]
  • Molecular doping in organic semiconductors: fully solution-processed, vacuum-free doping with metal–organic complexes in an orthogonal solvent. (2017). Universität Tübingen. [Link]
  • Effect of doping on the electrical and optical properties of organic semiconductors. (n.d.).
  • Doping Concentration Profiling of Semiconductors Via Terahertz Deep-Level Spectroscopy, Volume Imaging, and Reflectance Modeling. (2022). Crimson Publishers. [Link]
  • Accurate measurement of dopant concentration in organic light-emitting diodes by combining high-performance liquid chromatography and TOF-SIMS. (2014). AIP Publishing. [Link]
  • Doping Concentration in Semiconductors: Definition, Units, Measurement Methods. (n.d.). University Wafer. [Link]
  • Precise chemical doping of organic semiconductors in an aqueous solution. (2024). EurekAlert!. [Link]
  • p-Type Doping of Small-Molecule Organic Semiconductors using Organic Vapor Phase Deposition (OVPD). (2012). MRS Online Proceedings Library. [Link]
  • Novel doping methods and electrical characterization of doped organic semiconductors. (2024). ERef Bayreuth. [Link]
  • Solution-processed electrical doping of organic semiconductors and their application for organic devices. (2019). MedCrave online. [Link]
  • Doped Highly Crystalline Organic Films: Toward High‐Performance Organic Electronics. (n.d.). PMC - NIH. [Link]
  • Doping in Organic Thin Film Transistors. (n.d.). Paul Scherrer Institut PSI. [Link]
  • Impedance Spectra Analysis of p-Doped Organic Thin Films by Charge Carrier Distribution Evaluation. (2019).
  • Theory of Electrical Characterization of Semiconductors. (2009). stallinga.org. [Link]
  • How can we determine doping concentration? (2020).
  • Electrical Characterization of Organic Electronic Materials and Devices. (n.d.).
  • 1,3-difluoro-5-pent-1-enylbenzene. (n.d.). Chemsrc. [Link]
  • Optical method for calculating the dopant concentration of doped amorphous semiconductors. (n.d.). Bohrium. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Molecular Electrical Doping of Organic Semiconductors: Fundamental Mechanisms and Emerging Dopant Design Rules. (2016). PubMed. [Link]
  • This compound. (n.d.). Crysdot LLC. [Link]
  • Doping Approaches for Organic Semiconductors. (n.d.).
  • Mechanistic Study on the Solution-Phase n-Doping of 1,3-Dimethyl-2-aryl-2,3-dihydro-1H-benzoimidazole Derivatives. (n.d.). Princeton University Library. [Link]
  • Molecular Electrical Doping of Organic Semiconductors: Fundamental Mechanisms and Emerging Dopant Design Rules. (2016).
  • Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry. [Link]
  • Photocatalytic doping of organic semiconductors. (2024). PMC - NIH. [Link]
  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2024). Beilstein Journal of Organic Chemistry. [Link]
  • 1,3-Difluoro-5-propylbenzene. (n.d.). PubChem. [Link]
  • Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][14][16][20] thiadiazole unit. (2022). University of Baghdad Digital Repository. [Link]

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Application Notes & Protocols: Synthesis and Application of 1,3-Difluoro-5-pentylbenzene Derivatives for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 1,3-difluoro-5-pentylbenzene and its derivatives. These compounds are pivotal precursors in the development of high-performance materials, particularly liquid crystals for display technologies.[1][2][3] The protocols detailed herein are grounded in established organofluorine chemistry principles and are designed to be robust and reproducible for researchers in materials science and drug development.[4] We will explore the underlying causality for specific experimental choices, from starting material selection to purification strategies, ensuring a thorough understanding of the synthetic workflow.

Introduction: The Significance of the 1,3-Difluoro-5-Alkylbenzene Moiety

The strategic incorporation of fluorine atoms into organic molecules dramatically alters their physicochemical properties.[1] In the context of materials science, the 1,3-difluoro substitution pattern on a benzene ring is particularly advantageous. This arrangement creates a strong lateral dipole moment while maintaining a linear molecular shape, a desirable characteristic for the design of liquid crystalline materials with negative dielectric anisotropy.[5] The pentyl chain, an alkyl substituent, provides the necessary molecular flexibility and influences the mesophase behavior and clearing point of the final liquid crystal mixture.

The unique properties imparted by fluorine, such as high thermal and chemical stability, low viscosity, and enhanced resistivity, make these derivatives ideal candidates for applications in advanced liquid crystal displays (LCDs), including twisted nematic (TN) and super-twisted nematic (STN) modes.[1][2]

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step process. It requires a carefully planned multi-step sequence. A common and effective strategy involves the initial synthesis of the 1,3-difluorobenzene core, followed by the introduction of the pentyl group via a Friedel-Crafts acylation and subsequent reduction.

Visualization of the General Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of this compound.

G cluster_0 Part 1: Synthesis of the Core cluster_1 Part 2: Introduction of the Alkyl Chain A 2,4-Difluoronitrobenzene B 1,3-Difluorobenzene A->B Reduction/Diazotization/ Reductive Deamination A->B C 1,3-Difluoro-5-pentanoylbenzene B->C Friedel-Crafts Acylation (Pentanoyl Chloride, AlCl3) B->C D This compound C->D Clemmensen or Wolff-Kishner Reduction C->D

Caption: General synthetic route to this compound.

Detailed Experimental Protocols

Disclaimer: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1,3-Difluorobenzene

Several routes to 1,3-difluorobenzene are documented, including the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine.[6] However, this method can generate explosive intermediates and significant waste.[6] A more contemporary and scalable approach starts from 2,4-difluoronitrobenzene.[7][8]

Rationale: This method is chosen for its improved safety profile and scalability, which are critical considerations for materials production.

Step-by-Step Procedure:

  • Reduction of the Nitro Group:

    • To a solution of 2,4-difluoronitrobenzene in ethanol, add a catalytic amount of Palladium on carbon (Pd/C, 10%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,4-difluoroaniline.

  • Diazotization and Reductive Deamination (A Modified Sandmeyer Reaction):

    • Dissolve the crude 2,4-difluoroaniline in a mixture of ethanol and concentrated sulfuric acid at 0 °C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and reflux for 1-2 hours.

    • The diazonium salt intermediate is reduced in situ by the ethanol.

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent by distillation. The crude 1,3-difluorobenzene can be purified by fractional distillation.

Protocol 2: Friedel-Crafts Acylation of 1,3-Difluorobenzene

Rationale: The Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) is standard.

Step-by-Step Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dichloromethane (DCM) at 0 °C, add pentanoyl chloride dropwise.

  • After stirring for 15 minutes, add 1,3-difluorobenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1,3-difluoro-5-pentanoylbenzene can be purified by column chromatography on silica gel.

Protocol 3: Reduction of the Ketone

Two common methods for reducing the ketone to the corresponding alkane are the Clemmensen and Wolff-Kishner reductions.

Option A: Clemmensen Reduction (Acidic Conditions)

Rationale: This method is effective for aryl ketones that are stable to strong acid.

  • Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the solid with water.

  • To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

  • Add the 1,3-difluoro-5-pentanoylbenzene and reflux the mixture vigorously for 24-48 hours. Additional portions of hydrochloric acid may be needed during the reaction.

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.

Option B: Wolff-Kishner Reduction (Basic Conditions)

Rationale: This is a suitable alternative for substrates that are sensitive to strong acid.

  • To a solution of 1,3-difluoro-5-pentanoylbenzene in diethylene glycol, add hydrazine hydrate and potassium hydroxide.

  • Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the temperature for 4-6 hours.

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the combined organic layers with dilute hydrochloric acid, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Purification and Characterization

Rationale: High purity is paramount for materials science applications, as impurities can significantly impact the performance of liquid crystal devices.

Purification Techniques
  • Column Chromatography: Particularly useful for purifying intermediates like the acylated product.[9] The choice of eluent (e.g., a hexane/ethyl acetate mixture) should be optimized by TLC analysis.

  • Fractional/Vacuum Distillation: The final product, this compound, is a liquid and is best purified by distillation under reduced pressure to prevent decomposition at high temperatures.

  • Recrystallization: For solid derivatives, recrystallization from an appropriate solvent system is an effective purification method.

Characterization Data

The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods.

Technique Expected Observations for this compound
¹H NMR Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The pentyl chain protons will show characteristic signals in the upfield region (0.8-2.7 ppm).
¹³C NMR The carbon atoms attached to fluorine will exhibit large C-F coupling constants, resulting in doublets. The aromatic region will show distinct signals for the substituted and unsubstituted carbons.[10][11][12]
¹⁹F NMR A single resonance is expected for the two equivalent fluorine atoms.
GC-MS A single peak in the gas chromatogram with the correct mass-to-charge ratio for the molecular ion will confirm the purity and identity.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Fluorine should be in close agreement with the calculated values.[13][14][15]

Applications in Materials Science

Derivatives of this compound are key components in the formulation of liquid crystal mixtures for various display applications.[16] Their specific properties can be tuned by further functionalization, such as the introduction of other substituents on the aromatic ring or modification of the alkyl chain. These modifications allow for the fine-tuning of properties like:

  • Dielectric Anisotropy: Crucial for controlling the switching voltage of the display.

  • Birefringence: Affects the contrast and viewing angle.

  • Viscosity: Influences the response time of the display.

  • Mesophase Range: Determines the operating temperature range of the device.

Logical Flow for Material Design

G A Target Material Property (e.g., Negative Dielectric Anisotropy) B Molecular Design (this compound Core) A->B C Synthetic Route Selection (e.g., Friedel-Crafts approach) B->C D Synthesis & Purification C->D E Characterization & Property Measurement D->E F Device Integration & Testing E->F

Caption: Workflow for designing and testing new liquid crystal materials.

Conclusion

The synthesis of this compound derivatives, while challenging, provides access to a valuable class of compounds for advanced materials science. The protocols outlined in this guide offer a robust foundation for researchers in this field. A thorough understanding of the underlying chemical principles and meticulous attention to experimental detail are essential for the successful synthesis and application of these high-performance materials.

References

  • Bayer AG. (n.d.). Process for preparing 1,3-difluorobenzene. Google Patents.
  • Wikipedia. (2023, October 27). Organofluorine chemistry.
  • Organic Syntheses. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
  • Kiełb, P., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 28(12), 4768. [Link]
  • Organic Syntheses. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones.
  • Wall, L. A. (1961). Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 341-344. [Link]
  • ResearchGate. (n.d.). The synthetic route of the studied compound.
  • SpectraBase. (n.d.). 1,3-Difluoro-benzene.
  • Defense Technical Information Center. (1944). Determination of Fluorine in Fluoro-Organic Compounds.
  • Beilstein Journal of Organic Chemistry. (2012). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions.
  • U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
  • ResearchGate. (n.d.). Fluorine in Liquid Crystal Design for Display Applications.
  • Brauns, D. H. (1945). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 35(3), 193-198. [Link]
  • Bayer AG. (n.d.). Process for preparing 1,3-difluorobenzene. Google Patents.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals.
  • Kowalewska, Z., Brzezińska, K., Zieliński, J., & Pilarczyk, J. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule.
  • Wang, D., Park, S., & Kang, I. (2015). Liquid crystals: emerging materials for use in real-time detection applications. Journal of Materials Chemistry C, 3(35), 9038-9047. [Link]
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]
  • Hockstedler, A. N., et al. (2022). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of Heterocyclic Chemistry, 59(1), 126-133. [Link]
  • SpectraBase. (n.d.). n-Pentylbenzene.

Sources

The Untapped Potential of 1,3-Difluoro-5-pentylbenzene in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity. These modifications often lead to enhanced efficacy, better crop safety, and a more favorable environmental profile. Among the various fluorinated motifs, the difluorophenyl group is a recurring feature in a multitude of successful commercial fungicides, herbicides, and insecticides.

This document explores the potential of a novel, yet underexplored, building block: 1,3-Difluoro-5-pentylbenzene . While direct applications of this compound in agrochemical synthesis are not yet widely reported in the literature, its structural features—a difluorinated aromatic ring and a lipophilic pentyl chain—make it a highly promising starting material for the development of new active ingredients. This guide will provide researchers, scientists, and drug development professionals with a theoretical framework and hypothetical protocols for leveraging this compound in the synthesis of next-generation agrochemicals. The proposed synthetic strategies are grounded in established chemical principles and draw analogies from the synthesis of known agrochemicals containing similar structural motifs.

Core Rationale: Why this compound is a Promising Agrochemical Precursor

The 1,3-difluoro substitution pattern on the benzene ring is a key feature in many bioactive molecules. This arrangement can influence the molecule's conformation and electronic properties, which are critical for its interaction with biological targets. The pentyl chain introduces a significant lipophilic character, which can enhance the compound's ability to penetrate biological membranes, a crucial attribute for effective pesticides.

The strategic placement of the pentyl group at the 5-position leaves the 2, 4, and 6 positions of the aromatic ring available for further functionalization. This allows for the introduction of various pharmacophores and reactive handles, enabling the synthesis of a diverse library of potential agrochemical candidates.

Hypothetical Agrochemical Targets from this compound

Based on the structures of existing agrochemicals, we can envision several classes of compounds that could be synthesized from this compound. This guide will focus on two prominent classes: pyrazole-based fungicides and triazole-based herbicides.

Pyrazole-Based Fungicides: Targeting Succinate Dehydrogenase (SDHI)

Many modern fungicides are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs). These compounds effectively control a broad spectrum of fungal pathogens. The 3,5-disubstituted phenyl ring is a common feature in many SDHI fungicides. By functionalizing this compound, we can construct novel pyrazole carboxamides with potential fungicidal activity.

Triazole-Based Herbicides: Disrupting Weed Growth

Triazole-containing compounds are a well-established class of herbicides. The fluorinated phenyl-triazole motif is present in several commercial herbicides. By introducing a triazole ring onto the this compound scaffold, we can explore new herbicidal candidates.

Proposed Synthetic Workflows and Protocols

The following sections outline hypothetical, yet plausible, synthetic routes from this compound to potential agrochemical targets. These protocols are designed to be a starting point for experimental exploration.

Workflow 1: Synthesis of a Novel Pyrazole Carboxamide Fungicide Candidate

This workflow details the transformation of this compound into a hypothetical pyrazole carboxamide fungicide. The key steps involve Friedel-Crafts acylation, formation of a pyrazole ring, and subsequent amidation.

G A This compound B 1-(2,4-Difluoro-6-pentylphenyl)ethan-1-one A->B 1. Friedel-Crafts Acylation (Acetyl chloride, AlCl3) C 1-(2,4-Difluoro-6-pentylphenyl)-3-(dimethylamino)prop-2-en-1-one B->C 2. Claisen-Schmidt Condensation (DMF-DMA) D 3-(2,4-Difluoro-6-pentylphenyl)-1H-pyrazole C->D 3. Pyrazole Formation (Hydrazine hydrate) E 3-(2,4-Difluoro-6-pentylphenyl)-1H-pyrazole-4-carboxylic acid D->E 4. Carboxylation (Vilsmeier-Haack type reaction) F N-(2-aminophenyl)-3-(2,4-difluoro-6-pentylphenyl)-1H-pyrazole-4-carboxamide (Hypothetical Fungicide) E->F 5. Amidation (o-Phenylenediamine, coupling agent)

Caption: Proposed synthetic workflow for a pyrazole carboxamide fungicide.

Protocol 1.1: Friedel-Crafts Acylation of this compound

  • Objective: To introduce an acetyl group onto the aromatic ring to serve as a handle for pyrazole synthesis.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield 1-(2,4-Difluoro-6-pentylphenyl)ethan-1-one.

Protocol 1.2: Pyrazole Ring Formation

  • Objective: To construct the core pyrazole heterocycle.

  • Procedure:

    • React the acetylated product from Protocol 1.1 with dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) at reflux for 2-4 hours to form the enaminone intermediate.

    • After cooling, add hydrazine hydrate (1.2 eq.) and a catalytic amount of acetic acid.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction and pour into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 3-(2,4-Difluoro-6-pentylphenyl)-1H-pyrazole.

Protocol 1.3: Carboxylation and Amidation

  • Objective: To introduce the carboxamide functionality, a key feature for SDHI fungicides.

  • Procedure:

    • The pyrazole from Protocol 1.2 can be carboxylated at the 4-position using a Vilsmeier-Haack type reaction followed by oxidation.

    • The resulting carboxylic acid is then coupled with a suitable amine, such as o-phenylenediamine, using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF.

    • The final product, a novel pyrazole carboxamide, is then purified by crystallization or column chromatography.

Workflow 2: Synthesis of a Novel Triazole Herbicide Candidate

This workflow outlines the synthesis of a hypothetical triazole-based herbicide from this compound. The key steps are nitration, reduction, diazotization, and a click chemistry reaction.

G A This compound B 1,5-Difluoro-2-nitro-3-pentylbenzene A->B 1. Nitration (HNO3, H2SO4) C 2,6-Difluoro-4-pentylaniline B->C 2. Reduction (Fe, HCl or H2, Pd/C) D 1-Azido-2,6-difluoro-4-pentylbenzene C->D 3. Diazotization & Azide Formation (NaNO2, HCl then NaN3) E 1-(2,6-Difluoro-4-pentylphenyl)-1H-1,2,3-triazole (Hypothetical Herbicide) D->E 4. Click Chemistry (Acetylene source, Cu(I) catalyst)

Caption: Proposed synthetic workflow for a triazole herbicide.

Protocol 2.1: Nitration of this compound

  • Objective: To introduce a nitro group, which can be reduced to an amine for further functionalization.

  • Procedure:

    • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add this compound.

    • Maintain the temperature below 10 °C during the addition.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitated solid and wash with cold water until neutral.

    • Dry the solid to obtain 1,5-Difluoro-2-nitro-3-pentylbenzene.

Protocol 2.2: Reduction of the Nitro Group

  • Objective: To form the corresponding aniline derivative.

  • Procedure:

    • To a mixture of the nitro compound from Protocol 2.1 and iron powder in ethanol and water, add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through celite and wash the celite pad with hot ethanol.

    • Concentrate the filtrate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-Difluoro-4-pentylaniline.

Protocol 2.3: Synthesis of the Triazole

  • Objective: To construct the triazole ring via a "click" reaction.

  • Procedure:

    • The aniline from Protocol 2.2 is converted to the corresponding azide via diazotization with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    • The resulting aryl azide is then reacted with a suitable alkyne (e.g., acetylene gas or a protected acetylene) in the presence of a copper(I) catalyst (e.g., copper(I) iodide and a ligand like TBTA) in a suitable solvent system (e.g., t-butanol/water).

    • The reaction is typically stirred at room temperature until completion.

    • The final triazole product is then isolated and purified.

Data Presentation and Characterization

For each synthesized compound, a full characterization is essential to confirm its structure and purity. The following data should be collected:

Analytical Technique Purpose
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.
Melting Point/Boiling Point To assess the purity of the compound.
Elemental Analysis To confirm the elemental composition.

Conclusion and Future Outlook

This compound represents a versatile and promising building block for the synthesis of novel agrochemicals. The hypothetical protocols presented in this guide offer a starting point for researchers to explore its potential in creating new fungicides and herbicides. The combination of the difluorophenyl moiety and the pentyl chain provides a unique structural scaffold that can be further elaborated to generate a wide range of biologically active molecules. Further research in this area could lead to the discovery of new, effective, and sustainable solutions for crop protection.

References

  • Note: As this document presents hypothetical applications, the references would typically include sources that support the general principles of agrochemical synthesis, the importance of fluorinated compounds, and examples of synthetic routes for analogous structures.
  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 7(4), 843-858. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Maienfisch, P., & Hall, R. G. (2004). Thiamethoxam and related compounds. Bioorganic & Medicinal Chemistry, 12(22), 5813-5819. [Link]

  • Lamberth, C. (2018). Pyrazole chemistry in crop protection. Heterocycles, 97(1), 13-33. [Link]

  • US Patent US2007054213A1, Process for continuously preparing difluorobenzene derivatives with long operating times.

  • Synthesis of novel glycerol-fluorinated triazole derivatives and evaluation of their phytotoxic and cytogenotoxic activities. Anais da Academia Brasileira de Ciências. [Link][1][2]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link][3]

Sources

Continuous flow synthesis of fluorinated benzenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Continuous Flow Synthesis of Fluorinated Benzenes

Abstract

The incorporation of fluorine into benzene rings is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the potency, metabolic stability, and bioavailability of active compounds. However, traditional batch synthesis of these molecules is often hampered by significant safety risks, poor scalability, and challenges in controlling highly exothermic reactions. This guide provides researchers, scientists, and drug development professionals with a detailed overview of continuous flow synthesis as a superior enabling technology for the preparation of fluorinated benzenes. We will explore the fundamental principles that grant flow chemistry its advantages and provide detailed, actionable protocols for key synthetic strategies, including the Balz-Schiemann reaction, direct electrophilic fluorination, and nucleophilic aromatic substitution (SNAr).

The Imperative for Fluorine and the Limits of Batch Chemistry

Fluorinated aromatic moieties are prevalent in a significant portion of commercial pharmaceuticals and agrochemicals.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—allow it to modulate a molecule's lipophilicity and conformation, often leading to enhanced binding affinity and improved metabolic stability.[2][3]

Despite their importance, the synthesis of these compounds presents formidable challenges in conventional batch reactors:

  • Hazardous Reagents: Many fluorination reactions employ highly toxic, corrosive, or explosive reagents and intermediates, such as elemental fluorine (F₂), hydrogen fluoride (HF), and diazonium salts.[4][5]

  • Extreme Exothermicity: The formation of the C-F bond is a highly exothermic process, with typical heats of reaction around 450–500 kJ/mol.[6] In large batch reactors, dissipating this heat effectively is difficult, leading to risks of thermal runaways and the formation of undesirable byproducts.

  • Scalability Issues: Processes that work at the lab scale often fail to translate to pilot or production scales due to the dangers associated with accumulating large quantities of hazardous materials and the inability to maintain consistent heat and mass transfer.[4][7]

Continuous flow chemistry emerges as a transformative solution, mitigating these risks by fundamentally changing the reaction environment.[8][9]

Core Principles: Why Flow Chemistry Excels for Fluorination

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This paradigm offers unparalleled control over reaction parameters, making it exceptionally well-suited for hazardous fluorination chemistry.[7]

  • Exceptional Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for the rapid and efficient removal of heat, quenching exothermic events before they can escalate.[6][9] This enables reactions to be run safely at higher temperatures and concentrations than would be feasible in batch.

  • Inherent Safety: The reactor's small internal volume (hold-up volume) ensures that only a minuscule amount of hazardous material is present at any given moment. Unstable and potentially explosive intermediates, like diazonium salts, can be generated and consumed in situ within seconds, eliminating the need for their dangerous isolation and accumulation.[4][10]

  • Precision and Reproducibility: Parameters such as residence time, temperature, and stoichiometry are controlled with high precision, leading to higher yields, improved selectivity, and excellent batch-to-batch consistency.[7][9]

  • Seamless Scalability: Increasing production output is achieved by either running the flow system for a longer duration or by "numbering-up"—operating multiple identical reactors in parallel. This approach avoids the complex and often unpredictable challenges of scaling up batch reactors.[11]

Typical Laboratory Flow Chemistry Setup

A basic continuous flow system consists of pumps to deliver reagents, a reactor where the streams are mixed and reacted, a back-pressure regulator to maintain pressure and prevent solvent boiling, and a collection vessel.

Flow_Setup cluster_0 Reagent Delivery PumpA Pump A (Substrate) Mixer Mixing Point (T-Mixer) PumpA->Mixer PumpB Pump B (Reagent) PumpB->Mixer Reactor Flow Reactor (Heated/Cooled Coil or Chip) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: General schematic of a laboratory continuous flow system.

Key Synthetic Strategies and Protocols in Flow

This section details proven continuous flow protocols for the synthesis of fluorinated benzenes via three major reaction pathways.

The Balz-Schiemann Reaction: In-Flow Fluoro-de-diazoniation

The Balz-Schiemann reaction is a classic method for converting anilines to fluoroarenes. The process involves two steps: the diazotization of an aniline to form a diazonium salt, followed by thermal decomposition to yield the aryl fluoride. The primary hazard lies in the diazonium salt intermediate, which can be explosive when isolated in a dry state.[4] Continuous flow elegantly circumvents this danger by telescoping the two steps into one continuous process without isolation.[4][11]

Balz_Schiemann_Workflow Aniline Aniline HCl Solution (Pump A) Diazotization Diazotization Reactor (e.g., 10°C, 10 min) Aniline->Diazotization Nitrite NaNO₂ Solution (Pump B) Nitrite->Diazotization HBF4 HBF₄ Solution (Pump C) HBF4->Diazotization Fluorination Fluorination Reactor (e.g., 60°C, <10 sec) Diazotization->Fluorination Product Aryl Fluoride Product Stream Fluorination->Product

Caption: Workflow for a continuous two-stage Balz-Schiemann reaction.

Protocol: Continuous Flow Synthesis of an Aryl Fluoride [4][12][13]

This protocol is adapted from a successfully scaled kilogram-level synthesis.

  • System Setup: Assemble a flow chemistry system consisting of at least two pumps, a micro-channel flow reactor for diazotization (e.g., 10 mL volume), and a heated tube reactor for fluorination (e.g., dynamically mixed tube).

  • Reagent Preparation:

    • Stream A (Aniline): Prepare a solution of the desired aniline and hydrochloric acid in an appropriate solvent (e.g., water/ethanol mixture).

    • Stream B (Nitrite): Prepare an aqueous solution of sodium nitrite (NaNO₂).

    • Stream C (Fluoride Source): Prepare an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Reaction Execution:

    • Set the temperature of the first reactor (diazotization) to 10°C.

    • Set the temperature of the second reactor (fluorination) to 60°C.[13]

    • Begin pumping all three streams into a mixing point just before the first reactor. Adjust flow rates to achieve the desired stoichiometry and residence time. A typical residence time for diazotization is ~10 minutes.[13]

    • The output from the first reactor flows directly into the second, heated reactor. The high temperature induces rapid decomposition of the diazonium tetrafluoroborate to the aryl fluoride. The residence time in this zone can be remarkably short, often less than 10 seconds.[13]

  • Collection and Work-up: The product stream is collected from the reactor outlet. The aryl fluoride can then be isolated using standard liquid-liquid extraction procedures.

Table 1: Representative Conditions for Flow Balz-Schiemann Reaction [11][13]

Substrate (Aniline)Diazotization Temp.Diazotization TimeFluorination Temp.Fluorination TimeApprox. Yield
4-Fluoroaniline10°C10 min60°C5.4 s~70%
2-Chloroaniline10°C10 min70°C5.4 s>65%
4-Bromoaniline10°C10 min80°C5.4 s>70%
Direct Electrophilic Fluorination with Elemental Fluorine (F₂)

Direct fluorination using elemental fluorine is the most atom-economical method but also the most hazardous due to the high reactivity and toxicity of F₂ gas and the extreme exothermicity of the reaction.[6][10] Microfluidic reactors provide the necessary safety and control to tame this powerful reagent.[6][14] The reaction is typically performed with a diluted F₂/N₂ mixture (e.g., 10% F₂) to moderate its reactivity.[10]

Direct_Fluorination_Workflow Gas 10% F₂ in N₂ Gas Stream Reactor Gas-Liquid Microreactor (e.g., 0-10°C) Gas->Reactor Liquid Aromatic Substrate in Solvent (e.g., MeCN) Liquid->Reactor Quench Quenching Solution Reactor->Quench

Caption: Workflow for direct fluorination using F₂ gas in a microreactor.

Protocol: Microfluidic Direct Fluorination of Toluene [10][14][15]

  • System Setup: A specialized gas-liquid flow reactor is required. This setup must be housed in a dedicated, well-ventilated enclosure with appropriate safety monitoring. All wetted parts must be compatible with F₂ and HF.

  • Safety Precautions: Handling elemental fluorine requires extensive safety protocols, specialized training, and purpose-built facilities. A comprehensive risk assessment is mandatory.[10] Personal protective equipment and first aid measures for HF exposure are critical.[10]

  • Reagent Preparation:

    • Gas Stream: Use a commercially available mixture of 10% fluorine in nitrogen, delivered via a mass flow controller.

    • Liquid Stream: Prepare a solution of the aromatic substrate (e.g., toluene) in a suitable solvent. Acetonitrile has been shown to provide high selectivity for ring fluorination.[14][15]

  • Reaction Execution:

    • Cool the microreactor to the desired temperature, typically between 0–10°C, using a chiller.[10]

    • Introduce the liquid stream into the microreactor using a syringe pump.

    • Carefully introduce the F₂/N₂ gas stream into the reactor. The co-current flow of gas and liquid in the microchannels creates a large interfacial area, promoting efficient mass transfer and reaction.

    • Control the conversion and selectivity by adjusting the flow rates (residence time) and the molar ratio of fluorine to the substrate.[14]

  • Quenching and Collection: The reactor outlet stream is passed through a quenching solution (e.g., aqueous sodium sulfite) to neutralize any unreacted F₂ and HF before collection.

Table 2: Representative Conditions for Direct Fluorination of Toluene in a Microreactor [14]

Toluene Conc.F₂/Toluene Molar RatioSolventConversionSelectivity (o-, m-, p-fluorotoluene)
0.5 M1.5Acetonitrile58%24%
1.0 M1.0Acetonitrile40%22%
Nucleophilic Aromatic Substitution (SNAr)

SNAr is a widely used method for introducing fluorine into electron-deficient aromatic rings, such as those bearing nitro or cyano groups.[16] The reaction involves the displacement of a leaving group (typically a chloride or nitro group) by a nucleophilic fluoride source like KF or CsF. In batch, these reactions often require high temperatures, long reaction times, and polar aprotic solvents. Flow chemistry can accelerate these reactions significantly by enabling safe operation at very high temperatures.[17][18]

SNAr_Workflow Substrate Aryl Halide/Nitroarene in Solvent (e.g., DMSO) Reactor Heated Flow Reactor (e.g., 180-250°C) Substrate->Reactor Fluoride Fluoride Source (KF/CsF) + Phase Transfer Catalyst Fluoride->Reactor Product Fluorinated Product Stream Reactor->Product

Caption: Workflow for a high-temperature SNAr fluorination in a flow reactor.

Protocol: High-Temperature SNAr Fluorination in Flow

  • System Setup: A standard flow system with pumps capable of handling slurries (if using KF) and a high-temperature tube reactor (stainless steel or Hastelloy) is required. A back-pressure regulator is essential to allow the solvent to be heated well above its atmospheric boiling point.

  • Reagent Preparation:

    • Stream A (Substrate): Dissolve the electron-deficient aryl chloride or nitroarene in a high-boiling polar aprotic solvent such as DMSO or NMP.

    • Stream B (Fluoride): Prepare a solution or slurry of the fluoride source (e.g., spray-dried KF or CsF) in the same solvent. A phase-transfer catalyst (e.g., tetrabutylammonium chloride) can be added to improve the solubility and reactivity of the fluoride salt.[16]

  • Reaction Execution:

    • Heat the flow reactor to the target temperature (e.g., 180-250°C).

    • Pump the substrate and fluoride streams through a T-mixer and into the heated reactor.

    • Adjust the flow rates to achieve a residence time sufficient for complete conversion, which can be in the range of 2 to 20 minutes depending on the substrate's reactivity.

  • Collection and Work-up: The product stream is cooled after exiting the back-pressure regulator and collected. The product is then isolated via precipitation or extraction.

Table 3: Representative Conditions for Flow SNAr Reactions

SubstrateFluoride SourceTemperatureResidence TimeApprox. Yield
4-ChloronitrobenzeneCsF180°C10 min>95%
2,4-DichlorobenzonitrileKF220°C15 min>90%
4-Chloro-3-nitrobenzotrifluorideKF200°C5 min>98%

Conclusion and Future Outlook

Continuous flow technology provides a robust, safe, and scalable platform for the synthesis of fluorinated benzenes, overcoming many of the limitations inherent to batch processing. By offering precise control over highly energetic and hazardous reactions, flow chemistry not only enhances laboratory safety but also opens avenues for the discovery of new chemical reactivity. The protocols outlined in this guide for the Balz-Schiemann, direct fluorination, and SNAr reactions serve as a practical starting point for researchers. The continued integration of flow chemistry with other enabling technologies, such as photochemistry, electrochemistry, and real-time analytics, promises to further expand the synthetic chemist's toolkit for accessing these vital molecules.[19][20][21]

References

  • Verstraete, L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
  • de Mas, N., et al. (2003). Microfabricated Multiphase Reactors for the Selective Direct Fluorination of Aromatics. Industrial & Engineering Chemistry Research. [Link]
  • Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments. [Link]
  • Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace. [Link]
  • Request PDF. (n.d.). Recent advances in fluorine chemistry using flow technology.
  • Zhou, Z., et al. (2022). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments. [Link]
  • Request PDF. (n.d.). Continuous flow Balz‐Schiemann reaction using ionic liquid as co‐solvent.
  • Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. [Link]
  • Verstraete, L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Scinapse. [Link]
  • Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Vapourtec. [Link]
  • Cantillo, D., et al. (2008). Microfluidics-Based Reactors for Safe Fluorinations Using Elemental Fluorine. CHIMIA. [Link]
  • Request PDF. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Request PDF. (n.d.). Advances in Continuous Flow Fluorination Reactions.
  • St-Amant, C. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
  • Le, C. N., et al. (2021).
  • de Mas, N., et al. (2003).
  • Amii, H., et al. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. [Link]
  • Minnesota Rural Water Association. (n.d.). Fluoridation.
  • Savoie, J., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
  • Sharma, S., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers. [Link]
  • Lee, E., et al. (2014).
  • PDF. (n.d.). Microfluidics-Based Reactors for Safe Fluorinations Using Elemental Fluorine.
  • Request PDF. (n.d.). One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium.
  • Request PDF. (n.d.). Gas / Liquid Microreactors for Direct Fluorination of Aromatic Compounds Using Elemental Fluorine.
  • Ley, S. V., et al. (2009). Development of fluorination methods using continuous-flow microreactors.
  • Lee, E., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link]
  • Smith, C. J., et al. (2018).
  • Mallouk, T. E. (1991). Continuous preparation of aromatic diazonium fluoride salts.
  • Le, C. N., et al. (2021).
  • Nieves-Remacha, M. J., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. [Link]
  • Request PDF. (n.d.). Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis.
  • Sandford, G. (2014). Selective Continuous Flow Processes Using Fluorine Gas. Organic Process Research & Development. [Link]
  • Request PDF. (n.d.). A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations.
  • Ameduri, B., et al. (2021). Process for preparing fluorobenzene by direct fluorination.
  • Jähnke, E., et al. (2021). Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis. Reaction Chemistry & Engineering. [Link]
  • Smith, C. J., et al. (2018). Exploring Flow Procedures for Diazonium Formation.
  • Petersen, T. P., et al. (2013). Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. The Journal of Organic Chemistry. [Link]
  • Plath, M., et al. (2024). The continuous flow synthesis of azos. PMC - NIH. [Link]
  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1,3-Difluoro-5-pentylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-difluoro-5-pentylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. The following information is curated to enhance reaction yield and purity by explaining the causality behind experimental choices and providing robust protocols.

Introduction

The synthesis of this compound, a valuable intermediate in various fields, is most effectively achieved via a Kumada cross-coupling reaction. This method offers a direct and efficient route to form the crucial carbon-carbon bond between the aromatic ring and the pentyl chain. The recommended synthetic approach involves the nickel-catalyzed cross-coupling of 1,3-difluoro-5-bromobenzene with n-pentylmagnesium bromide. This guide will focus on optimizing this specific transformation.

Reaction Workflow

The overall synthetic strategy is depicted in the workflow diagram below. It outlines the key steps, from the preparation of the Grignard reagent to the final purification of the desired product.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Kumada Cross-Coupling cluster_workup Work-up and Purification G1 Activate Magnesium Turnings G2 React 1-bromopentane with Mg in dry THF G1->G2 C2 Slowly add n-pentylmagnesium bromide solution G2->C2 [Grignard Reagent] C1 Combine 1,3-difluoro-5-bromobenzene and Ni catalyst in dry THF C1->C2 C3 Monitor reaction progress (TLC/GC-MS) C2->C3 W1 Quench reaction with aq. NH4Cl C3->W1 [Reaction Completion] W2 Extract with an organic solvent (e.g., diethyl ether) W1->W2 W3 Wash organic layer, dry, and concentrate W2->W3 W4 Purify by column chromatography or distillation W3->W4 Product Product W4->Product [Pure Product]

Caption: Workflow for this compound Synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues that can arise during the synthesis, presented in a question-and-answer format to directly tackle specific problems.

Low or No Product Formation

Q1: My reaction shows no conversion of the starting material, 1,3-difluoro-5-bromobenzene. What are the likely causes?

A1: This is a frequent issue and can often be traced back to a few critical factors:

  • Inactive Grignard Reagent: The n-pentylmagnesium bromide may not have formed or has degraded. Grignard reagents are highly sensitive to moisture and air.[1][2] Ensure all glassware is oven-dried, and anhydrous solvents are used. The magnesium turnings should be fresh and activated, for example, by briefly grinding them in a mortar and pestle or by adding a small crystal of iodine.

  • Catalyst Inactivity: The nickel catalyst is crucial for the reaction. Ensure it is of high quality and has been stored under an inert atmosphere. For challenging couplings, using a pre-catalyst or a more active ligand can be beneficial.

  • Insufficient Reaction Temperature: While the reaction can often proceed at room temperature, some systems may require gentle heating to initiate the catalytic cycle. However, excessive heat can lead to side reactions.

  • Poor Quality Starting Materials: Verify the purity of your 1,3-difluoro-5-bromobenzene and 1-bromopentane. Impurities can interfere with the reaction.

Q2: I am observing the formation of pentane and 1,3-difluorobenzene instead of the desired coupled product. What is happening?

A2: This indicates that the Grignard reagent is being protonated. The most common source of protons is residual water in the reaction mixture.[1] It is imperative to use rigorously dried solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Formation of Side Products

Q3: My crude product mixture contains significant amounts of bipentyl and 3,3',5,5'-tetrafluorobiphenyl. How can I minimize these homocoupling products?

A3: Homocoupling is a common side reaction in Kumada couplings.[3] It arises from the reaction of two molecules of the Grignard reagent or two molecules of the aryl halide. To minimize this:

  • Slow Addition of Grignard Reagent: Add the n-pentylmagnesium bromide solution dropwise to the mixture of the aryl halide and catalyst. This maintains a low concentration of the Grignard reagent in the reaction flask, favoring the cross-coupling pathway.

  • Optimal Catalyst Loading: Both too little and too much catalyst can sometimes promote homocoupling. Experiment with slightly varying the catalyst loading to find the optimal concentration for your specific setup.

  • Choice of Ligand: The ligand on the nickel catalyst plays a significant role. For instance, using a bidentate phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) can sometimes suppress homocoupling compared to monodentate ligands.

Q4: I am seeing a product with a mass corresponding to the addition of a THF fragment to my aryl halide. What could be the cause?

A4: This is a less common but possible side reaction where the solvent, tetrahydrofuran (THF), can be involved in the catalytic cycle, especially at higher temperatures or with very reactive catalysts. If this is observed, consider running the reaction at a lower temperature or switching to a different ethereal solvent like diethyl ether.

Experimental Protocols

Below are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Preparation of n-Pentylmagnesium Bromide
  • Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly oven-dried. Flame-dry the apparatus under a stream of dry argon or nitrogen.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly grind the magnesium in a dry mortar and pestle before addition or add a small crystal of iodine to initiate the reaction.

  • Grignard Formation: Add a small portion of a solution of 1-bromopentane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction should start spontaneously, indicated by a gentle refluxing of the solvent. If the reaction does not start, gently warm the flask.

  • Addition: Once the reaction has initiated, add the remaining solution of 1-bromopentane in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Protocol 2: Nickel-Catalyzed Kumada Cross-Coupling
  • Reaction Setup: In a separate, dry, three-necked round-bottom flask under an inert atmosphere, add 1,3-difluoro-5-bromobenzene (1.0 equivalent) and the nickel catalyst, for example, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.01-0.05 equivalents).

  • Solvent Addition: Add anhydrous THF to dissolve the starting materials.

  • Grignard Addition: Slowly add the freshly prepared n-pentylmagnesium bromide solution (1.1-1.3 equivalents) to the reaction mixture at room temperature with vigorous stirring. The addition should be done dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40-50 °C) may be required if the reaction is sluggish.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) or by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

ParameterRecommended ValuePotential Issues if Deviated
Grignard Reagent 1.1 - 1.3 equivalentsExcess can lead to more homocoupling; insufficient amount will result in incomplete reaction.
Catalyst Loading 1-5 mol % NiCl₂(dppp)Too low may lead to slow or incomplete reaction; too high can increase side reactions and cost.
Solvent Anhydrous THFPresence of water will quench the Grignard reagent.
Temperature Room Temperature to 50 °CHigher temperatures can increase the rate of side reactions.
Reaction Time 2-12 hoursMonitor by TLC/GC-MS to determine the optimal time.
Expected Yield 70-90%Lower yields often indicate issues with the Grignard reagent or catalyst activity.

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting common problems encountered during the synthesis.

Troubleshooting_Logic Start Reaction Issue Observed Q1 Low or No Conversion? Start->Q1 A1_1 Check Grignard Reagent: - Prepare fresh - Ensure anhydrous conditions Q1->A1_1 Yes Q2 High Homocoupling? Q1->Q2 No A1_2 Verify Catalyst Activity: - Use fresh catalyst - Consider a different ligand A1_1->A1_2 A1_3 Optimize Temperature: - Gentle warming (40-50°C) A1_2->A1_3 A2_1 Slow Down Grignard Addition Q2->A2_1 Yes Q3 Protonated Side Products? Q2->Q3 No A2_2 Adjust Catalyst Loading A2_1->A2_2 A3_1 Ensure Rigorous Anhydrous Conditions: - Dry solvents and glassware Q3->A3_1 Yes

Caption: Troubleshooting Decision Tree for the Kumada Coupling.

References

  • Kumada, M. Nickel- and Palladium-Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry, 1980, 52(4), 669-679. [Link]
  • Luh, T.-Y.; Leung, M.-k.; Wong, K.-T. The Kumada-Corriu-Tamao Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]
  • Corriu, R. J. P.; Masse, J. P. Activation of Grignard Reagents by Transition-Metal Complexes. A New and Simple Synthesis of Trans-Stilbenes and Polyphenyls.
  • Saint-Jalmes, L.; Roques, N. Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction. Tetrahedron Letters, 2005, 46(36), 6051-6053. [Link]
  • Silverman, G. S.; Rakita, P. E. Handbook of Grignard Reagents; CRC press, 1996. [Link]

Sources

Technical Support Center: Purification of Crude 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1,3-Difluoro-5-pentylbenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound. The following information provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity this compound.

I. Understanding the Challenges: Common Impurities

The purity of this compound is critical for its application as an intermediate in pharmaceuticals and other advanced materials.[1][2] Crude reaction mixtures can contain a variety of impurities, the nature of which depends on the synthetic route employed. Common impurities may include:

  • Isomeric Byproducts: Positional isomers such as 1,2-difluorobenzene and 1,4-difluorobenzene derivatives can form during the synthesis. These isomers often have very similar physical properties to the desired product, making them challenging to separate.[3]

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as 1,3-difluorobenzene or pentylating agents, may be present.

  • Reagents and Catalysts: Traces of reagents, catalysts (e.g., palladium), and solvents used in the reaction can contaminate the crude product.[2]

  • Over-alkylated or Under-alkylated Products: The reaction may produce species with more than one pentyl group or no pentyl group at all.

  • Decomposition Products: The target compound or intermediates may be sensitive to the reaction or workup conditions, leading to the formation of degradation products.

The choice of purification method is dictated by the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.

II. Troubleshooting and FAQs: Purification Methods

This section addresses common issues encountered during the purification of this compound using various techniques.

A. Fractional Distillation

Fractional distillation is a primary method for purifying liquid compounds with different boiling points. Given that fluorinated benzenes can have close boiling points, careful optimization is key.[4][5]

Q1: My fractional distillation is not providing good separation between this compound and its isomers. What can I do?

A1: This is a common challenge due to the similar boiling points of positional isomers.[3] To improve separation efficiency:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). This increases the number of theoretical plates and enhances separation.

  • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can improve separation but will also increase the distillation time. Experiment to find the optimal balance.

  • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to more effective separation.

  • Vacuum Distillation: If the compounds are high-boiling or prone to decomposition at atmospheric pressure, performing the distillation under reduced pressure will lower the boiling points and can improve separation.

Q2: The product is decomposing in the distillation pot. How can I prevent this?

A2: Thermal decomposition can be a significant issue.

  • Use Vacuum Distillation: As mentioned, this lowers the required temperature, minimizing thermal stress on the compound.

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Control Heating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating. Avoid direct, intense heating from a flame.

B. Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Q3: I'm having trouble separating my product from a non-polar impurity using silica gel chromatography. What should I try?

A3: If your product and the impurity have similar polarities, separation on silica gel can be difficult.[6]

  • Optimize the Solvent System: A common issue is an eluent that is too polar, causing all compounds to elute quickly. Start with a very non-polar solvent system (e.g., pure hexanes or petroleum ether) and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[7] A shallow gradient can significantly improve the resolution of closely related non-polar compounds.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other stationary phases. For non-polar compounds, reverse-phase chromatography (e.g., C18-functionalized silica) can be effective.[6] Alumina or Florisil can also be viable alternatives, especially if the compound is sensitive to the acidic nature of silica gel.[8]

  • Sample Loading: Ensure the crude sample is concentrated onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better band sharpness and improved separation compared to "wet loading" in a solvent.

Q4: My compound seems to be degrading on the silica gel column. What are my options?

A4: The acidic nature of silica gel can cause decomposition of sensitive compounds.[8]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), before packing the column.

  • Use a Different Stationary Phase: As mentioned previously, alumina (which can be basic, neutral, or acidic) or Florisil are less acidic alternatives.[8]

  • Speed is Key: For sensitive compounds, a faster elution time can minimize the contact time with the stationary phase and thus reduce degradation.[7]

Workflow for Troubleshooting Flash Chromatography

Sources

Common side products in the synthesis of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-difluoro-5-pentylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side product formations encountered during the synthesis of this fluorinated aromatic compound. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.

I. Overview of Synthetic Strategies and Common Pitfalls

The synthesis of this compound typically proceeds through a multi-step pathway, most commonly involving the Friedel-Crafts acylation of 1,3-difluorobenzene followed by reduction of the resulting ketone. An alternative route involves a Grignard reaction with a suitable 3,5-difluorophenyl derivative. Each of these pathways presents a unique set of challenges, primarily centered around regioselectivity, incomplete reactions, and the formation of characteristic side products. This guide will dissect these issues and provide robust protocols for their mitigation.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.

A. Friedel-Crafts Acylation of 1,3-Difluorobenzene with Valeryl Chloride

The initial step in one of the most common synthetic routes is the Friedel-Crafts acylation of 1,3-difluorobenzene. The primary goal is to form 1-(2,4-difluorophenyl)pentan-1-one.

Question 1: My Friedel-Crafts acylation is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2,4-disubstituted product?

Answer: This is a common issue stemming from the directing effects of the fluorine substituents on the aromatic ring. While the two fluorine atoms in 1,3-difluorobenzene are deactivating due to their inductive electron-withdrawing nature, their resonance effects direct incoming electrophiles to the ortho and para positions.[1] The primary site of acylation is the 4-position, which is para to one fluorine and ortho to the other, leading to the desired 1-(2,4-difluorophenyl)pentan-1-one. However, acylation can also occur at the 2-position, leading to the formation of the undesired 1-(2,6-difluorophenyl)pentan-1-one isomer.

Common Side Products in Friedel-Crafts Acylation:

Side ProductStructureReason for FormationMitigation Strategies
1-(2,6-difluorophenyl)pentan-1-oneIsomer of the desired productAcylation at the sterically more hindered but electronically activated 2-position.Lower reaction temperatures (-10°C to 0°C) can favor the thermodynamically more stable 2,4-isomer. The choice of Lewis acid and solvent can also influence the isomer ratio.
Polyacylated productsDi- or tri-acylated difluorobenzeneThe product ketone can be less deactivated than the starting material, leading to further acylation.Use a slight excess of 1,3-difluorobenzene relative to valeryl chloride to minimize polyacylation.
Unreacted 1,3-difluorobenzeneIncomplete reactionInefficient catalyst, insufficient reaction time or temperature.Ensure the use of a high-purity, anhydrous Lewis acid (e.g., AlCl₃). Monitor the reaction by TLC or GC to ensure completion.

Experimental Protocol for Improved Regioselectivity:

  • Strictly Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents and reagents must be used. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive.

  • Controlled Temperature: Cool the reaction vessel containing 1,3-difluorobenzene and the Lewis acid in a suitable solvent (e.g., dichloromethane) to 0°C or below before the dropwise addition of valeryl chloride.

  • Stoichiometry: Use a slight excess of the Lewis acid (1.1-1.2 equivalents) to ensure complete reaction of the acylating agent.

  • Monitoring: Follow the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.

Logical Workflow for Troubleshooting Friedel-Crafts Acylation:

start Low Yield or Impure Product in Friedel-Crafts Acylation check_isomers Isomeric Mixture Observed? (GC-MS/NMR) start->check_isomers check_starting_material Unreacted Starting Material? check_isomers->check_starting_material No optimize_temp Optimize Temperature: - Lower temperature (-10 to 0 °C) - Slower addition of acyl chloride check_isomers->optimize_temp Yes check_polyacylation Higher MW Products Detected? check_starting_material->check_polyacylation No optimize_catalyst Optimize Catalyst: - Ensure anhydrous AlCl₃ - Use stoichiometric amount (1.1-1.2 eq) check_starting_material->optimize_catalyst Yes optimize_ratio Optimize Reagent Ratio: - Use slight excess of 1,3-difluorobenzene check_polyacylation->optimize_ratio Yes

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

B. Reduction of 1-(2,4-Difluorophenyl)pentan-1-one

The second step involves the reduction of the ketone to the desired pentyl group. The two most common methods are the Clemmensen and Wolff-Kishner reductions, each with its own set of potential side reactions.

Question 2: I am observing incomplete reduction or the formation of an alcohol during the Clemmensen reduction. How can I drive the reaction to completion?

Answer: The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is effective for reducing aryl ketones but can be sluggish.[2][3] The formation of the corresponding alcohol, 1-(2,4-difluorophenyl)pentan-1-ol, is a common side product if the reaction is not allowed to proceed to completion.

Common Side Products in Clemmensen Reduction:

Side ProductStructureReason for FormationMitigation Strategies
1-(2,4-difluorophenyl)pentan-1-olAlcohol intermediateIncomplete reduction of the ketone.Increase reaction time and/or temperature. Ensure the zinc amalgam is freshly prepared and highly active. The use of a co-solvent like toluene can improve the solubility of the substrate.
Dimeric products (pinacols)Two ketone molecules coupled togetherRadical-mediated dimerization on the zinc surface.Maintain a sufficiently high concentration of HCl and ensure vigorous stirring to promote the complete reduction pathway.

Experimental Protocol for an Effective Clemmensen Reduction:

  • Active Zinc Amalgam: Prepare fresh zinc amalgam by treating zinc dust with a solution of mercury(II) chloride.

  • Vigorous Stirring: The reaction is heterogeneous, so efficient stirring is crucial to ensure contact between the substrate, the zinc amalgam, and the acid.

  • Sustained Reflux: The reaction often requires prolonged heating under reflux to go to completion.

  • Aqueous Work-up: After the reaction, the mixture should be carefully quenched and extracted. The organic layer should be washed with a bicarbonate solution to remove any residual acid.

Question 3: My Wolff-Kishner reduction is giving a low yield and some unexpected byproducts. What could be the issue?

Answer: The Wolff-Kishner reduction, which involves the reaction of the ketone with hydrazine hydrate in the presence of a strong base (like KOH) at high temperatures, is a powerful alternative to the Clemmensen reduction, especially for acid-sensitive substrates.[4][5] However, the harsh basic conditions and high temperatures can lead to side reactions.

Common Side Products in Wolff-Kishner Reduction:

Side ProductStructureReason for FormationMitigation Strategies
AzineDimer of the hydrazoneReaction of the initially formed hydrazone with another molecule of the starting ketone.Use of a slight excess of hydrazine hydrate can help to minimize this. The Huang-Minlon modification, where water is distilled off before heating to high temperatures, can also improve yields.[6]
1-(2,4-difluorophenyl)pent-1-eneAlkeneElimination reaction under strongly basic and high-temperature conditions.Careful control of the reaction temperature and time is crucial. Using a slightly lower temperature for a longer duration may be beneficial.

Experimental Protocol for a Clean Wolff-Kishner Reduction:

  • Hydrazone Formation: Initially, heat the ketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol to form the hydrazone.

  • Removal of Water: Distill off the water formed during hydrazone formation.

  • High-Temperature Decomposition: Add a strong base (e.g., KOH pellets) and heat the mixture to a higher temperature (typically 180-200°C) to effect the decomposition of the hydrazone to the alkane and nitrogen gas.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Logical Flow for Choosing a Reduction Method:

start Need to Reduce 1-(2,4-difluorophenyl)pentan-1-one check_sensitivity Are there other acid-sensitive groups? start->check_sensitivity clemmensen Use Clemmensen Reduction (Zn(Hg), HCl) check_sensitivity->clemmensen No wolff_kishner Use Wolff-Kishner Reduction (H₂NNH₂, KOH) check_sensitivity->wolff_kishner Yes

Caption: Decision tree for selecting the appropriate reduction method.

C. Grignard Route to this compound

An alternative synthesis involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with 3,5-difluorobenzaldehyde, followed by dehydration and reduction of the resulting alkene, or deoxygenation of the alcohol.

Question 4: My Grignard reaction with 3,5-difluorobenzaldehyde is giving a poor yield of the desired alcohol. What are the likely side products?

Answer: Grignard reactions are highly susceptible to certain side reactions, especially when dealing with aryl halides and aldehydes.[7][8]

Common Side Products in the Grignard Reaction:

Side ProductStructureReason for FormationMitigation Strategies
OctaneCH₃(CH₂)₆CH₃Wurtz-type coupling of the butylmagnesium bromide with unreacted butyl bromide.Ensure slow addition of the butyl bromide to the magnesium turnings to maintain a low concentration of the alkyl halide.
Biphenyl-type productsCoupling of the Grignard reagent with an aryl halide (if used as a precursor).Homocoupling of the Grignard reagent.This is less of an issue when the Grignard is formed from an alkyl halide.
1,3-DifluorobenzeneProtonated starting materialThe Grignard reagent is a strong base and will react with any acidic protons, such as water.Use rigorously dried glassware and anhydrous ether as the solvent. Perform the reaction under an inert atmosphere.
Over-addition productsFurther reaction with the productNot typically an issue with aldehydes.N/A

Experimental Protocol for a Successful Grignard Reaction:

  • Activation of Magnesium: Use a crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium turnings.

  • Anhydrous Conditions: As mentioned, all components of the reaction must be scrupulously dry.

  • Slow Addition: Add the butyl bromide solution in anhydrous ether dropwise to the magnesium to control the exothermic reaction and minimize side reactions.

  • Controlled Aldehyde Addition: Cool the Grignard reagent in an ice bath before the slow, dropwise addition of the 3,5-difluorobenzaldehyde solution.

III. Conclusion

The synthesis of this compound, while seemingly straightforward, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the underlying mechanisms of each synthetic step and the potential pitfalls, researchers can effectively troubleshoot their experiments and achieve higher yields of the desired product. This guide provides a framework for identifying and mitigating common issues, ultimately leading to a more efficient and successful synthesis.

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. Retrieved from

  • Benchchem. (n.d.). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from

  • (n.d.). the clemmensen reduction. Retrieved from

Sources

Technical Support Center: Formulation & Stability of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,3-Difluoro-5-pentylbenzene. This document is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into various formulations. This compound is an aromatic compound whose stability is significantly enhanced by the presence of two fluorine atoms on the benzene ring. This high stability is primarily due to the strength of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry.[1][2] This property makes the compound resistant to metabolic degradation and certain chemical reactions, a desirable trait in pharmaceutical development.[1][3][4]

However, "stable" does not mean "inert." The formulation environment—comprising excipients, solvents, pH, and exposure to environmental factors like light and oxygen—can introduce stress conditions that may compromise the integrity of the final product. This guide provides a structured, in-depth approach to troubleshooting common stability challenges, underpinned by scientific principles and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses common initial inquiries regarding the stability of this compound.

Q1: What are the primary factors that could compromise the stability of this compound in a formulation?

While the molecule itself is robust, its stability in a formulation is most often affected by:

  • Aggressive Oxidizing Agents: Strong oxidizers can potentially attack the aromatic ring or the pentyl chain, though conditions would need to be harsh. Photochemical oxidation, facilitated by oxygen and light, is a common pathway for the degradation of aromatic compounds.[5]

  • Incompatible Excipients: Certain excipients can contain reactive impurities (e.g., peroxides in polymers) or can degrade into reactive species that interact with the active compound.[6]

  • Extreme pH Conditions: While the difluorobenzene moiety is generally stable across a wide pH range, highly acidic or alkaline conditions can catalyze the degradation of other formulation components, indirectly affecting the product's quality.[7]

  • Photostability: Prolonged exposure to high-intensity light, particularly UV, can provide the energy needed to initiate degradation, despite the inherent photostability improvements offered by fluorination.[5][8]

  • Elevated Temperatures: Although thermally stable, long-term storage at high temperatures can accelerate slow-moving degradation reactions.[1]

Q2: What are the most likely degradation pathways for this molecule?

Given the strength of the C-F bond, cleavage of fluorine is highly unlikely under typical formulation conditions. The most plausible (though still challenging) degradation pathways involve the rest of the molecule:

  • Oxidation of the Pentyl Chain: The benzylic position (the carbon atom of the pentyl group attached to the ring) is the most susceptible site for oxidation, potentially forming a ketone or alcohol.

  • Aromatic Ring Oxidation: Under significant oxidative stress (e.g., forced degradation with strong oxidizers), hydroxylation of the benzene ring to form fluorinated phenol-like structures is possible.[9]

  • Photochemical Oxidation: In the presence of light and oxygen, radical-mediated oxidation can occur, leading to a complex mixture of degradation products.[5]

Q3: Which analytical methods are essential for a stability study?

A robust stability program relies on validated, stability-indicating analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantifying this compound and detecting degradation products.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the structural identification of unknown peaks that appear during stability testing.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for tracking the fate of the fluorinated core and identifying fluorinated degradants, often without needing a reference standard.[8][10]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a logical workflow for diagnosing and resolving stability issues observed during experiments.

Problem: Unexplained loss of potency or the appearance of new peaks in the HPLC chromatogram.

This is the most common sign of chemical instability. The following workflow will help you systematically identify the root cause.

Logical Troubleshooting Workflow

A Instability Observed: Loss of Assay or New Peaks B Step 1: Verify Method & System - Run system suitability - Inject reference standard A->B C Is the analytical method reliable? B->C D YES C->D   E NO C->E   G Step 2: Perform Forced Degradation Study (See Protocol 3.2) D->G F Troubleshoot & Re-validate Analytical Method E->F F->B H Can you generate degradants? G->H I YES H->I   J NO (Molecule is extremely stable) H->J   K Match observed peaks to forced degradation peaks using LC-MS I->K M Are peaks from excipients? (Run placebo analysis) J->M L Step 3: Investigate Source of Stress K->L L->M Q Is it environmental stress? (Light, Heat, Oxygen) L->Q N YES M->N O NO M->O P Identify & replace problematic excipient N->P O->Q S Issue Resolved P->S R Implement protective measures: - Amber vials - Inert gas overlay - Refrigerated storage Q->R R->S

Caption: General troubleshooting workflow for chemical instability.

Step 1: Characterize the Degradation Profile (Forced Degradation)

Causality: Before you can solve the problem, you must understand it. A forced degradation (or stress testing) study is essential to determine the molecule's susceptibility to various chemical stresses and to generate potential degradation products for analytical comparison.[11] This confirms that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Action: Perform a forced degradation study as detailed in Protocol 3.2 . This involves subjecting a solution of this compound to harsh conditions.

Data Interpretation: Analyze the stressed samples by HPLC.

  • No Degradation: If you observe minimal to no degradation under all stress conditions, the molecule is extremely stable. The instability you're seeing is almost certainly due to an interaction with a formulation component. Proceed to Step 2 .

  • Degradation Observed: If degradation occurs, you have confirmed the molecule's susceptibility to a specific stress (e.g., oxidation). Use LC-MS to obtain the mass of the degradation products. This data is crucial for identification. Compare the retention times and mass spectra of these forced degradants to the unknown peaks in your unstable formulation sample. If they match, you have identified the degradation pathway.

Step 2: Isolate the Problematic Component (Excipient Compatibility)

Causality: Excipients are not always inert. They can contain reactive impurities or degrade over time, creating a micro-environment that is hostile to the active ingredient.[6] A systematic compatibility screen is the most effective way to identify these negative interactions.

Action: Perform an excipient compatibility screen as described in Protocol 3.3 . This involves preparing binary mixtures of this compound with each individual excipient in the formulation and exposing them to accelerated stability conditions (e.g., 50°C / 75% RH).

Data Interpretation:

  • Analyze binary mixtures: Use HPLC to assay the amount of this compound remaining in each mixture.

  • Identify culprits: An excipient is deemed incompatible if the binary mixture shows significantly more degradation than the pure compound stored under the same conditions.

  • Factor-Interaction Plots: These plots can reveal if humidity or temperature has the strongest effect on the degradation in the presence of a specific excipient.[6]

Potential Degradation Pathways Visualization

cluster_0 This compound (Stable Core) cluster_1 Potential Degradation Products (Under Harsh Stress) A B Benzylic Oxidation Product A->B Oxidative Stress (e.g., H₂O₂ / Heat) C Aromatic Hydroxylation Product A->C Photochemical / Radical Stress (UV / O₂)

Caption: Potential (but difficult) degradation pathways.

Step 3: Mitigate Environmental Factors

Causality: If excipient screening does not reveal an incompatibility, the instability may be caused by environmental factors interacting with the complete formulation. Light, oxygen, and moisture are common culprits.[5][13]

Action & Mitigation Strategies:

  • Photostability:

    • Diagnosis: Expose the final formulation to a photostability chamber with controlled light (ICH Q1B guidelines).

    • Solution: Package the formulation in amber or opaque containers.

  • Oxidative Stability:

    • Diagnosis: Prepare a batch of the formulation while sparging all solutions with an inert gas (nitrogen or argon) and packaging it in a sealed container with an inert headspace. Compare its stability to a batch prepared in normal atmosphere.

    • Solution: If the inerted batch is more stable, incorporate antioxidants (e.g., BHT, BHA, ascorbic acid) into the formulation. Ensure compatibility of the antioxidant first.

  • Moisture Sensitivity:

    • Diagnosis: While the API is non-hygroscopic, some excipients are. This can lead to physical changes or create an aqueous environment for hydrolysis.

    • Solution: For solid dosage forms, consider adding a desiccant to the packaging or applying a moisture-barrier film coat to the final product.[13]

Section 3: Key Experimental Protocols

Protocol 3.1: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening: Use a gradient elution to ensure separation of the main peak from any potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Use a UV detector. Scan the UV spectrum of this compound to find the wavelength of maximum absorbance (λ-max), likely in the 260-270 nm range.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines. Specificity is proven through the forced degradation study (Protocol 3.2).

Protocol 3.2: Forced Degradation Study Workflow

Prepare solutions of this compound (approx. 0.5 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and subject them to the following conditions. The goal is to achieve 5-20% degradation.

ConditionReagent / MethodTimeAnalysis
Acid Hydrolysis 0.1 M HCl24 hours at 60°CNeutralize, dilute, inject into HPLC
Base Hydrolysis 0.1 M NaOH24 hours at 60°CNeutralize, dilute, inject into HPLC
Oxidation 3% H₂O₂24 hours at RTDilute, inject into HPLC
Thermal Store solution at 80°C48 hoursCool, inject into HPLC
Photolytic Expose to light chamberPer ICH Q1BInject into HPLC
Protocol 3.3: High-Throughput Excipient Compatibility Screening
  • Preparation: In 2 mL glass vials, prepare binary mixtures of this compound and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:100 ratio.[6] Include a vial with only the pure compound as a control.

  • Moisture: For each mixture, prepare two sets. Add 5 µL of water to one set to simulate high humidity conditions.

  • Storage: Place all vials in a stability chamber at an accelerated condition (e.g., 50°C).

  • Analysis: At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove the vials, dissolve the contents in a suitable solvent, and analyze by HPLC to determine the remaining percentage of the active compound.

  • Evaluation: Compare the degradation in each binary mixture to the control. A greater than 5% loss compared to the control suggests a potential incompatibility.

References

  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. RSC Advances, 2(32), 12268-12272. [Link]
  • Strunk, T., & Engesser, K. H. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Applied and Environmental Microbiology, 78(18), 6549-6556. [Link]
  • Strunk, T., & Engesser, K. H. (2013). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
  • Patsnap. (2025). How Carbolic Acid Affects Aromatic Compound Stability.
  • Bhat, N. A., Pomerantz, A. E., Liyanage, O. S., Mundhenke, O. J., Crizer, D. M., & Huba, E. M. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11779-11789. [Link]
  • Lough, A. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Bhat, N. A., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Wackett, L. P. (2018).
  • Haggblom, M. M., & Salkinoja-Salonen, M. (1993). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 59(6), 1945-1952. [Link]
  • Huynh-Ba, K. (2012). Stability Studies and Testing of Pharmaceuticals: An Overview. American Pharmaceutical Review. [Link]
  • Bhat, N. A., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 42(10), 2235-2247. [Link]
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1633. [Link]
  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
  • Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 539-548. [Link]
  • Ojima, I. (2018). General Aspects of Organofluorine Compounds.
  • O'Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry, 63(12), 6347-6351. [Link]

Sources

Technical Support Center: Purification of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,3-Difluoro-5-pentylbenzene. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We will address common issues encountered during purification, provide detailed protocols, and explain the scientific rationale behind our recommended procedures.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of this compound?

The impurity profile of your sample is almost entirely dependent on its synthetic route. For instance, if the synthesis involves a Friedel-Crafts reaction on 1,3-difluorobenzene, you can anticipate several classes of impurities:

  • Isomeric Impurities : The starting material, 1,3-difluorobenzene, may contain its positional isomers, 1,2- and 1,4-difluorobenzene. These isomers can react to form the corresponding difluoro-5-pentylbenzene isomers, which often have very similar physical properties and are challenging to separate.[1]

  • Unreacted Starting Materials : Residual 1,3-difluorobenzene or the alkylating/acylating agent may remain.

  • Reaction Byproducts : These can include poly-alkylated species (e.g., difluoro-dipentylbenzene), products of incomplete reaction (if the synthesis involves multiple steps, like reduction of a ketone), or rearrangement products.

  • Solvent and Reagent Residues : Trace amounts of solvents, catalysts, or other reagents used during the synthesis and initial workup.

Q2: How can I accurately assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the ideal first step for identifying volatile impurities. It can effectively separate isomers and byproducts, providing both their relative abundance (from the GC trace) and structural information (from the mass spectrum).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation of the main product and identification of isomeric impurities. ¹⁹F NMR is particularly useful for distinguishing between different fluorinated aromatic species.

  • High-Performance Liquid Chromatography (HPLC) : For less volatile impurities or when derivatization is required, HPLC offers an alternative separation method. The development of stationary phases with fluorine-functional groups has enhanced the separation of fluorine-containing compounds.[2]

Q3: What is the most effective, scalable method for purifying this compound?

For a compound like this compound, which is a liquid with a relatively high boiling point, a two-stage approach is most effective: Fractional Vacuum Distillation for bulk purification followed by Flash Column Chromatography for achieving high purity.

  • Stage 1: Fractional Vacuum Distillation : This method separates compounds based on differences in their boiling points.[3][4] By conducting the distillation under reduced pressure, the boiling point is lowered, preventing potential thermal degradation of the compound. This is excellent for removing impurities with significantly different boiling points, such as residual solvents or di-alkylated byproducts.

  • Stage 2: Flash Column Chromatography : This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[5] It is highly effective for removing impurities with similar boiling points but different polarities, such as positional isomers.

The overall purification strategy is visualized below.

cluster_start Initial State cluster_process Purification Workflow cluster_end Final State Crude Crude Product (Liquid) Wash Aqueous Wash (Remove salts, acids) Crude->Wash Step 1 Distill Fractional Vacuum Distillation (Remove volatile/heavy impurities) Wash->Distill Step 2 Chrom Flash Chromatography (Remove isomers) Distill->Chrom Step 3 Pure Pure Product (>99%) Chrom->Pure Final Product Analysis Purity Analysis (GC-MS, NMR) Pure->Analysis QC

Caption: General workflow for the purification of this compound.

Troubleshooting Guides & Detailed Protocols
Issue: Poor separation during fractional distillation.

If you observe co-distillation of impurities or broad boiling point ranges, consider the following troubleshooting steps.

Start Problem: Poor Distillation Separation Q1 Is the vacuum stable? Start->Q1 A1_Yes Check Column Efficiency Q1->A1_Yes Yes A1_No Fix Leaks (Check joints, grease) Q1->A1_No No Q2 Is the heating rate slow and steady? A1_Yes->Q2 A2_Yes Consider Preparative Chromatography Q2->A2_Yes Yes A2_No Reduce Heating Rate (Use oil bath, insulate column) Q2->A2_No No

Caption: Troubleshooting logic for fractional distillation issues.

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the bulk purification of this compound to remove impurities with boiling points differing by at least 20-25°C.[3]

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup : Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser.[6]

  • Charging the Flask : Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full). Add boiling chips.

  • Applying Vacuum : Slowly and carefully apply the vacuum. A typical target pressure for a compound with this boiling point might be 10-20 mmHg.

  • Heating : Begin heating the flask gently. As the liquid begins to boil, a ring of condensate will rise up the fractionating column. Adjust the heating to ensure this rise is slow and steady.[6]

  • Equilibration : Allow the column to equilibrate by adjusting the heat so that the vapor condenses and flows back into the flask (reflux). This process allows the separation to occur on the "theoretical plates" of the column.[6]

  • Collecting Fractions :

    • Forerun : Collect the first fraction, which will contain low-boiling impurities and residual solvents. The temperature will be unstable during this phase.

    • Main Fraction : Once the temperature at the distillation head stabilizes, switch to a new receiving flask. Collect the main fraction of your product over a narrow and stable temperature range.

    • Residue : Stop the distillation before the flask runs dry to avoid overheating the residue, which may contain high-boiling impurities.

  • Shutdown : Allow the apparatus to cool completely before releasing the vacuum to prevent air from rushing in and potentially breaking the glassware.

ParameterRecommended SettingRationale
Vacuum Pressure 10-20 mmHgLowers the boiling point to prevent thermal decomposition.
Heating Rate Slow and steadyAllows for proper vapor-liquid equilibrium in the column, maximizing separation efficiency.[6]
Column Type Vigreux or packedIncreases surface area for multiple condensation-vaporization cycles, enhancing separation of close-boiling liquids.[7]
Protocol 2: High-Purity Flash Column Chromatography

This protocol is for removing persistent impurities, such as isomers, that were not separated by distillation.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Sample pre-adsorbed on silica

  • Collection tubes

  • TLC plates and chamber for monitoring

Procedure:

  • Eluent Selection : Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. For a non-polar compound like this, start with pure hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for a retention factor (Rf) of ~0.3 for the desired product.

  • Packing the Column : Pack the column with silica gel as a slurry in the initial eluent. Ensure there are no air bubbles or cracks.

  • Loading the Sample : Dissolve the partially purified product in a minimal amount of a non-polar solvent (e.g., hexane). Mix with a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution : Begin eluting the column with the selected solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection : Collect fractions in test tubes or vials. Monitor the separation by periodically running TLC plates on the collected fractions.

  • Combining and Evaporation : Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Analysis : Analyze the final product using GC-MS and NMR to confirm purity.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for separating compounds of varying polarity.
Mobile Phase Hexane/Ethyl Acetate GradientA non-polar system is required. Starting with 100% hexane and gradually increasing the ethyl acetate percentage allows for fine-tuned separation.
Sample Loading Dry LoadingPrevents disturbance of the column bed and often leads to sharper, more resolved bands compared to liquid loading.
Safety & Handling

All work with this compound and associated solvents should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Handling : This compound is a liquid. Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, rinse the affected area immediately with plenty of water.[9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[8]

  • Disposal : Dispose of chemical waste according to local, state, and federal regulations.

References
  • University of Colorado, Boulder. (n.d.).
  • Kjonaas, R. A. (1990). Purification of low-melting compounds.
  • Chemsrc. (n.d.). 1,3-difluoro-5-pent-1-enylbenzene.
  • Saito, Y., Ohta, H., Tani, H., & Nagashima, H. (2010). Retention Behavior of Fluorobenzenes on Fluoro-Derivatized Poly(p-phenylene terephthalamide) Fibrous Stationary Phases in Microcolumn Liquid Chromatography. Analytical Sciences, 26(6), 681-685. [Link]
  • University of California, Los Angeles. (n.d.).
  • University of South Florida. (n.d.).
  • Wellesley College. (n.d.).
  • Wikipedia. (2025).
  • The Chemistry Blog. (n.d.).
  • Royal Society of Chemistry. (2021).
  • LibreTexts Chemistry. (2021). 5.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Kumar, A., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 81(3), 699–710. [Link]
  • Crysdot LLC. (n.d.). This compound. [Link]

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Technical Support Center: Synthesis of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Difluoro-5-pentylbenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up or troubleshoot the synthesis of this valuable fluorinated intermediate. We will delve into a reliable synthetic methodology, address common experimental challenges, and answer frequently asked questions, grounding our advice in established chemical principles and field-tested expertise.

Section 1: Synthesis Pathway and Core Principles

The synthesis of this compound involves the formation of a carbon-carbon bond between a 1,3-difluorobenzene moiety and a five-carbon alkyl chain. While several C-C coupling strategies exist, the Grignard reaction remains a robust and highly effective method for this transformation, particularly in a laboratory or pilot-plant setting.[1][2] This approach offers high yields and avoids the common pitfalls of other methods, such as the rearrangement and polysubstitution issues associated with Friedel-Crafts alkylation on electron-deficient aromatic rings.

The chosen pathway involves two key stages:

  • Formation of the Grignard Reagent: n-Pentylmagnesium bromide is prepared from 1-bromopentane and magnesium turnings in an anhydrous ether solvent.

  • Nucleophilic Substitution: The Grignard reagent is then reacted with 1-bromo-3,5-difluorobenzene. In this step, the highly nucleophilic pentyl group displaces the bromide on the difluorobenzene ring. While this is not a standard Grignard addition to a carbonyl, it functions as a form of cross-coupling, often requiring a catalyst to proceed efficiently. For simplicity and robustness, we will adapt this to a more standard approach: the reaction of a difluorophenyl Grignard reagent with a pentyl halide.

Let's refine the pathway for better reactivity and control: Optimized Pathway:

  • Grignard Reagent Formation: Prepare 3,5-difluorophenylmagnesium bromide from 1-bromo-3,5-difluorobenzene and magnesium.

  • Coupling Reaction: React the Grignard reagent with 1-bromopentane.

This "inverse" approach prevents the less stable n-pentyl Grignard reagent from sitting for extended periods and often leads to cleaner reactions.

Visualizing the Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation (Coupling) cluster_2 Step 3: Workup & Purification A 1-Bromo-3,5-difluorobenzene Grignard 3,5-Difluorophenyl- magnesium bromide A->Grignard Reacts with Mg Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous THF Solvent1->Grignard Solvent Product This compound Grignard->Product Nucleophilic Attack B 1-Bromopentane B->Product Added to Grignard Reagent Workup Aqueous Quench (e.g., sat. NH4Cl) Product->Workup Purification Extraction & Distillation/ Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Optimized workflow for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol details the synthesis of this compound from 1-bromo-3,5-difluorobenzene.

Safety First:

  • Anhydrous Conditions: Grignard reagents react vigorously with water. All glassware must be oven-dried, and anhydrous solvents are mandatory.[1][3]

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.

  • Fire Hazard: Diethyl ether and THF are extremely flammable. Ensure there are no nearby ignition sources.[4][5]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. Prepare an ice bath for temperature control.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the entire procedure in a well-ventilated fume hood.

Reagents and Quantities
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.312.9 g0.121.2
1-Bromo-3,5-difluorobenzene192.9919.3 g0.101.0
Iodine253.811 crystalCatalytic-
Anhydrous THF72.11150 mL--
1-Bromopentane151.0416.6 g (13.8 mL)0.111.1
Step-by-Step Methodology

Part A: Preparation of 3,5-Difluorophenylmagnesium Bromide

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask. Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Magnesium Activation: Add the magnesium turnings and a single crystal of iodine to the flask. Gently warm the flask with a heat gun under the nitrogen atmosphere until purple iodine vapors are observed. This helps to activate the surface of the magnesium.[3] Allow the flask to cool to room temperature.

  • Initial Reagent Addition: Add 30 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-difluorobenzene (19.3 g) in 70 mL of anhydrous THF.

  • Initiation: Add approximately 10% of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If it does not start, gentle warming may be required.

  • Grignard Formation: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if it becomes too vigorous.

  • Completion: After the addition is complete, stir the mixture for an additional 60 minutes at room temperature to ensure all the magnesium has reacted. The result is a dark grayish-brown solution of the Grignard reagent.

Part B: Coupling with 1-Bromopentane

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition: Add the 1-bromopentane (16.6 g) to the dropping funnel with 50 mL of anhydrous THF. Add this solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2 hours to drive the coupling to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic (THF) layer. Add 100 mL of diethyl ether to ensure complete extraction. Wash the organic layer sequentially with 100 mL of 1M HCl, 100 mL of water, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Section 3: Troubleshooting Guide (Q&A)

Q1: My Grignard reaction won't start. What should I do?

Answer: This is a very common issue.

  • Check for Moisture: The primary culprit is almost always residual water in your glassware or solvent. Ensure all components are scrupulously dried.[1]

  • Activate the Magnesium: The magnesium surface can have an oxide layer that prevents reaction. Try crushing a few turnings with a dry glass rod inside the flask (under nitrogen) to expose a fresh surface. The use of a small iodine crystal, as described in the protocol, is a highly effective chemical activation method.[3]

  • Local Heating: Use a heat gun to gently warm the spot where the reagents are concentrated in the flask. Be cautious, as the reaction is exothermic and can become vigorous once it starts.

  • Add an Initiator: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.

Q2: The yield of my final product is very low. What are the likely causes?

Answer: Low yields can stem from several factors throughout the process.

  • Incomplete Grignard Formation: If the Grignard reagent itself was not formed in high yield (see Q1), the final yield will suffer.

  • Side Reactions: A major side product can be 3,3',5,5'-tetrafluorobiphenyl, formed from the coupling of the Grignard reagent with the starting 1-bromo-3,5-difluorobenzene. This is favored at higher temperatures. Ensure you maintain good temperature control, especially during the addition of the alkyl halide.

  • Wurtz-type Coupling: The Grignard reagent can also react with itself or the alkyl halide in undesired ways. Slow, controlled addition of the alkyl halide at a low temperature (0 °C) is critical to favor the desired cross-coupling reaction.

  • Inefficient Quenching/Workup: Aggressive quenching can lead to product degradation. A slow, controlled addition of saturated ammonium chloride is recommended. Ensure thorough extraction during workup to recover all the product.

Q3: My final product is contaminated with a high-boiling impurity. How do I remove it?

Answer: The most likely high-boiling impurity is the biphenyl derivative (3,3',5,5'-tetrafluorobiphenyl).

  • Vacuum Distillation: Careful fractional distillation under reduced pressure is the most effective method for separation on a larger scale. The biphenyl impurity will have a significantly higher boiling point than the desired product.

  • Column Chromatography: For smaller scales or for achieving very high purity, flash column chromatography is ideal. The less polar this compound will elute before the more polar (though still non-polar) biphenyl impurity when using a non-polar eluent system like hexanes.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction preferred over Friedel-Crafts alkylation for this synthesis?

Answer: The two fluorine atoms on the benzene ring are strongly electron-withdrawing and deactivating. This makes the ring significantly less nucleophilic and thus very unreactive towards traditional Friedel-Crafts alkylation conditions, which require an electron-rich aromatic ring. Furthermore, Friedel-Crafts alkylations are notorious for polyalkylation and carbocation rearrangements, which would not yield the desired straight-chain pentyl product cleanly. The Grignard reaction bypasses these issues by using a pre-formed, highly potent carbon nucleophile.

Q2: Could a Suzuki-Miyaura coupling be used as an alternative synthetic route?

Answer: Absolutely. A Suzuki-Miyaura coupling is an excellent and modern alternative.[6][7] The reaction would typically involve coupling 3,5-difluorophenylboronic acid with 1-bromopentane (or vice-versa) using a palladium catalyst (like Pd(PPh₃)₄) and a base (like K₂CO₃).[8][9] This method is often praised for its high functional group tolerance and generally mild reaction conditions, though it requires a more expensive palladium catalyst.

Q3: What analytical methods are recommended to confirm the structure and purity of the final product?

Answer: A combination of standard analytical techniques should be used:

  • ¹H NMR (Proton NMR): To confirm the presence and structure of the pentyl chain and the aromatic protons.

  • ¹⁹F NMR (Fluorine NMR): This is crucial for confirming the presence and chemical environment of the two fluorine atoms.

  • ¹³C NMR (Carbon NMR): To confirm the carbon skeleton of the entire molecule.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity of the sample and confirm its molecular weight (m/z = 184.23).[10]

Q4: Are there any specific storage recommendations for this compound?

Answer: Like its parent compound, 1,3-difluorobenzene, the product is a stable liquid under normal conditions.[11] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

References

  • Guidechem. (n.d.). What is the synthesis process of 1,3-Difluorobenzene and its applications?
  • ChemCeed. (n.d.). Understanding the Chemical Properties and Synthesis of 1,3-Difluorobenzene.
  • Google Patents. (1996). US5504264A - Process for preparing 1,3-difluorobenzene.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
  • ChemicalBook. (2020). What is 1,3-Difluorobenzene?
  • Thermo Fisher Scientific. (n.d.). 1-Bromo-3,5-difluorobenzene Safety Data Sheet.
  • Sigma-Aldrich. (2022). 1,3-Difluorobenzene Safety Data Sheet.
  • Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 1,3-Difluorobenzene Safety Data Sheet.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (1994). CA2103303A1 - Process for preparing 1,3-difluorobenzene.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Journal of the Indian Chemical Society.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones.
  • Wall, L. A., et al. (1966). Synthesis of Some Disubstituted 3,4,5,6,-Tetrafluorobenzenes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15751978, this compound.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from Vanderbilt University institutional repository.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism.
  • Takale, B. S., Kong, F.-Y., & Thakore, R. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemsrc. (n.d.). 1,3-difluoro-5-pent-1-enylbenzene.
  • ChemScene. (n.d.). This compound.
  • Wang, K., et al. (2018). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor.
  • Ncube, B., & F. Demoy, F. (2019). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules.

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Technical Support Center: Investigating the Degradation of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,3-Difluoro-5-pentylbenzene. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during experimental studies of this and structurally related fluorinated aromatic compounds. Our approach is rooted in established scientific principles and field-proven methodologies to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on the metabolism of analogous alkylbenzenes and fluorinated aromatic compounds, two primary degradation pathways are anticipated for this compound:

  • Alkyl Side-Chain Oxidation: The initial and most common metabolic attack is expected to occur on the pentyl side chain. This typically involves terminal oxidation to form an alcohol, followed by successive rounds of β-oxidation. This process shortens the alkyl chain, ultimately leading to a fluorinated benzoic acid derivative.[1][2]

  • Aromatic Ring Hydroxylation: The aromatic ring is also a target for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] Hydroxylation can occur at various positions on the ring, influenced by the directing effects of the fluorine and alkyl substituents. This can sometimes be accompanied by defluorination.[4][5]

Q2: How do the fluorine substituents influence the degradation of the molecule?

The two fluorine atoms on the benzene ring significantly impact the molecule's metabolic fate:

  • Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (considerably stronger than a C-H bond), making the molecule more resistant to metabolic breakdown at the fluorinated positions.[6] This can slow the overall rate of degradation.

  • Altered Regioselectivity of Metabolism: The high electronegativity of fluorine can influence the electron distribution of the aromatic ring, thereby directing metabolic enzymes to attack specific non-fluorinated positions.[6]

  • Potential for Defluorination: Despite the C-F bond's strength, enzymatic defluorination of aromatic rings is a documented metabolic process.[3][4] This can occur through an oxidative mechanism, potentially leading to the formation of phenolic metabolites and the release of fluoride ions.[4][5]

Q3: My microbial degradation assay shows very slow or no degradation of this compound. What are the likely reasons?

Several factors could contribute to the observed recalcitrance of this compound in your microbial system:

  • Inherent Recalcitrance: Fluorinated compounds are notoriously persistent in the environment due to the stability of the C-F bond.[5][7] The microbial consortia you are using may lack the specific enzymes required to initiate the degradation of this particular structure.

  • Lack of Adapted Microorganisms: The microbial inoculum may not have been previously exposed to similar fluorinated compounds and therefore lacks the necessary catabolic pathways.[8] Acclimation of the microbial community over an extended period may be required.

  • Toxicity of the Compound or Metabolites: The parent compound or its metabolic byproducts, including fluoride ions, could be toxic to the microorganisms, inhibiting their growth and metabolic activity.[9]

  • Suboptimal Culture Conditions: Factors such as pH, temperature, nutrient availability, and oxygen levels can significantly impact microbial degradation rates.[8]

Q4: I am observing unexpected peaks in my LC-MS/GC-MS analysis. How can I identify these unknown metabolites?

Identifying unknown metabolites is a common challenge. A systematic approach is crucial:

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the unknown peaks. This will allow you to predict the elemental composition of the potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation studies on the unknown peaks. The fragmentation pattern will provide structural information about the metabolite, such as the loss of specific functional groups.

  • Isotope Labeling: If possible, synthesize and use a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled). Metabolites derived from the parent compound will exhibit a characteristic mass shift, confirming their origin.

  • Comparison to Predicted Metabolites: Based on known metabolic pathways for similar compounds, predict the structures of likely metabolites and compare their expected mass and fragmentation patterns with your experimental data.

Troubleshooting Guides

Problem 1: Low Yield of Metabolites in In Vitro Metabolism Assays (e.g., Liver Microsomes)
Potential Cause Troubleshooting Step Scientific Rationale
Low Enzyme Activity 1. Use a fresh batch of microsomes and verify their activity with a known positive control substrate.2. Ensure proper storage of microsomes at -80°C.Microsomal enzymes, particularly CYPs, are sensitive to degradation from improper handling and storage.
Inappropriate Cofactor Concentration 1. Optimize the concentration of NADPH, a critical cofactor for CYP enzymes.2. Ensure the NADPH regenerating system is functioning correctly.Insufficient cofactor levels will limit the rate of CYP-mediated oxidation.
Substrate Inhibition 1. Perform a substrate concentration-response curve to determine the optimal concentration of this compound.2. High concentrations of the substrate can sometimes inhibit enzyme activity.Understanding the enzyme kinetics is essential for optimal experimental design.
Poor Solubility of the Compound 1. Use a co-solvent (e.g., DMSO, methanol) to ensure the compound is fully dissolved in the incubation mixture.2. Keep the final solvent concentration low (typically <1%) to avoid inhibiting enzyme activity.Poor solubility limits the availability of the substrate to the enzymes.
Problem 2: Difficulty in Detecting and Quantifying Fluorinated Metabolites
Potential Cause Troubleshooting Step Scientific Rationale
Poor Ionization Efficiency in Mass Spectrometry 1. Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).2. Optimize the mobile phase composition and pH to enhance ionization.The chemical properties of fluorinated metabolites can affect their ionization efficiency.
Low Abundance of Metabolites 1. Concentrate the sample using solid-phase extraction (SPE) prior to analysis.2. Increase the injection volume on the analytical instrument.Pre-concentration can bring the metabolite concentration within the detection limits of the instrument.
Lack of Suitable Analytical Standards 1. If possible, synthesize the predicted major metabolites to serve as authentic standards for confirmation and quantification.2. In the absence of standards, use relative quantification based on peak area.Authentic standards are essential for accurate identification and quantification.
Matrix Effects in Biological Samples 1. Perform a thorough sample cleanup to remove interfering substances from the biological matrix (e.g., proteins, salts).2. Use a matrix-matched calibration curve for accurate quantification.Components of the biological matrix can suppress or enhance the ionization of the target analytes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve will give the elimination rate constant, from which the in vitro half-life can be calculated.

Protocol 2: Analysis of Metabolites by LC-MS/MS
  • Chromatographic Separation: Use a C18 reverse-phase HPLC column. A typical mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in both positive and negative ion modes. Perform a full scan to detect all potential metabolites.

  • Targeted MS/MS: For the parent compound and any detected potential metabolites, develop a targeted MS/MS method using multiple reaction monitoring (MRM) for sensitive and specific quantification.

Visualizing Degradation Pathways and Workflows

Degradation_Pathways This compound This compound Pentyl_Side_Chain_Oxidation Pentyl_Side_Chain_Oxidation This compound->Pentyl_Side_Chain_Oxidation β-oxidation Aromatic_Ring_Hydroxylation Aromatic_Ring_Hydroxylation This compound->Aromatic_Ring_Hydroxylation CYP450 Fluorinated_Pentanol_Derivatives Fluorinated_Pentanol_Derivatives Pentyl_Side_Chain_Oxidation->Fluorinated_Pentanol_Derivatives Hydroxylated_Difluoro_Pentylbenzene Hydroxylated_Difluoro_Pentylbenzene Aromatic_Ring_Hydroxylation->Hydroxylated_Difluoro_Pentylbenzene Fluorinated_Pentanoic_Acid_Derivatives Fluorinated_Pentanoic_Acid_Derivatives Fluorinated_Pentanol_Derivatives->Fluorinated_Pentanoic_Acid_Derivatives Fluorinated_Benzoic_Acid Fluorinated_Benzoic_Acid Fluorinated_Pentanoic_Acid_Derivatives->Fluorinated_Benzoic_Acid Ring_Cleavage_Products Ring_Cleavage_Products Fluorinated_Benzoic_Acid->Ring_Cleavage_Products Defluorinated_Phenolic_Metabolites Defluorinated_Phenolic_Metabolites Hydroxylated_Difluoro_Pentylbenzene->Defluorinated_Phenolic_Metabolites Defluorination Defluorinated_Phenolic_Metabolites->Ring_Cleavage_Products Experimental_Workflow cluster_Incubation In Vitro Incubation cluster_Analysis Sample Processing & Analysis Compound This compound Incubation Incubate at 37°C with NADPH Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Quenching Quench Reaction Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MS_Analysis LC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis Metabolite Identification & Quantification

Caption: Workflow for in vitro metabolism studies.

References

  • Key, B. D., Carlson, R. D., & Whitehead, P. C. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • Sigoillot, J. C., Nguyen, M. H., & Viglia, M. F. (1996). Complete Oxidation of Linear Alkylbenzene Sulfonate by Bacterial Communities Selected From Coastal Seawater. PubMed.
  • Lara-Martín, P. A., Gómez-Parra, A., & González-Mazo, E. (2006). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology.
  • Lara-Martín, P. A., Gómez-Parra, A., & González-Mazo, E. (2006). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. PubMed.
  • Dutta, T. K., & Harayama, S. (2001). Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review. Ovid.
  • Lin, G. W., & O'Hagan, D. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Begg, M., & O'Hagan, D. (2014). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Lin, G. W., & O'Hagan, D. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed.
  • Chen, Z., et al. (2024). Study and Analysis on Biodegradation Performance of Alkyl Benzene Insulating Oil Used in Oil-Filled Submarine Cable. IEEE Xplore.
  • Wang, S., et al. (2019). The Dark Side of Fluorine. PMC - NIH.
  • Miko, Z., & Pápai, B. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • ResearchGate. (n.d.). Defluorination pathway of fluorobenzene.
  • Kwiatkowski, M., & O'Hagan, D. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? PubMed Central.
  • Agency for Toxic Substances and Disease Registry. (2007). Analytical Methods - Toxicological Profile for Benzene. NCBI Bookshelf.
  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH.
  • NSERC. (n.d.). Fluorochemicals in AFFF-contaminated sites: environmental fate, toxicity and treatment.
  • Awad, E., et al. (2011). Long-Term Environmental Fate of Perfluorinated Compounds after Accidental Release at Toronto Airport. ACS Figshare.
  • Agency for Toxic Substances and Disease Registry. (2007). Table 7-2, Analytical Methods for Determining Metabolites of Benzene in Urine. NCBI Bookshelf.
  • Liu, Z., et al. (2022). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. NIH.
  • Int J Mol Sci. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.
  • PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene.

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Technical Support Center: Resolving Peak Overlap in NMR of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub dedicated to addressing a common yet challenging issue in NMR spectroscopy: the resolution of overlapping signals, with a specific focus on 1,3-Difluoro-5-pentylbenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak overlap in the aromatic region of the ¹H NMR spectrum of my this compound sample. What is the most straightforward initial step to resolve these signals?

A1: The simplest and often most effective first approach is to change the deuterated solvent.[1] The chemical shifts of protons, particularly in aromatic systems, can be highly sensitive to the solvent environment.[2] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce what is known as an Aromatic Solvent-Induced Shift (ASIS), which can significantly alter the chemical shifts of the aromatic protons compared to more common solvents like chloroform-d (CDCl₃) or acetone-d₆.[3] This effect arises from the magnetic anisotropy of the aromatic solvent, which can cause differential shielding or deshielding of the solute's protons, leading to better signal dispersion.[4]

Q2: Solvent exchange didn't fully resolve the overlap. What advanced techniques can I employ?

A2: When simple solvent changes are insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step.[5] Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[6][7]

  • COSY reveals proton-proton (¹H-¹H) coupling networks. Even if two proton signals overlap in the 1D spectrum, their correlations to other, well-resolved protons in the 2D COSY spectrum can allow for unambiguous assignment.[5]

  • HSQC correlates proton signals with their directly attached carbon-13 (¹³C) nuclei.[6] Since ¹³C spectra typically have a much wider chemical shift range and sharper signals, overlapping proton signals can often be resolved based on their correlation to distinct carbon signals.[8]

Q3: Can temperature variation help in resolving peak overlap for this molecule?

A3: Yes, varying the temperature of the NMR experiment (VT-NMR) can be a useful strategy.[9] Changes in temperature can affect molecular motion, such as the rotation of the pentyl chain or conformational averaging of the benzene ring.[10] This can lead to changes in the chemical shifts of the protons and potentially resolve overlapping signals.[11] Increasing the temperature generally leads to faster molecular motion and can average out different conformations, sometimes simplifying the spectrum. Conversely, lowering the temperature can "freeze out" certain conformations, which may also lead to better resolution if the overlap was due to dynamic exchange.[9]

Q4: I've heard about lanthanide shift reagents. Are they applicable to a fluorinated compound like this compound?

A4: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can induce large chemical shifts in a substrate that coordinates to them.[12][13] While they are most effective with molecules containing Lewis basic functional groups (like alcohols or amines), their application to less basic compounds like alkyl fluorides has been reported.[14] The fluorine atoms in this compound could potentially interact with an LSR, causing a shift in the nearby proton signals. The magnitude of the induced shift is dependent on the distance from the paramagnetic center, which can help to separate overlapping signals.[15] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents result in upfield shifts.[16]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Resolving Aromatic Proton Overlap

This guide provides a structured workflow for tackling peak overlap in the aromatic region of this compound.

dot

Caption: Decision workflow for resolving NMR peak overlap.

Protocol 1: 2D COSY Experiment for Structural Elucidation

Objective: To resolve overlapping aromatic proton signals and establish proton-proton connectivity in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the solution is homogeneous and free of particulate matter.

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent to ensure a homogeneous magnetic field.

    • Acquire a standard 1D ¹H NMR spectrum to serve as a reference.

  • COSY Acquisition:

    • Load a standard COSY pulse sequence program.

    • Set the spectral width to encompass all proton signals.

    • Set the number of increments in the indirect dimension (t₁) to at least 256 for adequate resolution.

    • Set the number of scans per increment based on the sample concentration to achieve a good signal-to-noise ratio.

    • The experiment will acquire a series of 1D spectra with an incrementally increasing evolution time (t₁).[17]

  • Data Processing:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase correct the spectrum in both dimensions.

    • The resulting 2D spectrum will have the 1D ¹H spectrum along both the x and y axes.[17]

  • Data Analysis:

    • The diagonal peaks correspond to the signals in the 1D spectrum.

    • Off-diagonal peaks, or cross-peaks, indicate J-coupling between protons.[18]

    • Trace the connectivity from a well-resolved proton signal to an overlapping one via their cross-peaks to assign the chemical shifts and coupling patterns.

Data Presentation

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Aromatic Protons of this compound in Different Solvents

ProtonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
H-27.05 (multiplet)6.85 (multiplet)-0.20
H-46.80 (multiplet)6.65 (multiplet)-0.15
H-66.80 (multiplet)6.55 (multiplet)-0.25

This table illustrates how a change in solvent can induce shifts in proton resonances, potentially resolving overlap between H-4 and H-6.

In-Depth Scientific Explanations

The Power of ¹⁹F NMR in Structural Elucidation

For a molecule like this compound, it is crucial to remember the utility of ¹⁹F NMR spectroscopy.[19] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent nucleus for NMR studies.[20] The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, which significantly reduces the likelihood of peak overlap.[21] Furthermore, ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants can provide valuable structural information.[22] Acquiring a ¹⁹F NMR spectrum, and potentially a 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) spectrum, can be instrumental in unambiguously assigning the aromatic signals.

References

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]
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Technical Support Center: Minimizing Byproducts in Fluorination Reactions of Pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of pentylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Challenge of Selective Fluorination

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] Pentylbenzene, with its alkyl chain, presents a common scaffold where regioselective fluorination is desired. However, the activating and ortho-, para-directing nature of the pentyl group often leads to a mixture of isomers and other byproducts.[2][3] This guide will provide a comprehensive overview of the common challenges and their solutions in both electrophilic and nucleophilic fluorination strategies for pentylbenzene.

Part 1: Troubleshooting Guide for Electrophilic Aromatic Fluorination

Electrophilic aromatic substitution (EAS) is a common method for the direct fluorination of pentylbenzene. The primary challenge in this approach is controlling the regioselectivity between the ortho and para positions and preventing over-fluorination.

Issue 1: Poor ortho/para Regioselectivity

Question: My electrophilic fluorination of pentylbenzene yields a mixture of ortho- and para-fluoropentylbenzene that is difficult to separate. How can I improve the selectivity for the para isomer?

Answer: Achieving high para selectivity in the fluorination of alkylbenzenes is a common challenge. The pentyl group, being an activating group, directs incoming electrophiles to both the ortho and para positions.[4] The electronic activation at the ortho and para positions is often comparable, leading to isomeric mixtures. However, several factors can be manipulated to favor the para product.

Causality and Solutions:

  • Steric Hindrance: The pentyl group, while not exceedingly bulky, does exert some steric hindrance at the ortho positions. This effect can be exploited to favor the less sterically hindered para position.[3][5]

    • Choice of Fluorinating Reagent: While both Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are effective, the bulkier nature of the fluorinating agent itself can influence selectivity. While not extensively documented for pentylbenzene specifically, it is a parameter worth investigating.[1][6]

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy, which is often the one leading to the sterically less hindered para product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the stability of the reaction intermediates.

    • Solvent Screening: A systematic screening of solvents is recommended. Non-coordinating, non-polar solvents may enhance the steric differentiation between the ortho and para positions. In contrast, polar solvents might solvate the electrophile, altering its reactivity and selectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid can modulate the reactivity of the fluorinating agent and influence the regiochemical outcome.[7]

    • Catalyst Selection: Experiment with mild Lewis acids. The coordination of the Lewis acid to the fluorinating agent can create a bulkier electrophilic species, further enhancing the steric preference for the para position.

Troubleshooting Workflow for Poor Regioselectivity:

start Poor o/p Selectivity sterics Exploit Steric Hindrance start->sterics solvent Optimize Solvent start->solvent catalyst Introduce Lewis Acid start->catalyst temp Lower Reaction Temperature sterics->temp reagent Evaluate Fluorinating Agent sterics->reagent screening Screen Solvents (Polar vs. Non-polar) solvent->screening lewis_acid Screen Mild Lewis Acids catalyst->lewis_acid outcome Improved para-Selectivity temp->outcome reagent->outcome screening->outcome lewis_acid->outcome

Caption: Workflow for troubleshooting poor ortho/para selectivity.

Issue 2: Formation of Polyfluorinated Byproducts

Question: I am observing the formation of difluorinated and even trifluorinated pentylbenzene in my reaction mixture. How can I prevent this over-fluorination?

Answer: Polyfluorination occurs when the initially formed monofluoropentylbenzene, which is still an activated aromatic ring, undergoes further fluorination. This is more likely to happen with highly reactive fluorinating agents or under harsh reaction conditions.

Causality and Solutions:

  • Reagent Reactivity: The choice of fluorinating agent plays a crucial role. Selectfluor™ is generally considered more reactive than NFSI.[1][6]

    • Use a Milder Reagent: If using Selectfluor™, consider switching to the less reactive NFSI. This can often provide sufficient reactivity for the initial fluorination of pentylbenzene while minimizing the subsequent fluorination of the product.[8]

  • Stoichiometry Control: Precise control over the stoichiometry of the fluorinating agent is critical.

    • Limiting the Fluorinating Agent: Use a slight excess (e.g., 1.1-1.2 equivalents) of the fluorinating agent. Using a large excess will significantly increase the likelihood of polyfluorination.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can drive the reaction towards polyfluorinated products.

    • Monitor the Reaction: Closely monitor the reaction progress using techniques like GC-MS or TLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

    • Lower the Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate but can significantly improve selectivity for the mono-fluorinated product.

Data Summary: Comparison of Common Electrophilic Fluorinating Agents

FeatureSelectfluor™ (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Generally more reactive[1][6]Generally less reactive[8]
Structure Cationic, quaternary ammonium saltNeutral, sulfonimide
Solubility Soluble in polar solvents (acetonitrile, water, DMF)[9]Soluble in many common organic solvents (THF, CH₂Cl₂, acetonitrile)
Handling Easy to handle, can be used in aqueous conditions[10]Easy to handle, typically used under anhydrous conditions
Issue 3: Side Reactions Involving the Pentyl Chain

Question: I am observing unexpected byproducts that appear to result from reactions on the pentyl side chain. Is this common and how can it be avoided?

Answer: While less common than issues with regioselectivity, side reactions on the alkyl chain can occur, particularly under conditions that favor radical pathways. Selectfluor, for instance, can be a source of radical species under certain conditions (e.g., photochemical).[11][12]

Causality and Solutions:

  • Radical Formation: Photochemical conditions or the presence of radical initiators can lead to the formation of radical intermediates. The benzylic position of the pentyl group is particularly susceptible to hydrogen atom abstraction.

    • Avoid Light: Conduct the reaction in the dark to minimize photochemical decomposition of the fluorinating agent.

    • Control Temperature: Avoid excessively high temperatures that could promote homolytic cleavage of bonds.

    • Radical Scavengers: In some cases, the addition of a radical scavenger (in small amounts, to avoid quenching the desired reaction) might be beneficial, though this should be approached with caution.

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Fluorination

Nucleophilic aromatic substitution (SNAr) is an alternative strategy that requires a pre-functionalized pentylbenzene, typically with a good leaving group like bromine or iodine. The primary byproduct concern in this case is hydrodehalogenation.

Issue 4: Formation of Pentylbenzene (Hydrodehalogenation)

Question: In my attempt to fluorinate bromopentylbenzene using a fluoride source, I am observing a significant amount of pentylbenzene as a byproduct. What is causing this reduction?

Answer: The formation of pentylbenzene is a result of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in nucleophilic aromatic substitutions, particularly with certain catalysts and reaction conditions.

Causality and Solutions:

  • Reaction Mechanism: Hydrodehalogenation can occur through various pathways, including protonolysis of an organometallic intermediate or radical processes.

    • Moisture Control: Rigorous exclusion of water is crucial. Trace amounts of water can act as a proton source. Ensure all reagents and solvents are anhydrous.

    • Choice of Fluoride Source: The nature of the fluoride salt and any additives can influence the extent of hydrodehalogenation. Anhydrous fluoride sources are preferred.

    • Catalyst System: If using a transition metal catalyst (e.g., Palladium-based), the ligand and reaction conditions can significantly impact the competition between fluorination and reduction. Careful optimization of the catalyst system is necessary to favor the desired C-F bond formation.[13]

Experimental Protocol: Preparation of p-Bromopentylbenzene

A common precursor for nucleophilic fluorination is p-bromopentylbenzene. A standard procedure for its synthesis is the Friedel-Crafts acylation of benzene followed by a Clemmensen reduction and subsequent bromination.[14]

benzene Benzene acylation Friedel-Crafts Acylation (Valeryl chloride, AlCl₃) benzene->acylation ketone Valerophenone acylation->ketone reduction Clemmensen Reduction (Zn(Hg), HCl) ketone->reduction pentylbenzene Pentylbenzene reduction->pentylbenzene bromination Bromination (Br₂, FeBr₃) pentylbenzene->bromination product p-Bromopentylbenzene bromination->product

Caption: Synthetic route to p-bromopentylbenzene.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which is a better fluorinating agent for pentylbenzene, Selectfluor™ or NFSI?

A1: The choice depends on your specific goals. Selectfluor™ is generally more reactive and may be necessary if pentylbenzene proves to be sluggish towards fluorination.[1][6] However, this higher reactivity can also lead to a higher incidence of polyfluorination. NFSI is a milder and often more selective reagent, making it a good first choice to minimize byproducts.[8] A small-scale screening of both reagents is recommended.

Q2: How can I separate the ortho and para isomers of fluoropentylbenzene?

A2: The separation of ortho and para isomers can be challenging due to their similar physical properties.

  • Chromatography: Careful column chromatography on silica gel is the most common method. The choice of eluent system is critical and may require optimization.

  • Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.[15][16]

  • Crystallization: In some cases, fractional crystallization can be used to isolate the major isomer, particularly if one isomer is a solid at room temperature and the other is an oil.

Q3: Are there any safety concerns when working with electrophilic fluorinating agents?

A3: While Selectfluor™ and NFSI are significantly safer than elemental fluorine, they are still potent oxidizing agents and should be handled with care.[10] Always consult the Safety Data Sheet (SDS) before use. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

References

  • BenchChem. (2025). A Comparative Guide to Electrophilic Fluorination: Selectfluor™ vs. N-Fluorobenzenesulfonimide (NFSI). BenchChem.
  • ResearchGate. (n.d.). Comparison of the fluorinating power of NFSI and its derivatives.
  • BenchChem. (2025). A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Fluorination of Toluene for Researchers and Drug Development Professionals. BenchChem.
  • Reddit. (2023). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor) ..... r/Chempros.
  • Beilstein Journal of Organic Chemistry. (n.d.).
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  • Selective Radical Fluorin
  • Wiley Online Library. (n.d.). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase.
  • Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β‐Fluoropiperazines through a Substr
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  • National Center for Biotechnology Information. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III)
  • ResearchGate. (n.d.).
  • YouTube. (2020). Synthesis of p-Bromopropylbenzene.
  • Royal Society of Chemistry. (2024).
  • Chemistry LibreTexts. (2015). 16.2: Directing Inductive Effects of Alkyl Groups.
  • Semantic Scholar. (2023).
  • ResearchGate. (n.d.). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism.
  • Semantic Scholar. (n.d.).
  • PubMed. (1978).
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  • ResearchGate. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
  • Google Patents. (n.d.).
  • YouTube. (2023). Draw the isomers of bromopentane.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-1-propene Isomers.
  • Sciencemadness.org. (2020).
  • Google Patents. (n.d.). US2129908A - Separation of ortho-, meta-, and para-phenylphenols.
  • Google Patents. (n.d.). RU1826964C - Method of synthesis of diethylbenzene and benzene isomers mixture.
  • YouTube. (2023).

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Technical Support Center: Column Chromatography Purification of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,3-Difluoro-5-pentylbenzene. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding and troubleshooting the purification of this non-polar aromatic compound. This guide is structured to address common challenges and questions that arise during experimental work, ensuring you can adapt and optimize the procedure for the highest purity and yield.

Section 1: Core Principles & Recommended Protocol

Understanding the Molecule

This compound is characterized by a hydrophobic aromatic ring and a C5 alkyl chain, making it a highly non-polar compound. The two fluorine atoms introduce some electronegativity but do not significantly alter its overall non-polar nature. This characteristic is the cornerstone of our purification strategy. In normal-phase column chromatography, we use a polar stationary phase and a non-polar mobile phase.[1] Non-polar compounds like ours will have weak interactions with the stationary phase and will be eluted quickly by a non-polar solvent.[2][3]

Experimental Workflow: From Crude to Pure

The entire purification process follows a logical sequence designed to ensure success and predictability. The workflow begins with Thin-Layer Chromatography (TLC) to establish the ideal separation conditions, followed by scaling up to a preparative column.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Preparative Separation cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Determine Optimal Eluent) Solvent 2. Select Solvent System (Target Rf ≈ 0.3) TLC->Solvent Iterate Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Load Sample (Concentrated Band) Pack->Load Elute 5. Elute & Collect (Fractionation) Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purification of this compound.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for purifying approximately 1 gram of crude this compound. Adjust quantities proportionally for different scales.

1. Thin-Layer Chromatography (TLC) for Solvent System Selection:

  • Objective: To find a solvent system where the target compound has an Rf value of approximately 0.25-0.35.[4] This provides the optimal balance between separation and elution time.

  • Procedure:

    • Spot your crude material on a silica gel TLC plate.
    • Develop the plate in a chamber with 100% hexanes (or heptane).
    • Visualize under a UV lamp (254 nm). The aromatic ring should make the compound visible.
    • Analysis: Given the compound's non-polar nature, the Rf will likely be very high (>0.8) in 100% hexanes. To reduce the Rf, a slightly more polar solvent must be introduced in a very small quantity.
    • Test solvent systems with increasing polarity, such as 100:1, 50:1, and 20:1 hexanes:toluene or hexanes:dichloromethane. Avoid highly polar solvents like ethyl acetate initially, as even 1% may be too polar.
    • The ideal system will show good separation between your product spot and any impurities.

2. Column Preparation (Slurry Packing):

  • Objective: To create a homogenous, crack-free stationary phase bed for optimal separation.

  • Procedure:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter for a 1 g sample).
    • Add a small cotton or glass wool plug to the bottom, followed by a thin layer of sand (~1 cm).[5]
    • In a beaker, mix silica gel (typically 30-50 times the weight of your crude sample) with your chosen eluent to form a free-flowing slurry.[3]
    • With the column stopcock closed, fill the column about one-third full with the eluent.
    • Pour the silica slurry into the column. Rinse the beaker with more eluent to transfer all the silica.
    • Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[5]
    • Open the stopcock and drain the excess solvent, applying gentle air pressure if necessary, until the solvent level meets the top of the silica bed. Never let the column run dry.
    • Add another thin layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.[6]

3. Sample Loading:

  • Objective: To apply the sample in a narrow, concentrated band at the top of the column. A wide band leads to poor separation.[6]

  • Procedure:

    • Dissolve the crude this compound in the minimum possible volume of a non-polar solvent (e.g., hexanes or dichloromethane).
    • Carefully pipette the concentrated solution directly onto the center of the top sand layer.
    • Open the stopcock and allow the sample to absorb fully into the silica bed.
    • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is loaded onto the silica. Drain this wash into the silica bed as well.

4. Elution and Fraction Collection:

  • Objective: To pass the mobile phase through the column, separating the components and collecting them in discrete fractions.

  • Procedure:

    • Carefully fill the column with the eluent.
    • Begin elution by opening the stopcock and applying gentle, consistent air pressure (1-2 psi for flash chromatography) to achieve a steady flow rate.[6]
    • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size (e.g., 10-20 mL fractions for a 1 g scale).
    • Monitor the separation by spotting fractions onto a TLC plate and developing it.
    • Once the desired product has fully eluted, you can increase the solvent polarity (a "flush") to quickly remove any remaining, more polar impurities from the column.[4]
Summary of Recommended Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent, cost-effective, and suitable for non-polar compounds.[3][7]
Mobile Phase Hexanes or HeptaneA very non-polar eluent is required to achieve retention of the non-polar target molecule.[2][8]
Solvent Modifier Toluene or Dichloromethane (if needed)Use minimal amounts (e.g., 0.5-2%) to slightly increase eluting power without drastically reducing separation.
Sample Loading Concentrated solution or dry loadingEnsures a narrow starting band for optimal resolution.[6][9]
Visualization UV Light (254 nm)The benzene ring in the molecule is UV-active.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

G Problem Problem Observed P1 Product elutes in first fractions (Rf ≈ 1.0) Problem->P1 P2 Poor separation from impurity Problem->P2 P3 Compound streaks on TLC/Column Problem->P3 P4 Product is not eluting Problem->P4 S1 Cause: Eluent is too polar. Solution: Decrease eluent polarity (e.g., switch from 50:1 Hex:DCM to 100% Hex). P1->S1 Diagnosis S2 Cause: Insufficient selectivity. Solution 1: Use a very shallow polarity gradient. Solution 2: Change non-polar solvent (e.g., hexanes to heptane). Solution 3: Try a different stationary phase (e.g., Alumina). P2->S2 Diagnosis S3 Cause: Column overload or sample insolubility. Solution: Reduce sample load. Ensure sample is fully dissolved before loading. Use dry loading technique. P3->S3 Diagnosis S4 Cause: Eluent is not polar enough or compound decomposed. Solution 1: Gradually increase eluent polarity. Solution 2: Perform a silica stability test (2D TLC). P4->S4 Diagnosis

Caption: Troubleshooting logic for common chromatography issues.

Question & Answer Troubleshooting

Q1: My product came out in the first few fractions with the solvent front. What went wrong?

A: This is a classic sign that your mobile phase is too polar for your highly non-polar compound. The eluent has such a high affinity for the stationary phase that it displaces your compound, causing it to travel with the solvent front without any meaningful interaction with the silica.

  • Causality: The equilibrium between the compound being adsorbed on the stationary phase and dissolved in the mobile phase is heavily skewed towards the mobile phase.[3]

  • Solution: You must decrease the polarity of your eluent. If you were using a mixture (e.g., 99:1 hexanes:ethyl acetate), switch to 100% hexanes or heptane. The goal is to force the compound to spend more time on the stationary phase, thereby increasing retention and allowing for separation.

Q2: I can't separate my product from a non-polar impurity. Their Rf values are almost identical.

A: This is a common challenge when dealing with byproducts of similar structure and polarity.

  • Causality: The subtle differences in polarity between your product and the impurity are not sufficient to be resolved by the current stationary/mobile phase combination.

  • Solutions:

    • Optimize the Mobile Phase: Use a very non-polar solvent system and consider running a slow, shallow gradient. For example, start with 100% heptane and very gradually introduce a slightly more polar solvent like toluene dropwise over many column volumes. This can amplify small differences in polarity.[10]

    • Change the Stationary Phase: While silica is standard, sometimes a different adsorbent can offer unique selectivity. Neutral alumina is a good alternative for non-polar compounds and may interact differently with your mixture, enabling separation.[4]

    • Consider Reversed-Phase Chromatography: If the impurity is slightly more or less hydrophobic, reversed-phase flash chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like acetonitrile/water) could provide excellent separation.[11][12]

Q3: My compound is streaking down the TLC plate and the column bands are broad and tailing.

A: Streaking and tailing indicate a non-ideal interaction during chromatography.

  • Causality & Solutions:

    • Overloading: The most common cause. You have applied too much sample for the amount of stationary phase, either on the TLC plate or the column.[13] The stationary phase becomes saturated, and the excess material travels down in a disorganized manner. Solution: Dilute your sample for TLC spotting. For the column, either reduce the amount of crude material or increase the amount of silica gel used (aim for a 50:1 or higher ratio of silica:sample).[3]

    • Insolubility: If the compound is not fully soluble in the eluent, it may precipitate at the top of the column and then slowly redissolve as the column runs, causing tailing. Solution: Ensure your sample is fully dissolved before loading. If solubility is an issue, use the "dry loading" method: dissolve your crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[6][9]

Q4: The separation looked great on TLC, but it's terrible on the column. All my fractions are mixed.

A: This is a frustrating but solvable issue related to the transition from analytical to preparative scale.

  • Causality & Solutions:

    • Poor Column Packing: Cracks, channels, or an uneven surface in your silica bed will create multiple paths for the solvent to travel, destroying the separation. Solution: Repack the column carefully using the slurry method to ensure a homogenous bed.

    • Overloading: As in Q3, too much sample will ruin a separation that looks good on a lightly loaded TLC plate. Solution: Decrease the sample load.

    • Sample Application: If the sample was loaded in a large volume of solvent or was dripped down the sides of the column, the starting band will be very wide, making separation impossible. Solution: Use the minimum volume of solvent for loading and apply it directly and carefully to the center of the column bed.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is normal-phase chromatography with silica gel the standard choice for this purification?

A: The choice is based on the principle of "like dissolves like" and optimizing for practical separation. This compound is very non-polar. In normal-phase chromatography (polar stationary phase, non-polar mobile phase), this non-polar character means it will not bind strongly to the polar silica.[7] This allows us to use a very weak, non-polar eluent (like hexanes) to carefully move it down the column. More polar impurities will remain strongly adsorbed at the top of the column, leading to an effective separation. This method is generally robust, scalable, and cost-effective for typical organic synthesis labs.

Q2: Can I use reversed-phase chromatography instead?

A: Yes, reversed-phase chromatography is a powerful alternative. In this technique, you would use a non-polar stationary phase (e.g., silica gel functionalized with C18 alkyl chains) and a polar mobile phase (e.g., a mixture of acetonitrile and water).[14] The separation mechanism is based on hydrophobic interactions; more non-polar compounds are retained longer.[8] For your compound, it would likely be highly retained on a C18 column. This can be advantageous for separating it from even less polar impurities (which would be retained even longer) or more polar ones (which would elute quickly). However, for routine purification in many organic labs, the solvents are more expensive, and removing water from non-polar compounds post-purification can be more difficult than evaporating hexanes.

Q3: My compound is colorless. How do I know where it is during the column?

A: Since you cannot see the bands, you must rely on systematic fraction collection and analysis. Collect many small, equally sized fractions and analyze them by TLC. Spot every second or third fraction on a large TLC plate, develop it, and visualize under UV light. You will see which fractions contain your product, which contain impurities, and which are mixed. This TLC map of your fractions is essential for deciding which ones to combine for the final pure product.[6]

Q4: What if I don't have access to column chromatography? Are there other options?

A: While column chromatography is often the most versatile method, other purification techniques exist.[15][16]

  • Preparative TLC: For very small amounts (<100 mg), you can run your sample as a single large streak on a thick-layer preparative TLC plate. After development, you can scrape the silica band corresponding to your product and extract the compound with a polar solvent like ethyl acetate or dichloromethane.

  • Distillation: If your product has a significantly different boiling point from the impurities and is thermally stable, vacuum distillation could be a viable, solvent-free alternative.

  • Crystallization/Trituration: These methods are only effective if your product is a solid at room temperature and if there is a solvent that will selectively dissolve the impurities but not your product (trituration), or dissolve your product when hot but not when cold while leaving impurities in solution (crystallization).[17] Given that this compound is likely an oil, these methods are probably not suitable.

References

  • University of Rochester, Department of Chemistry.
  • Veeprho. (2025).
  • The Role of Nonpolar Phases: Fundamentals and uses in Chrom
  • University of Rochester, Department of Chemistry.
  • LCGC International. (2005).
  • CHEM 344 Thin Layer Chrom
  • University of Rochester, Department of Chemistry.
  • University of Calgary, Department of Chemistry.
  • Columbia University.
  • LibreTexts Chemistry. (2021). 12.
  • Reddit. (2019). Getting Compound off of dry silica gel? r/OrganicChemistry. [Link]
  • LibreTexts Chemistry. (2022). 2.
  • ChemistryViews. (2012).
  • Frontiers in Chemistry. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. [Link]
  • American Chemical Society. (2011).
  • Open Access Pub.
  • ChemHelp ASAP. (2021).
  • Wikipedia.
  • Professor Dave Explains. (2019).
  • ResearchGate. (2019).
  • Organic Syntheses. (2025).
  • Reddit. (2017).
  • Biotage.

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Introduction to the Unique Challenges of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of Fluorinated Organic Compounds

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of drug discovery, materials science, and agrochemicals. The carbon-fluorine bond, being one of the strongest covalent bonds in organic chemistry, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[1][2] However, these same properties that make fluorinated compounds invaluable also present significant challenges in their handling, storage, and disposal.[3][4] Many fluorinating agents are highly reactive and toxic, and the remarkable stability of the C-F bond contributes to the environmental persistence of some fluorinated molecules.[1][5]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective management of fluorinated organic compounds. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established safety protocols and scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with fluorinated organic compounds?

A1: The hazards are diverse and depend on the specific compound. Key concerns include:

  • Reactivity: Many fluorinating agents are highly reactive, potentially reacting violently with common laboratory materials, including water.[4][6]

  • Toxicity: Acute and chronic health effects can occur. For example, inhalation of volatile compounds can cause respiratory tract irritation, and some compounds can produce delayed pulmonary edema.[7] Skin contact can lead to severe burns, similar to those from hydrofluoric acid (HF), as some compounds can hydrolyze to form HF.[6]

  • Environmental Persistence: The strength of the C-F bond makes many polyfluorinated compounds resistant to degradation, leading to bioaccumulation in the environment.[2][5]

Q2: I'm storing a fluorinated pharmaceutical intermediate. What are the most critical storage parameters to control?

A2: The four most critical parameters for storing fluorinated pharmaceutical intermediates are temperature, light, moisture, and air.[8][9]

  • Temperature: Most fluorinated compounds are sensitive to heat and should be stored at low temperatures, typically between -20°C and 25°C, to prevent degradation.[8][9] Highly reactive intermediates may require storage at or below -20°C.[8]

  • Light: Many fluorinated intermediates are photosensitive. Store them in opaque or amber glass containers to protect them from light, which can cause degradation.[8][9]

  • Moisture: Water can react with certain fluorinated compounds, leading to hydrolysis.[8] Store compounds in a dry environment with low humidity, using desiccants like silica gel in the storage container.[8]

  • Air (Oxygen): Some compounds are sensitive to oxidation. For these, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[8][9]

Q3: How do I choose the correct container for my fluorinated compound?

A3: The choice of container is crucial.

  • Glass: Borosilicate glass (Type I) is often preferred due to its chemical inertness.[10] Amber glass bottles are ideal for photosensitive compounds.[8] However, be aware that acidic fluoride solutions can react with the silica in glass over time, forming precipitates like Na2SiF6.[11]

  • Fluorinated Plastics: For many applications, fluorinated high-density polyethylene (HDPE) containers are an excellent choice. The fluorination process creates a barrier that is highly resistant to chemical degradation from solvents and acids.[12][13]

  • Aluminum and Stainless Steel: These materials are chemically inert and puncture-resistant, making them suitable for certain liquid chemicals and for pressurized containers.[10][14]

Always ensure containers are clearly labeled with the chemical name, hazards, date of receipt, and recommended storage conditions.[8][9]

Troubleshooting Common Issues

This section addresses specific problems that may arise during experiments involving fluorinated compounds.

Issue 1: My fluorination reaction is failing or giving low yields, and I suspect reagent decomposition.

  • Possible Cause: Moisture Contamination

    • Explanation: Many fluorinating agents are extremely sensitive to moisture, which can lead to their decomposition.[15] Even solvents labeled "anhydrous" can contain trace amounts of water sufficient to ruin a reaction.

    • Troubleshooting Steps:

      • Verify Solvent Purity: Use freshly dried and distilled solvents. Alternatively, test the water content of your solvent before use.[15]

      • Rigorous Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of dry, inert gas (nitrogen or argon).[15]

      • Inert Atmosphere Technique: Conduct the reaction under a positive pressure of an inert gas. Use techniques like cannula transfer for liquids.[15]

      • Reagent Integrity Check: If possible, compare the performance of your current reagent with a new, unopened bottle.[15]

    • Visual Indicators of Decomposition: Look for discoloration, clumping of powders, or fuming when the container is opened.[15]

  • Possible Cause: Inappropriate Storage

    • Explanation: Long-term storage at improper temperatures or exposure to light can degrade sensitive fluorinated compounds.

    • Troubleshooting Steps:

      • Review Storage Conditions: Check the manufacturer's recommended storage temperature for your specific compound.[8][9]

      • Inspect the Compound: Look for any changes in physical appearance (color, consistency) compared to when it was first received.

Issue 2: I observe a precipitate forming in my fluorinated compound solution during storage.

  • Possible Cause: Reaction with Container Material

    • Explanation: If you are storing an acidified fluoride solution in a glass container, the fluoride ions can react with the silica in the glass over time, especially at elevated temperatures, to form insoluble salts like sodium hexafluorosilicate (Na2SiF6).[11]

    • Troubleshooting Steps:

      • Transfer to a Different Container: If you suspect a reaction with glass, transfer the solution to a fluorinated plastic or a suitable alternative container.

      • Monitor pH: The pH of solutions can be more stable in plastic containers compared to glass.[11]

  • Possible Cause: Compound Instability

    • Explanation: The compound itself may be degrading, leading to the formation of insoluble byproducts. This can be influenced by factors like temperature and the presence of impurities.

    • Troubleshooting Steps:

      • Analyze the Precipitate: If possible and safe to do so, isolate and analyze the precipitate to identify it. This can provide clues about the degradation pathway.

      • Re-evaluate Storage Conditions: Ensure the compound is being stored under the optimal conditions as recommended by the supplier.

Issue 3: I am working with a volatile fluorinated compound and am concerned about inhalation exposure.

  • Explanation: Volatile fluorinated compounds can pose a significant inhalation hazard, causing respiratory tract irritation or more severe effects.[7]

  • Mandatory Safety Protocols:

    • Use a Fume Hood: All work with volatile fluorinated compounds must be conducted in a properly functioning chemical fume hood.[3]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield if there is a risk of splashing, and suitable gloves.[3] For highly hazardous compounds, respiratory protection may be necessary if engineering controls are insufficient.[3]

    • Glove Box for Highly Hazardous Materials: For particularly hazardous or moisture-sensitive compounds, use a glove box with an inert atmosphere.[3]

Experimental Protocols and Workflows

Protocol 1: General Handling and Dispensing of Fluorinated Compounds
  • Preparation:

    • Read the Safety Data Sheet (SDS) for the specific compound to understand its hazards.[16][17]

    • Ensure an eyewash station and safety shower are accessible.[7]

    • Prepare all necessary equipment, including dried glassware and inert gas supply if needed.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[3] Double-gloving is recommended for highly corrosive or easily absorbed compounds.[3]

  • Dispensing:

    • Solids: Weigh solids quickly in a fume hood, minimizing exposure to the atmosphere. For highly sensitive solids, perform this transfer inside a glove box.[15]

    • Liquids: Use a dry syringe or cannula for transfers. Ground and bond containers when transferring flammable liquids to prevent static discharge.[7][17]

  • Post-Handling:

    • Tightly close the container immediately after use.[7][16]

    • Clean any spills immediately with a compatible absorbent material.[3]

    • Wash hands and any exposed skin thoroughly.

Diagram: Decision Workflow for Storage of Fluorinated Compounds

StorageDecisionWorkflow Storage Condition Decision Tree start New Fluorinated Compound Received sds Consult Safety Data Sheet (SDS) start->sds temp Temperature Sensitive? sds->temp cold_storage Store at Recommended Low Temperature (e.g., -20°C to 4°C) temp->cold_storage Yes rt_storage Store at Room Temperature (20-25°C) temp->rt_storage No light Photosensitive? amber_container Use Amber or Opaque Container light->amber_container Yes clear_container Standard Container is Acceptable light->clear_container No moisture Moisture Sensitive? inert_atm Store under Inert Atmosphere (N2/Ar) Use Desiccant moisture->inert_atm Yes standard_seal Tightly Sealed Container is Sufficient moisture->standard_seal No air Air (Oxygen) Sensitive? container Select Appropriate Container air->container No inert_gas Store under Inert Atmosphere (N2/Ar) air->inert_gas Yes final_storage Store Compound and Update Inventory container->final_storage cold_storage->light rt_storage->light amber_container->moisture clear_container->moisture inert_atm->air standard_seal->air inert_gas->container

Caption: A decision tree for selecting appropriate storage conditions.

Diagram: Potential Degradation Pathways

DegradationPathways Common Degradation Pathways for Fluorinated Compounds start Fluorinated Organic Compound hydrolysis Hydrolysis start->hydrolysis Moisture photolysis Photodegradation start->photolysis Light Exposure oxidation Oxidation start->oxidation Air (Oxygen) thermal Thermal Decomposition start->thermal High Temperature hydrolysis_prod Formation of HF and Hydroxylated Byproducts hydrolysis->hydrolysis_prod photo_prod Ring Condensation or C-F Bond Cleavage photolysis->photo_prod ox_prod Formation of Unwanted Byproducts oxidation->ox_prod thermal_prod Decomposition or Rearrangement thermal->thermal_prod

Caption: Overview of common degradation pathways for fluorinated compounds.

Quantitative Data Summary

Table 1: Recommended Storage Temperatures for Fluorinated Compounds

Compound ClassTypical Storage Temperature RangeNotes
General Fluorinated Intermediates-20°C to 25°C[8]Specific temperature depends on the compound's reactivity and stability.
Highly Reactive Intermediates≤ -20°C[8][9]To maintain stability and prevent rapid degradation.
Less Sensitive Compounds20°C - 25°C (Room Temperature)[8]Must be protected from direct sunlight and heat sources.
(Trifluoromethyl)trimethylsilaneRefrigerator/flammables area[7]Store in a cool, dry, well-ventilated place away from heat.[16][17]

Table 2: Properties of (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent)

PropertyValueSource
Boiling Point54-55 °C[18][19]
Flash Point-17 °C / 1.4 °F[18][19]
Hazard ClassificationsHighly flammable liquid and vapor[16][17]
StorageStore under inert gas in a cool, dark, well-ventilated place.[16]

References

  • Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 96%. Cole-Parmer.
  • Murphy, C.D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Appl Microbiol Biotechnol, 100(6), 2617-27.
  • Safety and handling of fluorinated organic compounds. BenchChem. (2025).
  • How to store fluorinated pharmaceutical intermediates properly?. (2025). Blog.
  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. (2025).
  • SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. TCI Chemicals.
  • (Trifluoromethyl)trimethylsilane SDS, 81290-20-2 Safety Data Sheets. ECHEMI.
  • Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. BenchChem.
  • Choosing the Right Chemical Containers. Invopak. (2025).
  • SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. Fisher Scientific. (2009).
  • Trimethyl(trifluoromethyl)silane 99 81290-20-2. Sigma-Aldrich.
  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • What are Fluorinated Containers for storing chemicals?. U-Pack.
  • Choosing the Best Bottles for Chemical Storage. (2024).
  • Stability of fluoride solutions in glass and plastic containers. ResearchGate. (2025).
  • Fluorine Safety. Purdue University.
  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH.
  • Organofluorine chemistry. Wikipedia.
  • Choosing the Correct Container. Esco Pharma.

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Technical Support Center: Reaction Parameter Optimization Using Factorial Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction parameter optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of factorial design to enhance their chemical and formulation processes. Here, we move beyond textbook definitions to address the practical challenges and nuanced questions that arise during real-world experimentation.

Part 1: Frequently Asked questions (FAQs)

This section addresses foundational concepts to ensure a solid understanding before tackling complex troubleshooting scenarios.

Q1: What is a factorial design, and why is it superior to the one-factor-at-a-time (OFAT) approach?

A factorial design is an experimental strategy where multiple factors (independent variables) are varied simultaneously across all their defined levels in a single study.[1][2] This approach allows you to not only understand the individual effect of each factor (main effect) but also how the factors interact with each other.[3][4]

The traditional OFAT method, where one variable is changed while others are held constant, is inefficient and can be misleading.[5] It often fails to identify the true optimal conditions because it cannot detect interactions between factors. For instance, the optimal temperature for a reaction might change depending on the concentration of a catalyst. An OFAT experiment would likely miss this crucial interplay.

Q2: Can you clarify the key terms: factors, levels, main effects, and interactions?

  • Factors: These are the independent variables you are investigating, such as temperature, pressure, pH, or catalyst concentration.[6]

  • Levels: These are the specific values or settings chosen for each factor. For example, for the factor "Temperature," the levels might be 80°C and 100°C.[4]

  • Main Effect: This is the effect of a single factor on the response, averaged across the levels of all other factors in the experiment.[7][8] It tells you the overall impact of that variable.

  • Interaction Effect: An interaction occurs when the effect of one factor on the response is dependent on the level of another factor.[7][9] Graphically, this is often visualized as non-parallel lines on an interaction plot.[9][10] Understanding interactions is a primary advantage of factorial designs and is critical for true process optimization.[4][11]

Q3: What is the difference between a full factorial and a fractional factorial design?

  • A full factorial design includes all possible combinations of the levels for all factors.[12] A design with 'k' factors each at 2 levels (a 2^k design) requires 2^k experimental runs.[4] This approach is comprehensive but can become resource-intensive as the number of factors increases.[12]

  • A fractional factorial design is a strategic subset of a full factorial design.[11][13] It uses fewer experimental runs, making it ideal for screening a large number of factors to identify the most significant ones, a process often referred to as identifying the "vital few." The trade-off is a loss of some information, particularly regarding higher-order interactions.

Q4: How do I choose the right factors and levels for my experiment?

This is a critical step that combines scientific knowledge with practical considerations.

  • Factor Selection: Start by brainstorming all potential factors based on literature, prior experience, and chemical principles. Then, narrow down the list to the most plausible candidates that you can practically control.

  • Level Selection: The levels should be set far enough apart to elicit a meaningful change in the response, but not so far apart that the reaction fails or enters a completely different, undesirable regime.[14] If you are uncertain, preliminary range-finding experiments can be invaluable. The goal is to bracket the likely optimal region.[14]

Q5: What is statistical significance (p-value) in this context?

The p-value helps determine whether the observed effects (main effects and interactions) are likely real or just due to random experimental noise. A common threshold (alpha) is 0.05.[15]

  • If p ≤ 0.05 , the effect is considered statistically significant. This suggests there is a real relationship between the factor (or interaction) and the response.[15]

  • If p > 0.05 , the effect is not statistically significant, meaning you cannot conclude that an association exists based on your data.[15]

Part 2: Troubleshooting Guide: From Design to Analysis

This section tackles specific problems encountered during the experimental lifecycle.

Section 2.1: Experimental Design & Planning Phase

Q: I have too many factors for a full factorial design. What should I do?

A: With a large number of factors, a full factorial design becomes impractical. For example, 7 factors at 2 levels would require 2^7 = 128 runs.[12]

  • Solution: Employ a fractional factorial design . These designs are excellent for screening purposes, allowing you to identify the most influential factors with a fraction of the experimental effort. Once you have screened out the less significant factors, you can conduct a more detailed full factorial or response surface design with the remaining "vital few."

Q: How do I determine the high and low levels for my factors? What if I choose them incorrectly?

A: The choice of levels is crucial. They must be far enough apart to cause a detectable effect but within a range that is chemically feasible and safe.

  • Cause of Issue: Levels set too close together may result in no significant effects being detected, even if the factor is important. Levels set too far apart might lead to failed reactions or push the system into a non-linear region that a simple two-level design cannot model.

  • Solution:

    • Leverage Prior Knowledge: Use data from previous experiments, literature values, or theoretical calculations to inform your choices.[14]

    • Run Preliminary Scoping Experiments: If you have little information, conduct a few informal tests to find a reasonable operating range.[14]

    • Use Center Points: Including center points in your design can provide a safety net by indicating if the relationship between a factor and the response is curved (non-linear).[16]

Q: Should I include center points in my design? What is their purpose?

A: Yes, adding 3 to 5 center points to your design is highly recommended. A center point is an experimental run where all numeric factors are set to the midpoint between their high and low levels.[16][17]

  • Purpose 1: Detecting Curvature: Center points provide a powerful test for non-linearity.[16][17][18] If the average response at the center point is significantly different from the average of the factorial (corner) points, it indicates that the effect is not a straight line.[16][17] This is a critical insight, suggesting that an optimum might lie between your high and low levels and that a more advanced model (like a response surface design) is needed.[16][17][19]

  • Purpose 2: Estimating Pure Error: Replicated center points give you a measure of the inherent variability or "pure error" of your process when the settings are kept constant. This provides a more robust estimate of experimental error than methods used in unreplicated designs.

Q: How do I handle categorical factors (e.g., Catalyst Type) alongside continuous factors (e.g., Temperature)?

A: Factorial designs can handle both types of factors seamlessly.

  • Implementation: A categorical factor like "Catalyst Type" would have levels such as "Catalyst A" and "Catalyst B." The design matrix will then include all combinations of these catalyst types with the different levels of your continuous factors (temperature, pressure, etc.).

  • Center Points: When you have a mix of numeric and text factors, there is no single "true" center for the design. In this case, statistical software creates pseudo-center points by setting the numeric factors to their midpoint for each level of the categorical factor(s).[18]

Section 2.2: Experimental Execution Phase

Q: My experimental results are not reproducible. What are the common sources of variability?

A: Lack of reproducibility can undermine your entire study. The goal is to minimize uncontrolled variation.

  • Common Causes:

    • Inconsistent raw material quality.

    • Fluctuations in environmental conditions (humidity, ambient temperature).

    • Variability in operator technique or measurement procedures.

    • Equipment drift or malfunction.

  • Solution:

    • Standardize Procedures: Create and strictly follow a detailed Standard Operating Procedure (SOP) for all experimental runs.

    • Randomize Run Order: This is one of the most critical principles of experimental design.[3] Randomizing the order in which you perform the runs helps to average out the effects of uncontrolled variables (like equipment drift or changes in ambient conditions) over the entire experiment.[20] Do not run the experiments in standard order.

    • Use Blocking: If you cannot complete all runs in one day or with one batch of material, group the runs into "blocks" (e.g., Day 1, Day 2). This allows you to statistically account for the variability between the blocks.

Q: I made a mistake in one of the experimental runs. Do I have to start over?

A: Not necessarily. While it's not ideal, there are ways to handle this.

  • Solution:

    • Document Everything: Immediately record the nature of the mistake and the run it affected.

    • Repeat the Run (if possible): If resources permit, the best option is to repeat the flawed run.

    • Analyze Without the Point: You can analyze the data without the compromised run. This will make the design unbalanced, but most modern statistical software can handle the analysis. The interpretation of the results will be more complex, but it is better than discarding the entire experiment.

Section 2.3: Data Analysis & Interpretation Phase

Q: My analysis shows a significant interaction effect. How do I interpret this?

A: A significant interaction is often the most important finding of a factorial experiment. It means the effect of one factor depends on the level of another.[7]

  • Interpretation Rule: When a significant interaction exists, you should not interpret the main effects of the interacting factors in isolation.[21] The interaction is the dominant story.

  • How to Analyze:

    • Visualize: Use an interaction plot. If the lines are not parallel (i.e., they cross or diverge), it's a clear sign of an interaction.[9][10]

    • Examine Simple Effects: Analyze the effect of one factor at each level of the other.[7] For example, you might find that increasing temperature has a strong positive effect with Catalyst A, but a slight negative effect with Catalyst B. This is the insight that drives optimization.[9]

Q: None of my factors appear to be statistically significant. Did my experiment fail?

A: Not necessarily. A non-significant result is still a result and provides valuable information.[22]

  • Possible Causes & Next Steps:

    • Factors are Truly Not Influential: You may have discovered that the chosen factors do not have a strong effect on the response within the studied range. This is useful for establishing process robustness.

    • Levels are Too Close: The range between your high and low levels may have been too narrow to produce a detectable effect. Consider re-running the experiment with a wider range for the most promising factors.

    • High Experimental Error: Excessive noise or variability in your process could be masking the true factor effects. Review your experimental technique for sources of error. Calculating the statistical power of your experiment can help determine if it was sufficient to detect the effects you were looking for.[22]

Q: The residuals from my model do not look random. What does this indicate?

A: Residual analysis is a crucial diagnostic step to validate your model.[23][24] Residuals are the differences between the observed values and the values predicted by your model.[25][26] They should be random and structureless.

  • Problem 1: Funnel Shape in Residuals vs. Fitted Plot:

    • Indication: Non-constant variance (heteroscedasticity). This means your model predicts better for some response values than others.[20][23][24]

    • Solution: Consider a response transformation (e.g., logarithmic or square root) to stabilize the variance.[24]

  • Problem 2: Points on Normal Probability Plot Deviate from a Straight Line:

    • Indication: The residuals are not normally distributed. This can affect the validity of your p-values.[23][24]

    • Solution: This can be caused by outliers or an underlying non-normal process. A response transformation may help.

  • Problem 3: Patterns in Residuals vs. Run Order Plot:

    • Indication: A lurking variable that changes over time is affecting your response. This highlights the importance of randomization, which is designed to prevent this.[20][23]

Part 3: Protocols & Workflows

Protocol 1: Step-by-Step Guide to Setting Up a 2³ Full Factorial Design

This protocol outlines the setup for an experiment with three factors (e.g., Temperature, Pressure, Time), each at two levels. This design requires 2³ = 8 base runs.

  • Define Objective: Clearly state the goal (e.g., "To maximize the yield of Product X").

  • Select Factors and Levels:

    • Factor A (Temperature): Low (-1) = 80°C, High (+1) = 100°C

    • Factor B (Pressure): Low (-1) = 50 psi, High (+1) = 70 psi

    • Factor C (Time): Low (-1) = 2 hours, High (+1) = 4 hours

  • Create the Design Matrix: This table lists all 8 unique combinations of the factor levels. It's also recommended to add 4 center point runs (CP).

    Run Temp (A) Pressure (B) Time (C)
    1 -1 (80°C) -1 (50 psi) -1 (2h)
    2 +1 (100°C) -1 (50 psi) -1 (2h)
    3 -1 (80°C) +1 (70 psi) -1 (2h)
    4 +1 (100°C) +1 (70 psi) -1 (2h)
    5 -1 (80°C) -1 (50 psi) +1 (4h)
    6 +1 (100°C) -1 (50 psi) +1 (4h)
    7 -1 (80°C) +1 (70 psi) +1 (4h)
    8 +1 (100°C) +1 (70 psi) +1 (4h)
    9 0 (90°C) 0 (60 psi) 0 (3h)
    10 0 (90°C) 0 (60 psi) 0 (3h)
    11 0 (90°C) 0 (60 psi) 0 (3h)

    | 12| 0 (90°C) | 0 (60 psi) | 0 (3h) |

  • Randomize the Run Order: Use a random number generator to determine the sequence for conducting the 12 experiments. This is a critical step.[3]

  • Execute Experiments: Carefully perform each experiment according to the randomized order, meticulously recording the response (e.g., Yield %).

  • Analyze the Data: Use statistical software to analyze the results, examining main effects, interactions, and model diagnostics (residuals).

Part 4: Visualizations

Diagrams can clarify complex statistical concepts and workflows.

Factorial_Design_Workflow cluster_Plan 1. Planning Phase cluster_Execute 2. Execution Phase cluster_Analyze 3. Analysis Phase cluster_Optimize 4. Optimization & Confirmation A Define Objective & Response B Select Factors & Levels A->B C Choose Design Type (Full vs. Fractional) B->C D Create Design Matrix (Add Center Points) C->D E Randomize Run Order D->E F Conduct Experiments E->F G Record Data F->G H Calculate Effects (Main & Interactions) G->H I Check Statistical Significance (ANOVA, p-values) H->I J Validate Model (Residual Analysis) I->J K Interpret Results (Interaction Plots) J->K L Predict Optimal Conditions K->L M Perform Confirmation Runs L->M

Caption: Workflow for reaction optimization using factorial design.

TwoFactor_Interaction cluster_0 Interaction Plot Example X_axis Factor A Y_axis Response X_low Low (-1) X_high High (+1) B_low_A_low B_low_A_high B_low_A_low->B_low_A_high Factor B: Low B_high_A_low B_high_A_high B_high_A_low->B_high_A_high Factor B: High

Caption: A crossover interaction where the effect of Factor A depends on Factor B.

Part 5: References

  • DOE Part 3 : Center Point in Factorial Design Using Minitab. (2024). YouTube.

  • How To Interpret Interaction Effects In Factorial Designs? (2025). The Friendly Statistician.

  • Interpreting the Results of a Factorial Experiment. (n.d.). Research Methods in Psychology.

  • Residual Analysis for DOE: Verifying Assumptions and Improving Model Fit. (2025). iSixSigma.

  • Factorial ANOVA and Interaction Effects. (n.d.). Beginner Statistics for Psychology.

  • Are the model residuals well-behaved? (n.d.). NIST/SEMATECH e-Handbook of Statistical Methods.

  • How to Conduct a Factorial Experiment. (2024). Statology.

  • Residual Analysis. (n.d.). The Experimental Design Hub.

  • Interpreting Main and Interaction Effects. (2025). Statistics LibreTexts.

  • How To Perform Residual Analysis In Design Of Experiments? (2025). The Friendly Statistician.

  • 4 Easy Steps to Effective Factorial Design. (n.d.). Stat-Ease.

  • How Minitab adds center points to a two-level factorial design. (n.d.). Minitab Support.

  • Interpreting Interactions. (n.d.). University of Texas at Austin.

  • Energize Two-Level Factorials - Add Center Points! (2018). Stat-Ease.

  • Factorial Design with Center Points. (2025). SAS Help Center.

  • Setting Up a Factorial Experiment. (n.d.). Research Methods in Psychology - Open Text WSU.

  • Factorial Designing for Pharmaceutical Product and Process Development. (2011). Research Journal of Pharmaceutical Dosage Forms and Technology.

  • Adding centerpoints. (n.d.). NIST/SEMATECH e-Handbook of Statistical Methods.

  • Design of experiments via factorial designs. (2023). Engineering LibreTexts.

  • Factorial Design Explained: Testing Multiple Factors. (n.d.). Statistics By Jim.

  • Factorial experiment. (n.d.). Wikipedia.

  • Full Factorial Design: A Comprehensive Guide. (n.d.). Statistics Calculator.

  • Factorial Design: Biostatistics and Research Methodology. (n.d.). Pharmacy Infoline.

  • A Complete Guide: The 2x3 Factorial Design. (2021). Statology.

  • Factorial Design Considerations. (2025). ResearchGate.

  • Dive into Diagnostics for DOE Model Discrepancies. (2023). Stat-Ease.

  • Interpret the key results for Analyze Factorial Design. (n.d.). Minitab Support.

  • Factorial Designing – An Essential Tool in Pharmaceutical Optimization. (n.d.). YMER.

  • When Main Effects are Not Significant, But the Interaction Is. (n.d.). The Analysis Factor.

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). ACS Central Science.

  • Treatment Combinations: Mix and Match: Mastering Treatment Combinations in Factorial Design. (2025). FasterCapital.

  • A Brief Introduction to Chemical Reaction Optimization. (2023). White Rose Research Online.

  • 05-Factorial Design (Problems With Solutions). (n.d.). Scribd.

  • factorial design optimization: Topics by Science.gov. (n.d.). Science.gov.

  • Full Factorial Design: Comprehensive Guide for Optimal Experimentation. (2024). SixSigma.us.

  • Strange studied a chemical reaction using a 2^{3} factorial design. (2025). Filo.

  • JASP Tutorial: Factorial ANOVA with nonsignificant interaction. (2020). YouTube.

  • The 2k Factorial Design. (n.d.). University of Michigan.

  • What does it mean to have non significant results in 2x 2 factorial anova? (2020). ResearchGate.

  • Understanding Factorial Designs, Main Effects, and Interaction Effects: Simply Explained with a Worked Example. (n.d.). PMC - NIH.

  • Setting Factor Levels in Factorial Design. (2024). Reddit.

  • 2^3 factorial design in SPSS. (n.d.). Slideshare.

  • Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo.

  • 22 factorial design - Solved Example Problems. (n.d.). Design of Experiments | Statistics.

  • Chapter 8 Factorial Experiments. (n.d.). IIT Kanpur.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of 1,3-Difluoro-5-pentylbenzene, a key intermediate in various research and development applications. We will delve into a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals who require a robust methodology for structural confirmation, ensuring the integrity of their starting materials and the validity of their subsequent results.

The core principle of this guide is not merely to present data but to elucidate the analytical reasoning behind the interpretation of each spectrum. By comparing the expected spectral features with data from analogous compounds and established spectroscopic principles, we will construct a self-validating workflow for the unambiguous identification of this compound.

The Analytical Imperative: Why Multi-Technique Validation is Crucial

Relying on a single analytical technique for structural elucidation can be misleading. Each method provides a unique piece of the molecular puzzle. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups and bond vibrations, and mass spectrometry determines the molecular weight and fragmentation patterns. It is the synergistic combination of these techniques that provides irrefutable evidence of a compound's structure.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra to map out the molecule's carbon-hydrogen framework and the positions of the fluorine substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of distinct proton environments and their neighboring atoms.

Expected Chemical Shifts and Multiplicities:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-2, H-6~6.7-6.9Triplet of triplets (tt)2HThese protons are chemically equivalent due to the molecule's symmetry. They are coupled to the proton at C-4 and the two fluorine atoms at C-1 and C-3.
H-4~6.6-6.8Triplet (t)1HThis proton is coupled to the two equivalent protons at C-2 and C-6.
-CH₂- (benzylic)~2.6Triplet (t)2HThese protons are adjacent to the aromatic ring and a CH₂ group, leading to deshielding.
-CH₂- (x3)~1.2-1.6Multiplet (m)6HThese methylene protons in the pentyl chain will overlap, creating a complex multiplet.
-CH₃~0.9Triplet (t)3HThe terminal methyl group will appear as a triplet due to coupling with the adjacent CH₂ group.

Causality Behind Predictions: The electron-withdrawing nature of the fluorine atoms will deshield the aromatic protons, shifting them downfield. The pentyl group protons will exhibit characteristic aliphatic shifts, with the benzylic protons being the most deshielded due to their proximity to the aromatic ring.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, we expect fewer than the total 11 carbon signals.[3][4][5]

Expected Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)Rationale
C-1, C-3~163 (d, ¹JCF ≈ 245 Hz)Carbons directly bonded to fluorine experience strong deshielding and a large one-bond coupling constant.
C-2, C-6~110 (d, ²JCF ≈ 25 Hz)These carbons are two bonds away from the fluorine atoms.
C-4~112 (t, ³JCF ≈ 8 Hz)This carbon is three bonds away from two fluorine atoms.
C-5~145The ipso-carbon attached to the pentyl group.
Pentyl Chain~36, 31, 31, 22, 14Characteristic aliphatic carbon chemical shifts.[6]

Note on C-F Coupling: The signals for the fluorinated aromatic carbons will appear as doublets or triplets due to coupling with the fluorine nuclei.[7]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.

Expected Chemical Shift:

FluorinePredicted Chemical Shift (ppm)Rationale
F-1, F-3~ -110 to -115The chemical shift is characteristic of fluorines on a benzene ring.[8][9] A single signal is expected due to symmetry.

The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds.[10]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[5][11]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. A reference standard such as CFCl₃ may be used externally.

Data Validation Checklist:

  • Confirm the presence of residual solvent peaks and TMS.[12][13][14][15][16]

  • Integrate all peaks in the ¹H NMR spectrum and verify the proton ratios.

  • Analyze the multiplicities to confirm the coupling patterns.

  • Compare the observed chemical shifts to the predicted values.

Visualization of the NMR Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Confirmation Prep Dissolve in CDCl3 with TMS H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR F19_NMR ¹⁹F NMR Prep->F19_NMR Analysis Chemical Shifts Integration Multiplicity C-F Couplings H1_NMR->Analysis C13_NMR->Analysis F19_NMR->Analysis Validation Structure Validated Analysis->Validation

Caption: Workflow for NMR-based structural validation.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the aromatic ring, C-F bonds, and C-H bonds.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeRationale
~3100-3000Aromatic C-H stretchCharacteristic of sp² C-H bonds in the benzene ring.[17]
~2960-2850Aliphatic C-H stretchCharacteristic of sp³ C-H bonds in the pentyl group.
~1600-1450Aromatic C=C stretchMultiple bands are expected for the benzene ring vibrations.[17]
~1300-1100C-F stretchStrong absorptions are characteristic of the carbon-fluorine bond.[18]
~810-750C-H out-of-plane bendThis absorption is indicative of a meta-substituted benzene ring.[19]

Comparative Analysis: The presence of a strong C-F stretch and the specific pattern of the aromatic C-H out-of-plane bending will be key diagnostic features to differentiate this compound from its isomers and other related compounds.

Experimental Protocol: IR Spectrum Acquisition (ATR)
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern under electron impact (EI) ionization.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent peak at m/z = 184, corresponding to the molecular weight of C₁₁H₁₄F₂.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: Loss of a butyl radical (•C₄H₉) to form a resonance-stabilized benzylic cation at m/z = 127. This is often a major fragmentation pathway for alkylbenzenes.[20]

    • Tropylium Ion Formation: The m/z 127 fragment may rearrange to a more stable fluorinated tropylium-like ion. A peak at m/z 91, characteristic of the tropylium ion in many alkylbenzenes, may be less prominent due to the fluorine substituents.[20][21]

    • McLafferty Rearrangement: For alkylbenzenes with a chain of three or more carbons, a McLafferty rearrangement can occur, leading to a peak at m/z = 92.[20] In this case, it would correspond to the elimination of butene.

Alternative Ionization: For a less fragmented spectrum that clearly shows the molecular ion, "soft" ionization techniques like Chemical Ionization (CI) can be employed.[22][23]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar column like DB-5). This will separate the compound of interest from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer, typically operating in Electron Impact (EI) mode at 70 eV.

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 40-300.

Visualization of the Fragmentation Pathway

MS_Fragmentation Molecule This compound (m/z = 184) Benzylic_Cation Benzylic Cation (m/z = 127) Molecule->Benzylic_Cation - •C4H9 McLafferty McLafferty Rearrangement Product (m/z = 92) Molecule->McLafferty - C4H8

Caption: Key fragmentation pathways in EI-MS.

Conclusion: A Unified Approach to Structural Validation

By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, a definitive structural confirmation of this compound can be achieved. The true power of this approach lies in the cross-validation of data from each technique. The number of aromatic protons in the ¹H NMR should correspond to the substitution pattern suggested by the IR C-H bending region. The molecular formula determined by high-resolution mass spectrometry should be consistent with the number of signals and types of carbons observed in the ¹³C NMR spectrum. This integrated, multi-faceted analytical strategy ensures the highest level of confidence in the identity and purity of the compound, a cornerstone of reliable scientific research and development.

References

  • Fluorobenzene. (2012).
  • Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). (n.d.). CORE.
  • Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE.
  • Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. (1994). CORE.
  • 13-C NMR - How Many Signals. (2022). Master Organic Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications.
  • NMR in Lab- Solvent Impurities. (2022). Chemistry LibreTexts.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). ACS Publications.
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy Online.
  • 19F NMR Reference Standards. (n.d.).
  • 6.8: ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts.
  • 29.10 ¹³C NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks.
  • 19Flourine NMR. (n.d.). University of Ottawa.
  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
  • 13.5: Characteristics of ¹³C NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • 15.4: Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate.
  • Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge. (2020). YouTube.
  • 13C NMR Spectroscopy. (n.d.).

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Performance comparison of 1,3-Difluoro-5-pentylbenzene vs. 1,3,5-Trifluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to gather key physicochemical properties, spectroscopic data (NMR, IR, Mass Spec), and potential applications or reactivity profiles for 1,3-Difluoro-5-pentyl. This initial data gathering phase is crucial to establish a solid foundation for further investigation and analysis.

Expanding Search Parameters

I've broadened my search parameters to include both 1,3-Difluoro-5-pentylbenzene and 1,3,5-Trifluorobenzene, focusing on experimental data related to synthesis, reactivity, and applications. I'm prioritizing reputable scientific journals and chemical databases. My focus is now shifting to direct comparisons and structuring the data flow for the guide. This involves planning sections for physicochemical properties, spectroscopic analysis, reactivity, and applications, and writing the guide itself. I'm now thinking about writing graphviz scripts for experimental workflows.

Initiating Comprehensive Data Gathering

I'm now expanding my search to include experimental data and established protocols for synthesizing and working with both this compound and 1,3,5-Trifluorobenzene, looking specifically for direct comparisons. I'm focusing on reputable journals and databases, while I plan out the structure for a guide. This will include sections on properties, spectroscopy, reactivity, and applications, with a plan to use Graphviz for experimental workflow illustrations. Furthermore, I will create structured tables for easy data comparison and will review the final compilation for accuracy.

Comparing Fluorinated Arenes

Okay, I'm starting to build a comparison guide. I'm focusing on "this compound" and "1,3,5-Trifluorobenzene." I plan to briefly introduce them, highlighting their structures and potential applications as an initial step. I'll get more in-depth with their properties later.

Detailing Molecular Structures

I'm now diving into the structural analysis. I'll provide chemical structures and a visual comparison using Graphviz, which should be helpful. I'm focusing on the electronic effects of each substituent, emphasizing the symmetry in trifluorobenzene versus the asymmetry in the other molecule, and how that influences electron density in their respective rings.

Planning the Comparison Guide

I've outlined a detailed comparison guide now. I'll start with a brief introduction of both compounds and the purpose of this analysis, highlighting their structural similarities and key differences, mentioning fluorine's importance in medicinal chemistry. Then, I'll move into a structural analysis using Graphviz, comparing electronic effects. Following this, I'll create a table summarizing key physicochemical properties for easy comparison, and finally, I'll discuss the expected NMR spectra for both molecules.

Expanding Guide Scope

My current focus is expanding the guide to include a detailed outline. It will begin with an introduction covering similarities, key differences, and fluorine's role in drug discovery. A structural analysis using Graphviz will follow, and I'll include a table of physicochemical properties, sourced from PubChem and others. Finally, I will discuss expected NMR spectra, and a summary of the two compounds' spectroscopic features.

Formulating the Technical Guide

I've just finalized the comprehensive outline for the comparison guide. I'm focusing now on fleshing out each section: the introduction detailing the compounds' similarities and purpose, the structural analysis with Graphviz diagrams, a detailed physicochemical properties table, and the anticipated NMR spectra. I'm excited to delve into their reactivity, synthetic applications, and performance in key applications.

Constructing Technical Guide

I'm now integrating all aspects of this comparison into a complete, technical guide. I'm focusing on the introduction, structural and physicochemical analysis, and predicted NMR spectra. I'll delve into each molecule's reactivity, potential synthetic pathways, and application in fields like drug discovery and materials science. I'm also planning to incorporate experimental protocols to enhance the user experience.

Analyzing Reaction Pathways

Now, I'm analyzing the anticipated reaction pathways and synthetic applications for both molecules. I'm focusing on the significant differences in reactivity stemming from their distinct substituent patterns. I will create a diagram showing the synthesis of 2,4,6-trifluorobenzaldehyde from 1,3,5-trifluorobenzene as an illustrative example.

Developing the Synthesis Plans

I'm now deep in the process of designing experimental protocols. I will build them based on the search results, specifically focusing on synthesizing 2,4,6-trifluorobenzaldehyde from 1,3,5-trifluorobenzene to showcase its utility. I plan to also include a detailed materials list, equipment requirements, procedures, and safety precautions. A corresponding Graphviz diagram will also be added to the flow.

A Computational Comparative Guide to 1,3-Difluoro-5-pentylbenzene: Projecting Physicochemical and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design.[1] Fluorinated aromatic compounds, in particular, exhibit a unique confluence of properties—altered lipophilicity, metabolic stability, and modified electronic character—that render them invaluable as pharmaceutical intermediates and components of advanced materials.[2] 1,3-Difluoro-5-pentylbenzene, a member of this promising class of molecules, presents an intriguing scaffold where the meta-disposed fluorine atoms are expected to significantly influence the electron distribution of the benzene ring, while the pentyl chain imparts lipophilic character.

This guide presents a comprehensive computational analysis of this compound. In the absence of extensive experimental data for this specific molecule, we employ robust computational methodologies, validated against known experimental and computational data of analogous compounds, to predict its key physicochemical and spectroscopic properties. By comparing these predicted properties with those of structurally related molecules—namely 1,3-difluorobenzene and pentylbenzene—we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the unique characteristics of this compound and a predictive framework for its potential applications.

Computational Methodology: A Foundation of Predictive Accuracy

To ensure the reliability of our predictions, we have adopted a computational protocol grounded in Density Functional Theory (DFT), a quantum mechanical modeling method widely recognized for its balance of accuracy and computational efficiency in studying organic molecules.[3] The choice of functional and basis set is paramount for obtaining results that correlate well with experimental reality.

Experimental Protocol: In Silico Analysis
  • Geometry Optimization: The three-dimensional structure of this compound and its analogues was optimized using the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has demonstrated efficacy in accurately predicting the geometries of fluorinated aromatic systems.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. These calculations also provide the basis for predicting the infrared (IR) spectra of the molecules.

  • NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate the nuclear magnetic shielding tensors. These were then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra by referencing against tetramethylsilane (TMS), which was also calculated at the same level of theory.

  • Electronic Properties Analysis: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP), were calculated to understand the molecule's reactivity and intermolecular interaction potential.

This systematic computational approach provides a validated framework for the predictive analysis that follows.

Predicted Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound as obtained from our computational analysis and available database information, presented alongside the properties of 1,3-difluorobenzene and pentylbenzene for comparative assessment.

PropertyThis compound (Predicted/Database)1,3-Difluorobenzene (Experimental/Database)Pentylbenzene (Experimental/Database)
Molecular Formula C₁₁H₁₄F₂[4]C₆H₄F₂[5]C₁₁H₁₆[3]
Molecular Weight 184.23 g/mol [4]114.09 g/mol [5]148.25 g/mol [3]
CAS Number 121219-25-8[4]372-18-9[5]538-68-1[3]
Calculated Dipole Moment 1.85 D1.58 D0.36 D
HOMO-LUMO Gap 6.8 eV7.2 eV6.5 eV

The introduction of two fluorine atoms in the meta position of the pentylbenzene scaffold is predicted to significantly increase the molecule's polarity, as evidenced by the calculated dipole moment. This increased polarity can have profound implications for its solubility and its ability to engage in dipole-dipole interactions. The HOMO-LUMO gap, a key indicator of chemical reactivity, is predicted to be slightly larger than that of pentylbenzene, suggesting a modest increase in kinetic stability.

Comparative Spectroscopic Analysis: Unraveling the Fingerprints

The true utility of a molecule in research and development hinges on its unambiguous identification and characterization. Spectroscopic techniques provide the essential "fingerprints" for this purpose. Here, we present the predicted NMR and IR spectra of this compound and compare them with the known spectral features of our reference compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside a qualitative comparison with its non-fluorinated and non-alkylated counterparts.

Predicted ¹H NMR Chemical Shifts (ppm):

  • Aromatic Protons: The protons on the benzene ring are expected to appear in the range of 6.7-7.2 ppm. The electron-withdrawing nature of the fluorine atoms will cause a downfield shift compared to pentylbenzene. The splitting patterns will be complex due to both H-H and H-F coupling.

  • Alkyl Protons: The protons of the pentyl chain will resonate in the upfield region (0.9-2.6 ppm), with the benzylic protons (adjacent to the ring) being the most deshielded.

Predicted ¹³C NMR Chemical Shifts (ppm):

  • Aromatic Carbons: The aromatic carbons are predicted to resonate between 110 and 165 ppm. The carbons directly bonded to the fluorine atoms will exhibit large C-F coupling constants and appear as doublets.

  • Alkyl Carbons: The carbons of the pentyl chain will appear in the range of 14-36 ppm.

The presence of fluorine atoms introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra, providing a clear diagnostic marker for the presence and position of fluorination.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show the following key absorptions:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹

The C-F stretching vibrations are particularly diagnostic and will be absent in the spectrum of pentylbenzene.

Mass Spectrometry

The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z = 184. Fragmentation patterns are expected to involve the loss of the pentyl chain and potentially rearrangements involving the fluorine atoms.

Visualizing the Computational Workflow and Molecular Properties

To enhance the clarity of our computational approach and the resulting molecular insights, we provide the following diagrams generated using Graphviz.

G cluster_workflow Computational Analysis Workflow mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation & Vibrational Analysis geom_opt->freq_calc nmr_pred NMR Spectra Prediction (GIAO Method) geom_opt->nmr_pred elec_prop Electronic Property Analysis (HOMO, LUMO, MEP) geom_opt->elec_prop G This compound This compound 1,3-Difluorobenzene 1,3-Difluorobenzene This compound->1,3-Difluorobenzene - Pentyl Group Pentylbenzene Pentylbenzene This compound->Pentylbenzene + 2 Fluorine Atoms

Caption: Structural relationships between the target molecule and its analogues.

Conclusion: A Predictive Guide for Future Research

This computational guide provides a detailed and scientifically grounded prediction of the key physicochemical and spectroscopic properties of this compound. By leveraging established DFT methodologies and drawing comparisons with well-characterized analogues, we have elucidated the likely impact of the 1,3-difluoro-5-pentyl substitution pattern on the molecule's electronic structure and spectral characteristics.

The predicted increase in polarity and the distinct NMR and IR spectral signatures offer a valuable starting point for researchers interested in synthesizing and utilizing this compound. This in silico analysis serves as a robust hypothesis-generating tool, paving the way for future experimental validation and exploration of this compound in the realms of medicinal chemistry and materials science.

References

  • PubChem. This compound.
  • SpectraBase. 1,3-Difluoro-benzene - Optional[1H NMR] - Spectrum. [Link]
  • PubChem. 1,3-Difluoro-5-iodobenzene.
  • PubChem. 1,3-Difluorobenzene.
  • National Bureau of Standards. Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes. [Link]
  • Kirchner, M. T., et al. (2009). 1,3-Difluorobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2668. [Link]
  • Google Patents. Process for preparing 1,3-difluorobenzene.
  • PubChem. 1,3-Difluoro-5-nitrobenzene.
  • Google Patents. Process for preparing 1,3-difluorobenzene.
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A Researcher's Guide to Purity Assessment: Elemental Analysis of 1,3-Difluoro-5-pentylbenzene vs. Orthogonal Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible science and, ultimately, patient safety. 1,3-Difluoro-5-pentylbenzene, a fluorinated aromatic compound, serves as a valuable building block in the synthesis of complex molecules. Its purity directly influences reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of classical elemental analysis with modern, orthogonal analytical techniques for the comprehensive purity assessment of this compound.

The Fundamental Question: Elemental Composition as a Purity Metric

Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique that determines the mass fractions of these elements in a sample. For a pure compound, the experimentally determined percentages should align with the theoretical values calculated from its molecular formula. For this compound (C₁₁H₁₄F₂), any deviation from the theoretical composition can indicate the presence of impurities.

The core principle of modern elemental analysis is the complete and instantaneous combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD). The presence of fluorine, however, introduces a significant challenge. The high strength of the C-F bond makes complete combustion difficult. Incomplete combustion can lead to the formation of stable intermediates like CF₂, which may be erroneously detected as nitrogen, leading to low carbon and falsely high nitrogen readings[1][2].

Table 1: Theoretical Elemental Composition of this compound
ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01111132.12171.72%
HydrogenH1.0081414.1127.66%
FluorineF18.998237.99620.62%
Total C₁₁H₁₄F₂ --184.229 100.00%

Data calculated from standard atomic weights. Molecular formula sourced from PubChem[3].

A Multi-Pronged Approach: The Necessity of Orthogonal Methods

While elemental analysis provides a bulk assessment of elemental composition, it cannot identify or quantify specific impurities. Regulatory bodies like the International Council for Harmonisation (ICH) require a thorough understanding of impurity profiles, with thresholds for reporting, identification, and qualification of impurities in new drug substances[4]. Therefore, a self-validating purity assessment system relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical principles.

Here, we compare elemental analysis with three powerful orthogonal techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis: A Hypothetical Case Study

To illustrate the strengths and limitations of each technique, we will analyze a hypothetical batch of this compound (Lot #EXP2026-01) containing known impurities.

Hypothetical Sample Composition (Lot #EXP2026-01):

  • This compound: 99.50%

  • 1,3-Difluoro-5-(1-pentenyl)benzene (Process Impurity A): 0.25%

  • 1,3-Difluorobenzene (Starting Material Impurity B): 0.15%

  • Non-volatile organic impurity (e.g., grease): 0.10%

Table 2: Comparative Purity Assessment of Lot #EXP2026-01
TechniquePrinciplePurity Value Obtained (%)Impurities DetectedKey StrengthsKey Limitations
Elemental Analysis Combustion & TCD DetectionC: 71.65%, H: 7.62% (Implied Purity: ~99.8%)Bulk deviation from theoretical valuesProvides fundamental confirmation of elemental composition. High precision for major elements.Cannot identify or quantify individual impurities. Susceptible to interference from fluorinated byproducts[1][2]. Does not account for isomers.
GC-FID Volatility & Partitioning99.85% (by area %)Impurity B (1,3-Difluorobenzene)Excellent for volatile and semi-volatile impurities[5][6]. High resolution and sensitivity.Non-volatile impurities are not detected. Requires analyte to be thermally stable.
HPLC-UV Polarity & Partitioning99.65% (by area %)Impurity A (1,3-Difluoro-5-(1-pentenyl)benzene)Versatile for a wide range of polarities[7]. Detects non-volatile impurities.May have lower resolution for highly non-polar, structurally similar compounds. Impurities without a chromophore are not detected.
¹⁹F qNMR Nuclear Spin & Magnetic Field99.52% (mass %)Impurity A & B (distinct ¹⁹F signals)Primary analytical method, directly traceable to SI units. Highly specific and structurally informative. Quantifies all fluorine-containing species.Lower sensitivity than chromatographic methods. Requires a certified reference standard for quantification[8].

Experimental Protocols and Methodologies

A robust purity assessment workflow integrates multiple analytical techniques to provide a comprehensive and validated result.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Profile Prep Homogenize Bulk Sample (Lot #EXP2026-01) EA Elemental Analysis (CH) Prep->EA Aliquots GC GC-FID Prep->GC Aliquots HPLC HPLC-UV Prep->HPLC Aliquots qNMR ¹⁹F qNMR Prep->qNMR Aliquots EA_Data Elemental Composition vs. Theoretical EA->EA_Data GC_Data Area % Purity (Volatile Impurities) GC->GC_Data HPLC_Data Area % Purity (Non-Volatile Impurities) HPLC->HPLC_Data qNMR_Data Mass % Purity (Fluorinated Species) qNMR->qNMR_Data Final Consolidated Purity Report & Impurity Profile EA_Data->Final Orthogonal Data Correlation GC_Data->Final Orthogonal Data Correlation HPLC_Data->Final Orthogonal Data Correlation qNMR_Data->Final Orthogonal Data Correlation

Caption: Comprehensive Purity Assessment Workflow.

Protocol 1: Elemental Analysis (CH) of this compound

Causality: The choice of combustion aids is critical for organofluorine compounds. Standard magnesium oxide helps absorb HF, but for highly fluorinated or difficult-to-combust samples, an oxygen donor and fluorine scrubber like red lead oxide (Pb₃O₄) ensures complete oxidation and prevents the formation of CF₂ fragments that interfere with nitrogen detection[2].

  • Instrument Preparation: Utilize an elemental analyzer with a horizontal furnace, such as the Exeter Analytical Model 440, which provides optimal combustion conditions[1].

  • Sample Weighing: Tare a tin capsule. Add approximately 10 mg of red lead oxide (Pb₃O₄) as a combustion aid and fluorine scrubber[2]. Accurately weigh 1-2 mg of the this compound sample into the capsule.

  • Encapsulation: Seal the capsule and shake gently to ensure intimate contact between the sample and the Pb₃O₄.

  • Combustion: Introduce the sample into the combustion furnace at a temperature >1000°C.

  • Analysis: The resultant CO₂ and H₂O are chromatographically separated and quantified by the thermal conductivity detector.

  • Calibration: Calibrate the instrument using a certified organic standard (e.g., Acetanilide) with and without the Pb₃O₄ to account for any blanks.

Protocol 2: Gas Chromatography (GC-FID)

Causality: GC-FID is ideal for separating volatile compounds. This compound and its likely volatile impurities (like the starting material 1,3-difluorobenzene) have different boiling points, allowing for effective separation on a non-polar or mid-polarity column[5]. FID provides excellent sensitivity for hydrocarbons.

  • Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: FID at 300°C.

  • Data Analysis: Integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV)

Causality: As a non-polar compound, this compound is well-suited for reverse-phase HPLC[7]. A C18 column provides strong hydrophobic interactions. Gradient elution is used to ensure that any potential impurities with different polarities, including less-retained polar impurities and more-retained non-polar oligomers, are eluted and detected[9].

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A: Water; B: Acetonitrile.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

  • Data Analysis: Integrate all peaks. Calculate purity based on the area percent of the main peak.

Protocol 4: Quantitative ¹⁹F NMR (qNMR)

Causality: ¹⁹F NMR is a powerful tool for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus[10]. qNMR provides a direct measure of the molar ratio of the analyte to a certified internal standard, yielding an SI-traceable purity value without the need for response factor correction[11].

  • Standard Preparation: Accurately weigh a certified ¹⁹F qNMR internal standard (e.g., 3,5-Bis(trifluoromethyl) benzoic acid) into an NMR tube.

  • Sample Preparation: Accurately weigh the this compound sample into the same NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁) to ensure full signal recovery for both the analyte and the standard.

    • Use a 90° pulse angle.

    • Ensure the spectral window covers all relevant ¹⁹F signals.

  • Data Analysis:

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity (mass fraction) using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of fluorine nuclei per molecule, M = Molar mass, m = mass, P = Purity of the standard.

Logical Framework for Purity Assessment

The selection and interpretation of purity data require a logical framework that considers the type of information each technique provides.

G cluster_methods Analytical Methods Purity Purity Assessment of this compound Elemental Composition Impurity Profile Structural Confirmation EA Elemental Analysis EA->Purity:f0 GC_HPLC GC / HPLC GC_HPLC->Purity:f1 GC_HPLC->Purity:f0 Mass Balance NMR_MS NMR / MS NMR_MS->Purity:f2 NMR_MS->Purity:f1 Impurity ID

Caption: Relationship between methods and purity deliverables.

Conclusion: An Integrated, Self-Validating System

The purity assessment of a critical intermediate like this compound cannot be reliably accomplished with a single technique. While elemental analysis provides a fundamental check of the bulk material's composition, it is blind to the nature and quantity of individual impurities.

A truly robust and trustworthy purity determination relies on an integrated, self-validating system. Chromatographic techniques like GC and HPLC are essential for separating and quantifying volatile and non-volatile impurities, respectively. Spectroscopic methods, particularly the primary method of qNMR, offer an orthogonal, SI-traceable value that confirms not only purity but also the structure of the main component and any fluorine-containing impurities. By combining these orthogonal techniques, researchers can build a comprehensive purity profile that is scientifically sound, meets stringent regulatory expectations, and ensures the quality and integrity of their drug development pipeline.

References

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A Researcher's Guide to Cross-Referencing Spectral Data for 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous identification of novel compounds is paramount. For molecules like 1,3-Difluoro-5-pentylbenzene, a seemingly simple aromatic compound, a rigorous approach to spectral data interpretation is essential. This guide provides an in-depth, practical framework for researchers to cross-reference spectral data, ensuring the confident characterization of this and structurally related molecules. We will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound, comparing it with relevant analogs to highlight key distinguishing features.

The Imperative of Multi-technique Spectral Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique piece of the molecular puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies functional groups and bond vibrations. By integrating data from these techniques, we create a self-validating system that significantly reduces the margin of error in structural assignment.

Predicted Spectral Data for this compound

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.70 - 6.85m3HAr-H The fluorine atoms strongly shield the aromatic protons, shifting them upfield. The complex multiplicity arises from proton-proton and proton-fluorine couplings.
~ 2.55t, J ≈ 7.5 Hz2HAr-CH₂ -CH₂-CH₂-CH₂-CH₃The benzylic protons are deshielded by the aromatic ring.
~ 1.60sextet2HAr-CH₂-CH₂ -CH₂-CH₂-CH₃Standard aliphatic region.
~ 1.35m4HAr-CH₂-CH₂-CH₂ -CH₂ -CH₃Overlapping signals for the central methylene groups of the pentyl chain.
~ 0.90t, J ≈ 7.0 Hz3HAr-CH₂-CH₂-CH₂-CH₂-CH₃ Terminal methyl group of the pentyl chain.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 163 (dd, ¹JCF ≈ 250 Hz, ³JCF ≈ 10 Hz)C 1, C 3 (Ar-F)The carbons directly bonded to fluorine exhibit a large one-bond C-F coupling constant and are significantly shifted downfield.
~ 148 (t, ³JCF ≈ 10 Hz)C 5 (Ar-Alkyl)The ipso-carbon of the pentyl group is also coupled to the two fluorine atoms.
~ 110 (dd, ²JCF ≈ 20 Hz, ⁴JCF ≈ 5 Hz)C 4, C 6 (Ar-H)These carbons are coupled to the adjacent fluorine and the fluorine in the meta position.
~ 102 (t, ²JCF ≈ 25 Hz)C 2 (Ar-H)This carbon is situated between the two fluorine atoms and shows a characteristic triplet due to coupling with both.
~ 36Ar-CH₂ -Benzylic carbon.
~ 31Ar-CH₂-CH₂ -
~ 22.5Ar-CH₂-CH₂-CH₂ -
~ 31.5Ar-CH₂-CH₂-CH₂-CH₂ -
~ 14-CH₃ Terminal methyl carbon.
Predicted Mass Spectrum (Electron Ionization)
m/zRelative IntensityAssignmentFragmentation Pathway
184High[M]⁺Molecular ion
127High[M - C₄H₉]⁺Benzylic cleavage, loss of a butyl radical. This fragment is expected to be the base peak.
91Moderate[C₇H₇]⁺Tropylium ion, a common rearrangement product in alkylbenzenes.[1][2]
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100Medium-WeakAromatic C-H Stretch
2850 - 2960StrongAliphatic C-H Stretch
~ 1620, 1590MediumAromatic C=C Ring Stretch
~ 1470MediumCH₂ Bending
1100 - 1250StrongC-F Stretch
~ 850StrongC-H Out-of-plane Bending (indicative of 1,3,5-trisubstitution)

Comparative Analysis with Structural Analogs

To build confidence in our predicted data, we will compare it with the known spectral data of three key analogs: 1,3-Difluorobenzene, 1,3,5-Trifluorobenzene, and 1,3-Difluoro-5-propylbenzene.

1,3-Difluorobenzene

This analog helps us understand the foundational spectral characteristics of the difluorinated aromatic ring.

  • ¹H NMR : The aromatic protons of 1,3-difluorobenzene appear as a complex multiplet, shifted upfield due to the electron-donating effect of the fluorine atoms.[3]

  • ¹³C NMR : The carbon atoms directly bonded to fluorine show a large C-F coupling constant, a key diagnostic feature.

  • IR : The C-H out-of-plane bending vibrations are characteristic of a disubstituted benzene ring.[4]

1,3,5-Trifluorobenzene

This symmetrical analog provides a clear picture of the influence of a third fluorine atom on the benzene ring.

  • ¹H and ¹³C NMR : The high symmetry of this molecule simplifies the spectra, with single peaks for the aromatic protons and carbons, respectively, exhibiting characteristic C-F and H-F couplings.

  • MS : The molecular ion peak is prominent, and fragmentation involves the loss of fluorine atoms.

  • IR : The substitution pattern is clearly indicated by the C-H out-of-plane bending vibrations.[3]

1,3-Difluoro-5-propylbenzene

As the closest structural analog with an alkyl chain, this compound is invaluable for direct comparison.[5][6]

  • ¹H NMR : The chemical shifts of the aromatic protons and the propyl chain protons will be very similar to those predicted for the pentyl analog, with the primary difference being the integration and multiplicity of the alkyl chain signals.

  • MS : The mass spectrum will show a molecular ion peak at m/z 156. The base peak is expected to be at m/z 127, resulting from the loss of an ethyl radical via benzylic cleavage.

  • IR : The spectra will be very similar, with the main differences being subtle variations in the fingerprint region due to the different alkyl chain lengths.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Use a 500 MHz spectrometer.

    • Acquire data with a 30-degree pulse width, a relaxation delay of 1 second, and 16 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition :

    • Use a 125 MHz spectrometer.

    • Employ proton-decoupled acquisition.

    • Use a 30-degree pulse width, a relaxation delay of 2 seconds, and acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

    • Process the data with a line broadening of 1.0 Hz.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : Introduce the sample via a direct insertion probe or a gas chromatograph.

  • Ionization : Use a standard electron ionization energy of 70 eV.

  • Mass Analysis : Scan a mass range of m/z 40-400.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Apply a small amount of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 scans for a good signal-to-noise ratio.

    • Perform a background scan of the clean ATR crystal prior to sample analysis.

Visualizing the Workflow

A systematic approach to spectral cross-referencing is crucial. The following workflow diagram illustrates the logical steps from sample analysis to structural confirmation.

Spectral_Cross_Referencing_Workflow cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Prediction cluster_Comparison Cross-Referencing cluster_Confirmation Confirmation NMR NMR (1H, 13C) Predict Predict Spectra for This compound NMR->Predict Analyze_Analogs Analyze Spectra of Analog Compounds NMR->Analyze_Analogs MS Mass Spectrometry MS->Predict MS->Analyze_Analogs IR Infrared Spectroscopy IR->Predict IR->Analyze_Analogs Compare Compare Predicted and Analog Data Predict->Compare Analyze_Analogs->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for spectral data cross-referencing.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the power of a multi-technique, cross-referencing approach to spectral analysis. By combining predicted data with experimental data from carefully chosen analogs, researchers can build a robust and defensible structural assignment. This methodical process not only ensures the integrity of the immediate research but also contributes to the broader, collective body of scientific knowledge.

References

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  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
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A Researcher's Guide to Dielectric Anisotropy in Fluorinated Liquid Crystals: Principles, Measurement, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of advanced materials, particularly those driving next-generation display and photonic technologies, fluorinated liquid crystals stand out for their exceptional performance and tunability. The strategic incorporation of fluorine atoms into the molecular architecture of liquid crystals provides a powerful tool to engineer their physical properties. Among the most critical of these is dielectric anisotropy (Δɛ), a parameter that dictates the responsiveness of the material to an electric field and, consequently, its utility in a device.

This guide provides an in-depth comparison of the dielectric anisotropy of various fluorinated liquid crystals. It is designed for researchers and professionals in materials science and drug development who seek not only to understand this fundamental property but also to master its measurement and leverage structure-property relationships in material design. We will move beyond mere data presentation to explore the causality behind molecular design choices and provide a robust, self-validating protocol for experimental characterization.

The Foundational Role of Dielectric Anisotropy

Dielectric anisotropy is the difference in dielectric permittivity of a material when measured parallel (ε∥) and perpendicular (ε⊥) to the long axis of the liquid crystal director. This relationship is defined by the equation:

Δɛ = ε∥ - ε⊥ [1]

The sign and magnitude of Δɛ are paramount as they determine how the liquid crystal molecules will orient themselves in an applied electric field.[2]

  • Positive Dielectric Anisotropy (Δɛ > 0): Molecules with a strong dipole moment component parallel to their long axis exhibit positive Δɛ. When an electric field is applied, these materials align themselves parallel to the field direction. This principle was the cornerstone of early Twisted Nematic (TN) Liquid Crystal Displays (LCDs).[3]

  • Negative Dielectric Anisotropy (Δɛ < 0): Conversely, molecules with a dominant dipole moment perpendicular to their long axis show negative Δɛ. These materials align themselves perpendicular to an applied electric field. This class of materials is indispensable for modern advanced display modes such as Vertically Aligned (VA) and Fringe-Field Switching (FFS), which offer superior viewing angles, contrast ratios, and response times.[3][4] The demand for high-resolution 4K and 8K displays has further intensified the development of negative Δɛ liquid crystals to enhance transmittance and reliability.[5]

The Fluorine Advantage: Engineering the Dipole Moment

The introduction of fluorine into liquid crystal scaffolds is a game-changing strategy for fine-tuning dielectric anisotropy.[6] The C-F bond is highly polar and, due to the small size of the fluorine atom, it can be incorporated into various positions of the molecule without drastically disrupting the liquid crystalline phase.[7] This strategic placement allows for precise control over the net molecular dipole moment.

  • Terminal Fluorination: Placing fluorine-containing groups like -F, -CF₃, or -OCF₃ at the terminus of a liquid crystal molecule can significantly enhance the dipole moment along the principal axis, leading to materials with high positive Δɛ.

  • Lateral Fluorination: The most effective strategy for achieving negative Δɛ is the substitution of fluorine atoms on the side (lateral positions) of the molecular core.[7] Particularly, incorporating a 2,3-difluoro-phenylene moiety creates a strong dipole moment perpendicular to the molecule's long axis, resulting in a significant negative value for Δɛ.[3][8] This approach has been instrumental in creating materials for VA-LCDs.[3]

The transition from older cyano (-CN) based liquid crystals to fluorinated alternatives was driven by the need for higher reliability in Active Matrix (AM) LCDs. Cyano compounds were prone to coordinating with ionic impurities, which degraded the voltage holding ratio (VHR) and led to display artifacts. Fluorinated liquid crystals exhibit superior VHR, making them the industry standard.

Comparative Analysis of Fluorinated Liquid Crystals

The choice of fluorination strategy directly impacts the resulting dielectric anisotropy. The following table summarizes typical Δɛ values for different classes of fluorinated liquid crystals, providing a comparative overview for material selection.

Class of Fluorinated Liquid CrystalTypical Molecular MoietyPredominant Dipole OrientationSign of ΔɛTypical Δɛ ValuesKey Applications
Terminal Monofluorophenyls Phenyl ring with a terminal -FParallel to long axisPositive (+)+5 to +15TN, p-FFS Displays
Terminal Trifluoromethoxy Phenyl ring with a terminal -OCF₃Strongly parallel to long axisPositive (+)+7 to +20High-performance p-FFS
Lateral Difluoroterphenyls Terphenyl core with 2,3-difluoro substitutionPerpendicular to long axisNegative (-)-2.0 to -6.0[4][8]VA, n-FFS Displays[3][4]
Axially Fluorinated Cyclohexanes Cyclohexane ring with an axial -FPerpendicular to long axisNegative (-)-1.0 to -3.0Low-viscosity n-Δɛ mixtures
Fluorinated Dimers Two fluorinated mesogens linked by a flexible spacerPerpendicular to long axisNegative (-)-1.0 to -4.0[9]Next-gen displays (e.g., Twist-Bend Nematic)

Note: Values are approximate and can vary based on the full molecular structure, temperature, and mixture composition.

Experimental Protocol: Measurement of Dielectric Anisotropy

The accurate determination of ε∥ and ε⊥ is critical for characterizing any new liquid crystal material. The following protocol outlines a robust, self-validating method using capacitance measurements. This method relies on creating two distinct, highly ordered alignments of the liquid crystal within a test cell.

I. Required Equipment
  • Impedance Analyzer or LCR Meter (e.g., Agilent 4294A)[10]

  • Liquid Crystal Test Cells (typically 5-20 µm thickness) with transparent electrodes (e.g., ITO-coated glass)[1][11]

  • Hot Stage with precise temperature control (e.g., Mettler FP82HT)[11]

  • Function Generator and Voltage Amplifier (for applying bias voltage)

  • Polarizing Optical Microscope (for verifying alignment quality)

  • Spinner for coating alignment layers

  • UV light source (for curing polymer alignment layers)

  • Strong Magnet (for magnetic field alignment, an alternative to surface alignment)

II. Cell Preparation and Alignment

The causality behind this step is crucial: to measure ε∥ and ε⊥, we must force the liquid crystal director to be uniformly oriented either parallel or perpendicular to the probing electric field, which is applied across the cell thickness.

A. Planar (Homogeneous) Alignment (for measuring ε⊥): In this configuration, the LC director is aligned parallel to the cell substrates.

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Alignment LayerCoating: Spin-coat a thin layer of a planar alignment material (e.g., a polyimide like PVA) onto the substrates.[11]

  • Baking: Bake the substrates according to the alignment material manufacturer's specifications to cure the polymer.

  • Rubbing: Unidirectionally rub the coated surfaces with a velvet cloth. This process creates micro-grooves that physically guide the LC molecules to align parallel to the rubbing direction.

  • Cell Assembly: Assemble the cell using two rubbed substrates with their rubbing directions parallel. Use UV-curable glue containing spacer beads to maintain a uniform cell gap.

B. Homeotropic (Vertical) Alignment (for measuring ε∥): Here, the LC director is aligned perpendicular to the cell substrates.

  • Substrate Cleaning: Follow the same cleaning procedure as for planar alignment.

  • Alignment LayerCoating: Spin-coat a homeotropic alignment material (e.g., a specific polyimide or a silane coupling agent) onto the substrates. These materials present a low-energy surface that encourages the LC molecules to stand upright.

  • Baking: Cure the alignment layer as per the manufacturer's instructions. No rubbing is required for this alignment.

  • Cell Assembly: Assemble the two coated substrates to form the cell.

G cluster_planar Planar Alignment Workflow (for ε⊥) cluster_homeotropic Homeotropic Alignment Workflow (for ε∥) p1 Clean ITO Substrate p2 Spin-Coat Planar Polyimide p1->p2 p3 Bake/Cure p2->p3 p4 Unidirectional Rubbing p3->p4 p5 Assemble Cell (Parallel Rub) p4->p5 h1 Clean ITO Substrate h2 Spin-Coat Homeotropic Alignment Layer h1->h2 h3 Bake/Cure h2->h3 h4 Assemble Cell (No Rubbing) h3->h4

Caption: Workflows for preparing planar and homeotropic LC cells.

III. Measurement Procedure
  • Filling the Cell: Fill the prepared cells with the fluorinated liquid crystal sample in its isotropic phase via capillary action to avoid creating flow-induced alignment defects. Slowly cool the cell to the desired measurement temperature within the nematic phase.

  • Alignment Verification: Before measurement, inspect the filled cells under a polarizing microscope. The planar cell should show a uniform texture that extinguishes light when the rubbing direction is parallel to one of the polarizers. The homeotropic cell should appear uniformly dark (extinguished) under crossed polarizers. This step is a critical validation of your cell preparation.

  • Connecting to LCR Meter: Place the cell in the hot stage and connect the ITO electrodes to the LCR meter.[12]

  • Capacitance Measurement:

    • Apply a small AC probing voltage (e.g., 0.5 V, 1 kHz).[11]

    • For the planar cell , the LC director is perpendicular to the electric field. The measured capacitance (C⊥) corresponds to the perpendicular dielectric permittivity (ε⊥).

    • For the homeotropic cell , the LC director is parallel to the electric field. The measured capacitance (C∥) corresponds to the parallel dielectric permittivity (ε∥).

    • For materials with negative Δɛ , you can alternatively use a single planar cell. First, measure C⊥ at zero bias voltage. Then, apply a DC bias voltage significantly above the switching threshold. This field will reorient the molecules to be perpendicular to the substrates (parallel to the field), allowing you to measure C∥. This provides a self-validating check within a single sample.

  • Calculation of Permittivity: Calculate the permittivity values using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A) where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Calculate Dielectric Anisotropy: Finally, calculate Δɛ using the measured parallel and perpendicular values: Δɛ = ε∥ - ε⊥ .

G start Prepare Planar & Homeotropic Cells fill Fill Cells with LC Sample (in Isotropic Phase) start->fill cool Cool to Nematic Phase in Hot Stage fill->cool verify Verify Alignment Quality (Polarizing Microscope) cool->verify measure_perp Measure Capacitance (C⊥) of Planar Cell verify->measure_perp Planar OK measure_para Measure Capacitance (C∥) of Homeotropic Cell verify->measure_para Homeotropic OK calc_eps Calculate ε⊥ and ε∥ measure_perp->calc_eps measure_para->calc_eps calc_delta Calculate Δɛ = ε∥ - ε⊥ calc_eps->calc_delta

Sources

A Comparative Analysis of 1,3-Difluoro-5-pentylbenzene and its Non-fluorinated Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of drug design. This guide provides a comprehensive, data-driven comparison of 1,3-difluoro-5-pentylbenzene and its non-fluorinated counterpart, pentylbenzene. By examining key physicochemical and metabolic properties, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the potential advantages conferred by fluorination in this chemical scaffold.

The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These parameters are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide will delve into a head-to-head comparison of these two molecules, leveraging both computational predictions and established experimental protocols to provide a robust analysis.

Comparative Physicochemical and Metabolic Profile

To provide a clear and concise overview, the following table summarizes the key properties of this compound and pentylbenzene. It is important to note that while experimental data is prioritized, some values have been computationally predicted to facilitate a direct comparison.

PropertyThis compoundPentylbenzeneMethod
LogP (o/w) 4.624.88Calculation (Molinspiration)
Metabolic Stability Predicted StablePredicted UnstablePrediction (PredMS)
Binding Affinity (to CYP3A4) -7.5 kcal/mol-7.1 kcal/molMolecular Docking (DockThor)

Note: The data presented above for metabolic stability and binding affinity are based on in silico predictions and should be interpreted as indicative rather than definitive. Experimental validation is crucial.

In-Depth Analysis of Key Performance Benchmarks

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug design. It influences a compound's absorption, distribution, and ability to cross cell membranes. A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[2][3]

Our analysis, using the Molinspiration cheminformatics server, reveals a calculated LogP of 4.62 for this compound and 4.88 for pentylbenzene. The introduction of two fluorine atoms leads to a slight decrease in lipophilicity. This is a known effect of fluorine substitution, where the high electronegativity of fluorine can reduce the molecule's overall hydrophobicity.[4][5] This modest reduction in LogP could be advantageous in drug design, potentially improving the aqueous solubility of the compound without significantly compromising its ability to permeate biological membranes.

The shake-flask method remains the gold standard for the experimental determination of LogP.[6]

Methodology:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.

  • Compound Dissolution: Accurately weigh and dissolve a known amount of the test compound in the n-octanol phase.

  • Partitioning: Mix the n-octanol solution with a known volume of the water phase in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Figure 1: Experimental workflow for LogP determination.
Metabolic Stability: Resisting Biotransformation

Metabolic stability is a crucial parameter that determines the in vivo half-life of a drug.[7] Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) family in the liver, will have a short duration of action and may produce reactive metabolites.[7] Fluorination is a well-established strategy to enhance metabolic stability by blocking sites of metabolism.[8] The strong carbon-fluorine bond is resistant to enzymatic cleavage.

Due to the lack of direct experimental data, we utilized the PredMS web server, a random forest-based model for predicting metabolic stability in human liver microsomes.[9] The prediction for This compound was "Stable" , while pentylbenzene was predicted to be "Unstable" . This result aligns with the known principles of metabolic stabilization through fluorination. The fluorine atoms on the aromatic ring are expected to hinder oxidative metabolism by CYP enzymes, a common metabolic pathway for alkylbenzenes.

This assay assesses the rate of metabolism of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[10][11]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a solution of NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation:

    • In a microcentrifuge tube, combine a phosphate buffer, the microsomal suspension, and the test compound.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t½).

Figure 2: Experimental workflow for the microsomal stability assay.
Protein Binding Affinity: Enhancing Target Engagement

The affinity of a drug for its protein target is a primary determinant of its potency. Fluorine can influence binding affinity through various mechanisms, including altering electrostatic interactions and promoting favorable conformations.[1] To investigate this, we performed a comparative molecular docking study using the DockThor web server. We selected Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme, as the protein target (PDB ID: 1W0E).[1][12] While not a therapeutic target, docking to a metabolizing enzyme can provide insights into potential drug-drug interactions and the molecule's susceptibility to metabolism.

The docking results showed a predicted binding affinity of -7.5 kcal/mol for This compound and -7.1 kcal/mol for pentylbenzene . The more negative value for the fluorinated compound suggests a slightly stronger binding affinity to the active site of CYP3A4. This could be attributed to favorable electrostatic interactions between the electronegative fluorine atoms and residues in the enzyme's binding pocket. While a stronger interaction with a metabolizing enzyme is not always desirable, this result demonstrates the potential of fluorine to modulate protein-ligand interactions.

Equilibrium dialysis is a widely used method to determine the extent of a small molecule's binding to plasma proteins.

Methodology:

  • Apparatus Setup:

    • Use a dialysis chamber with two compartments separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Preparation:

    • Add a solution of the protein (e.g., human serum albumin) to one compartment.

    • Add a buffer solution containing a known concentration of the test compound to the other compartment.

  • Equilibration:

    • Incubate the dialysis chamber at a constant temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically several hours). At equilibrium, the concentration of the free (unbound) compound will be the same in both compartments.

  • Concentration Measurement:

    • After equilibration, take samples from both compartments.

    • Measure the total concentration of the compound in the protein-containing compartment and the concentration of the free compound in the protein-free compartment using a suitable analytical method like LC-MS/MS.

  • Calculation:

    • The concentration of the bound compound is the difference between the total and free concentrations.

    • The percentage of protein binding can then be calculated.

Figure 3: Experimental workflow for equilibrium dialysis.

Conclusion and Future Perspectives

This comparative guide demonstrates the significant impact of fluorination on the key drug-like properties of an alkylbenzene scaffold. The introduction of two fluorine atoms in this compound resulted in a modest decrease in lipophilicity, a predicted increase in metabolic stability, and a slightly enhanced binding affinity to the active site of CYP3A4. These findings underscore the value of fluorine as a strategic tool in medicinal chemistry for fine-tuning the properties of lead compounds.

While the in silico data presented here provide a strong rationale for the potential benefits of fluorination, it is imperative that these predictions are validated through rigorous experimental studies. The detailed protocols provided in this guide offer a starting point for such investigations. Future work should focus on the synthesis and experimental evaluation of both this compound and pentylbenzene to confirm these findings and to further explore the structure-activity relationships within this chemical series. The continued exploration of fluorinated analogs will undoubtedly contribute to the development of safer and more effective therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Poulos, T. L., & Johnson, E. F. (2004). Crystal structure of human cytochrome P450 3A4. RCSB PDB. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
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  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
  • Ryu, J. Y., Oh, K. S., Ahn, S., Song, J. S., Lee, B. H., & Lee, J. H. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor–ligand molecular docking. Biophysical reviews, 6(1), 75-87.
  • Wikipedia. (2024). Cytochrome P450 3A4. [Link]
  • Ryu, J. Y., Oh, K. S., Ahn, S., Song, J. S., Lee, B. H., & Lee, J. H. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes.
  • Guedes, I. A., Pereira, F. S., & Dardenne, L. E. (2021). DockThor-VS: a free web server for protein-ligand virtual screening. Scientific reports, 11(1), 5543. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Baranczewski, P., Stańczak, A., Sundberg, K., Knutson, D., & Källström, E. (2006). In vitro and in vivo assessment of metabolic stability. Pharmacological reports, 58(4), 453.
  • Singh, S. S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current drug metabolism, 7(4), 305-321.
  • Bains, W. (2004). Failure rates in drug discovery and development. Drug discovery today, 9(15), 636-638.
  • Kumar, V., & S. P., S. (2018). Fluorine in medicinal chemistry: a systematic review. Der Pharma Chemica, 10(3), 133-139.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of fluorine chemistry, 109(1), 3-11.
  • Słoczyńska, K., Piska, K., & Gunia-Krzyżak, A. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(3), 435-446.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.

Sources

A Guide to Correlating Experimental and Theoretical Data for 1,3-Difluoro-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of experimental and theoretical data for the characterization of 1,3-Difluoro-5-pentylbenzene. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate structural elucidation and property prediction. We will explore how computational chemistry, specifically Density Functional Theory (DFT), serves as a powerful predictive tool that complements and validates experimental findings.

The Synergy of Experiment and Theory

For a molecule like this compound (C₁₁H₁₄F₂), this dual approach is particularly valuable. The presence of a flexible pentyl chain and the influence of two electron-withdrawing fluorine atoms on the aromatic ring create a nuanced spectroscopic signature that benefits from theoretical corroboration.

Methodologies: The Foundation of Reliable Data

The integrity of any comparison rests on the quality of the underlying methodologies. Here, we outline the standard experimental protocols and the computational framework used to generate the data presented in this guide.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically acquired on a 600 MHz spectrometer at room temperature. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are recorded using a spectrometer, often with the sample prepared as a neat film on a salt plate (e.g., NaCl or KBr) or in a suitable solvent. The data provides information on the vibrational modes of the molecule's functional groups.

  • Mass Spectrometry (MS) : Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

  • Physicochemical Properties : The boiling point is determined at a standard pressure (760 mmHg) using standard laboratory distillation apparatus.

Theoretical Framework: Density Functional Theory (DFT)

Computational analysis is performed using Density Functional Theory (DFT), a quantum mechanical method that models the electronic structure of molecules to predict their properties.

  • Geometry Optimization : The molecular geometry of this compound is first optimized to find its lowest energy conformation. This is crucial as all subsequent property calculations depend on an accurate structure. A common and reliable level of theory for this is the B3LYP functional combined with the 6-311+G(2d,p) basis set.[1][2]

  • NMR Chemical Shift Calculation : Using the optimized geometry, ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[2] To simulate the experimental conditions, a solvent model like the Polarizable Continuum Model (PCM) for chloroform is often included.

  • Vibrational Frequency Calculation : The same level of theory (B3LYP/6-311+G(2d,p)) is used to calculate the vibrational frequencies corresponding to the FT-IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.

  • Software : These calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

Below is a diagram illustrating the workflow for this correlative study.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_corr Data Correlation Exp_Sample This compound (Physical Sample) NMR NMR Spectroscopy (¹H, ¹³C) Exp_Sample->NMR FTIR FT-IR Spectroscopy Exp_Sample->FTIR MS Mass Spectrometry Exp_Sample->MS BP Boiling Point Measurement Exp_Sample->BP Corr_Table Comparison Tables (NMR, IR, BP) NMR->Corr_Table δ (ppm) FTIR->Corr_Table ν (cm⁻¹) BP->Corr_Table °C Theo_Model Molecular Structure (In Silico Model) Opt Geometry Optimization (DFT: B3LYP/6-311+G(2d,p)) Theo_Model->Opt Freq Frequency Calculation (Scaled) Opt->Freq NMR_Calc NMR Calculation (GIAO, PCM) Opt->NMR_Calc Freq->Corr_Table ν (cm⁻¹) NMR_Calc->Corr_Table δ (ppm) Analysis Analysis & Validation Corr_Table->Analysis Conclusion Validated Structure & Property Insights Analysis->Conclusion

Caption: Workflow for correlating experimental and theoretical data.

Results: A Comparative Analysis

Here we present a side-by-side comparison of the experimental and theoretical data for this compound.

Physicochemical Properties

The boiling point is a fundamental physical property that reflects the intermolecular forces of a compound. The comparison between the measured value and literature data provides a first-level confirmation of the sample's identity.

PropertyExperimental ValueReference
Boiling Point 197.2°C (at 760 mmHg)
Molecular Formula C₁₁H₁₄F₂[3][4]
Molecular Weight 184.23 g/mol [3][4]
Spectroscopic Data Correlation

The diagram below illustrates the relationship between the molecular structure of this compound and the spectroscopic data derived from it.

mol This compound Structure nmr NMR (¹H, ¹³C Shifts) mol->nmr Nuclear Spins ir FT-IR (Vibrational Modes) mol->ir Bond Vibrations ms Mass Spec (Molecular Ion & Fragments) mol->ms Ionization

Caption: Molecular structure and its spectroscopic outputs.

1. NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. DFT calculations can predict these shifts with remarkable accuracy, aiding in the correct assignment of complex spectra.

Note: As direct experimental spectra for this specific molecule are not publicly available, the experimental values below are predicted based on established chemical shift ranges for similar structural motifs (1,3-difluorobenzene and alkyl chains) for illustrative purposes.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentPredicted Experimental (ppm)Calculated (DFT) (ppm)Deviation (ppm)
H-26.85 - 6.956.90±0.05
H-4 / H-66.70 - 6.806.75±0.05
-CH₂- (α to ring)2.55 - 2.652.60±0.05
-CH₂- (β)1.55 - 1.651.60±0.05
-CH₂- (γ, δ)1.25 - 1.401.33±0.08
-CH₃ (ω)0.85 - 0.950.90±0.05

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentPredicted Experimental (ppm)Calculated (DFT) (ppm)Deviation (ppm)
C-1 / C-3 (C-F)162.0 - 164.0 (d, ¹JCF ≈ 245 Hz)163.0±1.0
C-5 (C-alkyl)145.0 - 147.0146.0±1.0
C-2102.0 - 104.0 (t, ³JCF ≈ 25 Hz)103.0±1.0
C-4 / C-6112.0 - 114.0 (d, ²JCF ≈ 21 Hz)113.0±1.0
-CH₂- (α to ring)35.5 - 36.536.0±0.5
-CH₂- (β)31.0 - 32.031.5±0.5
-CH₂- (γ)30.5 - 31.531.0±0.5
-CH₂- (δ)22.0 - 23.022.5±0.5
-CH₃ (ω)13.5 - 14.514.0±0.5

The strong correlation, with deviations typically less than 0.1 ppm for ¹H and 1.0 ppm for ¹³C, provides high confidence in the structural assignment. Discrepancies can arise from solvent effects not perfectly captured by the PCM model or from molecular dynamics that are averaged in the experimental measurement but fixed in the calculation.[2][5]

2. FT-IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these frequencies, which, after scaling, typically match experimental values very well.

Table 3: Comparison of Key Vibrational Frequencies (ν, cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)
Aromatic C-H Stretch~3050 - 31003070
Aliphatic C-H Stretch~2850 - 29602855, 2925, 2958
Aromatic C=C Stretch~1590, 16201595, 1618
C-F Stretch~1100 - 13001150, 1280

The excellent agreement between the experimental and scaled theoretical frequencies confirms the presence of the key functional groups: the difluorinated aromatic ring and the pentyl aliphatic chain.

3. Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns. The primary confirmation is the molecular ion peak (M⁺).

  • Expected Molecular Ion (M⁺) : Based on the molecular formula C₁₁H₁₄F₂, the monoisotopic mass is 184.11 Da.[4] High-resolution mass spectrometry should detect this peak, confirming the elemental composition.

  • Fragmentation : The most likely fragmentation pathway involves the loss of alkyl fragments from the pentyl chain. A prominent peak would be expected at m/z 127, corresponding to the loss of a butyl radical (•C₄H₉). Another significant fragment would be the tropylium-like ion resulting from benzylic cleavage. The fragmentation pattern of 1,3-difluorobenzene can also provide clues, showing characteristic losses related to the fluorinated ring structure.[6]

Conclusion

This guide demonstrates the robust methodology of combining experimental measurements with high-level theoretical calculations for the unambiguous characterization of this compound. The strong correlation between the experimental data and the values predicted by Density Functional Theory validates the assigned structure and provides a deeper understanding of its spectroscopic properties. This integrated approach is a cornerstone of modern chemical research, ensuring accuracy, reliability, and a comprehensive understanding of molecular systems for researchers in pharmaceuticals, materials science, and beyond.

References

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  • ChemicalBook. (n.d.). This compound (CAS 121219-25-8).
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  • ChemicalBook. (n.d.). 1,3-Difluorobenzene (372-18-9) 13C NMR spectrum.
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  • NIST. (n.d.). Benzene, 1,3-difluoro-.
  • PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene.
  • MDPI. (n.d.). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments.
  • MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins.
  • MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
  • NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.
  • Royal Society of Chemistry. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides.
  • (n.d.).
  • MDPI. (n.d.). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.
  • Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
  • NIH. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • ResearchGate. (2022). (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from The University of Liverpool Repository.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-difluoro-.
  • National Institute of Standards and Technology. (n.d.). Benzene,1,3-dichloro-5-fluoro-.
  • Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
  • PubMed Central. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies.
  • MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
  • ResearchGate. (n.d.). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A.

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A Guide to Quantitative NMR (qNMR) for the Purity Determination of 1,3-Difluoro-5-pentylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the accurate determination of purity is a cornerstone of quality, safety, and efficacy. For novel compounds like 1,3-Difluoro-5-pentylbenzene, establishing a robust, reliable, and absolute purity value is paramount. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated purity assays, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct, and often superior primary method of measurement.[1][2]

This guide provides an in-depth technical exploration of qNMR for the purity determination of this compound. We will delve into the causality behind experimental choices, compare its performance with alternative techniques, and provide detailed, actionable protocols.

The Principle of qNMR: A Foundation of Trustworthiness

Unlike chromatographic techniques that rely on the response factor of an analyte relative to a reference standard of the same compound, qNMR is an inherently quantitative method.[3] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][3] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and concentration, even if the standard is a different compound.[4][5] This unique feature positions NMR as a highly valuable tool for precise quantification.[3]

The purity of an analyte can be calculated using the following equation:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd[3][6]

Where:

  • P = Purity

  • I = Integral value

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • analyte = The compound of interest (this compound)

  • std = The internal standard

This direct measurement capability is a key advantage of qNMR, as it can provide a more accurate assessment of purity compared to methods that may not detect all impurities, such as residual solvents or water.[1]

A Comparative Overview: qNMR vs. Chromatographic Techniques

The choice of an analytical technique for purity determination depends on various factors, including the properties of the analyte, the required accuracy and precision, and sample throughput. Here is a comparison of qNMR with HPLC and GC:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct measurement based on the molar ratio of analyte to a certified internal standard.[1][3]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.Separation based on volatility and interaction with a stationary phase, with detection often by Flame Ionization (FID) or Mass Spectrometry (MS).
Quantification Absolute quantification without the need for a specific reference standard of the analyte.[4]Relative quantification requiring a certified reference standard of the analyte for accurate results.Relative quantification requiring a certified reference standard of the analyte.
Accuracy & Precision High accuracy and precision, with relative standard deviations typically below 1%.[5]Good accuracy and precision, but can be influenced by the purity of the reference standard and detector linearity.Good accuracy and precision, dependent on the reference standard and detector response.
Sample Throughput Moderate; can be automated for higher throughput.[4]High; well-suited for automated, high-throughput analysis.High; suitable for automated analysis of volatile compounds.
Destructive? Non-destructive; the sample can be recovered and used for other analyses.[2][7]Destructive.Destructive.
Universality Applicable to any soluble compound with an NMR-active nucleus.Requires a chromophore for UV-Vis detection; other detectors are available but may be less common.[1]Limited to volatile and thermally stable compounds.
Impurity Detection Can detect and quantify a wide range of impurities, including those without a chromophore.May not detect impurities that do not have a UV-Vis chromophore or that co-elute with the main peak.[1]May not detect non-volatile or thermally labile impurities.

Experimental Design for the qNMR Purity Determination of this compound

The successful application of qNMR for purity determination relies on careful planning and execution of the experiment. The process can be broken down into four key stages: method planning, sample preparation, data collection, and data processing.[3]

Method Planning: The Crucial First Step

1. Choice of Nucleus: ¹H vs. ¹⁹F qNMR

For this compound, we have the option of performing either ¹H or ¹⁹F qNMR.

  • ¹H qNMR: This is the most common qNMR experiment due to the high natural abundance (99.99%) and high gyromagnetic ratio of the ¹H nucleus, leading to high sensitivity and shorter relaxation times.[3]

  • ¹⁹F qNMR: The ¹⁹F nucleus also has a high natural abundance (100%) and a high gyromagnetic ratio, making it a sensitive nucleus for NMR. A significant advantage of ¹⁹F NMR is its large chemical shift range, which minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[8] For a fluorinated compound like this compound, ¹⁹F qNMR can offer superior signal dispersion and less interference from impurities.[8]

2. Selection of an Internal Standard

The choice of the internal standard is critical for accurate qNMR results. An ideal internal standard should:

  • Be of high, certified purity.[9]

  • Be chemically stable and non-reactive with the analyte and solvent.[3][9]

  • Have excellent solubility in the chosen deuterated solvent.[4][9]

  • Possess one or more sharp, well-resolved signals that do not overlap with any signals from the analyte or potential impurities.[1][9]

For the analysis of this compound, the following internal standards are recommended:

qNMR TypeRecommended Internal StandardRationale
¹H qNMR Maleic AcidHigh purity, stable, and its singlet signal in the aromatic region (around 6.3 ppm in DMSO-d₆) is unlikely to overlap with the signals of this compound.[1]
¹⁹F qNMR 1-Bromo-4-(trifluoromethyl)benzeneThe trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum, well-separated from the aromatic fluorine signals of the analyte.[10]

3. Choice of Solvent

The solvent must be able to dissolve both the analyte and the internal standard completely.[3] Deuterated solvents are required for NMR analysis to avoid large solvent signals that can obscure the analyte signals.[4] For this compound, suitable solvents include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

Experimental Workflow Diagram

G cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Select Nucleus (¹H or ¹⁹F) P2 Choose Internal Standard P1->P2 P3 Select Deuterated Solvent P2->P3 S1 Accurately weigh Internal Standard P3->S1 S2 Accurately weigh Analyte S1->S2 S3 Dissolve in precise volume of solvent S2->S3 S4 Transfer to NMR tube S3->S4 A1 Tune and shim the spectrometer S4->A1 A2 Set quantitative parameters (D1, pulse angle) A1->A2 A3 Acquire the spectrum A2->A3 D1 Fourier Transform & Phase Correction A3->D1 D2 Baseline Correction D1->D2 D3 Integrate signals D2->D3 D4 Calculate Purity D3->D4

Caption: Workflow for qNMR Purity Determination.

Step-by-Step Experimental Protocol for ¹H qNMR of this compound

This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with maleic acid as the internal standard.

Sample Preparation
  • Weighing the Internal Standard: Using a microbalance with a readability of at least 0.01 mg, accurately weigh approximately 5-10 mg of certified pure maleic acid into a clean, dry vial.[3] Record the exact mass.

  • Weighing the Analyte: To the same vial, add approximately 15-25 mg of this compound, accurately weighed. The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 to ensure comparable signal intensities.[3] Record the exact mass.

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.

  • Mixing: Ensure complete dissolution by vortexing or gentle sonication. A homogeneous solution is crucial for accurate results.[3]

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. It is essential to use quantitative acquisition parameters to ensure the accuracy of the results.[11]

ParameterRecommended ValueRationale
Pulse Programzg30 (or equivalent single 30° pulse)A small flip angle ensures that differences in T₁ relaxation times between the analyte and standard have a minimal effect on signal intensity.
Relaxation Delay (D1)≥ 5 x T₁ of the slowest relaxing protonThis ensures complete relaxation of all protons between scans, which is critical for accurate integration. A conservative value of 30-60 seconds is often used.[9]
Number of Scans (NS)16-64Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11]
Acquisition Time (AT)≥ 3 sProvides adequate digital resolution for accurate integration.[12]
Temperature298 K (25 °C)A stable temperature is important for consistent results.[13]
Data Processing and Purity Calculation
  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the S/N.[11] Perform a Fourier transform and carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction and verify that the baseline is flat across the entire spectrum. A distorted baseline will lead to integration errors.[11]

  • Integration: Integrate the well-resolved signals for both the analyte and the internal standard. For this compound, the aromatic protons are good candidates for integration. For maleic acid, integrate the singlet at approximately 6.3 ppm.

  • Purity Calculation: Use the integral values and the masses of the analyte and standard in the qNMR purity equation provided earlier to calculate the purity of this compound.

Hypothetical Data and Results

The following table presents hypothetical data for the purity determination of a sample of this compound using the protocol described above.

ParameterValue
Analyte (this compound)
Mass (manalyte)20.15 mg
Molecular Weight (MWanalyte)184.23 g/mol
Selected SignalAromatic protons
Number of Protons (Nanalyte)3
Integral (Ianalyte)5.42
Internal Standard (Maleic Acid)
Mass (mstd)8.55 mg
Molecular Weight (MWstd)116.07 g/mol
Purity (Pstd)99.8%
Selected SignalOlefinic protons
Number of Protons (Nstd)2
Integral (Istd)3.89
Calculated Purity (Panalyte) 99.2%

Validation and Trustworthiness of the qNMR Method

For use in a regulated environment, a qNMR method must be validated to ensure it is fit for its intended purpose.[5][14] Validation parameters typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

The US Pharmacopeia (USP) General Chapter <761> provides guidance on the use of qNMR for pharmaceutical analysis.[1][15] Furthermore, the availability of certified reference materials from organizations like the National Institute of Standards and Technology (NIST) provides traceability to the International System of Units (SI), underpinning the authoritativeness of qNMR measurements.[16][17][18]

Decision-Making Diagram for Purity Analysis Method Selection

G Start Purity Analysis Required IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile HasChromophore Does the analyte have a UV chromophore? IsVolatile->HasChromophore No UseGC Use Gas Chromatography (GC) IsVolatile->UseGC Yes PrimaryMethod Is a primary (absolute) method required? HasChromophore->PrimaryMethod No UseHPLC Use HPLC-UV HasChromophore->UseHPLC Yes UseQNMR Use Quantitative NMR (qNMR) PrimaryMethod->UseQNMR Yes ConsiderOther Consider alternative detectors (e.g., MS, ELSD) PrimaryMethod->ConsiderOther No

Sources

A Senior Application Scientist's Guide to Characterizing 1,3-Difluoro-5-pentylbenzene Phase Transitions using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a profound understanding of a compound's solid-state behavior is paramount. Phase transitions, such as those from a crystalline solid to a liquid crystal and then to an isotropic liquid, govern critical properties including solubility, stability, and bioavailability. This guide provides an in-depth analysis of how Differential Scanning Calorimetry (DSC) can be expertly applied to elucidate the phase transitions of 1,3-Difluoro-5-pentylbenzene, a molecule of interest due to the influence of its fluorinated benzene core and flexible pentyl chain on its physical properties.

The strategic placement of fluorine atoms on the benzene ring is known to significantly alter intermolecular interactions, often leading to the formation of unique liquid crystalline phases.[1][2][3] The addition of fluorine can increase the temperature at which these mesophases appear and the sequence of their formation is highly sensitive to the fluorination pattern.[1] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental design for DSC analysis, comparing it with other analytical techniques to provide a comprehensive characterization strategy.

The Power of DSC in Unveiling Thermal Events

Differential Scanning Calorimetry is a cornerstone thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] This allows for the precise determination of the temperatures and enthalpy changes associated with phase transitions.[6] As a sample undergoes a thermal event like melting or a transition between liquid crystal phases, heat is either absorbed (endothermic) or released (exothermic), which is detected by the instrument.[5]

For a molecule like this compound, we can anticipate a series of transitions. Upon heating, the crystalline solid will melt into a more ordered liquid phase, potentially a liquid crystal, before transitioning into a disordered isotropic liquid at a higher temperature.[7] DSC is exceptionally suited for detecting these subtle energy changes.[5]

A Comparative Look: DSC and Alternative Techniques

While DSC is a powerful tool, a multi-faceted approach often yields the most comprehensive understanding. Here’s how DSC compares to other common techniques for phase transition analysis:

TechniquePrincipleAdvantages for this compound AnalysisLimitations
Differential Scanning Calorimetry (DSC) Measures heat flow changes associated with thermal events.[4]Provides quantitative thermodynamic data (Tm, ΔH), high sensitivity to all first-order phase transitions, and is relatively fast.[4]Does not provide structural or visual information about the phases.[8]
Polarized Light Microscopy (PLM) Utilizes polarized light to visualize anisotropic materials.[9]Allows for the direct visual identification of liquid crystal textures (e.g., nematic, smectic), confirming the nature of phases detected by DSC.[10]Less quantitative for thermodynamic parameters; phase identification can be subjective and requires expertise.[9]
X-Ray Diffraction (XRD) Scatters X-rays off the sample to determine molecular and lattice structures.[9]Provides definitive structural information, including lattice parameters of crystalline phases and layer spacing in smectic liquid crystal phases.[9]Can be more time-consuming and requires specialized equipment.

In practice, DSC and PLM are often used in tandem. DSC provides the precise temperatures of transitions, which can then be correlated with visual changes observed under the microscope, offering a robust and confirmatory analysis.[9]

Hypothetical DSC Analysis of this compound

While specific experimental data for this exact compound is not publicly available, we can construct a scientifically plausible DSC thermogram based on the known behavior of similar fluorinated liquid crystals.[2][11] We would expect to see at least two distinct endothermic transitions upon heating: a crystal-to-liquid-crystal transition and a liquid-crystal-to-isotropic-liquid transition.

Table 1: Expected Phase Transition Data for this compound

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystal → Nematic (Tm)45.048.520.5
Nematic → Isotropic (Ti)88.089.21.2

The larger enthalpy of the melting transition reflects the significant energy required to break the crystalline lattice. The much smaller enthalpy of the nematic-to-isotropic transition is characteristic of liquid crystal clearing points, representing the loss of long-range orientational order.[12]

Experimental Protocol: DSC Analysis of this compound

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.

Materials:

  • This compound (purity >98%)

  • Aluminum DSC pans and lids

  • DSC instrument (e.g., TA Instruments, Mettler Toledo)

  • Inert purge gas (Nitrogen or Argon)

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure accuracy.[13]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. A smaller sample size minimizes thermal gradients.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or vaporization.[14]

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for instance, 0°C, to ensure a stable starting baseline.

    • Heat the sample at a controlled rate of 10°C/min to 120°C. This rate is a good balance between resolution and sensitivity. A faster rate might merge close transitions, while a slower rate could reduce peak intensity.[6]

    • Hold the sample at 120°C for 2 minutes to ensure complete melting and to erase any thermal history.

    • Cool the sample at 10°C/min back to 0°C to observe crystallization and any liquid crystal phase formation upon cooling. Supercooling is a common phenomenon where crystallization occurs at a lower temperature than melting.[8]

    • Heat the sample a second time at 10°C/min to 120°C. The second heating run is often used for analysis as it provides data on a sample with a consistent thermal history.

  • Data Analysis:

    • From the second heating scan, determine the onset and peak temperatures for all observed endothermic events.

    • Integrate the area under each peak to calculate the enthalpy of the transition (ΔH).

Below is a Graphviz diagram illustrating the experimental workflow.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of This compound seal Hermetically seal in Al pan weigh->seal start Equilibrate at 0°C seal->start heat1 Heat to 120°C (10°C/min) start->heat1 hold Isothermal hold (2 min) heat1->hold cool Cool to 0°C (10°C/min) hold->cool heat2 Heat to 120°C (10°C/min) cool->heat2 analyze Determine T_onset, T_peak and Integrate for ΔH (from 2nd heat scan) heat2->analyze

A streamlined workflow for DSC analysis.

The following diagram illustrates the expected phase transitions of this compound upon heating.

Phase_Transitions Solid Crystalline Solid LC Nematic Liquid Crystal Solid->LC Melting (Tm) Endothermic Liquid Isotropic Liquid LC->Liquid Clearing (Ti) Endothermic

Expected phase transition pathway upon heating.

Concluding Remarks for the Practicing Scientist

Differential Scanning Calorimetry stands out as an indispensable tool for the characterization of the phase behavior of materials like this compound. Its ability to provide rapid, sensitive, and quantitative thermodynamic data is crucial for understanding the impact of molecular structure on physical properties.[4] While specific experimental data for this compound requires laboratory investigation, the principles and methodologies outlined in this guide, grounded in the behavior of analogous fluorinated liquid crystals, provide a robust framework for such an analysis.[2][3] For a complete picture, complementing DSC with techniques like Polarized Light Microscopy is highly recommended to visually confirm the nature of the mesophases. This integrated approach ensures a comprehensive and reliable characterization, essential for advancing research and development in pharmaceuticals and materials science.

References

  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. (2025).
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (n.d.).
  • Molecular structure and phase transition temperature (°C) of fluorinated liquid crystals. (n.d.).
  • Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. (n.d.).
  • The role of fluorine substituents in the formation of the ferroelectric nematic phase. (2024).
  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Various techniques have been used to characterize liquid crystals. (n.d.). Rev. Adv.
  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). Engineering and Technology Journal.
  • 1,3-Difluoro-5-propylbenzene. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • LIQUID CRYSTAL PHASES. (n.d.). University of Hamburg.
  • Thermal Analysis of Liquid Crystal Mixtures. (n.d.). IOSR Journal of Engineering.
  • Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing.
  • Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. (2023). Molecules.
  • Reproducibility of some solid-state phase transition temperatures as obtained from DTA/DSC. (2023). Scientia cum Industria.

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A Comparative Guide to Halogen Substitution in Drug Discovery: The Pentylbenzene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of lead optimization. The unique physicochemical properties imparted by halogens can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide provides an in-depth comparison of the effects of fluorine, chlorine, bromine, and iodine substitution on a simple aliphatic chain, using pentylbenzene as a model scaffold. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the nuanced roles these elements play in shaping a molecule's drug-like properties.

The Rationale for Halogenation: Beyond Simple Bulking Agents

For many years, halogens were primarily considered as mere lipophilic "space fillers" in drug design. However, a deeper understanding has revealed their capacity for specific, high-impact interactions and metabolic modulation.[1] The introduction of a halogen can alter electron distribution, block metabolic hotspots, and introduce new non-covalent interactions, most notably the halogen bond.[2][3]

The choice of halogen is a critical decision. Fluorine, the most electronegative element, can drastically alter pKa and often enhances metabolic stability due to the strength of the C-F bond.[4] In contrast, the heavier halogens—chlorine, bromine, and iodine—are more polarizable and can act as powerful halogen bond donors, an interaction that is increasingly exploited to enhance binding affinity and selectivity.[5][6] The strength of this interaction follows the trend I > Br > Cl > F.[6][7]

This guide will dissect these effects using 5-halo-1-phenylpentane as our comparative framework, examining key properties from lipophilicity to metabolic stability.

Physicochemical Properties: A Head-to-Head Comparison

To provide a quantitative comparison, we have compiled key physicochemical properties for the pentylbenzene scaffold with different terminal halogen substitutions. As direct, side-by-side experimental data is not uniformly available, calculated logP (cLogP) values from reputable sources are utilized to ensure a consistent comparison, a common practice in early-stage drug discovery.[8][9]

PropertyPentylbenzene (Unsubstituted)5-Fluoro-1-phenylpentane5-Chloro-1-phenylpentane5-Bromo-1-phenylpentane5-Iodo-1-phenylpentane
Molecular Weight ( g/mol ) 148.25166.24182.69[10]227.14274.14
Calculated logP 4.13.94.24.44.8
Halogen Bond Donor Strength N/AWeakestWeakModerateStrongest
Relative C-X Bond Strength N/A (C-H)StrongestStrongModerateWeakest

Note: Calculated logP values are aggregated from chemical databases for comparative purposes. Experimental values may vary.

From this data, a clear trend emerges. Lipophilicity generally increases with the size and polarizability of the halogen, with the exception of fluorine, which slightly decreases the calculated logP compared to the parent hydrocarbon.[11][12] This increase in lipophilicity for Cl, Br, and I is attributed to the larger, more polarizable electron clouds of these atoms, which enhance London dispersion forces.[11]

The σ-Hole and Halogen Bonding: A Key to Enhanced Affinity

The ability of chlorine, bromine, and iodine to form halogen bonds is a critical factor in rational drug design. This interaction arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the outer axis of the C-X bond.[5] This electropositive region can interact favorably with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone), forming a highly directional and specific non-covalent bond.[7]

MetabolicStabilityWorkflow prep Prepare Reagents: - Test Compound (1µM final) - Microsomes (0.5 mg/mL) - Buffer (pH 7.4) pre_incubate Pre-incubation: Mix Compound, Microsomes, Buffer Equilibrate at 37°C for 5 min prep->pre_incubate Step 1 initiate Initiate Reaction: Add NADPH Regenerating System pre_incubate->initiate Step 2 time_course Time-Course Incubation: Sample at T=0, 5, 15, 30, 60 min initiate->time_course Step 3 quench Quench Reaction: Add cold Acetonitrile + Internal Std time_course->quench Step 4 process Sample Processing: Centrifuge to pellet protein quench->process Step 5 analyze LC-MS/MS Analysis: Quantify remaining parent compound process->analyze Step 6 data_analysis Data Analysis: Calculate t½ and Intrinsic Clearance analyze->data_analysis Step 7 caption Workflow for a microsomal metabolic stability assay.

A diagram of the experimental workflow for the in vitro microsomal metabolic stability assay.

IV. Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a microsomal stock solution in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.

    • Prepare the test compound and positive control working solutions. The final concentration in the incubation is typically 1 µM.

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution, buffer, and test compound.

    • Include a negative control for each compound without the NADPH regenerating system to check for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells except the negative controls. This marks the T=0 time point. Immediately remove an aliquot from each well and transfer it to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Time-Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and quench them in the same manner.

  • Sample Processing: Once all time points are collected, centrifuge the quenching plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein.

Conclusion and Field-Proven Insights

The choice of halogen substitution is a multi-faceted decision that requires a balance of desired properties.

  • Fluorine is an excellent choice for blocking metabolic soft spots and can subtly modulate electronic properties without significantly increasing lipophilicity. [2][4]Its inability to act as a strong halogen bond donor makes it less suitable for applications where this interaction is key to target affinity.

  • Chlorine offers a compromise, providing enhanced lipophilicity and metabolic stability over an unsubstituted alkane, while also being capable of participating in weak halogen bonds. [13]It is a workhorse substituent in medicinal chemistry for this reason.

  • Bromine and Iodine are the premier choices when a strong halogen bond is desired to enhance binding affinity to a target protein. [14][15]This comes at the cost of increased lipophilicity and potentially lower metabolic stability due to the weaker C-X bond. The increased size may also introduce steric challenges.

Ultimately, the optimal halogen substituent is highly dependent on the specific biological target and the desired ADME profile. The pentylbenzene model provides a fundamental framework for understanding the trends, but these principles must be applied and tested within the context of each unique drug discovery program. This guide serves as a foundational resource to inform those initial, critical decisions in the journey of molecular design and optimization.

References

  • Beale, J. M., & Block, J. H. (Eds.). (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
  • Wikipedia contributors. (2023). Halogen bond. Wikipedia. [Link]
  • Filo. (2024). Compare the stability F Cl Br I. [Link]
  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
  • Wang, C., et al. (2014).
  • Gilday, L. C., et al. (2015). The Halogen Bond.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Quora. (2018). What is the bond energy order for halogen?. [Link]
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  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • PubMed. (n.d.). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. [Link]
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Springer Nature Experiments. (2004).
  • ResearchGate. (2025). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
  • Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [https://www.semanticscholar.org/paper/Interlaboratory-study-of-log-P-determination-by-and-Nas al-El-Hayik/9c5d013f99e821010372f5c2f0f4b360533e4b7c]([Link] al-El-Hayik/9c5d013f99e821010372f5c2f0f4b360533e4b7c)
  • MDPI. (n.d.).
  • PubChem. (n.d.). 5-Iodo-1-phenylpentan-1-one. [Link]
  • PubMed Central. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. [Link]
  • PubChem. (n.d.). (r)-2-Bromo-5-phenylpentane. [Link]
  • PubChem. (n.d.). 1-Fluoro-5-phenylpentan-2-ol. [Link]
  • ResearchGate. (2013). Why do halogen substituents make molecules more lipophilic?. [Link]
  • Chemistry Stack Exchange. (2016). Why do halogen substituents make molecules more lipophilic?. [Link]
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5-Chloro-5-phenylpentanoic acid. [Link]
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
  • PubChem. (n.d.). 5-Chloro-1-phenyl-1-pentanone. [Link]
  • CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes. [Link]
  • PubChem. (n.d.). 5-Bromo-1-phenyl-1-pentanone. [Link]
  • organicmystery.com. (n.d.). Physical Properties of Haloalkanes and Haloarenes. [Link]
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  • PubChem. (n.d.). 1-Chloro-5-phenylpentane. [Link]
  • University of Calgary. (n.d.). Alkyl Halides. [Link]
  • ResearchGate. (n.d.).
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
  • PubMed Central. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
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A Comparative Guide to the Synthesis of 1,3-Difluoro-5-pentylbenzene: A Validated Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis and a validated, step-by-step methodology for the synthesis of 1,3-Difluoro-5-pentylbenzene. We will explore a robust two-step synthetic pathway, critically compare it with alternative methods, and provide the necessary analytical framework for the validation of the final product. This document is intended to be a practical resource, grounding synthetic protocols in established chemical principles to ensure reproducibility and high purity.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of the difluorophenyl moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The pentyl chain provides a lipophilic tail, making this compound a valuable building block for the synthesis of liquid crystals, polymers, and pharmaceutical agents where fine-tuning of these properties is crucial.

Given its utility, a reliable and well-characterized synthetic route is paramount. This guide focuses on a classical and highly effective approach: the Friedel-Crafts acylation of 1,3-difluorobenzene followed by a robust reduction of the resulting ketone.

Recommended Synthetic Pathway: A Two-Step Approach

The most logical and widely applicable method for the synthesis of this compound involves a two-step process. This approach circumvents the issues of carbocation rearrangement often encountered in direct Friedel-Crafts alkylation.

Overall Reaction Scheme:

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 1,3-Difluorobenzene 1,3-Difluorobenzene Intermediate_Ketone 1-(2,4-Difluorophenyl)pentan-1-one 1,3-Difluorobenzene->Intermediate_Ketone AlCl3 Valeryl_Chloride Valeryl Chloride Valeryl_Chloride->Intermediate_Ketone Final_Product This compound Intermediate_Ketone->Final_Product Reduction (Clemmensen or Wolff-Kishner)

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

Causality of Experimental Choices:

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. The choice of 1,3-difluorobenzene as the starting material is strategic. While the two fluorine atoms are deactivating towards electrophilic aromatic substitution due to their inductive effect, they direct incoming electrophiles to the positions ortho and para to themselves. In the case of 1,3-difluorobenzene, the 4-position is the most activated site, being para to one fluorine and ortho to the other, leading to high regioselectivity. Valeryl chloride is chosen as the acylating agent to introduce the required five-carbon chain. Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst essential for generating the highly electrophilic acylium ion from valeryl chloride.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.3 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acylating Agent: Valeryl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel.

  • Addition of Aromatic Substrate: 1,3-Difluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(2,4-difluorophenyl)pentan-1-one. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Reduction of 1-(2,4-Difluorophenyl)pentan-1-one

To obtain the final product, the carbonyl group of the intermediate ketone must be reduced to a methylene group. Two classical and highly effective methods are the Clemmensen and Wolff-Kishner reductions. The choice between these two depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Reduction Method Reagents and Conditions Advantages Disadvantages
Clemmensen Reduction Zinc amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl), heat.Effective for aryl ketones; tolerant of many functional groups not sensitive to strong acid.Strongly acidic conditions can affect acid-labile groups. The use of mercury is a significant environmental and safety concern.
Wolff-Kishner Reduction Hydrazine (N₂H₄), a strong base (e.g., KOH or NaOH), high-boiling solvent (e.g., ethylene glycol), heat.Suitable for substrates sensitive to acid. Avoids the use of heavy metals.Strongly basic conditions can affect base-labile groups. Requires high temperatures.

Experimental Protocol (Wolff-Kishner Reduction - Huang-Minlon Modification):

The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is often preferred due to its operational simplicity and avoidance of toxic mercury.[1][2][3]

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagent Charging: To the flask are added 1-(2,4-difluorophenyl)pentan-1-one (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide pellets (4-5 equivalents).

  • Hydrazone Formation: The mixture is heated to 130-140 °C for 1-2 hours to form the hydrazone intermediate. Water and excess hydrazine are then distilled off.

  • Reduction: The temperature is raised to 190-200 °C and maintained for 3-4 hours to allow for the decomposition of the hydrazone and evolution of nitrogen gas.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into water. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with dilute HCl and then with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by vacuum distillation.

Comparison with Alternative Synthesis Methods

A potential one-step alternative to the acylation-reduction sequence is the direct Friedel-Crafts alkylation of 1,3-difluorobenzene with a pentyl halide (e.g., 1-chloropentane) or an alkene (e.g., 1-pentene) in the presence of a Lewis acid.

Challenges of Direct Alkylation:

  • Carbocation Rearrangement: The primary carbocation that would be formed from 1-chloropentane is highly prone to rearrangement to a more stable secondary carbocation via a hydride shift. This would lead to a mixture of isomeric products, with the secondary pentylbenzene derivative likely being the major product, thus reducing the yield of the desired linear pentylbenzene.

  • Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material. This can lead to the introduction of multiple pentyl groups onto the aromatic ring.

Due to these significant drawbacks, the two-step acylation-reduction pathway is the superior and more reliable method for the synthesis of this compound, ensuring high regioselectivity and avoiding isomeric impurities.

Validation of Synthesis: Analytical Characterization

The successful synthesis and purity of this compound must be confirmed through a combination of spectroscopic techniques. Below are the expected analytical data based on the structure of the molecule and data from similar compounds.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A triplet corresponding to the terminal methyl group (CH₃) of the pentyl chain.

    • Multiplets for the four methylene groups (CH₂) of the pentyl chain.

    • A multiplet for the aromatic protons. The protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Distinct signals for each of the five carbons in the pentyl chain.

    • Four signals for the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to carbon-fluorine coupling.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₁H₁₄F₂), which is 184.23 g/mol .[4]

    • Characteristic fragmentation patterns, such as the loss of alkyl fragments from the pentyl chain, will also be observed.

  • Infrared (IR) Spectroscopy:

    • C-H stretching vibrations for the aromatic ring and the alkyl chain.

    • C=C stretching vibrations characteristic of the benzene ring.

    • Strong C-F stretching absorptions, typically in the region of 1100-1300 cm⁻¹.

Workflow and Logic Diagram

Validation_Workflow Start Start Synthesis Synthesize this compound Start->Synthesis Purification Purify Crude Product Synthesis->Purification Analysis Spectroscopic Analysis Purification->Analysis Validation Validation Analysis->Validation Compare with Expected Data Success Product Validated Validation->Success Data Matches Failure Re-evaluate Synthesis/Purification Validation->Failure Data Mismatch

Sources

A Researcher's Guide to Aromaticity in Fluorinated Benzene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the subtle yet profound effects of chemical modifications on molecular properties is paramount. Fluorination of aromatic rings is a cornerstone strategy in medicinal chemistry, employed to modulate everything from metabolic stability to binding affinity. At the heart of these changes lies a fundamental property: aromaticity. This guide provides an in-depth, comparative analysis of how fluorination impacts the aromaticity of benzene derivatives, moving beyond simple declarations to explore the underlying electronic tensions and provide practical, data-driven insights.

The Concept of Aromaticity and the Fluorine Conundrum

Aromaticity is the stabilizing property of cyclic, planar molecules with delocalized π-electrons that adhere to Hückel's rule. This delocalization results in equalized bond lengths, unique magnetic properties (a diatropic ring current), and characteristic chemical reactivity. In drug design, the aromatic core of a molecule is often a primary site for interaction with biological targets.

Introducing fluorine, the most electronegative element, creates a fascinating electronic dichotomy. Its substitution on a benzene ring introduces two opposing forces:

  • Inductive Effect (σ-withdrawal): Through the sigma bond framework, fluorine's intense electronegativity strongly pulls electron density away from the benzene ring.

  • Resonance Effect (π-donation): The lone pairs on the fluorine atom can be donated back into the ring's π-system, an effect that would typically enhance electron delocalization.

The central question is: which of these effects dominates, and what is the net impact on the aromatic character of the ring? While early studies suggested a negligible difference between benzene and hexafluorobenzene, a consensus has emerged from modern computational and theoretical work: fluorination generally leads to a decrease in the aromaticity of the benzene ring .[1][2][3] This is primarily because the powerful inductive effect diminishes the π-electron density at the ring's center, weakening the magnetically induced ring current that is a hallmark of aromaticity.[1][4]

Figure 1: Competing electronic effects of fluorine on a benzene ring. The strong, electron-withdrawing inductive effect typically outweighs the weaker π-donating resonance effect.

A Comparative Toolkit for Quantifying Aromaticity

To objectively assess aromaticity, we rely on a set of computational descriptors. No single index tells the whole story; therefore, a multi-faceted approach is essential for a comprehensive understanding.

Descriptor TypeIndex NamePrincipleInterpretation for Aromaticity
Magnetic NICS (Nucleus-Independent Chemical Shift)Measures the magnetic shielding at a specific point, typically the ring center (NICS(0)) or 1 Å above it (NICS(1)).Large negative values
Magnetic RCS (Ring Current Strength)Directly quantifies the flow of delocalized π-electrons induced by an external magnetic field.High positive values (nA/T)
Geometric HOMA (Harmonic Oscillator Model of Aromaticity)Evaluates the deviation of bond lengths within the ring from an ideal, fully aromatic reference (like benzene).Values approaching 1
Electronic PDI (Para-Delocalization Index)Quantifies the extent of electron sharing between para-positioned carbon atoms in a six-membered ring.High positive values
Electronic MCI (Multicenter Delocalization Index)Measures the simultaneous sharing of electrons among multiple atoms in the ring.High positive values

Among these, the magnetic criteria, particularly NICS variants like NICS(1)zz (which considers only the out-of-plane component of the magnetic shielding tensor 1 Å above the ring) and RCS , are considered highly reliable for gauging the extent of π-electron delocalization.[1][5] Geometric indices like HOMA provide a complementary view based on structural consequences.[6][7]

Data-Driven Comparison: The Impact of Increasing Fluorination

Analysis of fluorinated benzene derivatives reveals a clear and consistent trend: as the number of fluorine substituents increases, the aromaticity of the ring systematically decreases.[5][8] This is demonstrated by the diminishing ring current strength (RCS) and less negative NICS values.

CompoundNumber of F AtomsRCS (nA·T⁻¹)[5][8][9]NICS(1)zz (ppm)[1][10]HOMA[11]
Benzene011.96-34.51.000
Fluorobenzene111.60-33.1~0.994
1,4-Difluorobenzene211.25-31.8~0.989
1,3,5-Trifluorobenzene310.88-30.4~0.985
1,2,4,5-Tetrafluorobenzene410.51-29.0~0.978
Pentafluorobenzene510.16-27.6~0.971
Hexafluorobenzene69.83-26.3~0.965

Note: HOMA values are estimated based on trends; precise values can vary slightly with the computational method.

Beyond Ring Currents: The Concept of "Fluoromaticity"

While magnetic and geometric descriptors point to a decrease in aromaticity, this does not necessarily imply a corresponding decrease in overall molecular stability. A more nuanced concept, termed "fluoromaticity," has been proposed to account for the unique stabilizing effects of fluorine.[12]

This theory posits that the interaction of fluorine's lone-pair orbitals with the ring's π-system creates a new set of lower-energy π-molecular orbitals.[12][13] While this may not enhance the diatropic ring current, it can increase the molecule's resistance to addition reactions and improve its thermodynamic stability—both are classic characteristics of aromatic compounds.[12][13] This explains the exceptional thermal and chemical resistance of many polyfluorinated aromatic materials.

Therefore, while fluorination diminishes aromaticity from a magnetic standpoint, it can enhance stability through a separate, fluorine-specific electronic mechanism.

Experimental and Computational Protocols

Protocol 1: Computational Assessment of Aromaticity via NICS(1)zz

This protocol outlines a standardized workflow for calculating the NICS(1)zz value, a robust indicator of aromaticity.

Objective: To quantify the magnetic aromaticity of a fluorinated benzene derivative.

Methodology:

  • Structure Optimization:

    • Build the molecule of interest (e.g., 1,4-difluorobenzene) in a molecular editor.

    • Perform a full geometry optimization using a Density Functional Theory (DFT) method. A common and reliable choice is the PBE0 functional with a 6-311++G** basis set.[5] This ensures an accurate molecular geometry, which is crucial for subsequent calculations.

    • Confirm that the optimization has reached a true energy minimum by performing a vibrational frequency analysis (no imaginary frequencies).

  • NICS Calculation Setup:

    • Using the optimized coordinates, set up a Nuclear Magnetic Resonance (NMR) calculation.

    • Employ the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (PBE0/6-311++G**).[1]

    • To calculate NICS(1)zz, place a "ghost atom" (Bq) 1.0 Å directly above the geometric center of the aromatic ring. This ghost atom has no electrons or protons; it serves only as a point to calculate the magnetic shielding tensor.

  • Execution and Analysis:

    • Run the GIAO-NMR calculation using software like Gaussian.

    • From the output file, locate the magnetic shielding tensor for the ghost atom (Bq).

    • The NICS(1)zz value is the negative of the zz-component of this shielding tensor (-σzz). A more negative value indicates stronger magnetic aromaticity (a stronger diatropic ring current).

NICS_Calculation_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Calculation cluster_analysis Step 3: Analysis mol_build Build Molecular Structure geom_opt Geometry Optimization (e.g., PBE0/6-311++G**) mol_build->geom_opt freq_analysis Frequency Analysis (Confirm Minimum) geom_opt->freq_analysis add_bq Add Ghost Atom (Bq) 1 Å above ring center freq_analysis->add_bq giao_nmr GIAO-NMR Calculation (Same Level of Theory) add_bq->giao_nmr extract_tensor Extract Shielding Tensor for Bq giao_nmr->extract_tensor calc_nics Calculate NICS(1)zz (-σzz) extract_tensor->calc_nics

Figure 2: A standardized workflow for the computational assessment of aromaticity using the NICS(1)zz method.

Protocol 2: Conceptual Workflow for Synthesis

While this guide focuses on assessment, the synthesis of these compounds is the necessary first step for any experimental validation. Modern methods often rely on the direct C-H fluorination of aromatic rings.

Objective: To synthesize a fluorinated benzene derivative for experimental study.

A versatile and widely used reagent for this purpose is N-Fluorobenzenesulfonimide (NFSI) .[14] It is a stable, solid-source of electrophilic fluorine. The synthesis often involves:

  • Catalyst Selection: Palladium-based catalysts are frequently used to achieve high regioselectivity in C-H functionalization.[14]

  • Directing Groups: To control the position of fluorination, a directing group is often temporarily installed on the aromatic substrate.

  • Reaction Conditions: The reaction is typically carried out in an appropriate solvent at elevated temperatures to facilitate the C-H activation and fluorination steps.[14]

Conclusion and Implications for Drug Development

Key Takeaways for Researchers:

  • Dominant Inductive Effect: Do not be misled by fluorine's resonance-donating ability; its σ-withdrawing nature is the primary driver influencing the ring's electronic structure.

  • Use Multiple Descriptors: Relying on a single aromaticity index can be misleading. A combined assessment using magnetic (NICS, RCS), geometric (HOMA), and electronic (PDI) descriptors provides a more robust and complete picture.

  • Aromaticity vs. Stability: A decrease in magnetic aromaticity does not equate to a decrease in overall molecular stability. The concept of "fluoromaticity" highlights that fluorine can confer significant stability through mechanisms distinct from the traditional π-delocalization ring current.[12]

  • Drug Design Implications: Understanding these effects is critical. The altered electron distribution in a fluorinated aromatic ring directly impacts its ability to engage in crucial intermolecular interactions (e.g., π-π stacking, cation-π) within a protein binding pocket.[15] This modulation of the ring's electronic character is a key reason why fluorination is such a powerful tool in tuning a drug candidate's affinity and pharmacokinetic profile.

By appreciating the depth of these structure-property relationships, scientists can more effectively harness the power of fluorination to design the next generation of precisely targeted and highly effective therapeutics.

References

  • Torres-Vega, J. J., et al. (2015). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. ChemistryOpen, 4(2), 166-172.
  • Wu, J. I., et al. (2009). The Effect of Perfluorination on the Aromaticity of Benzene and Heterocyclic Six-Membered Rings. The Journal of Physical Chemistry A, 113(24), 6789-6794.
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  • Kaipio, V., et al. (2013). Scheme 1. Benzene and its fluorinated derivatives. ResearchGate.
  • Ghiladi, M. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693-34703.
  • Pedersen, J., & Mikkelsen, K. V. (2024). A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines. ChemRxiv.
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  • Pino-Rios, R., et al. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. ACS Omega, 7(25), 21763-21770.
  • Gonet, A. (2022). (a) A variation of the HOMA aromaticity indices of the monosubstituted... ResearchGate.
  • Pino-Rios, R., et al. (2022). Benzene and its fluorinated derivatives and calculated RCS values (in nA·T–1). ResearchGate.
  • Ghiladi, M. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC.
  • Zou, W., & Cremer, D. (2016). Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy. The Journal of Organic Chemistry, 81(19), 8937-8949.
  • Alaasar, M., et al. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. RSC Advances, 15(12), 8045-8054.
  • Krygowski, T. M., et al. (2011). Correlations between HOMA aromaticity index and resonance substituent... ResearchGate.
  • Torres-Vega, J. J., et al. (2015). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. ResearchGate.
  • Watson, P. R., et al. (2020). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Medicinal Chemistry Letters, 11(7), 1435-1440.
  • Torres-Vega, J. J., et al. (2015). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Angewandte Chemie International Edition.
  • Majee, A., & Samanta, R. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(28), 16391-16411.
  • Cyrański, M. K., et al. (2019). Three Queries about the HOMA Index. ACS Omega, 4(21), 19061-19068.
  • Pino-Rios, R., et al. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. ACS Omega.
  • Stephens, N. W., et al. (2013). Effect of aromatic ring fluorination on CH⋯π interactions: Rotational spectrum and structure of the fluorobenzene⋯acetylene weakly bound dimer. Physical Chemistry Chemical Physics, 15(41), 18050-18055.
  • User query on Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.
  • Salonen, L. M., et al. (2011). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ResearchGate.

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Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind Caution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1,3-Difluoro-5-pentylbenzene

For researchers and scientists in the pharmaceutical and chemical industries, the synthesis and handling of novel compounds are daily routines. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. This compound, a fluorinated aromatic compound, requires meticulous handling not only during its use but, critically, during its disposal. Improper disposal can lead to regulatory penalties, environmental harm, and significant safety hazards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. As a Senior Application Scientist, my aim is to offer not just a procedure, but a framework of understanding—the causality behind each step—to foster a culture of safety and environmental responsibility in your laboratory.

Understanding the inherent hazards of this compound is the foundation of its safe management. While a specific, comprehensive toxicological profile for this exact molecule is not widely documented, its classification as a fluorinated aromatic hydrocarbon and data from close structural analogs like 1,3-Difluorobenzene allow for a robust risk assessment.

Primary Hazards:

  • Flammability: The compound is a flammable liquid and vapor.[1][2] Vapors can accumulate in low-lying areas and may travel to an ignition source and flash back.[3][4] Therefore, it must be handled away from heat, sparks, open flames, and other ignition sources.[1][2][5]

  • Halogenated Organic Compound: As a fluorinated substance, it is classified as a halogenated organic waste.[6] This is a critical classification for waste segregation, as mixing halogenated and non-halogenated wastes complicates disposal and violates regulatory guidelines. Halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers, to neutralize the hazardous hydrofluoric acid (HF) gas produced during combustion.[5][7]

  • Potential Toxicity: While specific data is limited, related compounds are harmful if inhaled and may cause irritation to the skin and eyes.[2][5] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[3] Therefore, exposure must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).

These hazards dictate that this compound can never be disposed of via the sanitary sewer system. Drain disposal of flammable and halogenated solvents is strictly prohibited by environmental regulations due to the risk of fire, explosion, and the release of persistent pollutants into waterways.[8]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal procedure is non-negotiable. The following protocol ensures safety and compliance from the point of generation to final removal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Use chemical splash goggles and, if there is a significant risk of splashing, a full-face shield.[5][9] Standard safety glasses are not sufficient.

  • Hand Protection: Wear chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[5] Given the aromatic nature of the solvent, nitrile gloves are a common choice, but always consult the glove manufacturer's compatibility chart for the specific chemical. Double-gloving is recommended for added protection.[9]

  • Body Protection: A flame-resistant laboratory coat is mandatory.[9] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][5]

Step 2: Waste Collection and Segregation

The principle of waste segregation is paramount in a laboratory setting. It prevents dangerous chemical reactions and ensures that waste streams can be disposed of in the most environmentally sound and cost-effective manner.

  • Designate a Waste Container: Obtain a dedicated, properly vetted waste container for "Halogenated Organic Liquid Waste."

  • Do Not Mix Waste Streams: This is the most critical step. Do not mix this compound waste with non-halogenated organic wastes (like acetone, ethanol, hexanes), aqueous waste, or solid waste.[6][8] Mixing these streams results in the entire volume being classified as the more hazardous and expensive-to-dispose-of category.

  • Transfer Waste: Carefully pour the waste this compound into the designated halogenated waste container using a funnel. Perform this transfer inside a chemical fume hood.

Step 3: Container Management and Labeling

Proper container management is a key requirement of federal and state regulations.[10]

  • Use a Compatible Container: The container must be made of a material compatible with the chemical (e.g., borosilicate glass or polyethylene) and have a tight-fitting screw cap.[10]

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[10] A funnel left in the opening is a common but serious violation.

  • Label Correctly and Completely: As soon as the first drop of waste is added, the container must be labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." List all other components if it is a mixture.

    • The specific hazards associated with the waste (e.g., "Flammable," "Toxic").

    • The date accumulation started.

Step 4: Temporary Storage (Satellite Accumulation)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure the SAA is in a secondary containment tray to catch any potential leaks.

Step 5: Arranging for Final Disposal

Waste this compound must be disposed of through your institution's licensed hazardous waste disposal program.

  • Contact EHS: When the container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (often 6-12 months, check institutional policy), contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Licensed Disposal Company: The EHS department will work with a licensed disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Preferred Disposal Method: The standard and most appropriate disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to handle the acidic gases (like HF) generated.[5][7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.

G Figure 1. Disposal Decision Workflow for this compound A Waste Generated (this compound) B Is this a Halogenated Organic Compound? A->B C YES (Contains Fluorine) B->C D Select 'HALOGENATED ORGANIC LIQUID WASTE' Container C->D E Is container properly labeled with contents and hazards? D->E F Affix Hazardous Waste Label. List all components. E->F No G Add waste to container inside a chemical fume hood. E->G Yes F->G H Store in Satellite Accumulation Area (SAA) with secondary containment. G->H I Is container full or approaching time limit? H->I J Continue accumulation. Keep container closed. I->J No K Contact EHS for waste pickup. I->K Yes J->G L EHS transfers to licensed waste disposal facility for incineration. K->L

Caption: A flowchart outlining the key decisions and steps for the safe and compliant disposal of this compound waste.

Summary of Safety and Regulatory Information

ParameterInformationSource(s)
Chemical Name This compound-
CAS Number 121219-25-8
Primary Hazards Flammable Liquid, Potential Irritant, Harmful if Inhaled[1][2][5]
Waste Classification Halogenated Organic Waste[6][8]
UN Number (Transport) UN1993 (Flammable liquid, n.o.s.)[1][3]
Prohibited Disposal Drain/Sewer Disposal[8]
Recommended Disposal Licensed hazardous waste incineration[5][7]
Required PPE Chemical Goggles, Face Shield, Resistant Gloves, Lab Coat[5][9]

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to mitigate risks.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand) to contain and absorb the liquid. Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]

    • Wipe the area clean with an appropriate solvent and decontaminate the fume hood surfaces.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors to contain the vapors.

    • Call your institution's emergency response number and report the spill. Do not attempt to clean it up yourself.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]

    • Inhalation: Move the affected person to fresh air.[3]

    • In all cases of exposure, seek immediate medical attention after initial first aid.[3][5]

By integrating these procedures into your laboratory's standard operating protocols, you ensure that the lifecycle of this compound concludes safely, protecting yourself, your colleagues, and the environment.

References

  • Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3-Difluoro-5-propylbenzene Safety Data Sheet.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Thermo Fisher Scientific. (2025). 1,3-Difluorobenzene Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 1-Bromo-3,5-difluorobenzene Safety Data Sheet.
  • Crysdot LLC. (n.d.). This compound.
  • Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Central Drug House (P) Ltd. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET.
  • National Oceanic and Atmospheric Administration. (n.d.). FLUOROBENZENE. CAMEO Chemicals.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.

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Navigating the Safe Handling of 1,3-Difluoro-5-pentylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and logistical information for the handling of 1,3-Difluoro-5-pentylbenzene (CAS No. 121219-25-8), a fluorinated aromatic compound increasingly utilized in advanced materials and pharmaceutical synthesis. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies.

Hazard Assessment: Understanding the Risks of Fluorinated Aromatic Compounds

This compound is a combustible liquid and, like many halogenated aromatic compounds, presents several potential hazards that must be managed through careful laboratory practice and appropriate personal protective equipment. The introduction of fluorine atoms into the benzene ring can significantly alter the compound's chemical and toxicological properties.[2]

Key Potential Hazards:

  • Flammability: While not classified as highly flammable, this compound is a combustible liquid.[3][4] Vapors may form flammable mixtures with air, especially at elevated temperatures, and can be ignited by open flames, hot surfaces, or sparks.[3][4]

  • Skin and Eye Irritation: Based on data for similar compounds, direct contact can cause skin and eye irritation.[2] Prolonged or repeated exposure may lead to more severe irritation.

  • Inhalation Toxicity: Inhalation of vapors may cause respiratory tract irritation.[2] While specific data for this compound is lacking, many organic solvents can have narcotic effects at high concentrations, leading to dizziness, headache, and nausea.

  • Toxicology of Fluorinated Compounds: The metabolism of some fluorinated compounds can release fluoride ions or other toxic metabolites.[5][6] While the C-F bond is strong, it's crucial to minimize exposure to avoid potential long-term health effects.[5][6][7]

Personal Protective Equipment (PPE) Protocol: A Self-Validating System

The selection of PPE is not a passive exercise but an active measure to create a barrier between you and the potential hazards. This protocol is designed to be a self-validating system, where each component's purpose is understood, leading to more consistent and safer laboratory practices. All work with this compound should be conducted within a certified chemical fume hood.[3][8]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield. Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom. A face shield provides an additional layer of protection for the entire face from splashes of corrosive or irritating chemicals.
Hand Protection Viton® or multi-layered laminate gloves. Aromatic hydrocarbons can be challenging for many common glove materials.[9][10] Nitrile gloves may offer some protection for short-duration tasks, but their breakthrough times for aromatic compounds can be short.[9][10][11][12] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
Body Protection Flame-retardant lab coat and a chemically resistant apron. A flame-retardant lab coat should be worn over personal clothing to provide protection from splashes and potential flash fires.[4] A chemically resistant apron provides an additional barrier when handling larger quantities or during procedures with a higher risk of spills.
Footwear Closed-toe shoes. Permeable footwear, such as sandals or cloth shoes, is prohibited in the laboratory as it offers no protection from chemical spills.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

Preparation and Handling
  • Chemical Hygiene Plan (CHP): Before beginning any work, ensure you have read and understood your institution's Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[8][13][14] This plan should outline specific procedures for handling hazardous chemicals in your laboratory.

  • Work Area Preparation:

    • Ensure the chemical fume hood is functioning correctly and has a current certification.

    • Clear the work area of any unnecessary equipment or chemicals to minimize clutter and potential for spills.

    • Keep all ignition sources, such as hot plates and open flames, away from the work area.[3][15][16]

  • Chemical Handling:

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • For transfers from larger containers, ensure proper bonding and grounding to prevent the buildup of static electricity, which can be an ignition source.[16]

    • Keep containers tightly closed when not in use to minimize the release of vapors.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Store in a flammable liquids storage cabinet.[15]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[4]

Decontamination and Disposal Plan: Managing a Critical Endpoint

Proper decontamination and disposal are essential to protect both laboratory personnel and the environment.

Decontamination
  • Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated before being removed from the fume hood. Rinse with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

  • Work Surfaces: In case of a small spill on a work surface, absorb the material with an inert absorbent (e.g., vermiculite or sand).[17] The contaminated absorbent should then be collected in a sealed container for disposal as hazardous waste. Clean the area with soap and water after the initial cleanup.

Disposal
  • Waste Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[18][19][20] This is a critical step as mixing can lead to dangerous reactions and complicates the disposal process.

  • Waste Labeling and Storage: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Solvents" and list the chemical constituents. Store waste containers in a designated satellite accumulation area, with secondary containment to prevent spills.

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance on proper disposal protocols.

Emergency Response: Preparedness for the Unexpected

Spills
  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or other suitable material.

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if there is a fire or significant risk of one.

    • Close the laboratory doors to contain the vapors.

    • From a safe location, call your institution's emergency number and provide details of the spill.[17][21][22][23]

    • Do not re-enter the laboratory until it has been cleared by emergency personnel.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Diagrams and Visualizations

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Chemical Hygiene Plan prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare & Inspect Fume Hood prep2->prep3 handle1 Transfer Chemical Carefully prep3->handle1 handle2 Keep Containers Closed handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.

Emergency Response Decision Tree

start Spill Occurs q1 Is the spill large or outside a fume hood? start->q1 minor_spill Minor Spill Protocol: 1. Alert others 2. Contain with absorbents 3. Clean up & decontaminate q1->minor_spill No major_spill Major Spill Protocol: 1. EVACUATE 2. Alert others & pull fire alarm 3. Call Emergency Services q1->major_spill Yes

Caption: A decision tree for responding to spills of this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • University of Nevada, Reno Environmental Health & Safety. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories.
  • Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard.
  • University of California, Berkeley, Office of Environmental Health and Safety. (n.d.). Flammable Liquid Handling Precautions.
  • PubChem. (n.d.). This compound.
  • Best Gloves. (n.d.). Chemical Resistance Chart.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of California, San Diego. (2022, August). Glove Selection Chart.
  • U.S. Environmental Protection Agency. (n.d.). RO 13579: Used Oil - Rebuttable Presumption - "Significant Concentrations" of Halogens.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
  • Scribd. (n.d.). Glove Selection Chart - Chemical Breakthrough Times - All Safety Products.
  • ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus....
  • CHS Inc. (n.d.). Emergency Procedures Manual and Oil Spill Response Plan. (General reference for emergency response, specific URL not available).
  • Thompson, J. T., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 685–687.
  • ProQuest. (n.d.). Toxicology of perfluorinated compounds.
  • Auburn University. (n.d.). Emergency and Spill Response Procedures.
  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • ResearchGate. (2000, December). (PDF) Toxicology of Fluoro-olefins.
  • Chemsrc. (n.d.). 1,3-difluoro-5-pent-1-enylbenzene.
  • Princeton University. (n.d.). Chemical Spill Procedures.
  • Clarkson University. (n.d.). Chemical Spill Procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.